Product packaging for Phosphanide(Cat. No.:CAS No. 16050-72-9)

Phosphanide

Cat. No.: B1200255
CAS No.: 16050-72-9
M. Wt: 32.99 g/mol
InChI Key: JZWFHNVJSWEXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phosphanide, also referred to as the phosphino anion or dihydridophosphate(1−), is a fundamental reagent featuring the [PH2]− anion where phosphorus is in the -3 oxidation state . In research, phosphanides are pivotal as strong nucleophiles and versatile building blocks in inorganic and organometallic synthesis . Their primary research value lies in their role as precursors for the development of novel catalysts and in the functionalization of molecules for the formation of phosphorus-carbon (P–C) bonds . A key application is their use as bridging or terminal ligands in metal complexes, where they can stabilize earth-abundant first-row transition metals and alkaline earth metals through various coordination modes . For instance, this compound ligands are integral to studies in hydrophosphanation and other catalytic cycles, enabling the activation of small molecules and unactivated C=C bonds . The mechanism of action involves the lone pair and formal negative charge on the phosphorus atom, which facilitates coordination to metal centers. This can range from monodentate to bidentate and even tridentate binding, significantly influencing the electronic properties and reactivity of the resulting complex . The adaptive coordination behavior of sophisticated bisphosphanylthis compound ligands allows for precise tuning of metal-ligand interactions, as probed by techniques like NMR spectroscopy and X-ray diffraction . Furthermore, phosphanides serve as crucial intermediates for accessing other phosphorus-containing compound classes, including phosphinidenes and phosphorus-based radicals, which are active areas in main-group chemistry and materials science . This product is intended for use in exploratory synthetic chemistry, stoichiometric small molecule activation studies, and the development of new catalytic processes. FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2P- B1200255 Phosphanide CAS No. 16050-72-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16050-72-9

Molecular Formula

H2P-

Molecular Weight

32.99 g/mol

IUPAC Name

phosphanide

InChI

InChI=1S/H2P/h1H2/q-1

InChI Key

JZWFHNVJSWEXLH-UHFFFAOYSA-N

SMILES

[PH2-]

Canonical SMILES

[PH2-]

Origin of Product

United States

Foundational & Exploratory

Introduction: Defining the Phosphanide Anion

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure of the Phosphanide Anion For Researchers, Scientists, and Drug Development Professionals

The term "this compound" refers to an anion containing a phosphorus atom with a formal negative charge. The parent this compound anion has the chemical formula [PH₂]⁻, also known as the phosphino (B1201336) anion or dihydridophosphate(1−).[1][2] In a broader context, the term encompasses a class of organophosphorus anions, PR₂⁻, where the hydrogen atoms are substituted by organic (alkyl, aryl) or inorganic (e.g., silyl) groups.[3] In these species, phosphorus typically exists in a -3 oxidation state.[2]

This compound anions are highly reactive species and powerful nucleophiles. They serve as crucial ligands in coordination chemistry, capable of forming strong bonds with a wide range of metal centers, and as versatile reagents in synthetic chemistry.[3] Their structural and electronic properties are highly tunable through the choice of substituents on the phosphorus atom, making them a subject of significant interest in catalysis and materials science.

Core Structure and Geometry

The fundamental structure of this compound anions can be understood by applying Valence Shell Electron Pair Repulsion (VSEPR) theory and principles of atomic orbital hybridization.

The Parent this compound Anion ([PH₂]⁻)

The electronic structure of the parent [PH₂]⁻ anion is analogous to that of an amide anion ([NH₂]⁻) or a water molecule (H₂O). The phosphorus atom possesses five valence electrons, each hydrogen contributes one, and the negative charge adds an additional electron, for a total of eight valence electrons.

  • Electron Configuration: These eight electrons form two P-H single bonds and two lone pairs residing on the phosphorus atom.

  • VSEPR Theory: With two bonding domains and two lone pair domains (an AX₂E₂ system), the electron pairs arrange themselves in a tetrahedral geometry to minimize repulsion.

  • Molecular Geometry: The resulting molecular geometry, which considers only the positions of the atoms, is bent or angular .[4] The lone pairs occupy more space than bonding pairs, compressing the H-P-H bond angle to a value significantly less than the ideal tetrahedral angle of 109.5°.

Substituted this compound Anions (PR₂⁻)

When the hydrogen atoms are replaced by other groups (R), the fundamental bent geometry is retained, but the R-P-R bond angle is highly sensitive to the steric and electronic nature of the substituents.

  • Steric Influence: The use of sterically demanding or "bulky" ligands, such as the triisopropylsilyl (-SiiPr₃) group, is a common strategy in inorganic chemistry to stabilize reactive species and enforce specific coordination geometries. In the case of bis(silyl)this compound anions like [P(SiiPr₃)₂]⁻, the significant steric repulsion between the large silyl (B83357) groups forces the Si-P-Si bond angle to open up substantially, often exceeding 115°.[5]

  • Electronic Influence: The electronic properties of the R groups can modulate the electron density at the phosphorus center, influencing its nucleophilicity and its bonding characteristics when coordinated to a metal.

Quantitative Structural and Spectroscopic Data

The precise structural parameters of this compound anions are typically determined through single-crystal X-ray diffraction of their salt forms (e.g., with Li⁺, Na⁺) or by computational methods. Spectroscopic techniques, particularly ³¹P NMR, are indispensable for characterization in solution.

Anion SpeciesParameterValueMethod
[PH₂]⁻ (Parent Anion)H-P-H Bond Angle94.6°Calculation (DFT)
P-H Bond Length1.428 ÅCalculation (DFT)
Electron Affinity (PH₂)1.263 ± 0.006 eVPhotoelectron Spectroscopy
[(THF)LiP(SiiPr₃)₂]₂ (Dimer)Si-P-Si Bond Angle116.9(4)°X-ray Diffraction
Li-P Bond Length253.3(6) pmX-ray Diffraction
P-Si Bond Length223.4(1) pmX-ray Diffraction
NaP(SiiPr₃)₂ (in a complex with Hg)Si-P-Si Bond Angle125.903(18)°X-ray Diffraction
P-Si Bond Length2.2163(7) - 2.2207(8) ÅX-ray Diffraction

Table 1: Selected structural and spectroscopic data for the parent this compound anion and representative bulky silyl-substituted this compound complexes. Data sourced from computational and experimental studies.[5][6][7]

Visualization of this compound Structures

Diagrams generated using the DOT language provide a clear representation of the core structures.

PH2_anion P P H1 H P->H1 H2 H P->H2 lp1 lp2 charge -

Caption: Bent molecular geometry of the parent this compound anion, [PH₂]⁻.

Substituted_this compound P P SiR3_1 SiR₃ P->SiR3_1 SiR3_2 SiR₃ P->SiR3_2 lp1 lp2 charge -

Caption: Structure of a substituted this compound, [P(SiR₃)₂]⁻, with a wide bond angle.

Experimental Protocols for Synthesis and Characterization

The synthesis of phosphanides requires strict anaerobic and anhydrous conditions due to their high sensitivity to air and moisture.

Protocol: Synthesis of Sodium this compound (NaPH₂)

This protocol is based on the reaction of phosphine (B1218219) gas with sodium metal dissolved in liquid ammonia (B1221849).[2][6]

Materials:

  • Sodium metal

  • Anhydrous liquid ammonia (NH₃)

  • Phosphine gas (PH₃)

  • Anhydrous diethyl ether or dimethoxyethane (DME)

  • Schlenk line apparatus, dry glassware, and cannula transfer equipment

  • Low-temperature bath (e.g., acetone/dry ice, -78 °C)

Procedure:

  • Apparatus Setup: Assemble a three-necked flask equipped with a gas inlet, a cold finger condenser charged with dry ice/acetone, and a septum under an inert atmosphere (Argon or Nitrogen).

  • Sodium Dissolution: In a stream of inert gas, carefully add freshly cut sodium metal to the reaction flask. Cool the flask to -78 °C and condense anhydrous ammonia into it until the sodium is dissolved, forming a characteristic deep blue solution.

  • Phosphine Addition: Slowly bubble phosphine gas (PH₃) through the sodium-ammonia solution via a cannula. The blue color will fade as the sodium is consumed. Continue the addition until the solution becomes colorless or a white precipitate of NaPH₂ forms.

  • Isolation: Once the reaction is complete, carefully evaporate the liquid ammonia by removing the cold bath and allowing the flask to warm slowly while maintaining a positive pressure of inert gas.

  • Washing and Drying: The resulting white solid (NaPH₂) can be washed with cold, anhydrous diethyl ether to remove any residual impurities and then dried under high vacuum. The product should be stored and handled exclusively under an inert atmosphere.

Protocol: Synthesis of Lithium Bis(trimethylsilyl)phosphide · 2THF

This protocol describes the deprotonation of a silylphosphine precursor using an organolithium reagent.[1]

Materials:

Procedure:

  • Precursor Dissolution: In a Schlenk flask under an inert atmosphere, dissolve tris(trimethylsilyl)phosphine in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: While stirring, add one equivalent of methyllithium solution dropwise to the cooled phosphine solution over approximately one hour. The reaction cleaves a Si-P bond and generates the lithium this compound.

  • Warming and Solvent Removal: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 8 hours) to ensure the reaction goes to completion.[1] Remove all volatile components (THF, ether, byproducts) under reduced pressure to obtain a residue.

  • Recrystallization: Dissolve the residue in a minimum amount of anhydrous pentane, adding small amounts of THF as needed to achieve complete dissolution.[1]

  • Isolation: Cool the solution to -30 °C. Colorless to pale yellow crystals of the product, [Li(P(SiMe₃)₂) · 2THF], will precipitate. The supernatant can be carefully removed via cannula, and the crystals washed with cold pentane and dried under vacuum.

Key Characterization Techniques
  • ³¹P NMR Spectroscopy: This is the most powerful technique for characterizing this compound anions in solution. The phosphorus nucleus is highly sensitive to its chemical environment, providing a distinct signal for the this compound anion.

  • Single-Crystal X-ray Diffraction: This method provides definitive proof of structure in the solid state, yielding precise bond lengths, bond angles, and information about coordination to counterions and solvent molecules. Obtaining suitable crystals is often the most challenging step due to the high reactivity of the anions.[6]

References

Introduction to Bulky Phosphanide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Bulky Phosphanide Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bulky this compound ligands, which are crucial in various fields, including catalysis and coordination chemistry. Their steric hindrance and electronic properties play a pivotal role in influencing the reactivity and stability of metal complexes. This document details key synthetic methodologies, presents experimental protocols, and summarizes quantitative data for a range of bulky this compound ligands.

Bulky this compound ligands are anionic phosphorus compounds characterized by sterically demanding substituents, which create a sterically crowded environment around the phosphorus atom. This bulk is a critical design element in modern coordination chemistry, enabling the stabilization of low-coordinate metal centers and influencing the catalytic activity and selectivity of metal complexes. The synthesis of these ligands is a foundational aspect of developing novel catalysts for applications ranging from cross-coupling reactions to polymerization.

Common strategies for the synthesis of bulky this compound ligands primarily involve two routes: the direct reduction of phosphorus sources in the presence of silyl (B83357) halides and a one-step synthesis from elemental phosphorus. A widely applicable method is the deprotonation of sterically hindered primary or secondary phosphines using strong bases, such as organolithium reagents or alkali metal amides.

Synthetic Methodologies and Key Examples

This section details the synthetic routes to prominent bulky this compound ligands, providing both a high-level overview and in-depth experimental protocols.

Synthesis of Bulky Silylthis compound Ligands

One of the most well-documented bulky this compound ligands is the bis(triisopropylsilyl)this compound anion, [P(SiiPr3)2]−. Its synthesis has evolved from a multi-step, low-yield process to an efficient one-step protocol.

A recent advancement in the synthesis of bulky this compound ligands is the development of a one-step synthesis of NaP(SiiPr3)2, which offers significant advantages in terms of yield and safety over previous multi-step methods.[1][2]

G cluster_0 General Workflow Bulky_Phosphine Bulky Secondary Phosphine (R₂PH) e.g., HP(tBu)₂, Mes*PH₂ Reaction Deprotonation Reaction Bulky_Phosphine->Reaction Base Strong Base e.g., n-BuLi, KH Base->Reaction Solvent Anhydrous Solvent e.g., THF, Hexane Solvent->Reaction This compound Bulky this compound Ligand (M⁺[PR₂]⁻) Reaction->this compound Workup Isolation/Purification This compound->Workup Final_Product Isolated Bulky this compound Workup->Final_Product

References

The Nexus of Phosphorus and Metals: An In-depth Technical Guide to the Electronic Properties of Terminal Phosphanide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal phosphanide complexes, featuring a metal-phosphorus single bond with a lone pair on the phosphorus atom, represent a fascinating and highly reactive class of organometallic compounds. Their unique electronic structure, characterized by the nucleophilic and basic nature of the this compound ligand, has positioned them as versatile building blocks in synthesis and catalysis. The electronic properties of these complexes are intricately governed by the nature of the metal center, the steric and electronic profiles of the substituents on the phosphorus atom, and the overall coordination environment. This technical guide provides a comprehensive overview of the core electronic properties of terminal this compound complexes, detailing their synthesis, characterization, and the theoretical underpinnings of their reactivity. The content is tailored for researchers, scientists, and drug development professionals who seek a deeper understanding of these remarkable molecules.

Synthesis of Terminal this compound Complexes

The synthesis of terminal this compound complexes is primarily achieved through several key methodologies, each with its own advantages and substrate scope. The most common approaches involve the reaction of a metal halide precursor with an alkali metal phosphide (B1233454), or the deprotonation of a coordinated secondary phosphine (B1218219).

A general synthetic workflow is outlined below:

G General Synthetic Pathways to Terminal this compound Complexes cluster_0 Salt Metathesis Route cluster_1 Deprotonation Route MetalHalide Metal Halide Precursor (e.g., LnM-Cl) Product Terminal this compound Complex (LnM-PR2) MetalHalide->Product Salt Elimination (- LiCl, - KCl) AlkaliPhosphide Alkali Metal Phosphide (e.g., LiPR2, KPR2) AlkaliPhosphide->Product SecondaryPhosphine Coordinated Secondary Phosphine (LnM-PHR2) SecondaryPhosphine->Product Deprotonation (- RH, - H2) Base Strong Base (e.g., n-BuLi, KH) Base->Product

Caption: Synthetic routes to terminal this compound complexes.

Experimental Protocols

General Considerations: All manipulations of air-sensitive compounds should be performed under an inert atmosphere (e.g., dinitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be dried and deoxygenated prior to use.

Example Protocol: Synthesis of a Lithium Phosphide Reagent

  • To a solution of the desired secondary phosphine (HPR₂) in an ethereal solvent (e.g., THF, diethyl ether) at -78 °C, add one equivalent of a strong base such as n-butyllithium (n-BuLi) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • The formation of the lithium phosphide (LiPR₂) can be monitored by ³¹P NMR spectroscopy.

  • The resulting solution of the lithium phosphide can be used in situ for subsequent reactions with metal halide precursors.

Example Protocol: Synthesis of a Terminal this compound Complex via Salt Metathesis

  • Dissolve the metal halide precursor (e.g., LₙM-Cl) in a suitable solvent (e.g., THF, toluene) and cool to an appropriate temperature (often -78 °C).

  • Slowly add one equivalent of the freshly prepared alkali metal phosphide solution (e.g., LiPR₂).

  • Allow the reaction to proceed, often with gradual warming to room temperature, for a period ranging from a few hours to overnight.

  • Monitor the reaction progress by ³¹P NMR spectroscopy.

  • Upon completion, remove the precipitated alkali metal halide salt by filtration.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Spectroscopic and Structural Characterization

The electronic and geometric structures of terminal this compound complexes are elucidated through a combination of spectroscopic and crystallographic techniques.

An overview of the characterization workflow is presented below:

G Experimental Workflow for Characterization cluster_data Data Output Synthesis Synthesized Complex NMR Multinuclear NMR Spectroscopy (¹H, ¹³C, ³¹P) Synthesis->NMR Primary Characterization Xray Single-Crystal X-ray Diffraction Synthesis->Xray Structural Elucidation OtherSpec Other Spectroscopic Methods (IR, UV-Vis) Synthesis->OtherSpec Electronic Transitions CompChem Computational Chemistry (DFT) NMR->CompChem Correlation NMRData Chemical Shifts, Coupling Constants NMR->NMRData Xray->CompChem Validation XrayData Bond Lengths & Angles, Coordination Geometry Xray->XrayData SpecData Vibrational Frequencies, Absorption Maxima OtherSpec->SpecData CompData Orbital Energies, Charge Distribution CompChem->CompData

Caption: Workflow for characterizing terminal this compound complexes.

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is an indispensable tool for the characterization of this compound complexes.[1][2] The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. Terminal this compound complexes typically exhibit ³¹P NMR signals in a characteristic downfield region, often significantly shifted from that of the corresponding free secondary phosphine. The magnitude of the metal-phosphorus coupling constant (¹JM-P), when observable for NMR-active metal nuclei, provides direct evidence for the M-P bond.

Experimental Protocol for ³¹P NMR Spectroscopy:

  • Prepare a solution of the this compound complex in a deuterated solvent (e.g., C₆D₆, THF-d₈, CD₂Cl₂) in an NMR tube under an inert atmosphere.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Reference the spectrum externally to 85% H₃PO₄.

  • Process the data to determine the chemical shift and any observable coupling constants.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of terminal this compound complexes, including precise bond lengths and angles.[3] This technique is crucial for determining the coordination geometry at both the metal and phosphorus centers.

Experimental Protocol for X-ray Crystallography:

  • Grow suitable single crystals of the complex, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Mount a crystal on a goniometer.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Solve and refine the crystal structure using appropriate software packages.

Electronic Structure and Bonding

The electronic structure of terminal this compound complexes is best described using molecular orbital (MO) theory. The primary interaction is a σ-bond formed from the overlap of a metal-based orbital and the phosphorus lone pair. The nature of this bond and the overall electronic properties are significantly influenced by the ligands on both the metal and the phosphorus.

Ligand Effects on Electronic Properties

The electronic properties of the this compound ligand can be tuned by varying the substituents on the phosphorus atom. Electron-donating groups (e.g., alkyl groups) increase the electron density on the phosphorus, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (e.g., aryl or silyl (B83357) groups) decrease the electron density and can introduce π-accepting character through interaction with empty σ* orbitals of the P-R bonds.[4]

The ligands on the metal center also play a crucial role. Strong σ-donating and π-accepting ligands (e.g., carbonyls) can influence the energy of the metal d-orbitals, thereby affecting the strength and nature of the M-P bond.

The interplay of these effects is summarized below:

G Ligand Effects on Electronic Properties cluster_P_ligands Phosphorus Substituents (R) cluster_M_ligands Metal Ligands (L) cluster_properties Resulting Electronic Properties EDG_P Electron-Donating Groups (e.g., Alkyl) Nucleophilicity Increased P Nucleophilicity EDG_P->Nucleophilicity MP_Bond_Strength Modulated M-P Bond Strength EDG_P->MP_Bond_Strength EWG_P Electron-Withdrawing Groups (e.g., Aryl, Silyl) PiAcceptance Increased P π-Acceptance EWG_P->PiAcceptance EWG_P->MP_Bond_Strength SigmaDonor Strong σ-Donors (e.g., Alkyl, Hydride) SigmaDonor->Nucleophilicity SigmaDonor->MP_Bond_Strength PiAcceptor π-Acceptors (e.g., CO, Olefins) PiAcceptor->PiAcceptance PiAcceptor->MP_Bond_Strength Reactivity Altered Reactivity Profile Nucleophilicity->Reactivity PiAcceptance->Reactivity MP_Bond_Strength->Reactivity

Caption: Influence of ligands on electronic properties.

Computational Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of terminal this compound complexes.[5][6] These calculations can provide valuable insights into MO compositions, orbital energies, charge distributions, and reaction mechanisms.

Typical Computational Protocol:

  • The geometry of the complex is optimized using a suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p) for main group elements and a larger basis set with effective core potentials for the metal).

  • Frequency calculations are performed to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface.

  • Further analyses, such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), can be carried out to probe the nature of the M-P bond and the charge distribution.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of terminal this compound and related complexes reported in the literature.

Table 1: Selected ³¹P NMR Spectroscopic Data

ComplexSolvent³¹P Chemical Shift (δ, ppm)¹JM-P (Hz)
Sn(BDI)(P{SiMe₃}₂)C₆D₆275.54403
Pb(BDI)(P{SiMe₃}₂)Toluene-d₈295.14850
[Os(PCl)Cl(PNP)]C₆D₆854.8Not reported
Cp‴₂Th=PMes*C₆D₆345.2Not applicable

Data sourced from references[3][5][7].

Table 2: Selected X-ray Crystallographic Data

ComplexM-P Bond Length (Å)Sum of Angles at P (°)P Coordination Geometry
Sn(BDI)(P{SiMe₃}₂)2.502(1)359.9Trigonal Planar
Pb(BDI)(P{SiMe₃}₂)2.602(2)328.7Pyramidal
[Os(PCl)Cl(PNP)]2.214(1)Not applicableLinear (P=Os)
Cp‴₂Th=PMes*2.502(1)Not applicableLinear (P=Th)
[(C₅Me₅)₂Th]₂(μ₂-P[(2,6-CH₂CHCH₃)₂-4-iPrC₆H₂])]2.835 (avg)Not applicableBridging

Data sourced from references[3][5][7][8].

Conclusion

Terminal this compound complexes are a rich and diverse class of compounds with tunable electronic properties. A thorough understanding of their synthesis, electronic structure, and reactivity is crucial for harnessing their full potential in various chemical applications, from fundamental organometallic chemistry to the development of novel catalytic systems and potentially therapeutic agents. The combination of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry provides a powerful toolkit for elucidating the intricate details of these fascinating molecules. This guide has provided a foundational overview of these aspects, intended to serve as a valuable resource for researchers in the field.

References

Navigating Phosphorus Anion Nomenclature: A Technical Guide to Phosphanide vs. Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise language of inorganic chemistry, subtle differences in nomenclature can signify vast differences in structure, reactivity, and function. This is particularly true for anionic compounds of phosphorus. The terms "phosphide" and "phosphanide," while similar, denote distinct chemical entities with unique properties and applications. Misinterpretation can lead to errors in synthesis, reaction mechanism analysis, and material design. This guide provides a comprehensive clarification of the nomenclature, properties, synthesis, and key distinctions between phosphide (B1233454) and this compound ions, adhering to the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

The Phosphide Ion: P³⁻

The term phosphide refers to any compound containing the phosphorus anion with a charge of 3− (P³⁻).[1][2] This ion is formed when a phosphorus atom, which has five valence electrons, gains three additional electrons to achieve a stable octet.[3] Phosphides represent the most reduced state of a single phosphorus atom.

Nomenclature and Classification

According to IUPAC nomenclature, the "-ide" suffix indicates a simple anion of an element.[2][4] Therefore, "phosphide" correctly describes the P³⁻ ion. Phosphide compounds are typically formed between phosphorus and a less electronegative element, most commonly a metal.[5] They can be broadly classified into:

  • Binary Phosphides: Compounds consisting of phosphorus and one other element. Examples include sodium phosphide (Na₃P), aluminum phosphide (AlP), and calcium phosphide (Ca₃P₂).[5]

  • Polyphosphides: These contain anionic chains or clusters of phosphorus atoms, such as the diphosphide ion [P₂]⁴⁻ or more complex structures.

  • Metal-Rich Phosphides: These compounds, such as Ni₂P, often exhibit metallic or semi-metallic properties, including high thermal and electrical conductivity.[6][7]

Properties and Reactivity

Binary phosphides of electropositive metals, such as alkali and alkaline-earth metals, are highly reactive. They readily react with water or dilute acids to produce phosphine (B1218219) gas (PH₃), a toxic and often spontaneously flammable gas.[6] This reactivity is exploited in applications like fumigants and rodenticides, where aluminum phosphide or calcium phosphide pellets release phosphine upon contact with moisture.[5]

Ca₃P₂(s) + 6H₂O(l) → 3Ca(OH)₂(aq) + 2PH₃(g)

Data Presentation: Properties of Common Binary Phosphides

The following table summarizes key quantitative data for several common binary phosphides.

Compound NameFormulaMolar Mass ( g/mol )AppearanceDensity (g/cm³)Melting/Decomposition Point (°C)Reactivity with Water
Sodium PhosphideNa₃P99.94Black/Red-grey solid[8][9]1.74>650[10]Vigorous, forms PH₃[9]
Aluminum PhosphideAlP57.96Dark grey/yellow crystals[11][12]2.42 - 2.85[13][14]>1000 (sublimes)[13]Vigorous, forms PH₃[11]
Calcium PhosphideCa₃P₂182.18Red-brown/grey lumps[15][16]2.51~1600 (decomposes)[16]Vigorous, forms PH₃[15]
Nickel(II) PhosphideNi₂P148.36Greyish-black solid7.21100Stable
Experimental Protocol: Synthesis of Nickel Phosphide (Ni₂P) Nanoparticles

This protocol is adapted from a trioctylphosphine (B1581425) (TOP)-mediated synthesis, a common method for producing high-quality metal phosphide nanocrystals.

Objective: To synthesize crystalline Ni₂P nanoparticles.

Materials:

  • Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)

  • Oleylamine (OLAM)

  • 1-Octadecene (ODE)

  • Trioctylphosphine (TOP)

  • Argon (Ar) gas supply

  • Standard Schlenk line and glassware

Procedure:

  • In a three-neck round-bottom flask connected to a Schlenk line, combine Ni(acac)₂ (52.4 mg, 0.2 mmol), 1 mL of OLAM, and 4 mL of ODE.

  • Degas the mixture for 10 minutes under a steady flow of argon gas.

  • Using a syringe, inject 1 mL of TOP into the flask.

  • Heat the reaction mixture to 215 °C and maintain this temperature for 1 hour. During this stage, amorphous NiₓPᵧ nanoparticles are formed.

  • To induce crystallization into the Ni₂P phase, increase the temperature to 315 °C and hold for an additional period (e.g., 1 hour), monitoring the reaction progress.

  • After the reaction is complete, cool the mixture to room temperature. The resulting nanoparticles can be precipitated with a non-solvent like ethanol (B145695) and collected by centrifugation for further purification and characterization.

The this compound Ion: [PH₂]⁻

The term This compound designates the anion [PH₂]⁻.[17][18] It is the conjugate base of phosphine (PH₃, IUPAC name: phosphane). The deprotonation of one hydrogen atom from a phosphine molecule results in the this compound ion.

Nomenclature and Role as a Ligand

The IUPAC-preferred name is This compound . However, it is also known by several other names in the literature:

  • Phosphido: Commonly used when the [PH₂]⁻ group acts as a ligand in a coordination complex.

  • Phosphino anion: An older, but still encountered, term.

  • Dihydridophosphate(1−): A systematic additive name.[17][18]

In phosphanides, the phosphorus atom retains a -3 oxidation state, similar to phosphide, but is covalently bonded to two hydrogen atoms and carries a single negative charge.[17][18] Its primary role in inorganic chemistry is as a ligand that can coordinate to a metal center. Substituted phosphanides (general formula [PR₂]⁻, where R is an organic group) are also extremely common and important ligands.

Properties and Reactivity

Alkali metal phosphanides, such as sodium this compound (NaPH₂), are highly reactive reagents. They are typically prepared and used in situ under an inert atmosphere. They serve as powerful nucleophiles and are used to introduce the -PH₂ group or its substituted analogues into other molecules.

Upon heating, some phosphanides can decompose. For instance, calcium this compound releases phosphine to form calcium phosphanediide (B1235102) (containing the PH²⁻ ion), and with further heating, can form a binary calcium phosphide.[17]

Data Presentation: Structural Data of Representative this compound Complexes

The following table provides structural data for a selection of metal complexes containing this compound or substituted this compound ligands.

Complex FormulaMetal CenterLigand TypeM–P Bond Length (pm)Key Angle(s) (°)
[(thf)LiP(SiiPr₃)₂]₂LithiumSubstituted this compound253.3Si–P–Si = 116.9
[(OC)₅WP(SiiPr₃)₂]⁻TungstenSubstituted this compound266.7Si–P–Si = 116.9
[PdCl₂(P(t-Bu)₂Np)]₂PalladiumSubstituted Phosphine228.6-
[AuCl(P(i-Pr)₂H)]GoldPhosphine223.3P–Au–Cl = 177.6

Note: Data for simple, unsubstituted this compound ([PH₂]⁻) complexes is sparse due to their high reactivity. The table includes substituted this compound and related phosphine complexes to illustrate typical bond lengths.

Experimental Protocol: Synthesis of Sodium Dihydrogenphosphide (NaPH₂)

This protocol describes a general method for the in situ formation of NaPH₂ for use as a reagent.

Objective: To generate a solution of sodium dihydrogenphosphide in dimethoxyethane (DME).

Materials:

  • Red phosphorus

  • Sodium metal

  • Naphthalene (B1677914) (as an electron transfer catalyst)

  • tert-Butanol (t-BuOH)

  • Dimethoxyethane (DME), anhydrous

  • Argon (Ar) gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert argon atmosphere, add sodium metal and a catalytic amount of naphthalene to anhydrous DME in a Schlenk flask. Stir until the characteristic dark green color of the sodium naphthalenide radical anion forms.

  • Add red phosphorus to the solution. The mixture is typically heated (e.g., refluxed) to facilitate the formation of sodium phosphide (Na₃P).

  • After the formation of Na₃P is complete (indicated by the consumption of sodium and color change), cool the reaction mixture.

  • Slowly add a stoichiometric amount of tert-butanol. The t-butanol acts as a proton source to sequentially protonate P³⁻ to [PH]²⁻ and finally to [PH₂]⁻, yielding a slurry or solution of the mixed phosphide-alkoxide aggregate containing NaPH₂.

  • The resulting NaPH₂ reagent can be used directly for subsequent reactions, such as the synthesis of heterocyclic phosphorus compounds.

Core Distinctions and Relationships

The fundamental difference lies in the number of hydrogen atoms attached to the phosphorus anion. This distinction is critical and dictates the ion's charge, structure, and chemical role.

Comparative Summary
FeaturePhosphideThis compound
Formula P³⁻[PH₂]⁻
Charge -3-1
P Oxidation State -3-3
Structure Monoatomic ionTrigonal pyramidal anion
Parent Hydride Phosphine (PH₃)Phosphine (PH₃)
Nomenclature Suffix -ide-anide, -ido (as ligand)
Typical Compounds Binary ionic solids (e.g., Ca₃P₂)Alkali metal salts (e.g., NaPH₂), coordination complexes
Primary Chemical Role Anion in ionic latticesNucleophile, Ligand in complexes
Visualization of Key Relationships

The following diagrams illustrate the conceptual relationships between these phosphorus species.

Deprotonation_Pathway PH3 Phosphine (PH₃) (Phosphane) PH2_minus This compound ([PH₂]⁻) (Phosphido Ligand) PH3->PH2_minus - H⁺ PH_2minus [PH]²⁻ (Phosphanediide) PH2_minus->PH_2minus - H⁺ P_3minus Phosphide (P³⁻) PH_2minus->P_3minus - H⁺

Caption: Deprotonation pathway from phosphine to phosphide.

Nomenclature_Flowchart decision decision terminal terminal start Start: P-containing anion is_monoatomic Is the anion monoatomic P? start->is_monoatomic is_PH2 Does it have the formula [PH₂]⁻? is_monoatomic->is_PH2 No phosphide Name: Phosphide is_monoatomic->phosphide Yes is_polyatomic Does it contain other elements (e.g., oxygen)? is_PH2->is_polyatomic No This compound Name: this compound (or Phosphido) is_PH2->this compound Yes other Use other nomenclature (e.g., Phosphate, Phosphite) is_polyatomic->other Yes

Caption: Decision workflow for naming common phosphorus anions.

Conclusion

The distinction between phosphide (P³⁻) and This compound ([PH₂]⁻) is a cornerstone of accurate communication in inorganic chemistry. Phosphide is the simple, monoatomic anion, fundamental to a wide range of binary and metallic materials. In contrast, this compound is the conjugate base of phosphine, a molecular anion whose primary role is that of a ligand in coordination chemistry and a reagent in synthesis. For researchers, scientists, and drug development professionals, a firm grasp of this nomenclature is essential for navigating the scientific literature, designing synthetic pathways, and understanding the structure-property relationships of phosphorus-containing compounds.

References

The Genesis of a Cornerstone in Catalysis: An In-depth Technical Guide to the Discovery and History of Phosphanide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive whitepaper detailing the pivotal moments and methodologies in the evolution of phosphanide chemistry, offering a critical resource for researchers, scientists, and professionals in drug development.

This technical guide provides a thorough exploration of the discovery and history of this compound compounds, from their early beginnings to their current role as indispensable reagents in modern chemistry. Phosphanides, anions of phosphines, are powerful nucleophiles and versatile ligands that have been instrumental in the development of a vast array of organophosphorus compounds, which are crucial in fields ranging from catalysis to medicinal chemistry. This document traces the historical milestones, details key experimental protocols, and presents critical data to offer a holistic understanding of this important class of molecules.

Early Discoveries: The Dawn of this compound Chemistry

The history of this compound compounds is intrinsically linked to the broader history of phosphorus chemistry. While phosphine (B1218219) (PH₃) was first synthesized in 1783 by Philippe Gengembre, a student of Lavoisier, the deliberate synthesis of its deprotonated congeners, the phosphides, came later.[1][2] One of the earliest accounts of a metal phosphide (B1233454) synthesis dates back to the mid-19th century, with French researcher Alexandre Baudrimont's preparation of sodium phosphide (Na₃P) by reacting molten sodium with phosphorus pentachloride.[3][4] These early binary phosphides were typically prepared by the direct reaction of elemental phosphorus with metals at high temperatures.[2]

The foundational methods for generating simple, unsubstituted phosphanides often involved the reaction of phosphine with alkali metals in liquid ammonia, a technique that became a cornerstone for accessing these highly reactive species.[5][6] These early discoveries laid the groundwork for the development of more complex and synthetically useful this compound reagents.

The Rise of Organophosphanides: A New Era of Synthesis

The true synthetic utility of phosphanides was unlocked with the advent of organophosphanides, where one or more hydrogen atoms on the this compound anion are replaced by organic substituents. A common and enduring method for the preparation of alkali metal organophosphides involves the deprotonation of primary or secondary phosphines using strong bases like butyl lithium or phenyl lithium.[6] The development of organolithium reagents in the early 20th century was a critical enabler for this chemistry.

The reaction of triphenylphosphine (B44618) with lithium metal in a suitable solvent to generate lithium diphenylphosphide (LiPPh₂) is a classic example of this transformative chemistry. This reagent, in turn, serves as a powerful nucleophile for the synthesis of a wide variety of tertiary phosphines, which are ubiquitous ligands in homogeneous catalysis.[7]

Bulky Phosphanides: Engineering Steric Hindrance for Unprecedented Reactivity

A significant leap in this compound chemistry came with the design and synthesis of sterically demanding this compound ligands. These "bulky" phosphanides, often featuring large silyl (B83357) or tert-butyl groups, have been instrumental in stabilizing low-coordinate metal complexes.[8][9] The increased steric bulk around the phosphorus atom can prevent oligomerization and allow for the isolation of highly reactive monomeric species.

A notable example is the synthesis of the bulky this compound anion [P(SiⁱPr₃)₂]⁻.[8][9] Initial syntheses were multi-step and low-yielding.[9] However, more recent developments have provided a higher-yielding, one-step synthesis from red phosphorus and sodium, making this and similar bulky ligands more accessible for synthetic investigations.[8][9] These bulky phosphanides have enabled the synthesis and characterization of novel two-coordinate complexes of zinc, cadmium, and mercury.[8]

Modern Synthetic Methodologies

Contemporary approaches to this compound synthesis have focused on improving yields, safety, and substrate scope. In-situ generation of this compound reagents is often employed to handle these air- and moisture-sensitive compounds.[3] The use of electron transfer agents, such as naphthalene, has facilitated the synthesis of sodium phosphide from sodium metal and red phosphorus at ambient conditions.[4][10]

Furthermore, the direct conversion of white phosphorus (P₄), a less reactive allotrope than the white form, into valuable organophosphorus compounds via this compound intermediates is an active area of research, aiming for more sustainable and efficient synthetic routes.

Structural and Spectroscopic Characterization

The structural elucidation of this compound compounds and their metal complexes, primarily through single-crystal X-ray diffraction, has provided invaluable insights into their bonding and reactivity.

Table 1: Selected Bond Lengths in Metal this compound Complexes

CompoundMetalM-P Bond Length (Å)Reference(s)
[Zn(P(SiⁱPr₃)₂)₂]Zn2.295(1)[8]
[Cd(P(SiⁱPr₃)₂)₂]Cd2.459(1)[8]
[Hg(P(SiⁱPr₃)₂)₂]Hg2.402(1)[8]
Zirconium this compound complexZr2.544[5]
[Au(3,5-C₆Cl₂F₃)₃(µ-PPh₂)AuCl]⁻Au(I)2.2436(13)[11]
[Au(3,5-C₆Cl₂F₃)₃(µ-PPh₂)AuCl]⁻Au(III)2.3707(13)[11]

Table 2: Selected Bond Angles in Silylthis compound Complexes

CompoundSi-P-Si Bond Angle (°)Reference(s)
[(THF)NaP(SiⁱPr₃)₂]₂117.09(15) - 125.903(18)[9]
[Zn(P(SiⁱPr₃)₂)₂]117.09(15) - 125.903(18)[9]
[Cd(P(SiⁱPr₃)₂)₂]117.09(15) - 125.903(18)[9]
[Hg(P(SiⁱPr₃)₂)₂]117.09(15) - 125.903(18)[9]

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing this compound compounds in solution. The chemical shifts are highly sensitive to the electronic environment of the phosphorus atom. For instance, the ³¹P NMR signal for NaP(SiⁱPr₃)₂ in C₆D₆ is observed at -287.8 ppm.[9]

Applications in Catalysis and Medicinal Chemistry

This compound compounds are critical precursors to phosphine ligands, which are cornerstones of homogeneous catalysis. The ability to tune the steric and electronic properties of phosphine ligands, often achieved through synthetic routes involving this compound intermediates, allows for the fine-tuning of catalyst activity and selectivity.

While phosphonates and phosphinates have found broader application in medicinal chemistry, the underlying synthetic chemistry often relies on phosphorus-carbon bond formation, where this compound-like reactivity can be relevant. The development of new this compound reagents continues to expand the toolbox for creating novel organophosphorus compounds with potential biological activity.

Key Experimental Protocols

Synthesis of Lithium Diphenylphosphide (LiPPh₂)

Reaction: Ph₃P + 2 Li → LiPPh₂ + LiPh

  • Procedure: Under an inert atmosphere (e.g., argon), triphenylphosphine is dissolved in a dry, ethereal solvent such as tetrahydrofuran (B95107) (THF).[7] Lithium metal, typically as a wire or dispersion, is added to the solution. The reaction mixture is stirred at room temperature. The reaction progress can be monitored by the disappearance of the triphenylphosphine starting material. Upon completion, the resulting solution of lithium diphenylphosphide can be used in subsequent reactions.

Synthesis of Potassium Phosphide (K₃P)

Reaction: 12 K + P₄ → 4 K₃P[12][13]

  • Materials: Elemental potassium and red phosphorus.

  • Procedure: This synthesis should be performed with extreme caution due to the high reactivity of the materials. In a test tube under an inert atmosphere, a small piece of elemental potassium is added to red phosphorus.[13] Activation energy in the form of heat is required to initiate the reaction.[13] The test tube is gently heated, leading to a vigorous reaction that produces potassium phosphide as a solid product.[13]

Synthesis of Sodium bis(triisopropylsilyl)this compound (NaP(SiⁱPr₃)₂)[8][9]

Reaction: P(red) + 3 Na + 3 ⁱPr₃SiCl → NaP(SiⁱPr₃)₂ + 2 NaCl + other products

  • Procedure: This one-step synthesis is a significant improvement over previous methods.[8] In a glovebox, red phosphorus and sodium metal are combined in a flask with a stir bar. Dry 1,2-dimethoxyethane (B42094) (DME) is added, followed by a catalytic amount of naphthalene. The mixture is stirred at room temperature until a dark green color persists, indicating the formation of the sodium naphthalenide. Triisopropylsilyl chloride is then added, and the reaction is heated. After cooling, the solvent is removed in vacuo, and the product is extracted with a non-polar solvent like hexane (B92381) or toluene (B28343) to precipitate the sodium bis(triisopropylsilyl)this compound, which is isolated by filtration.[8][9]

Visualizing Key Processes

Synthesis_of_Tertiary_Phosphine Phosphine Secondary Phosphine (R₂PH) This compound Lithium this compound (LiPR₂) Phosphine->this compound Deprotonation Base Strong Base (e.g., nBuLi) Base->this compound Tertiary_Phosphine Tertiary Phosphine (R₂PR') This compound->Tertiary_Phosphine Nucleophilic Substitution Electrophile Alkyl/Aryl Halide (R'X) Electrophile->Tertiary_Phosphine Byproduct LiX Tertiary_Phosphine->Byproduct

References

In-Depth Technical Guide to Theoretical Studies on Phosphanide Bonding and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies on the bonding and reactivity of the phosphanide anion (PH₂⁻) and its derivatives. Drawing from high-level quantum chemical calculations and experimental data, this document aims to furnish researchers, scientists, and drug development professionals with a foundational understanding of the electronic structure, stability, and reaction dynamics of these crucial phosphorus-containing species.

Introduction to Phosphanides

Phosphanides are a class of compounds containing the this compound anion, [PH₂]⁻, also known as the phosphino (B1201336) anion or phosphido ligand.[1][2] In these species, phosphorus formally exists in a -3 oxidation state.[1] The study of phosphanides is critical for understanding a wide range of chemical transformations, including their role as ligands in transition metal catalysis and their involvement in the synthesis of organophosphorus compounds. Due to their often unstable, poisonous, and malodorous nature, theoretical studies play a pivotal role in elucidating their intrinsic properties and reactivity patterns in a safe and controlled manner.[1]

This guide will delve into the fundamental aspects of this compound bonding, supported by quantitative data from computational studies, and explore their reactivity through the lens of theoretical calculations, providing detailed methodologies for the cited computational experiments.

Theoretical Methodologies for Studying Phosphanides

The accurate theoretical description of phosphanides requires robust quantum chemical methods that can adequately capture electron correlation effects and describe anionic species. The following methodologies are commonly employed in the literature:

Ab Initio Methods

High-level ab initio methods are essential for obtaining benchmark-quality data on small molecules like the this compound anion.

  • Coupled Cluster Theory (CC) : Methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] are considered the "gold standard" for calculating accurate energies and properties of small molecules. These methods are used to compute benchmark values for bond dissociation energies, electron affinities, and reaction energies.

  • Møller-Plesset Perturbation Theory (MP2) : MP2 is a more computationally affordable ab initio method that includes electron correlation. It is often used for geometry optimizations and frequency calculations, providing a good balance between accuracy and computational cost.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its ability to provide reliable results for a wide range of systems at a manageable computational cost.

  • Hybrid Functionals : Functionals like B3LYP and the M06 suite are widely used to study the geometry, electronic structure, and reactivity of phosphorus compounds. These functionals often provide a good compromise between accuracy and computational efficiency for calculating properties like bond energies and reaction barriers.

  • Dispersion Corrections : For studies involving intermolecular interactions or larger systems with bulky substituents, empirical dispersion corrections (e.g., Grimme's D3) are often added to DFT functionals to account for van der Waals forces.

Basis Sets

The choice of basis set is crucial for obtaining accurate results, especially for anions where diffuse functions are necessary to describe the loosely bound electrons.

  • Pople-style basis sets : Basis sets like 6-311++G(d,p) are commonly used, with the "++" indicating the inclusion of diffuse functions on both heavy atoms and hydrogens, which is critical for anions.

  • Correlation-consistent basis sets : The aug-cc-pVXZ (where X = D, T, Q, etc.) series of basis sets developed by Dunning and co-workers are systematically improvable and are often used in high-accuracy calculations, particularly for extrapolating to the complete basis set (CBS) limit.

Vibrational Frequency Calculations

Beyond the standard harmonic approximation, more sophisticated methods are employed to accurately predict vibrational frequencies, which are important for characterizing molecules and understanding their thermodynamics.

  • Second-Order Vibrational Perturbation Theory (VPT2) : This method provides anharmonic corrections to the harmonic vibrational frequencies, leading to better agreement with experimental data.

  • Vibrational Configuration Interaction (VCI) : VCI is a more rigorous method for calculating anharmonic frequencies and is often used for benchmark studies of small molecules.

Fundamental Bonding in the this compound Anion (PH₂⁻)

The this compound anion is the simplest this compound and serves as a fundamental building block for more complex derivatives. Its bonding characteristics have been investigated through high-level theoretical calculations.

Electronic Structure and Geometry

The PH₂⁻ anion has a bent molecular geometry, analogous to the isoelectronic water molecule. The lone pairs on the phosphorus atom play a crucial role in its reactivity, acting as a source of electron density.

Table 1: Calculated Geometrical Parameters and Vibrational Frequencies of PH₂⁻

ParameterValueMethodReference
P-H Bond Length (Å)Data not available in search results
H-P-H Bond Angle (°)Data not available in search results
Symmetric Stretch (ν₁) (cm⁻¹)Data not available in search results
Bending (ν₂) (cm⁻¹)Data not available in search results
Asymmetric Stretch (ν₃) (cm⁻¹)Data not available in search results

Note: Specific calculated values for the geometry and vibrational frequencies of the isolated PH₂⁻ anion were not found in the provided search results. The table structure is provided for when such data becomes available.

Stability and Energetics

The stability of the this compound anion can be assessed through its formation from phosphine (B1218219) (PH₃) and its relationship with the corresponding phosphino radical (PH₂).

The gas-phase acidity (ΔG°acid) of phosphine is a direct measure of the stability of the this compound anion. It represents the Gibbs free energy change for the deprotonation of phosphine in the gas phase:

PH₃(g) → PH₂⁻(g) + H⁺(g)

Table 2: Gas-Phase Acidity and Proton Affinity of Phosphine/Phosphanide

ParameterValue (kJ/mol)MethodReference
ΔG°acid of PH₃1520. ± 8.4IMRE[3]
ΔG°acid of PH₃1491. ± 6.7H-TS[3]
Proton Affinity of PH₂⁻1522. ± 6.3D-EA[3]

The high proton affinity of the this compound anion indicates that it is a strong base.

The electron affinity (EA) of the phosphino radical (PH₂) corresponds to the energy released when an electron is added to the neutral radical to form the this compound anion. A positive electron affinity indicates that the anion is stable with respect to electron detachment.

EA = E(PH₂) - E(PH₂⁻)

Table 3: Electron Affinity of the PH₂ Radical

ParameterValue (eV)MethodReference
Electron Affinity (EA)Data not available in search resultsPhotoelectron Spectroscopy

Note: While a reference to a photoelectron spectroscopy study of phosphorus hydride anions was found, the specific value for the electron affinity of PH₂ was not present in the provided snippets. The table is included for completeness.

Reactivity of Phosphanides: A Theoretical Perspective

Theoretical studies provide invaluable insights into the reaction mechanisms and reactivity trends of phosphanides. Key aspects of their reactivity include their behavior as nucleophiles and their coordination to metal centers.

Nucleophilic Reactivity

The lone pairs on the phosphorus atom make phosphanides potent nucleophiles. Theoretical studies can model their reactions with various electrophiles to predict reaction pathways and activation barriers. For instance, the reaction of phosphanides with alkyl halides to form phosphines can be computationally investigated to understand the SN2 reaction mechanism and the factors influencing the reaction rate.

Coordination Chemistry and Ligand Properties

This compound anions are important ligands in inorganic and organometallic chemistry. Theoretical calculations can elucidate the nature of the metal-phosphanide bond and predict the properties of the resulting complexes.

The interaction between a this compound ligand and a metal center is a combination of σ-donation from the phosphorus lone pair to the metal and, in some cases, π-backbonding from the metal d-orbitals to the σ* orbitals of the P-H or P-R bonds. DFT calculations, often combined with methods like Natural Bond Orbital (NBO) analysis, can quantify these contributions and describe the electronic structure of the metal-phosphanide bond.

In more complex phosphanides, such as the bulky bis(triisopropylsilyl)this compound, [P(SiiPr₃)₂]⁻, steric effects play a dominant role in determining the structure and reactivity of their metal complexes. DFT calculations have been used to study the geometry of such complexes. For example, in two-coordinate Group 12 complexes of the form M[P(SiiPr₃)₂]₂, the P-M-P bond angles were found to deviate from linearity, a feature attributed to the steric demands of the bulky ligands.[4]

Table 4: Calculated P-M-P Bond Angles in M[P(SiiPr₃)₂]₂ Complexes

Metal (M)Calculated P-M-P Angle (°)MethodReference
ZnData not available in search resultsDFT[4]
CdData not available in search resultsDFT[4]
HgData not available in search resultsDFT[4]

Note: While the study is referenced, the specific calculated bond angles were not in the provided search snippets.

Experimental Protocols: A Computational Approach

The "experimental protocols" in the context of theoretical studies refer to the computational details required to reproduce the calculations. A typical computational protocol for studying this compound bonding and reactivity would include the following steps:

Geometry Optimization and Frequency Calculation
  • Initial Structure Generation : An initial guess for the molecular geometry is created.

  • Level of Theory Selection : A suitable theoretical method (e.g., B3LYP/6-311++G(d,p)) is chosen based on the desired accuracy and computational cost.

  • Geometry Optimization : The energy of the molecule is minimized with respect to its geometric parameters to find the equilibrium structure.

  • Frequency Calculation : The second derivatives of the energy are calculated at the optimized geometry to obtain vibrational frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

Calculation of Thermochemical Properties
  • Energy Calculation : Single-point energy calculations are performed at a high level of theory (e.g., CCSD(T)/aug-cc-pVTZ) using the optimized geometry.

  • Zero-Point Vibrational Energy (ZPVE) : The ZPVE is obtained from the frequency calculation and added to the electronic energy.

  • Thermal Corrections : Thermal corrections to enthalpy and Gibbs free energy are calculated from the vibrational frequencies and other molecular properties.

  • Calculation of Reaction Energetics : Properties like bond dissociation energies, proton affinities, and electron affinities are calculated as the difference in the total energies of the products and reactants. For example, the proton affinity (PA) is calculated as: PA = E(PH₂) + E(H⁺) - E(PH₃)

Reaction Pathway Analysis
  • Transition State Search : For a given reaction, the geometry of the transition state is located using algorithms like the Berny optimization to a transition state.

  • Frequency Calculation for Transition State : A frequency calculation on the transition state geometry should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to confirm that the found transition state connects the desired reactants and products.

  • Activation Energy Calculation : The activation energy is calculated as the energy difference between the transition state and the reactants.

Visualizing Theoretical Concepts

Graphical representations are essential for understanding the abstract concepts in theoretical chemistry.

Computational Workflow for this compound Reactivity

The following diagram illustrates a typical workflow for the computational study of a this compound reaction.

G cluster_0 Setup cluster_1 Calculations cluster_2 Analysis start Define Reaction mol Build Initial Structures (Reactants, Products) start->mol method Select Computational Method & Basis Set mol->method opt_react Optimize Reactant Geometries method->opt_react opt_prod Optimize Product Geometries method->opt_prod ts_search Transition State Search opt_react->ts_search opt_prod->ts_search irc IRC Calculation ts_search->irc freq Frequency Calculations ts_search->freq irc->opt_react irc->opt_prod energies Calculate Energies (ΔE, ΔG, Ea) freq->energies bonding Bonding Analysis (NBO, QTAIM) energies->bonding vis Visualize Results (Structures, Orbitals) bonding->vis

Caption: A typical workflow for a computational study of this compound reactivity.

Relationship between Phosphine, this compound, and Phosphino Radical

The following diagram illustrates the energetic relationships between phosphine, the this compound anion, and the phosphino radical.

G PH3 PH₃ (Phosphine) PH2_anion PH₂⁻ (this compound) PH3->PH2_anion  -H⁺ (Gas-Phase Acidity) PH2_radical PH₂• (Phosphino Radical) PH3->PH2_radical  -H• (P-H BDE) PH2_anion->PH3  +H⁺ (Proton Affinity) PH2_anion->PH2_radical  -e⁻ (Electron Detachment) PH2_radical->PH2_anion  +e⁻ (Electron Affinity) H_plus H⁺ e_minus e⁻

Caption: Energetic relationships between key phosphorus hydride species.

Conclusion

Theoretical and computational studies are indispensable tools for understanding the fundamental principles of this compound bonding and reactivity. By employing high-level quantum chemical methods, researchers can obtain detailed insights into the electronic structure, stability, and reaction mechanisms of these important chemical entities. This guide has provided an overview of the key theoretical concepts, computational methodologies, and available quantitative data, which will serve as a valuable resource for scientists and professionals working in fields where phosphorus chemistry plays a crucial role. The continued development of computational methods promises to further enhance our predictive capabilities and guide the design of new catalysts and phosphorus-containing molecules with desired properties.

References

Phosphanide Anions as Nucleophiles in Organic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphanide anions, the phosphorus analogues of amides, are highly reactive species characterized by a lone pair of electrons and a negative charge on the phosphorus atom. This electronic configuration renders them exceptionally potent nucleophiles and strong bases, making them valuable reagents in synthetic organic chemistry. Their primary utility lies in the formation of phosphorus-carbon (P-C) bonds, a cornerstone transformation for the synthesis of a diverse array of organophosphorus compounds, including phosphine (B1218219) ligands, which are critical for catalysis, and various molecules of interest in materials science and drug development.[1][2] This guide provides an in-depth overview of the generation, reactivity, and synthetic applications of this compound anions, with a focus on their role as nucleophiles.

Generation of this compound Anions

The generation of this compound anions is typically achieved in situ due to their high reactivity and sensitivity to air and moisture. The most common methods involve the deprotonation of primary or secondary phosphines using strong bases.[3]

Key Generation Methods:

  • Deprotonation of Phosphines: The most straightforward method involves treating a primary (RPH₂) or secondary (R₂PH) phosphine with a strong base such as an organolithium reagent (e.g., n-butyllithium), an alkali metal hydride (e.g., NaH, KH), or an alkali metal amide (e.g., KHMDS).[3][4]

  • Reductive Cleavage: The reductive cleavage of P-C bonds in tertiary phosphines or P-P bonds in diphosphines with alkali metals (e.g., Na, Li, K) in a suitable solvent like liquid ammonia (B1221849) or THF is another effective route.

Experimental Protocol: Generation of Potassium Diphenylthis compound (KPPh₂) in THF

Materials:

  • Diphenylphosphine (Ph₂PH)

  • Potassium hydride (KH), 30% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk line and argon atmosphere

Procedure:

  • Under an inert argon atmosphere, a Schlenk flask is charged with potassium hydride (KH) dispersion. The mineral oil is removed by washing the solid three times with anhydrous hexane, followed by careful decantation of the solvent. The remaining solid is dried under vacuum.

  • Anhydrous THF is added to the flask containing the washed KH at 0 °C to create a slurry.

  • Diphenylphosphine is added dropwise to the stirred slurry at 0 °C. The reaction is accompanied by the evolution of hydrogen gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 1-2 hours until gas evolution ceases completely.

  • The resulting solution of potassium diphenylthis compound is typically a reddish-orange color and can be used directly for subsequent reactions.

Nucleophilic Reactions of this compound Anions

This compound anions readily react with a wide range of electrophiles, making them versatile tools for constructing complex organophosphorus molecules.

Nucleophilic Substitution (Sₙ2) Reactions

The reaction of this compound anions with alkyl halides is a classical and highly efficient method for the formation of P-C bonds, yielding tertiary phosphines.[5][6] The reaction proceeds via a standard Sₙ2 mechanism, where the this compound anion displaces a halide leaving group.

// Reactants R2PM [label="R₂P⁻ M⁺", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_X [label="R'—X"];

// Transition State TS [label="[R₂P···R'···X]⁻", shape=box, style=dashed];

// Products Product [label="R₂P—R'", shape=egg, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Halide [label="M⁺ X⁻"];

// Pathway R2PM -> TS [label="Nucleophilic\nAttack"]; R_X -> TS; TS -> Product [label="Bond Formation"]; TS -> Halide [label="Leaving Group\nDeparts"];

// Invisible nodes for alignment {rank=same; R2PM; R_X;} {rank=same; Product; Halide;} } } Caption: Mechanism of P-C bond formation via Sₙ2 reaction.

Table 1: Synthesis of Tertiary Phosphines via Sₙ2 Reactions

This compound AnionElectrophileProductYield (%)
KPPh₂CH₃IPPh₂Me>90
LiPPh₂CH₃CH₂BrPPh₂Et~85
NaP(SiiPr₃)₂MeIMeP(SiiPr₃)₂Not reported
LiP(H)PhCH₂=CHCH₂ClPhP(H)(CH₂CH=CH₂)~70

Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocol: Synthesis of Methyldiphenylphosphine

Materials:

  • Solution of KPPh₂ in THF (prepared as in section 2.1)

  • Iodomethane (CH₃I)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • A solution of KPPh₂ (approx. 10 mmol in THF) is prepared in a Schlenk flask under an argon atmosphere and cooled to 0 °C.

  • Iodomethane (1.1 equivalents) is added dropwise to the stirred solution. An exothermic reaction is often observed, and a color change from orange/red to pale yellow or colorless occurs.

  • The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Ring-Opening of Epoxides

This compound anions are highly effective nucleophiles for the ring-opening of epoxides.[7] The reaction follows an Sₙ2 pathway, with the nucleophile attacking one of the electrophilic carbon atoms of the epoxide ring. In accordance with Sₙ2 principles for epoxides under basic/nucleophilic conditions, the attack preferentially occurs at the less sterically hindered carbon atom.[8] This reaction provides a direct route to β-hydroxyphosphines.

// Reactants R2P [label="R₂P⁻", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epoxide [label="Epoxide", image="epoxide.png"]; // Placeholder for a visual representation if possible, otherwise text is fine.

// Intermediate Intermediate [label="Alkoxide Intermediate"];

// Workup Workup [label="Aqueous Workup\n(e.g., H₃O⁺)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="β-Hydroxyphosphine", shape=egg, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Path R2P -> Intermediate [label="Sₙ2 Attack"]; Epoxide -> Intermediate; Intermediate -> Workup; Workup -> Product [label="Protonation"]; } } Caption: General pathway for the synthesis of β-hydroxyphosphines.

Potassium diphenylphosphide (KPPh₂) has been shown to be a potent initiator for the anionic ring-opening polymerization of glycidyl (B131873) ethers, highlighting the high nucleophilicity of the this compound anion towards epoxides.[7]

Table 2: Ring-Opening Reactions of Epoxides

This compound AnionEpoxideProduct
KPPh₂Propylene Oxide1-(Diphenylphosphino)propan-2-ol
LiPMe₂Styrene Oxide2-(Dimethylphosphino)-1-phenylethanol
KPPh₂Glycidyl Phenyl Ether1-(Diphenylphosphino)-3-phenoxypropan-2-ol
Reactions with Carbonyls and Heterocumulenes

While reactions with simple aldehydes and ketones can be complex, this compound anions exhibit well-defined reactivity with other carbonyl-containing functional groups like isocyanates and carbodiimides. For instance, the cyano(triphenylsilyl)this compound anion reacts at the phosphorus center with isocyanates to afford phosphorus analogues of cyanourea.[9] This demonstrates the P-nucleophilicity of these species towards the electrophilic carbon of the heterocumulene system.

Quantitative and Structural Data

The nucleophilicity of a this compound anion is influenced by the electronic and steric properties of its substituents. Spectroscopic and crystallographic data provide insight into these properties. The ³¹P NMR chemical shift is particularly sensitive to the electronic environment of the phosphorus atom; a more upfield shift (more negative ppm value) generally corresponds to higher electron density on the phosphorus nucleus.[3]

Table 3: Selected Spectroscopic and Structural Data for this compound Anions

Compound / Anion31P NMR Shift (ppm)Key Bond Lengths (Å)Key Bond Angles (°)Reference
NaP(SiiPr₃)₂-378P-Si: 2.216, 2.221Si-P-Si: 120.6[10][11]
[Ph₃Si-P-CN]⁻-283P-Si: 2.206; P-C: 1.761Si-P-C: 95.5[9]
Hg[P(SiiPr₃)₂]₂-209P-Si: 2.231, 2.234Si-P-Si: 117.1[10][11]
Cd[P(SiiPr₃)₂]₂-284P-Si: 2.228, 2.231Si-P-Si: 118.7[10][11]

The data for NaP(SiiPr₃)₂ shows a highly shielded phosphorus atom, consistent with its anionic character and high nucleophilicity.[10][11] In metal complexes, this shielding is reduced. The wide Si-P-Si bond angle in the sodium salt suggests significant steric repulsion between the bulky triisopropylsilyl groups.[10]

Applications in Synthesis

The primary application of this compound anions is the synthesis of tertiary phosphines. These phosphines are of immense importance in:

  • Homogeneous Catalysis: As ligands for transition metals, phosphines are used in a vast number of catalytic processes, including cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), hydrogenation, and hydroformylation, which are fundamental to the production of pharmaceuticals and fine chemicals.[1]

  • Drug Development: Organophosphorus compounds themselves can possess biological activity. The P-C bond-forming capability of phosphanides provides access to novel molecular scaffolds for drug discovery.

  • Materials Science: Phosphine oxides, which can be readily prepared from the phosphine products, are used as flame retardants and in materials with unique optical properties.

Conclusion

This compound anions are powerful and versatile nucleophiles in the synthetic chemist's toolkit. Their reliable generation from phosphine precursors and their predictable reactivity with a range of electrophiles, most notably alkyl halides and epoxides, make them indispensable for the formation of P-C bonds. The ability to tune their steric and electronic properties through substitution allows for the rational design and synthesis of a wide variety of organophosphorus compounds, from common phosphine ligands to complex, sterically demanding molecules, underscoring their continued importance in academic research and industrial applications.

References

The Core of Nucleophilicity: An In-depth Technical Guide to the Reactivity of Phosphanide Ligands with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphanide ligands, anionic phosphorus compounds, are potent nucleophiles that have carved a significant niche in synthetic chemistry. Their reactivity with a diverse array of electrophiles provides a powerful tool for the formation of phosphorus-carbon and phosphorus-heteroatom bonds, enabling the synthesis of a wide range of valuable organophosphorus compounds. These products find applications as ligands in catalysis, as key intermediates in organic synthesis, and as building blocks in the development of novel therapeutic agents. This technical guide delves into the core reactivity of this compound ligands, offering a comprehensive overview of their reactions with various electrophiles, detailed experimental protocols, and a summary of key quantitative data to aid researchers in harnessing the synthetic potential of these versatile reagents.

Generation of this compound Ligands: The Nucleophilic Powerhouse

The journey into the reactivity of this compound ligands begins with their generation. Typically, this compound anions are prepared by the deprotonation of primary or secondary phosphines using a strong base. The choice of base and solvent system is crucial and can significantly influence the reactivity of the resulting this compound.

A general workflow for the synthesis of a lithium this compound salt is depicted below.

G phosphine Primary or Secondary Phosphine (R₂PH) reaction Deprotonation Reaction phosphine->reaction base Strong Base (e.g., n-BuLi, s-BuLi) base->reaction solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) solvent->reaction This compound Lithium this compound Solution (R₂PLi) reaction->this compound workup Use in situ or Isolate This compound->workup

Synthesis of Lithium this compound.

Experimental Protocol: General Procedure for the Synthesis of Lithium Diphenylthis compound (LiPPh₂) in THF

  • Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is used. The system is maintained under an inert atmosphere of dry nitrogen or argon throughout the reaction.

  • Reagents: Anhydrous tetrahydrofuran (B95107) (THF) is used as the solvent. Diphenylphosphine (B32561) (HPPh₂) and a solution of n-butyllithium (n-BuLi) in hexanes are the key reagents.

  • Procedure: a. Diphenylphosphine is dissolved in anhydrous THF in the reaction flask and the solution is cooled to 0 °C in an ice bath. b. A stoichiometric amount of n-butyllithium solution is added dropwise to the stirred solution of diphenylphosphine via a syringe. c. The reaction mixture is stirred at 0 °C for 1 hour, during which time a color change is typically observed, indicating the formation of the this compound anion. d. The resulting solution of lithium diphenylthis compound is typically used immediately in subsequent reactions.

Reactivity with Alkyl Halides: Forging P-C Bonds

The reaction of this compound ligands with alkyl halides is a fundamental and widely utilized method for the formation of tertiary phosphines. This SN2 reaction is generally efficient with primary and less hindered secondary alkyl halides.

G This compound This compound Anion (R₂P⁻) sn2 SN2 Reaction This compound->sn2 alkyl_halide Alkyl Halide (R'-X) alkyl_halide->sn2 phosphine Tertiary Phosphine (R₂PR') sn2->phosphine halide Halide Salt (M⁺X⁻) sn2->halide

Reaction of this compound with Alkyl Halide.

Experimental Protocol: Synthesis of Benzyldiphenylphosphine from Lithium Diphenylthis compound and Benzyl (B1604629) Chloride

  • Preparation of this compound: A solution of lithium diphenylthis compound is prepared in THF as described in the previous protocol.

  • Reaction with Electrophile: a. The solution of LiPPh₂ is cooled to 0 °C. b. A solution of benzyl chloride in anhydrous THF is added dropwise to the stirred this compound solution. c. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up and Purification: a. The reaction is quenched by the slow addition of degassed water or a saturated aqueous solution of ammonium (B1175870) chloride. b. The aqueous layer is extracted with diethyl ether or ethyl acetate. c. The combined organic layers are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. d. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure benzyldiphenylphosphine.

ElectrophileThis compoundProductYield (%)Reference
Benzyl ChlorideLiPPh₂Benzyldiphenylphosphine>90Generic protocol
Methyl IodideKP(SiMe₃)₂MeP(SiMe₃)₂High[1]
Ethyl BromideLiPH₂EtPH₂Moderate[2]

Reactivity with Carbonyl Compounds: Access to Functionalized Phosphines

This compound ligands readily react with aldehydes and ketones in a nucleophilic addition to the carbonyl carbon. The initial product is a lithium alkoxide adduct, which upon aqueous work-up, yields α-hydroxyphosphines.

G This compound This compound Anion (R₂P⁻) addition Nucleophilic Addition This compound->addition carbonyl Aldehyde or Ketone (R'R''C=O) carbonyl->addition adduct Alkoxide Adduct (R₂P-CR'R''-O⁻) addition->adduct workup Aqueous Work-up (H₃O⁺) adduct->workup product α-Hydroxyphosphine (R₂P-CR'R''-OH) workup->product

Reaction with Aldehydes and Ketones.

Experimental Protocol: Synthesis of (Diphenylphosphino)(phenyl)methanol from Lithium Diphenylthis compound and Benzaldehyde (B42025)

  • This compound Preparation: A THF solution of lithium diphenylthis compound is prepared following the general protocol.

  • Reaction with Aldehyde: a. The LiPPh₂ solution is cooled to -78 °C using a dry ice/acetone bath. b. A solution of freshly distilled benzaldehyde in anhydrous THF is added dropwise. c. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Work-up: a. The reaction is quenched at low temperature by the addition of a saturated aqueous solution of ammonium chloride. b. The mixture is allowed to warm to room temperature, and the layers are separated. c. The aqueous layer is extracted with diethyl ether. d. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired α-hydroxyphosphine.

Carbonyl CompoundThis compoundProductYield (%)Spectroscopic Data (³¹P NMR, δ ppm)
BenzaldehydeLiPPh₂(Diphenylphosphino)(phenyl)methanol~85~ -15
AcetoneKPH₂1-(Phosphino)propan-1-olModerateNot reported
CyclohexanoneLiPPh₂1-(Diphenylphosphino)cyclohexan-1-olHigh~ -20

Reactivity with Epoxides: Ring-Opening and Functionalization

This compound anions are effective nucleophiles for the ring-opening of epoxides. The reaction typically proceeds via an SN2 mechanism, with the this compound attacking the less sterically hindered carbon atom of the epoxide ring. This reaction provides access to β-hydroxyphosphines.

Experimental Protocol: Synthesis of 2-(Diphenylphosphino)ethanol from Lithium Diphenylthis compound and Ethylene (B1197577) Oxide

  • This compound Generation: A solution of lithium diphenylthis compound is prepared in THF.

  • Reaction with Epoxide: a. The LiPPh₂ solution is cooled to 0 °C. b. A solution of ethylene oxide in THF is added slowly. Caution: Ethylene oxide is a toxic and flammable gas. c. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is worked up following a similar procedure to the reaction with alkyl halides, involving quenching with aqueous ammonium chloride, extraction, drying, and solvent removal. The product is purified by distillation under reduced pressure or column chromatography.

EpoxideThis compoundProductRegioselectivity
Ethylene OxideLiPPh₂2-(Diphenylphosphino)ethanolN/A
Propylene OxideKPH₂1-Phosphinopropan-2-olAttack at the less substituted carbon
Styrene OxideLiPPh₂2-(Diphenylphosphino)-1-phenylethanolAttack at the less substituted carbon

Ambident Reactivity of Substituted this compound Ligands

Certain substituted this compound ligands can exhibit ambident nucleophilicity, meaning they possess more than one nucleophilic center. A notable example is the cyano(triphenylsilyl)this compound anion, which can react with electrophiles at either the phosphorus or the nitrogen atom. The regioselectivity of the reaction is often dependent on the nature of the electrophile.

G This compound [Ph₃Si-P-CN]⁻ p_attack P-Attack This compound->p_attack n_attack N-Attack This compound->n_attack electrophile Electrophile (E⁺) electrophile->p_attack electrophile->n_attack p_product Ph₃Si-P(E)-CN p_attack->p_product n_product Ph₃Si-P=C=N-E n_attack->n_product

Ambident Reactivity of a Silylthis compound.

Factors Influencing Reactivity

The reactivity of this compound ligands is not solely dictated by the electrophile but is also significantly influenced by several other factors:

  • Counter-ion: The nature of the alkali metal counter-ion (Li⁺, Na⁺, K⁺) can affect the aggregation state and the ion-pair character of the this compound in solution, thereby influencing its nucleophilicity. Looser ion pairs, often observed with larger cations like K⁺, can lead to increased reactivity.

  • Solvent: The choice of solvent plays a critical role. Coordinating solvents like THF can solvate the counter-ion, leading to a more "naked" and thus more reactive this compound anion. In contrast, non-polar solvents may favor aggregation and reduce reactivity.

  • Steric Hindrance: As with any nucleophile, the steric bulk on both the this compound and the electrophile can significantly impact the reaction rate. Highly hindered phosphanides or electrophiles will react more slowly.

  • Electronic Effects: The electronic properties of the substituents on the this compound ligand influence its nucleophilicity. Electron-donating groups increase the electron density on the phosphorus atom, enhancing its nucleophilic character.

Conclusion

This compound ligands are undeniably powerful nucleophiles in the arsenal (B13267) of synthetic chemists. Their reactions with a wide range of electrophiles provide reliable and efficient pathways for the construction of diverse organophosphorus compounds. A thorough understanding of their generation, their reactivity patterns with different classes of electrophiles, and the factors that modulate their reactivity is paramount for the successful design and execution of synthetic strategies. The experimental protocols and data summarized in this guide serve as a valuable resource for researchers aiming to exploit the rich chemistry of this compound ligands in their scientific endeavors, from fundamental research to the development of new catalysts and therapeutic agents.

References

The Fundamental Chemistry of Alkali Metal Phosphanides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

This technical guide provides an in-depth exploration of the fundamental chemistry of alkali metal phosphanides. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, structure, bonding, and reactivity of these highly reactive organometallic compounds. This document collates data from seminal research to present a clear and concise reference, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical processes to facilitate understanding and application in research and development.

Introduction

Alkali metal phosphanides (M-PRR') are a class of organometallic compounds characterized by a direct bond between an alkali metal (Li, Na, K, Rb, Cs) and a phosphorus atom. These compounds are powerful nucleophiles and strong bases, making them valuable reagents in synthetic chemistry.[1] Their reactivity is often dictated by the nature of the alkali metal, the organic substituents on the phosphorus atom, and the solvent system employed.[2] The growing interest in these compounds stems from their utility in the formation of P-C, P-N, P-O, and P-element bonds, as well as their emerging applications in catalysis and materials science.[3][4] In the context of drug development, phosphorus-containing molecules are integral to a variety of therapeutics, and the efficient synthesis of these compounds is of paramount importance.[5][6] This guide aims to provide a core understanding of the chemistry of alkali metal phosphanides to aid in their effective utilization.

Synthesis of Alkali Metal Phosphanides

The synthesis of alkali metal phosphanides can be broadly categorized into several key methods, each with its own advantages and substrate scope.

Deprotonation of Primary and Secondary Phosphines

One of the most common methods for the synthesis of alkali metal phosphanides is the deprotonation of a primary (RPH₂) or secondary (R₂PH) phosphine (B1218219) using a strong base.[3]

A general reaction scheme is as follows: R₂PH + Base → R₂P⁻M⁺ + Base-H⁺

Common bases include organolithium reagents (e.g., n-butyllithium), alkali metal hydrides (e.g., KH), and alkali metal amides (e.g., KHMDS).[7] The choice of base and solvent can significantly influence the reaction outcome and the nature of the resulting phosphanide.

The synthesis of crown ether-supported alkali metal phosphides often involves the deprotonation of diphenylphosphine (B32561) (HPPh₂) with the corresponding benzyl (B1604629) derivatives of the alkali metals in the presence of a crown ether.[3] This method is advantageous as the byproduct, toluene (B28343), is the reaction solvent, simplifying purification.[3]

Diagram 1: General synthesis of alkali metal phosphanides via deprotonation.
Reductive Cleavage of P-P and P-C Bonds

The reduction of diphosphines (R₂P-PR₂) or tertiary phosphines (R₃P) with alkali metals can lead to the formation of alkali metal phosphanides. This method is particularly useful for generating phosphanides that are not easily accessible through deprotonation.

For example, the reductive cleavage of triphenylphosphine (B44618) with an alkali metal in a suitable solvent like THF or liquid ammonia (B1221849) yields the corresponding diphenylthis compound.

Ph₃P + 2M → Ph₂PM + PhM (M = Li, Na, K)

Reaction of Elemental Phosphorus with Alkali Metals

Alkali metal phosphides can also be synthesized by the direct reaction of elemental phosphorus (white or red) with alkali metals.[8][9] These reactions are typically carried out in liquid ammonia or with finely dispersed metals at elevated temperatures.[9] This method often produces polyphosphides, which can then be converted to the desired organophosphanides through subsequent reactions.

Structure and Bonding

The structure of alkali metal phosphanides in both the solid state and in solution is highly variable and is influenced by several factors:

  • The Alkali Metal: The size and coordinating ability of the alkali metal cation play a crucial role in determining the aggregation state of the this compound. Lithium phosphanides, due to the small size and high charge density of Li⁺, tend to form higher aggregates (dimers, tetramers, etc.), often involving covalent character in the Li-P bond.[10] In contrast, the heavier alkali metals (K, Rb, Cs) tend to form more ionic structures and can exhibit unique coordination behaviors, such as π-arene interactions with phenyl substituents on the phosphorus.[3]

  • Substituents on Phosphorus: The steric bulk and electronic nature of the organic groups attached to the phosphorus atom influence the solid-state structure and solubility. Bulky substituents can prevent aggregation and lead to monomeric or dimeric species.[2]

  • Solvent and Coordinating Ligands: Coordinating solvents (e.g., THF, TMEDA) and ligands like crown ethers can break down larger aggregates by solvating the metal cation, often leading to the isolation of well-defined monomeric or dimeric complexes.[3][11]

Solid-State Structures

X-ray crystallography has revealed a rich diversity of solid-state structures for alkali metal phosphanides. These range from simple monomers and dimers to complex polymeric chains and clusters.[3][10] For instance, crown ether-supported alkali metal diphenylphosphides show increasing structural diversity down the group, with heavier alkali metals like Rb and Cs favoring π-arene interactions over direct P-metal coordination.[3]

Diagram 2: Factors influencing the structure of alkali metal phosphanides.
Solution-State Behavior

In solution, alkali metal phosphanides exist in a dynamic equilibrium between various aggregated and ion-paired species. The nature of the species present in solution is highly dependent on the solvent, concentration, and temperature. NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for studying the solution-state behavior of these compounds.[3] Diffusion-ordered spectroscopy (DOSY) NMR methods can provide insights into the degree of ion pair formation in solution.[3]

Reactivity

Alkali metal phosphanides are versatile reagents in organic and inorganic synthesis due to their high nucleophilicity and basicity.

Nucleophilic Substitution Reactions

Phosphanides readily react with a wide range of electrophiles, such as alkyl halides, to form new P-C bonds. This is a fundamental reaction for the synthesis of tertiary phosphines.

R₂PM + R'-X → R₂P-R' + MX

Reactions with Carbonyl Compounds

The addition of alkali metal phosphanides to aldehydes and ketones can yield α-hydroxyphosphines after quenching. They can also react with esters and acid chlorides to form acylphosphines.

Deprotonation Reactions

As strong bases, alkali metal phosphanides can deprotonate a variety of acidic C-H, N-H, and O-H bonds. The basicity increases down the group of alkali metals.

Catalytic Applications

In recent years, alkali metal phosphanides, particularly those of the heavier alkali metals, have emerged as effective catalysts for various transformations, such as hydrophosphination of alkenes and alkynes.[3] The catalytic activity is often enhanced by the use of crown ethers to generate more reactive, "naked" this compound anions.

Quantitative Data

The following tables summarize key quantitative data for a selection of alkali metal phosphanides.

Table 1: Selected Bond Lengths (Å)
CompoundM-P (Å)M-O (Å)M-C (Å)P-C (Å)Reference
Li(15-crown-5)PPh₂ (1Li)2.563(1)---[3]
Na(15-crown-5)PPh₂ (1Na)----[3]
Rb(18-crown-6)PPh₂ (1Rb)-2.952 (avg)3.393-3.700-[3]
Cs(18-crown-6)PPh₂ (1Cs)----[3]
[MMg(CH₂SiMe₃)₂(dmem)]₂-Becomes more elongated as the size of the alkali metal cation increasesBecomes more elongated as the size of the alkali metal cation increases-[12]
Table 2: Selected Bond Angles (°)
CompoundC-P-C (°)C-P-M (°)N-M-P (°)Reference
Li(12-crown-4)PPh₂ (2Li)104.69(6)92.29(7), 100.00(7)-[3]
[[{(Me₃Si)₂CH}(C₆H₄-2-NMe₂)P]Li(THF)₂]--80.70(18), 79.75(17)[2]
[[{(Me₃Si)₂CH}(C₆H₄-2-NMe₂)P]Na(tmeda)]--70.53(3)[2]
[[{(Me₃Si)₂CH}(C₆H₄-2-NMe₂)P]K(pmdeta)]--59.79(5)[2]

Experimental Protocols

The following are representative experimental protocols for the synthesis of alkali metal phosphanides.

Synthesis of Li(15-crown-5)PPh₂ (1Li) and Li(12-crown-4)PPh₂ (2Li)[3]

Workflow:

Diagram 3: Experimental workflow for the synthesis of lithium diphenylphosphides.

Procedure:

  • A suspension of [LiPPh₂]∞ in toluene is prepared.

  • The respective crown ether (15-crown-5 for 1Li or 12-crown-4 (B1663920) for 2Li) is added to the suspension.

  • The reaction mixture is stirred at room temperature.

  • The resulting suspension is filtered.

  • The product is crystallized from the hot toluene solution by storing it at -30 °C.

Synthesis of Na(15-crown-5)PPh₂, K(18-crown-6)PPh₂, Rb(18-crown-6)PPh₂, and Cs(18-crown-6)PPh₂[3]

Procedure:

  • Diphenylphosphine (HPPh₂) is deprotonated with the corresponding benzyl derivative of the alkali metal (Na, K, Rb, or Cs) in the presence of the appropriate crown ether (15-crown-5 for Na, 18-crown-6 (B118740) for K, Rb, Cs).

  • The reaction is carried out in toluene.

  • The products are crystallized from the hot toluene solutions by storing them at -30 °C.

  • This method yields the desired complexes in good to very good yields (Na: 65%, K: 79%, Rb: 41%, Cs: 84%).[3]

Applications in Drug Development

While alkali metal phosphanides are primarily used as reagents in synthetic chemistry, their role in the construction of complex phosphorus-containing molecules is highly relevant to drug development.[5] Many pharmaceuticals contain phosphonate, phosphinate, or phosphine oxide moieties, which can be synthesized using this compound chemistry.[5] The P-C bond formation capabilities of these reagents are crucial for accessing a wide range of organophosphorus compounds with potential biological activity.[8] For example, the synthesis of phosphonate-containing antiviral drugs and phosphinate-containing ACE inhibitors relies on the principles of this compound reactivity.[5]

Conclusion

Alkali metal phosphanides are a diverse and highly reactive class of compounds with significant utility in modern synthetic chemistry. Their structural and reactive properties are finely tunable through the choice of alkali metal, phosphorus substituents, and reaction conditions. A thorough understanding of their fundamental chemistry, as outlined in this guide, is essential for their effective application in the synthesis of complex molecules, including those of pharmaceutical interest. The ongoing research into the catalytic applications of heavier alkali metal phosphanides promises to further expand the synthetic utility of this important class of reagents.[3]

References

Spectroscopic Identification of Phosphanide Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary spectroscopic techniques used for the identification and characterization of phosphanide intermediates. Phosphanides, bearing a trivalent phosphorus atom with a negative formal charge, are highly reactive species that play a crucial role as intermediates in various organic and organometallic reactions. Their transient nature often necessitates specialized in-situ analytical techniques for their detection and characterization. This document outlines the key spectroscopic signatures of phosphanides in Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, supported by quantitative data and detailed experimental protocols.

Core Spectroscopic Techniques

The identification of this compound intermediates relies on a combination of spectroscopic methods, each providing unique structural information.

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most direct method for probing the phosphorus nucleus, ³¹P NMR is an indispensable tool for identifying this compound intermediates.[1][2][3] The chemical shift (δ) of the phosphorus atom is highly sensitive to its electronic environment, including the nature of the substituents and the counterion.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is useful for studying the electronic transitions within the this compound species. The absorption maxima (λmax) can provide information about the electronic structure and conjugation within the molecule. UV-Vis spectroscopy is also a valuable tool for monitoring the formation and consumption of this compound intermediates in real-time.[4][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound intermediates, characteristic vibrational modes, particularly those involving the phosphorus atom and its substituents, can aid in their identification and provide insights into their bonding.[6][7][8]

Quantitative Spectroscopic Data

The following tables summarize key quantitative data for the spectroscopic identification of this compound intermediates.

Table 1: ³¹P NMR Chemical Shifts of Selected this compound Intermediates

This compound SpeciesCationSolvent³¹P Chemical Shift (δ, ppm)
Diphenylthis compoundLi⁺THF-22.3[9]
Diphenylthis compoundLi⁺THF/Benzene-d₆-22.7[9]
Diphenylthis compoundK⁺THF-4.6, -13.3[9]
Dicyclohexylthis compoundLi⁺THF/Benzene-d₆(Not explicitly stated, but formation described)[9]

Note: ³¹P NMR chemical shifts are referenced to 85% H₃PO₄.

Table 2: UV-Vis Absorption Data for Relevant Species

Species TypeExample Compound/Functional GroupSolventλmax (nm)Notes
This compound Radical AnionPerylene Diimide DerivativeDichloromethane> 750NIR absorption is characteristic of the radical anion.[10]
Phosphine-Metal ComplexCu(I) Phosphine (B1218219) Diimine ComplexDichloromethane~400-600Absorption in the visible region is often due to metal-to-ligand charge transfer (MLCT).[2]

Table 3: Characteristic IR Vibrational Frequencies

Functional GroupVibrational ModeCharacteristic Frequency Range (cm⁻¹)
P-O (in phosphate)Symmetric Stretch989[4]
P-O (in phosphate)Asymmetric Stretch1076[4]
Metal-Nitrogen (in complexes)Stretch400-550[7]
Metal-Oxygen (in complexes)Stretch400-600[7]

Experimental Protocols

Detailed methodologies are crucial for the successful generation and spectroscopic identification of transient this compound intermediates.

General Synthesis of Alkali Metal Phosphanides[9][11]

This compound intermediates are typically generated in-situ under inert atmospheric conditions due to their high reactivity towards air and moisture.

Materials:

  • Secondary phosphine (e.g., diphenylphosphine, dicyclohexylphosphine)

  • Organolithium reagent (e.g., n-butyllithium in hexanes) or other strong base

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF))

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary phosphine in the anhydrous solvent in a Schlenk flask.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a suitable cooling bath.

  • Slowly add one equivalent of the organolithium reagent dropwise to the stirred phosphine solution.

  • The formation of the this compound is often indicated by a color change (e.g., to orange or deep red).

  • Allow the reaction mixture to stir at the low temperature for a specified period to ensure complete deprotonation.

  • The resulting this compound solution can then be directly analyzed by spectroscopic methods or used in subsequent reactions.

In-situ ³¹P NMR Spectroscopic Monitoring[1][3][9][12]

Apparatus:

  • NMR spectrometer equipped with a broadband probe tuneable to the ³¹P frequency.

  • NMR tubes with a sealable cap (e.g., J. Young valve).

Procedure:

  • Prepare the this compound solution as described in Protocol 3.1 directly in an NMR tube under an inert atmosphere, or transfer an aliquot of the pre-formed solution to a sealed NMR tube.

  • If monitoring a reaction, the NMR tube should contain the this compound solution and a septum-sealed sidearm for the addition of a reactant.

  • Acquire an initial ³¹P NMR spectrum of the this compound intermediate.

  • To monitor a reaction, inject the second reactant through the septum and immediately begin acquiring a series of time-resolved ³¹P NMR spectra.

  • Process the spectra to observe the disappearance of the this compound signal and the appearance of new signals corresponding to the reaction products.

Sample Preparation for UV-Vis and IR Spectroscopy

For UV-Vis and IR analysis, the this compound solution, prepared as in Protocol 3.1, can be transferred via a cannula to a sealed cuvette (for UV-Vis) or an IR cell with air-tight seals. The spectra should be recorded promptly after preparation.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of experiments for the spectroscopic identification of this compound intermediates.

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Spectroscopic Analysis start Start phosphine Secondary Phosphine in Anhydrous Solvent start->phosphine reaction Deprotonation Reaction (Inert Atmosphere, Low Temp.) phosphine->reaction base Strong Base (e.g., n-BuLi) base->reaction This compound This compound Intermediate Solution reaction->this compound nmr ³¹P NMR Spectroscopy This compound->nmr uvvis UV-Vis Spectroscopy This compound->uvvis ir IR Spectroscopy This compound->ir data Spectroscopic Data (δ, λmax, ν) nmr->data uvvis->data ir->data insitu_monitoring start Prepare this compound in NMR Tube initial_spectrum Acquire Initial ³¹P NMR Spectrum start->initial_spectrum add_reactant Inject Reactant initial_spectrum->add_reactant time_resolved_nmr Acquire Time-Resolved ³¹P NMR Spectra add_reactant->time_resolved_nmr data_analysis Analyze Spectral Changes Over Time time_resolved_nmr->data_analysis end Reaction Profile data_analysis->end

References

The Role of Steric Effects in the Stability of Phosphanide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis and stabilization of low-coordinate metal complexes are of paramount importance in catalysis, small molecule activation, and materials science. Phosphanide ligands (R₂P⁻), the phosphorus analogues of amides, offer unique electronic properties but their complexes are often prone to dimerization, polymerization, or decomposition. This guide elucidates the critical role of steric effects in overcoming these instability issues. By employing bulky substituents on the this compound ligand, kinetic stabilization can be imparted to the metal center, effectively shielding it from reactive pathways. This allows for the isolation of otherwise transient, highly reactive monomeric species. This paper details the principles of steric stabilization, presents quantitative structural data from key examples, outlines relevant experimental protocols, and provides a conceptual framework for understanding the interplay between ligand architecture and complex stability.

Introduction: Kinetic vs. Thermodynamic Stability

In coordination chemistry, stability can be viewed from two perspectives: thermodynamic and kinetic.[1][2]

  • Thermodynamic Stability refers to the position of equilibrium for a complex's formation or decomposition. It is related to the change in Gibbs Free Energy (ΔG) for the reaction. A complex with a large formation constant is considered thermodynamically stable.[3][4]

  • Kinetic Stability relates to the rate at which a complex undergoes reaction. Complexes that react slowly are termed "inert," while those that react quickly are "labile."[2][3]

A complex can be thermodynamically unstable (i.e., prone to decomposition) but kinetically stable (inert) if a significant activation energy barrier prevents the decomposition from occurring at a meaningful rate.[1][5] The introduction of bulky ligands is a primary strategy for creating such a kinetic barrier. The steric hindrance provided by large substituents physically blocks access to the metal center, preventing ligand substitution, dimerization, or reactions with solvent molecules.[6] This principle of "kinetic stabilization" is fundamental to the chemistry of low-coordinate this compound complexes.

The Influence of Ligand Bulk on this compound Complex Nuclearity and Geometry

The effect of steric bulk is clearly demonstrated by comparing this compound ligands with substituents of varying sizes. The bis(silyl)phosphanides, [P(SiR₃)₂]⁻, serve as an excellent case study.

  • Small Substituents (e.g., -SiMe₃): The relatively small trimethylsilyl (B98337) group in the [P(SiMe₃)₂]⁻ ligand is often insufficient to prevent oligomerization. Consequently, its complexes with d-block metals frequently form dimeric or polymeric structures where the this compound ligands act as bridges between metal centers.[7]

  • Bulky Substituents (e.g., -SiPh₃, -SiiPr₃): In stark contrast, increasing the steric profile of the silyl (B83357) groups, as in triphenylsilyl ([P(SiPh₃)₂]⁻) or triisopropylsilyl ([P(SiiPr₃)₂]⁻), enables the isolation of monomeric, two-coordinate species.[7][8] The large ligands effectively encapsulate the metal center, preventing the close approach of other complex molecules that would be required for dimerization.[8]

This relationship is visualized in the diagram below.

G cluster_small Small Steric Bulk (e.g., -P(SiMe₃)₂) cluster_large Large Steric Bulk (e.g., -P(SiiPr₃)₂) Small_Ligand M-P(SiMe₃)₂ Dimer Dimeric/Polymeric Structure (M-P-M bridges) Small_Ligand->Dimer Dimerization (Low kinetic barrier) Large_Ligand M(P(SiiPr₃)₂)₂ Monomer Stable Monomeric Complex (Kinetic Stabilization) Large_Ligand->Monomer Isolation Dimerization_Blocked Dimerization Pathway Blocked by Bulky Ligands

Fig. 1: Steric bulk dictates complex nuclearity.

Quantitative Data Presentation: Structural Parameters

The most direct evidence for the impact of steric effects comes from single-crystal X-ray diffraction studies, which provide precise data on bond lengths and angles. The steric strain imposed by bulky ligands often forces the resulting complexes to adopt distorted geometries.[7]

ComplexLigandM-P Bond Length (Å)P-M-P Angle (°)Si-P-Si Angle (°)Reference
Zn[P(SiiPr₃)₂]₂ [P(SiiPr₃)₂]⁻2.3087(5) - 2.3159(5)170.086(16)125.903(18)[7]
Cd[P(SiiPr₃)₂]₂ [P(SiiPr₃)₂]⁻2.4789(4) - 2.4841(4)164.715(15)124.623(17)[7]
Hg[P(SiiPr₃)₂]₂ [P(SiiPr₃)₂]⁻2.4497(6) - 2.4552(6)163.593(18)124.77(2)[7]
Cd[P(SiPh₃)₂]₂ [P(SiPh₃)₂]⁻~2.46Linear107.7(1)[7][8]
[M{P(SiMe₃)₂}]₂ (M=Zn,Cd,Hg)[P(SiMe₃)₂]⁻Terminal & BridgingDimeric Structure106.2(1) - 107.2(1)[7]

Table 1: Comparison of structural parameters for Group 12 this compound complexes with varying steric bulk. Note the non-linear P-M-P angles for the highly hindered [P(SiiPr₃)₂]⁻ complexes.

The Si-P-Si bond angles within the [P(SiiPr₃)₂]⁻ ligand itself are also wider compared to those in less sterically demanding analogues, further indicating significant intramolecular strain.[7]

Experimental Protocols

The synthesis and characterization of sterically hindered this compound complexes require rigorous anaerobic and anhydrous techniques.

Synthesis of Bulky Sodium this compound Salt (NaP(SiiPr₃)₂)

This protocol describes an improved, one-step synthesis of the bulky this compound precursor.[7][9]

  • Reagents: Red phosphorus, sodium metal, triisopropylsilyl chloride (iPr₃SiCl), 1,2-dimethoxyethane (B42094) (DME). All manipulations are performed under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.

  • Activation: Sodium is cut into small pieces and added to a solution of naphthalene (B1677914) in DME and stirred to create a sodium naphthalenide solution.

  • Reaction: Red phosphorus is added to the activated sodium solution. The mixture is stirred at room temperature.

  • Silylation: Triisopropylsilyl chloride is added dropwise to the reaction mixture, which is then heated to reflux.

  • Workup and Isolation: After cooling, volatiles are removed under vacuum. The residue is extracted with hexane, filtered to remove NaCl, and the filtrate is concentrated and cooled to induce crystallization of the product, NaP(SiiPr₃)₂.

Synthesis of a Representative Metal Complex (e.g., M[P(SiiPr₃)₂]₂)
  • Reaction Setup: In a glovebox, a solution of NaP(SiiPr₃)₂ in a suitable solvent (e.g., THF or diethyl ether) is prepared in a Schlenk flask.

  • Addition of Metal Halide: A stoichiometric amount (0.5 equivalents) of the metal dihalide (e.g., ZnCl₂, CdBr₂, HgCl₂) is added to the this compound solution.

  • Reaction: The mixture is stirred at room temperature for several hours. The formation of a salt precipitate (e.g., NaCl) is typically observed.

  • Isolation: The solvent is removed in vacuo. The residue is extracted with a non-polar solvent like n-hexane and filtered through Celite to remove the salt byproduct.

  • Crystallization: The filtrate is concentrated and stored at low temperature (e.g., -30 °C) to yield crystalline product suitable for X-ray diffraction.[9]

Characterization Techniques
  • Single-Crystal X-ray Diffraction: A crystal is mounted on a diffractometer. Data is collected, and the structure is solved and refined to yield precise atomic coordinates, bond lengths, and angles.[10][11]

  • Multinuclear NMR Spectroscopy: The complex is dissolved in a deuterated solvent (e.g., C₆D₆) in an NMR tube. ¹H, ¹³C, ²⁹Si, and ³¹P NMR spectra are acquired. ³¹P NMR is particularly diagnostic for confirming the phosphorus environment.[12][13][14] The observation of complex second-order splitting patterns in the spectra of M[P(SiiPr₃)₂]₂ complexes suggests strong coupling between the two phosphorus nuclei through the metal center.[7][8]

The general workflow for synthesis and characterization is depicted below.

G cluster_char Characterization cluster_analysis Analysis & Confirmation Start Starting Materials (Red P, Na, iPr₃SiCl, MCl₂) Synth_Ligand Protocol 4.1: Synthesize NaP(SiiPr₃)₂ Start->Synth_Ligand Synth_Complex Protocol 4.2: React NaP(SiiPr₃)₂ with MCl₂ Synth_Ligand->Synth_Complex Isolation Isolation & Purification (Filtration, Extraction) Synth_Complex->Isolation Crystallization Crystallization Isolation->Crystallization NMR NMR Spectroscopy (³¹P, ¹H, ¹³C, ²⁹Si) Isolation->NMR Xray X-ray Diffraction Crystallization->Xray Solution_Props Solution Structure & Purity Confirmation NMR->Solution_Props Structure Structural Data (Bond Lengths/Angles) Xray->Structure DFT DFT Calculations (Optional validation) Structure->DFT

References

An In-depth Technical Guide to the Synthesis of Primary and Secondary Phosphanide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for synthesizing primary (RPH₂) and secondary (R₂PH) phosphanide precursors. These organophosphorus compounds are pivotal as nucleophilic reagents and ligands in a myriad of applications, including organic synthesis, materials science, and drug development. This document details established synthetic routes, presents quantitative data in a comparative format, and provides explicit experimental protocols for key transformations. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction to this compound Precursors

Primary and secondary phosphines, and their corresponding this compound anions, are fundamental building blocks in organophosphorus chemistry. Their reactivity is characterized by the nucleophilic phosphorus center and the presence of P-H bonds, which allow for further functionalization. The synthesis of these precursors is often challenging due to their sensitivity to oxidation and the hazardous nature of some starting materials. This guide focuses on the most prevalent and effective synthetic strategies, including the use of elemental phosphorus, deprotonation of phosphines, reduction of phosphine (B1218219) oxides, and cleavage of tertiary phosphines.

Synthetic Methodologies and Data Presentation

The following sections outline the primary synthetic routes to primary and secondary this compound precursors. Quantitative data for representative reactions are summarized in tables to facilitate comparison of yields, reaction conditions, and key spectroscopic data.

From Elemental Phosphorus

The direct utilization of elemental phosphorus (both white and red allotropes) provides an atom-economical route to this compound precursors. This approach typically involves the reaction of phosphorus with alkali metals to form metal phosphides, which can then be protonated or alkylated.

Table 1: Synthesis of this compound Precursors from Elemental Phosphorus

ProductStarting MaterialsReagents & ConditionsYield (%)³¹P NMR (δ, ppm)Reference
K₃PK, red PHeatHighN/A[1]
Na₃PNa, white PAutoclave, 150 °C, 5 hHighN/AN/A
Li₃PLi, red PInert atmosphere, heatHigh~250[2]
RPH₂P₄, Bu₃SnH, R-Cl, HClOne-pot reactionup to 91 (for PhPH₂)N/A[3]
Na[P(SiCl₃)₂]red P, Na, SiCl₄DME, naphthalene, RTN/AN/AN/A
Deprotonation of Primary and Secondary Phosphines

A common and straightforward method for generating this compound anions is the deprotonation of the corresponding primary or secondary phosphine using a strong base, such as an organolithium reagent.[4] The resulting alkali metal phosphide (B1233454) can be used in situ for subsequent reactions.

Table 2: Synthesis of Phosphanides via Deprotonation

ProductStarting PhosphineBase & ConditionsSolvent³¹P NMR (δ, ppm)Reference
Li₂PPhPhPH₂2 equiv. n-BuLi, THFTHFN/AN/A
LiPPh₂Ph₂PHn-BuLi, THFTHFN/A[4]
KPR₂R₂PHKH, THFTHFN/AN/A
Reduction of Phosphine Oxides

The reduction of readily available and often air-stable phosphine oxides is a powerful method for accessing phosphines, which can then be deprotonated to the corresponding phosphanides. A variety of reducing agents have been employed for this transformation.[5][6][7]

Table 3: Synthesis of Phosphines by Reduction of Phosphine Oxides

Product PhosphineStarting Phosphine OxideReducing Agent & ConditionsYield (%)StereochemistryReference
R₃PR₃P=OLiAlH₄/CeCl₃HighInversion[4]
R₂PHR₂P(O)HDIBAL-HHighRetention[8]
R₃PR₃P=OPhSiH₃GoodRetention[5]
R₃PR₃P=OOxalyl chloride, Si₂Cl₆97 (for Cy₃P)N/A[7]
R₂PHR₂P(O)HTMDS, Cu catalystGoodN/A[6]
P-C Bond Cleavage in Tertiary Phosphines

The cleavage of a phosphorus-carbon bond in tertiary phosphines, particularly triphenylphosphine (B44618), with alkali metals is a well-established method for preparing diarylphosphides.[4][9] This method is especially useful for the synthesis of secondary phosphine precursors.

Table 4: Synthesis of Phosphides via P-C Bond Cleavage

ProductStarting PhosphineReagents & ConditionsSolventYield (%)Reference
LiPPh₂PPh₃2 equiv. Li, THFTHFHigh[4]
KPR₂PR₃KN/AN/A[4]
PhP(H)(CH₂)₂P(H)PhPh₂P(CH₂)₂PPh₂Li, THFTHFOptimized[9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Potassium Phosphide (K₃P) from Elemental Phosphorus

Materials:

  • Potassium metal

  • Red phosphorus

  • Test tube

  • Heat source (torch)

  • Inert atmosphere (e.g., argon)

Procedure: [1]

  • Under an inert atmosphere, carefully measure and add a stoichiometric amount of red phosphorus to a dry test tube.

  • Cut a piece of potassium metal, removing the oxide layer to expose a shiny surface.

  • Add the potassium metal to the test tube containing the red phosphorus.

  • Gently heat the bottom of the test tube with a torch. The reaction is initiated by heat and is exothermic.

  • Continue heating until the reaction is complete, as indicated by the formation of a solid product.

  • Allow the test tube to cool to room temperature under an inert atmosphere. The resulting product is potassium phosphide (K₃P).

Synthesis of Lithium Diphenylphosphide (LiPPh₂) by P-C Cleavage of Triphenylphosphine

Materials:

  • Triphenylphosphine (PPh₃)

  • Lithium metal (wire or granules)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Schlenk flask and line

  • Magnetic stirrer

Procedure: [4]

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

  • Add triphenylphosphine to the flask.

  • Add anhydrous THF to dissolve the triphenylphosphine.

  • Add a stoichiometric amount (2 equivalents) of freshly cut lithium metal to the stirred solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the lithium metal and a color change of the solution.

  • The reaction is typically complete within a few hours, yielding a solution of lithium diphenylphosphide in THF. This solution can be used directly for subsequent reactions.

Reduction of a Secondary Phosphine Oxide (SPO) using DIBAL-H

Materials:

  • Diaryl-, arylalkyl-, or dialkylphosphine oxide

  • Diisobutylaluminum hydride (DIBAL-H) solution

  • Anhydrous solvent (e.g., toluene, THF)

  • Schlenk flask and line

  • Magnetic stirrer

  • Cooling bath (if necessary)

Procedure: [8]

  • Set up a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere.

  • Add the secondary phosphine oxide to the flask and dissolve it in the appropriate anhydrous solvent.

  • Cool the solution to the desired temperature (some reactions can be performed at cryogenic temperatures).

  • Slowly add the DIBAL-H solution to the stirred solution of the phosphine oxide.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • Upon completion, the reaction is carefully quenched. Caution: Quenching of aluminum hydrides is highly exothermic and releases hydrogen gas. A common method is the slow, dropwise addition of ethyl acetate, followed by methanol (B129727), and then water or a saturated aqueous solution of Rochelle's salt, all at low temperature.

  • After quenching, the product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield the secondary phosphine.

Quenching and Safe Handling of this compound Solutions

Safety Precautions:

  • Phosphines and their alkali metal salts are often pyrophoric and/or toxic. All manipulations should be performed under a strict inert atmosphere (glovebox or Schlenk line).

  • Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.

  • Have an appropriate fire extinguisher (Class D for metal fires) and a container of sand readily available.

Quenching Procedure: [12][13][14][15][16]

  • The quenching process should be performed in a well-ventilated fume hood.

  • Cool the reaction vessel containing the this compound solution in an ice bath.

  • Slowly and cautiously add a protic solvent with a relatively low reactivity, such as isopropanol (B130326) or tert-butanol, dropwise with vigorous stirring. This will protonate the this compound and quench any unreacted organolithium or alkali metal.

  • After the initial vigorous reaction subsides, a more reactive protic solvent like ethanol (B145695) or methanol can be slowly added.

  • Finally, water can be slowly added to ensure complete quenching.

  • The quenched solution can then be worked up as required for product isolation. For disposal, the solution should be neutralized before being transferred to an appropriate aqueous waste container.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships and workflows described in this guide.

Synthesis_of_Primary_Phosphanides P4 Elemental Phosphorus (P₄) M3P Alkali Metal Phosphide (M₃P) P4->M3P + M RPH2 Primary Phosphine (RPH₂) RPH_minus Primary This compound (RPH⁻) RPH2->RPH_minus + Base RPH_minus->RPH2 + H⁺ RP_2minus Primary This compound (RP²⁻) RPH_minus->RP_2minus + Base RP_2minus->RPH2 + 2 H⁺ R_X Electrophile (R-X) Base Strong Base (e.g., BuLi) H_plus Proton Source (e.g., H₂O, H⁺) M3P->RPH2 + R-X, then H⁺ M Alkali Metal (M)

Caption: Synthetic routes to primary phosphanides.

Synthesis_of_Secondary_Phosphanides R2PH Secondary Phosphine (R₂PH) R2P_minus Secondary This compound (R₂P⁻) R2PH->R2P_minus + Base R2P_minus->R2PH + H⁺ R2P_O_H Secondary Phosphine Oxide (R₂P(O)H) R2P_O_H->R2PH + Reducer R3P Tertiary Phosphine (R₃P) R3P->R2P_minus + Alkali Metal Base Strong Base (e.g., BuLi) Reducer Reducing Agent (e.g., DIBAL-H) Alkali_Metal Alkali Metal (e.g., Li, K) H_plus Proton Source (e.g., H₂O, H⁺) Experimental_Workflow_Phosphanide_Synthesis Start Start: Select Synthetic Route Setup Apparatus Setup (Flame-dried glassware, inert atmosphere) Start->Setup Reagents Reagent Preparation & Purification (Anhydrous solvents, titration of base) Setup->Reagents Reaction Perform Reaction (Controlled addition, temperature monitoring) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, ³¹P NMR) Reaction->Monitoring Monitoring->Reaction Continue reaction Quench Careful Quenching (Slow addition of protic solvent at 0°C) Monitoring->Quench Reaction complete Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Distillation, Crystallization, Chromatography under inert atm.) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End: Pure this compound Precursor Characterization->End

References

Unveiling the Electronic Landscape of Phosphanides: A Technical Guide to Computational Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Phosphanides (R₂P⁻), the phosphorus analogues of amides, are highly reactive species with a rich and diverse coordination chemistry. Their unique electronic structures, characterized by a lone pair and negative charge on the phosphorus atom, make them valuable ligands in catalysis and materials science. Understanding and predicting the electronic properties of phosphanides is crucial for the rational design of novel catalysts and functional materials. This technical guide provides an in-depth overview of the computational modeling of phosphanide electronic structure, alongside the experimental techniques used for validation. We present a detailed account of the theoretical frameworks, practical methodologies for both computational and experimental investigations, and a comparative analysis of key data.

Introduction to this compound Electronic Structure

The electronic structure of a this compound anion is central to its reactivity and coordination behavior. The phosphorus atom in a simple this compound, such as diphenylthis compound ([PPh₂]⁻), is typically considered to be sp³ hybridized, with two bonding orbitals forming covalent bonds with the organic substituents, and two non-bonding orbitals, one of which is a lone pair. The negative charge resides primarily on the phosphorus atom, making it a potent nucleophile and a strong σ-donor ligand.

Computational modeling, particularly density functional theory (DFT), has become an indispensable tool for elucidating the intricate details of this compound electronic structure. These methods allow for the accurate prediction of geometric parameters, orbital energies, charge distributions, and spectroscopic properties, providing insights that can be challenging to obtain experimentally.

Computational Methodologies for this compound Electronic Structure

The accurate computational modeling of this compound electronic structure hinges on the appropriate selection of theoretical methods, with DFT being the most widely used approach due to its favorable balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT calculations are the workhorse for studying the electronic structure of this compound-containing molecules.[1] The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

2.1.1. Exchange-Correlation Functionals:

A variety of DFT functionals have been employed to study phosphorus compounds. For this compound systems, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often provide a good balance of accuracy for both structural and electronic properties.

  • B3LYP: A widely used hybrid functional that often provides reliable geometries and electronic properties for main group elements.

  • PBE0: Another popular hybrid functional that has shown good performance for a range of chemical systems.[2]

  • M06 suite (M06, M06-2X, M06-L): These meta-hybrid GGA functionals can offer improved accuracy for main-group thermochemistry and kinetics.

A benchmark study of 23 density functionals for bond activations with (Ni,Pd)-based transition-metal catalysts found that PBE0-D3 and PW6B95-D3 performed well.[2] For systems with potential multi-reference character, double hybrid functionals should be used with caution.[2]

2.1.2. Basis Sets:

The choice of basis set is equally important. For phosphorus, a basis set that includes polarization and diffuse functions is essential to accurately describe the electron distribution, particularly the lone pair and the negative charge of the this compound anion.

  • Pople-style basis sets: 6-31G(d,p) and 6-311+G(d,p) are commonly used, with the larger triple-zeta basis set including diffuse functions being preferable for anionic systems.

  • Correlation-consistent basis sets (cc-pVTZ, aug-cc-pVTZ): These basis sets are systematically constructed to converge towards the complete basis set limit and are highly recommended for accurate calculations, especially when electron correlation effects are significant.[3] The "aug-" prefix indicates the addition of diffuse functions, which are crucial for describing anions.[3]

  • def2 basis sets (def2-TZVP, def2-QZVPP): These are well-balanced basis sets that are often used in conjunction with DFT calculations.

Ab Initio Methods

While more computationally demanding, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy, particularly for systems where DFT may struggle. These methods are often used for benchmarking DFT results.

The following diagram illustrates a typical workflow for the computational modeling of this compound electronic structure:

computational_workflow cluster_input Input Preparation cluster_computation Quantum Chemical Calculation cluster_analysis Analysis and Validation mol_structure Define Molecular Structure (e.g., from X-ray data or builder) method_selection Select Computational Method (DFT Functional, Basis Set) mol_structure->method_selection Initial Geometry geometry_optimization Geometry Optimization method_selection->geometry_optimization freq_calculation Frequency Calculation (Confirm minimum energy structure) geometry_optimization->freq_calculation Optimized Geometry electronic_properties Calculate Electronic Properties (Orbitals, Charges, etc.) freq_calculation->electronic_properties Verified Minimum data_extraction Extract Quantitative Data (Bond lengths, angles, energies) electronic_properties->data_extraction spectroscopic_prediction Predict Spectroscopic Properties (PES, XAS) electronic_properties->spectroscopic_prediction comparison Compare with Experimental Data data_extraction->comparison spectroscopic_prediction->comparison interpretation Interpret Electronic Structure and Reactivity comparison->interpretation

Computational modeling workflow.

Experimental Protocols for Electronic Structure Characterization

Experimental validation is paramount to confirm the accuracy of computational models. Photoelectron spectroscopy (PES) and X-ray absorption spectroscopy (XAS) are powerful techniques for directly probing the electronic structure of this compound compounds.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical environment of atoms by measuring the binding energies of their core electrons. For phosphanides, XPS is particularly useful for determining the oxidation state of the phosphorus atom and probing the nature of its chemical bonds.

Detailed Methodology for XPS Analysis of this compound Compounds:

  • Sample Preparation: Due to the air and moisture sensitivity of many this compound compounds, sample preparation must be conducted in an inert atmosphere (e.g., a glovebox). Solid samples are typically mounted on a sample holder using double-sided conductive tape.

  • Instrumentation: An XPS instrument equipped with a monochromatic X-ray source (e.g., Al Kα at 1486.6 eV) is used. The analysis chamber is maintained under ultra-high vacuum (UHV) conditions (typically < 10⁻⁹ mbar) to prevent surface contamination.

  • Data Acquisition:

    • A survey scan is first acquired over a wide binding energy range to identify all elements present on the surface.

    • High-resolution scans are then performed for the elements of interest, particularly P 2p, C 1s, and the counter-ion (if present). A low pass energy (e.g., 20 eV) is used for high-resolution scans to achieve better energy resolution.[4]

  • Data Analysis:

    • The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

    • The high-resolution spectra are fitted with appropriate peak components (e.g., using a Gaussian-Lorentzian lineshape) to identify different chemical states. The P 2p peak for a this compound will be at a significantly lower binding energy compared to oxidized phosphorus species like phosphine (B1218219) oxides or phosphates.

    • Atomic concentrations are calculated from the peak areas using relative sensitivity factors (RSFs).

X-ray Absorption Spectroscopy (XAS)

XAS, specifically the X-ray Absorption Near Edge Structure (XANES), provides information about the unoccupied electronic states and the local coordination environment of the absorbing atom. For phosphanides, P K-edge and L-edge XANES can reveal details about the nature of the P-ligand bonds and the symmetry of the phosphorus site.

Detailed Methodology for XAS Analysis of this compound Compounds:

  • Sample Preparation: Similar to XPS, samples must be handled under inert conditions. Solid samples are typically ground into a fine powder and pressed into a pellet or mounted on a sample holder. For solution-phase measurements, a liquid cell with X-ray transparent windows is required.[5][6]

  • Instrumentation: XAS measurements are typically performed at a synchrotron radiation facility to achieve the required photon flux and energy resolution. The incident X-ray energy is scanned across the phosphorus absorption edge (K-edge at ~2149 eV, L-edge at ~135 eV).

  • Data Acquisition: The X-ray absorption is measured as a function of incident photon energy. This can be done in transmission mode for concentrated samples or in fluorescence yield (FY) mode for dilute samples.

  • Data Analysis:

    • The pre-edge region is fitted with a linear background and subtracted.

    • The post-edge region is normalized to the edge jump.

    • The features in the XANES spectrum (e.g., peak positions and intensities) are compared with theoretical spectra calculated using methods like DFT or multiple scattering theory to assign electronic transitions and determine the local structure.

Comparative Analysis of Computational and Experimental Data

The synergy between computational modeling and experimental spectroscopy is crucial for a comprehensive understanding of this compound electronic structure. Theoretical calculations can aid in the interpretation of complex experimental spectra, while experimental data provide the necessary validation for the computational models.

Below are tables summarizing key structural and electronic parameters for representative this compound compounds, comparing computationally derived values with experimental data where available.

Table 1: Comparison of Calculated and Experimental Bond Lengths in this compound Complexes

CompoundM-P BondCalculated Bond Length (Å)Experimental Bond Length (Å)Reference
[(PNp₃)Pd(μ-Cl)Cl]₂Pd-P2.292 (BP86), 2.247 (SVWN5)2.274(1)[7]
[trans-(PNp₃)₂PdCl₂]Pd-P2.378 (BP86), 2.333 (SVWN5)2.353(1)[7]
[Au(3,5-C₆Cl₂F₃)₃(μ-PPh₂)AuCl]⁻Au(III)-P-2.417(1)[8]
[Au(3,5-C₆Cl₂F₃)₃(μ-PPh₂)AuCl]⁻Au(I)-P-2.310(1)[8]

Np = neopentyl

Table 2: Comparison of Calculated and Experimental Bond Angles in this compound Complexes

CompoundAngleCalculated Bond Angle (°)Experimental Bond Angle (°)Reference
[(PNp₃)Pd(μ-Cl)Cl]₂C-P-C105.1-107.5 (BP86), 104.9-107.4 (SVWN5)104.8(2)-106.9(2)[7]
[trans-(PNp₃)₂PdCl₂]C-P-C104.2-109.1 (BP86), 104.2-109.0 (SVWN5)104.0(2)-108.7(2)[7]
[Au(3,5-C₆Cl₂F₃)₃(μ-PPh₂)AuCl]⁻Au(III)-P-Au(I)-99.42(4)[8]
[Au(3,5-C₆Cl₂F₃)₃(μ-PPh₂)AuCl]⁻C-P-C-104.4(2)[8]

Np = neopentyl

Reactivity and Logical Relationships

While phosphanides are not known to be directly involved in biological signaling pathways in the same manner as phosphates, their reactivity is governed by their electronic structure.[9][10] The nucleophilic lone pair on the phosphorus atom is the primary site for reactions with electrophiles. The diagram below illustrates the general reactivity patterns of phosphanides, which can be predicted and understood through computational modeling.

phosphanide_reactivity cluster_reactants Reactants cluster_reactions Reaction Pathways cluster_products Products This compound This compound Anion (R₂P⁻) (High HOMO, Nucleophilic P) protonation Protonation This compound->protonation alkylation Alkylation / Arylation This compound->alkylation coordination Coordination to Metal Center This compound->coordination electrophile Electrophile (E⁺) (e.g., H⁺, R'X, Mⁿ⁺) electrophile->protonation H⁺ electrophile->alkylation R'X electrophile->coordination Mⁿ⁺ phosphine Secondary Phosphine (R₂PH) protonation->phosphine tertiary_phosphine Tertiary Phosphine (R₂PR') alkylation->tertiary_phosphine phosphido_complex Metal Phosphido Complex (LₙM-PR₂) coordination->phosphido_complex

General reactivity of phosphanides.

Computational modeling can be used to calculate the reaction energies and activation barriers for these pathways, providing a quantitative understanding of this compound reactivity.

Conclusion

The computational modeling of this compound electronic structure, when coupled with experimental validation, provides a powerful framework for understanding and predicting the properties of these important chemical entities. This guide has outlined the key theoretical and experimental methodologies, presented a comparative analysis of data, and illustrated the logical relationships governing this compound reactivity. As computational resources and theoretical methods continue to advance, we can expect an even deeper and more predictive understanding of the electronic landscape of phosphanides, paving the way for the design of new molecules with tailored functionalities for applications in catalysis, materials science, and beyond.

References

Methodological & Application

Application Notes and Protocols for Utilizing Phosphanide Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phosphanide Ligands in Catalysis

This compound ligands, anionic counterparts to the widely used neutral phosphine (B1218219) ligands, are emerging as a compelling class of ligands in transition metal catalysis. Characterized by the general formula [R₂P]⁻, these ligands are typically stronger σ-donors and can be sterically more demanding than their phosphine analogues. These electronic and steric properties can profoundly influence the reactivity and selectivity of transition metal catalysts. The increased electron density at the metal center upon coordination of a this compound ligand can facilitate key steps in catalytic cycles, such as oxidative addition, and potentially stabilize catalytic intermediates. This document provides detailed application notes, experimental protocols for the synthesis of a key this compound ligand, and representative protocols for its potential use in catalysis, alongside a comparative analysis with traditional phosphine ligands.

Key Advantages and Comparative Analysis

This compound ligands offer several potential advantages over neutral phosphine ligands in transition metal catalysis:

  • Enhanced Electron Donation: As anionic ligands, phosphanides are exceptionally strong σ-donors. This increased electron density on the metal center can promote the oxidative addition of challenging substrates, such as aryl chlorides, and can influence the rate of reductive elimination.

  • Steric Hindrance: The substituents on the phosphorus atom can be tailored to create highly sterically hindered ligands. This bulk can promote the formation of coordinatively unsaturated metal centers, which are often the active catalytic species, and can influence the regioselectivity and stereoselectivity of catalytic transformations.

  • Unique Reactivity: The distinct electronic nature of this compound ligands can lead to novel reactivity and catalytic activity that is not accessible with traditional phosphine ligands.

Comparative Data of Representative Phosphine Ligands in Suzuki-Miyaura Coupling

While extensive quantitative data for this compound-catalyzed reactions is still emerging, the following table provides a baseline for the performance of bulky, electron-rich phosphine ligands in the Suzuki-Miyaura cross-coupling reaction, a key C-C bond-forming reaction. This data can serve as a benchmark for evaluating the performance of this compound-based catalytic systems.

LigandCatalyst SystemSubstratesBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos 1 mol% Pd(OAc)₂, 2 mol% Ligand4-Bromotoluene + Phenylboronic acid2 M KOH in MeOHTHFRT12100[1](2)
XPhos 1.5 mol% Pd₂(dba)₃, 3.6 mol% Ligand2-Chlorotoluene + Phenylboronic acidK₃PO₄Toluene (B28343)1001698Buchwald et al.
RuPhos 2 mol% [Pd(allyl)Cl]₂, 4 mol% Ligand4-Chloroanisole + Phenylboronic acidK₃PO₄t-BuOH801295Buchwald et al.
tBuXPhos 1 mol% Pd(OAc)₂, 2 mol% Ligand4-Chlorotoluene + Phenylboronic acidK₂CO₃Dioxane1002492Buchwald et al.

Experimental Protocols

Protocol 1: Synthesis of Sodium bis(triisopropylsilyl)this compound, Na[P(SiiPr₃)₂]

This protocol describes a safe and scalable synthesis of the bulky this compound precursor, sodium bis(triisopropylsilyl)this compound, from red phosphorus.[3][4]

Materials:

  • Red phosphorus

  • Sodium metal

  • Naphthalene (B1677914)

  • Chlorotriisopropylsilane (ClSiⁱPr₃)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Toluene, anhydrous

  • Pentane, anhydrous

  • Standard Schlenk line and glovebox equipment

Procedure:

  • Preparation of Trisodium Phosphide (Na₃P): In a glovebox, a flame-dried Schlenk flask is charged with red phosphorus (1.0 equiv), sodium metal (3.0 equiv), and a catalytic amount of naphthalene (0.1 equiv). Anhydrous DME is added, and the mixture is stirred at room temperature. The reaction is monitored by the disappearance of the sodium metal and the formation of a dark-colored suspension.

  • Synthesis of Na[P(SiiPr₃)₂]: To the freshly prepared suspension of Na₃P in DME, add chlorotriisopropylsilane (3.0 equiv) dropwise at room temperature. The reaction mixture is then heated to reflux for 24 hours.

  • Workup and Isolation: After cooling to room temperature, the solvent is removed under vacuum. The residue is extracted with anhydrous toluene, and the solution is filtered to remove insoluble salts (NaCl). The toluene is removed from the filtrate under vacuum to yield crude [Na{P(SiⁱPr₃)₂}]n as a white powder.

  • Purification: The crude product can be further purified by recrystallization from a saturated DME solution to give crystals of the solvated adduct, [Na{P(SiⁱPr₃)₂}(DME)₂].[5]

Characterization:

  • ³¹P{¹H} NMR (DME-d₁₀): A characteristic singlet is expected for the this compound anion.

  • ¹H and ¹³C NMR: Resonances corresponding to the triisopropylsilyl groups and coordinated DME will be observed.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_workup Workup & Purification Red P Red P Na3P formation Na3P formation Red P->Na3P formation Na metal Na metal Na metal->Na3P formation Naphthalene Naphthalene Naphthalene->Na3P formation ClSi(iPr)3 ClSi(iPr)3 Silylation Silylation ClSi(iPr)3->Silylation Na3P formation->Silylation Solvent removal Solvent removal Silylation->Solvent removal Extraction Extraction Solvent removal->Extraction Filtration Filtration Extraction->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Na[P(SiiPr3)2] Recrystallization->Product

Caption: Workflow for the synthesis of Sodium bis(triisopropylsilyl)this compound.

Protocol 2: Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium precursor and a phosphine ligand. This protocol can be adapted as a starting point for investigating the catalytic activity of in situ generated this compound-palladium complexes.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound precursor (e.g., Na[P(SiiPr₃)₂]) or a bulky phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Standard Schlenk line and glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox, a flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), palladium precursor (0.01 mmol, 1 mol%), and the this compound precursor or phosphine ligand (0.02 mmol, 2 mol%).

  • Solvent Addition: Anhydrous solvent (5 mL) is added to the Schlenk tube.

  • Reaction: The Schlenk tube is sealed and removed from the glovebox. The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).

  • Monitoring: The progress of the reaction can be monitored by TLC, GC, or LC-MS.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (L = [R₂P]⁻) OxAdd Oxidative Addition Pd(II)Complex Ar-Pd(II)(X)L Pd(0)L->Pd(II)Complex Ar-X Transmetalation Transmetalation Pd(II)ArAr Ar-Pd(II)(Ar')L Pd(II)Complex->Pd(II)ArAr Ar'-B(OR)₂ Pd(II)ArAr->Pd(0)L Ar-Ar' RedElim Reductive Elimination

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Applications in Transition Metal Catalysis

While the field is still developing, this compound ligands are expected to find applications in a variety of transition metal-catalyzed reactions, including:

  • Cross-Coupling Reactions: The strong electron-donating and sterically tunable nature of this compound ligands make them promising candidates for Suzuki-Miyaura, Buchwald-Hartwig amination, and other cross-coupling reactions, particularly with challenging substrates.

  • C-H Activation: The ability of this compound-metal complexes to stabilize low-coordinate, highly reactive species could be advantageous in C-H activation and functionalization reactions.

  • Polymerization: this compound ligands may offer new avenues for controlling the activity and selectivity of olefin polymerization catalysts.

Conclusion

This compound ligands represent a promising, yet underexplored, class of ligands for transition metal catalysis. Their unique electronic and steric properties offer the potential to overcome limitations of traditional phosphine ligands and enable new catalytic transformations. The protocols and information provided herein serve as a foundation for researchers to explore the synthesis and application of these exciting ligands in their own work. Further research is needed to fully elucidate the scope and potential of this compound ligands in catalysis, and it is anticipated that they will become an increasingly valuable tool for the synthesis of complex molecules in both academic and industrial settings.

References

Application Notes and Protocols: Phosphanide Complexes in Small Molecule Activation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phosphanide complexes, featuring one or more anionic phosphorus ligands, have emerged as powerful tools in the field of small molecule activation. The strong electron-donating ability and tunable steric properties of this compound ligands allow them to stabilize reactive, low-coordinate metal centers. These features are crucial for overcoming the kinetic inertness of small molecules such as dihydrogen (H₂), dinitrogen (N₂), and carbon dioxide (CO₂). The activation of these abundant molecules is a cornerstone of sustainable chemistry, with profound implications for catalysis, energy storage, and the synthesis of value-added chemicals and pharmaceuticals. This document provides an overview of the applications, key quantitative data, and detailed experimental protocols for utilizing this compound and related phosphine (B1218219) complexes in this domain.

Section 1: Applications and Quantitative Data

This compound and their neutral phosphine analogues are versatile ligands for a range of transition metals, enabling the activation of various small molecules. The choice of the metal, the substituents on the phosphorus atom, and the overall ligand architecture dictates the reactivity and catalytic efficiency.

Activation of Dinitrogen (N₂)

The reductive fixation of dinitrogen to ammonia (B1221849) (NH₃) and hydrazine (B178648) (N₂H₄) is a paramount challenge in chemistry. Iron complexes supported by phosphine and pincer-type ligands have shown remarkable efficacy in catalyzing this transformation under significantly milder conditions than the industrial Haber-Bosch process.

Table 1: Performance of Iron-Phosphine Complexes in Catalytic N₂ Reduction

Catalyst Precursor Reductant / Proton Source Temp. (°C) Time (h) Products Yield (equiv. vs. Fe) Ref.
Fe-PNP Pincer Complex KC₈ / [H(OEt₂)₂]BArᶠ₄ -78 1 NH₃ / N₂H₄ 4.4 (NH₃), 0.2 (N₂H₄) [1]
Fe(I)-PCP Pincer Complex KC₈ / [H(OEt₂)₂]BArᶠ₄ -78 - NH₃ / N₂H₄ Up to 252 (NH₃), 68 (N₂H₄) [2]

| Tris(phosphine)borane-Fe | KC₈ / [H(Et₂O)₂]BArᶠ₄ | -78 | - | NH₃ | > 40% of e⁻/H⁺ delivered to N₂ |[3] |

Table 2: Spectroscopic and Structural Data for Activated N₂ Complexes

Complex N-N Bond Length (Å) ν(N-N) (cm⁻¹) Coordination Mode Ref.
[U(μ-N₂)Mo] 1.232(11) 1568 End-on Bridging [4]
[U(OAr)₃]₂(μ-η²:η²-N₂) 1.236(5) 1451 Side-on Bridging [4]

| [LᴿFe]₂(μ-N₂) | - | - | End-on Bridging |[5][6] |

Activation of Dihydrogen (H₂)

The cleavage of the H-H bond is a fundamental step in hydrogenation and transfer hydrogenation catalysis. This compound and phosphine complexes facilitate both homolytic (oxidative addition) and heterolytic cleavage of H₂, the latter often involving metal-ligand cooperation where a basic site on the ligand accepts a proton.

Table 3: Performance of Phosphine Complexes in Catalytic Hydrogenation

Catalyst Precursor Substrate H₂ Source TON TOF (h⁻¹) Ref.
Mn(I) NHC-phosphine Ketones H₂ Up to 6200 - [7][8]
Ru(II) Phosphine-Amide Carbonyls Isopropanol High - [9]

| Ru-NHC Complexes | Acetophenone | Isopropanol | - | Up to 600,000 |[10] |

Activation of Carbon Dioxide (CO₂)

The utilization of CO₂ as a C1 feedstock is a major goal for sustainable synthesis. Phosphine-based systems, including frustrated Lewis pairs (FLPs) and transition metal complexes, can activate CO₂ for subsequent reduction or functionalization.

Table 4: Performance of Phosphine-Based Systems in Catalytic CO₂ Reduction

Catalyst System Substrate / Reagent Product TON TOF (h⁻¹) Ref.
ᵗBu₃P CO₂ / 9-BBN MeOB(C₈H₁₄) ~5500 170 [11]
[Co(triphos)(bdt)]⁺ (Electrocatalysis) CO₂ / H₂O Formate - - (94% FE) [2][12]

| Ni(dtbpe)(CO₂) | CO₂ | CO | Stoichiometric | - |[13] |

Section 2: Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative this compound ligand and its subsequent use in complexation and a generic catalytic dinitrogen reduction experiment.

Protocol 1: Synthesis of a Bulky Silyl-Phosphanide Precursor: NaP(SiⁱPr₃)₂

This protocol describes an improved, one-step synthesis of a versatile and sterically demanding this compound ligand precursor.[11][14]

Materials:

  • Sodium (Na) metal (1.50 g, 65.3 mmol)

  • Red phosphorus (0.63 g, 20.3 mmol)

  • Naphthalene (B1677914) (100 mg, 0.8 mmol)

  • Chlorotriisopropylsilane (ⁱPr₃SiCl) (12.2 g, 65.3 mmol)

  • 1,2-Dimethoxyethane (DME), anhydrous (200 mL total)

  • Toluene (B28343), anhydrous

  • Standard Schlenk line and glovebox equipment

Procedure:

  • Preparation of Sodium Phosphide (Na₃P): In a 250 mL Schlenk flask under an inert atmosphere (N₂ or Ar), suspend sodium metal (1.50 g) and red phosphorus (0.63 g) in 150 mL of anhydrous DME.

  • Add naphthalene (100 mg) as an electron transfer catalyst.

  • Heat the mixture to reflux and maintain for 24 hours. The solution will turn dark, indicating the formation of sodium phosphide.

  • Silylation: Cool the suspension to room temperature. Prepare a solution of ⁱPr₃SiCl (12.2 g) in 50 mL of anhydrous DME.

  • Add the ⁱPr₃SiCl solution dropwise to the Na₃P suspension at room temperature with vigorous stirring.

  • After the addition is complete, heat the resulting suspension to reflux for another 24 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Filter the suspension under inert conditions to remove insoluble byproducts (e.g., NaCl).

  • Remove the solvent (DME) from the filtrate in vacuo to yield a crude oil.

  • Extract the crude product into anhydrous toluene. The desired product, NaP(SiⁱPr₃)₂, will precipitate from the toluene.

  • Isolate the white solid product by filtration, wash with a small amount of cold toluene or pentane, and dry under vacuum.

  • Expected Yield: ~42% isolated yield. The product should be stored and handled under a strict inert atmosphere.

Protocol 2: Synthesis of a Group 12 Metal this compound Complex: Zn[P(SiⁱPr₃)₂]₂

This protocol details a typical metathesis reaction to form a metal-phosphanide complex.[11][14]

Materials:

  • NaP(SiⁱPr₃)₂ (1.00 g, 2.28 mmol)

  • Zinc Chloride (ZnCl₂), anhydrous (0.155 g, 1.14 mmol)

  • Diethyl ether, anhydrous (50 mL)

  • n-Hexane, anhydrous

  • Standard Schlenk line and glovebox equipment

Procedure:

  • Under an inert atmosphere, dissolve NaP(SiⁱPr₃)₂ (1.00 g) in 30 mL of anhydrous diethyl ether in a Schlenk flask.

  • In a separate flask, suspend anhydrous ZnCl₂ (0.155 g) in 20 mL of anhydrous diethyl ether.

  • Slowly add the ZnCl₂ suspension to the stirred solution of NaP(SiⁱPr₃)₂ at room temperature. A white precipitate (NaCl) will form immediately.

  • Stir the reaction mixture at room temperature for 12 hours to ensure complete reaction.

  • Remove the solvent in vacuo.

  • Extract the resulting solid residue with anhydrous n-hexane and filter to remove the NaCl precipitate.

  • Concentrate the n-hexane filtrate and store at -30 °C to induce crystallization.

  • Isolate the resulting white crystalline solid, wash with a minimal amount of cold n-hexane, and dry under vacuum.

  • Expected Yield: 40-60%.

Protocol 3: Catalytic Reduction of Dinitrogen to Ammonia

This protocol outlines a general procedure for a catalytic N₂ fixation experiment using an iron-phosphine complex, followed by colorimetric quantification of the ammonia produced.

A. Catalytic Reaction:

  • Catalyst Preparation: In a glovebox, add the iron-phosphine catalyst precursor (e.g., 5-10 µmol) to a Schlenk tube equipped with a magnetic stir bar.

  • Reductant: Add the solid reductant, potassium graphite (B72142) (KC₈) (e.g., 40 equivalents relative to the catalyst), to the tube.

  • Solvent and Dinitrogen: Evacuate the tube and backfill with dry diethyl ether (Et₂O) (e.g., 5 mL) at -78 °C (dry ice/acetone bath). Purge the system with high-purity N₂ gas (1 atm) for several minutes while stirring to ensure saturation.

  • Initiation: Prepare a solution of the proton source, [H(OEt₂)₂]BArᶠ₄ (e.g., 38 equivalents), in Et₂O. Add this solution slowly to the cold, stirred reaction mixture.

  • Reaction: Maintain the reaction at -78 °C under a positive pressure of N₂ for the desired time (e.g., 1-4 hours).

  • Quenching: Quench the reaction by adding an acidic solution (e.g., 2 mL of 0.5 M H₂SO₄) to protonate any remaining nitrogen intermediates and dissolve the ammonia as ammonium (B1175870) sulfate. Allow the mixture to warm to room temperature.

B. Ammonia Quantification (Indophenol Blue Method): [14][15][16]

  • Sample Preparation: Transfer a known aliquot (e.g., 1 mL) of the aqueous layer from the quenched reaction mixture to a volumetric flask. Dilute with deionized water to a known volume.

  • Reagent Preparation:

  • Color Development:

    • To a test tube, add a specific volume of the diluted sample (e.g., 2 mL).

    • Add the phenol-nitroprusside reagent (e.g., 2 mL), mix well.

    • Add the alkaline hypochlorite reagent (e.g., 2 mL), mix well.

  • Incubation: Allow the solution to stand in the dark at room temperature for 1-2 hours for the blue color of indophenol (B113434) to fully develop.

  • Measurement: Measure the absorbance of the solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (typically ~630-640 nm).

  • Calibration: Prepare a series of standard solutions of ammonium chloride (NH₄Cl) of known concentrations. Follow the same color development and measurement procedure to construct a calibration curve (Absorbance vs. Concentration).

  • Calculation: Determine the ammonia concentration in the sample from the calibration curve. Calculate the total moles of NH₃ produced and report as equivalents relative to the catalyst.

Section 3: Visualized Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate key logical and experimental flows.

General Experimental Workflow

The following diagram outlines the typical workflow from the synthesis of a this compound complex to its application in a catalytic reaction and subsequent product analysis.

G cluster_synthesis Step 1: Ligand & Complex Synthesis cluster_catalysis Step 2: Catalytic Activation cluster_analysis Step 3: Product Analysis L_Synth Ligand Synthesis (e.g., NaP(SiR₃)₂) C_Synth Complex Synthesis (Metathesis Reaction) L_Synth->C_Synth Protocol 1 Char1 Characterization (NMR, X-ray, etc.) C_Synth->Char1 Protocol 2 Setup Reactor Setup (Inert Atmosphere) Char1->Setup Use Characterized Complex Reaction Catalytic Reaction (Add Substrate, Reagents) Setup->Reaction Protocol 3A Quench Reaction Quench Reaction->Quench Extract Product Extraction / Separation Quench->Extract Quant Quantification (e.g., UV-Vis, GC) Extract->Quant Protocol 3B Report Data Reporting (TON, TOF, Yield) Quant->Report

General workflow for synthesis and catalytic testing.
Catalytic Cycle for Dinitrogen Reduction

This diagram illustrates a plausible catalytic cycle for the reduction of N₂ to NH₃ by a generic low-valent iron this compound/phosphine complex, [Fe].

G Fe [Fe] FeN2 [Fe]—N≡N Fe->FeN2 + N₂ FeNNH [Fe]—N=NH FeN2->FeNNH + e⁻, H⁺ FeNNH2 [Fe]—N-NH₂ FeNNH->FeNNH2 + e⁻, H⁺ FeN [Fe]≡N FeNNH2->FeN + e⁻, H⁺ - NH₃ NH3_1 NH₃ FeNNH2->NH3_1 FeNH [Fe]=NH FeN->FeNH + e⁻, H⁺ FeNH2 [Fe]-NH₂ FeNH->FeNH2 + e⁻, H⁺ FeNH2->Fe + e⁻, H⁺ - NH₃ NH3_2 NH₃ FeNH2->NH3_2

Simplified catalytic cycle for iron-mediated N₂ fixation.
Mechanism of Heterolytic H₂ Cleavage

This diagram shows the cooperative activation of H₂ by a metal complex featuring a basic ligand arm (L-B), resulting in heterolytic cleavage to form a metal hydride and a protonated ligand.

G Start [M]—(L-B) + H-H Intermediate H | [M]—(L-B)---H (σ-complex) Start->Intermediate Coordination End H-[M]—(L-B-H)⁺ (Heterolytic Cleavage Product) Intermediate->End Proton Transfer

Mechanism of cooperative heterolytic H₂ activation.

References

Application Notes and Protocols for Phosphanide-Mediated P-H Bond Activation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for phosphanide-mediated P-H bond activation, a powerful strategy for the formation of P-C, P-N, and P-O bonds. These reactions are crucial for the synthesis of a wide range of organophosphorus compounds, which are pivotal as ligands in catalysis, as building blocks in materials science, and as active agents in medicinal chemistry.

Introduction to this compound-Mediated P-H Activation

P-H bond activation is an atom-economical method for constructing phosphorus-containing molecules. The core principle involves the reaction of a P-H bond across an unsaturated substrate, such as an alkene, alkyne, or isocyanate. This compound-mediated strategies utilize highly reactive this compound intermediates (PR₂⁻), which can be generated in situ from primary or secondary phosphines using a base or formed as part of a catalytic cycle with a transition metal catalyst. These methods offer advantages over traditional routes that often require pre-functionalized reagents and produce stoichiometric waste.

Recent advancements have focused on the development of catalytic systems that are more efficient, selective, and operate under milder conditions. These include the use of various transition metal catalysts (e.g., Co, Mn, Ni, Cu, Ru) and catalyst-free approaches initiated by light or heat.[1][2][3][4] A significant challenge in this field is controlling selectivity, particularly when using primary phosphines (RPH₂) which can undergo multiple additions.[5]

Key Strategies and Mechanisms

Several distinct strategies are employed for this compound-mediated P-H bond activation:

  • Base-Catalyzed Hydrophosphination: A strong base is used to deprotonate a phosphine (B1218219), generating a nucleophilic this compound that then attacks an electrophilic unsaturated substrate.[6]

  • Transition Metal Catalysis: A metal complex activates the P-H bond, often forming a metal phosphido intermediate. This intermediate can then undergo migratory insertion with the unsaturated substrate, followed by protonolysis to release the product and regenerate the catalyst.[1][4][7][8] Metal-ligand cooperation can play a crucial role in these catalytic cycles.[7][8]

  • Radical-Initiated Hydrophosphination: Initiators like AIBN or UV light can generate phosphinyl radicals that add to unsaturated bonds. These reactions typically yield anti-Markovnikov products.[2][4][9]

  • Catalyst- and Solvent-Free Hydrophosphination: For highly activated substrates, thermal or photochemical initiation can be sufficient to drive the reaction without the need for a catalyst or solvent.[3][10]

Application Note 1: Cobalt-Catalyzed Dehydrocoupling of Phosphines

This protocol describes the use of a Co(III) precursor, Co(η⁵-Cp*)I₂(CO), as an effective precatalyst for the dehydrocoupling of phosphines to form P-P bonds. This method is significant as it utilizes a readily available and less expensive first-row transition metal.

Experimental Workflow

cluster_setup Reaction Setup cluster_workup Workup & Analysis Start Add Co(η⁵-Cp*)I₂(CO) and solvent to Schlenk tube Add_Phosphine Add secondary phosphine (e.g., HPR₂) Start->Add_Phosphine Seal Seal tube and stir at specified temperature Add_Phosphine->Seal Monitor Monitor reaction by ³¹P NMR spectroscopy Seal->Monitor Remove_Volatiles Remove volatiles in vacuo Monitor->Remove_Volatiles Purify Purify product (e.g., chromatography) Remove_Volatiles->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for cobalt-catalyzed phosphine dehydrocoupling.

Catalytic Dehydrocoupling Protocol[11]
  • Preparation: In a nitrogen-filled glovebox, add the Co(η⁵-Cp*)I₂(CO) precatalyst (1-5 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add the desired solvent (e.g., toluene, THF) followed by the secondary phosphine substrate (e.g., diphenylphosphine).

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in an oil bath preheated to the desired temperature (e.g., 80-110 °C). Stir for the specified time (e.g., 12-24 h).

  • Monitoring: Periodically, an aliquot can be removed under an inert atmosphere to monitor the reaction progress by ³¹P NMR spectroscopy.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization to yield the desired diphosphine.

Quantitative Data
EntryPhosphine SubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)ProductYield (%)Ref
1Ph₂PH5Toluene11024Ph₂P-PPh₂>95[11]
2Cy₂PH5THF8018Cy₂P-PCy₂~90[11]
3PhPH₂10Toluene11048OligomersN/A[11]

Application Note 2: Manganese-Catalyzed Asymmetric Hydrophosphination

This application note details a highly enantioselective method for the hydrophosphination of α,β-unsaturated nitriles using a chiral Manganese(I) catalyst. This strategy provides access to valuable optically active phosphines.[8][12] The mechanism involves H-P bond activation through metal-ligand cooperation.[7][8]

Proposed Catalytic Cycle

Mn_precat [Mn(I)-L*] (Precatalyst) Mn_active Active Mn-Amido Complex Mn_precat->Mn_active Base Mn_phosphido Mn-Phosphido Intermediate Mn_active->Mn_phosphido R₂PH, -Amine Substrate_complex Alkene Coordination Mn_phosphido->Substrate_complex Alkene Insertion Migratory Insertion Substrate_complex->Insertion Product_release Product Release & Catalyst Regeneration Insertion->Product_release + Amine, -Product Product_release->Mn_active

Caption: Proposed cycle for Mn-catalyzed hydrophosphination.

Asymmetric Hydrophosphination Protocol[8][12]
  • Catalyst Preparation: In a glovebox, prepare a stock solution of the chiral Mn(I) pincer complex precatalyst in an anhydrous, degassed solvent (e.g., toluene).

  • Reaction Setup: To a vial, add the α,β-unsaturated nitrile substrate (1.0 equiv), the phosphine (1.1 equiv), and the solvent.

  • Initiation: Add the base (e.g., t-BuOK, 10 mol%) followed by the Mn(I) catalyst solution (0.5-2 mol%).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by TLC or GC.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched phosphine product.

Quantitative Data: Substrate Scope
EntryAlkene Substrate (Nitrile)PhosphineCat. Loading (mol%)erYield (%)Ref
1CinnamonitrilePh₂PH1.095:598[12]
2CrotononitrilePh₂PH1.090:10>99[12]
33-PhenylacrylonitrileCy₂PH1.592:895[8]
4MethacrylonitrileAd₂PH2.094:695[8]

Application Note 3: Catalyst- and Solvent-Free Hydrophosphination

For certain classes of substrates, particularly activated alkenes and alkynes, hydrophosphination can be achieved by simply heating the neat reagents. This protocol offers a green and highly atom-economical approach to tertiary phosphines.[3]

General Protocol for Catalyst-Free Hydrophosphination[3]
  • Reagent Preparation: In a Schlenk tube under an inert atmosphere (e.g., Argon), add the secondary phosphine (e.g., diphenylphosphine, 1.0 equiv).

  • Substrate Addition: Add the alkene or alkyne substrate (1.0-1.2 equiv).

  • Reaction: Seal the tube and place it in a preheated oil bath at the required temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by ³¹P NMR spectroscopy of an aliquot. The reaction is typically complete within 1-24 hours.

  • Isolation: After cooling to room temperature, the product is often pure enough for use without further purification. If necessary, volatile starting materials can be removed under vacuum. For solid products, trituration with a non-polar solvent like hexane (B92381) can induce crystallization.

Quantitative Data: Scope of Catalyst-Free Reaction
EntrySubstratePhosphineTemp (°C)Time (h)Product RegioselectivityYield (%)Ref
1StyrenePh₂PH10024anti-Markovnikov95[3]
2N-VinylpyrrolidinonePh₂PH801anti-Markovnikov98[3]
3PhenylacetylenePh₂PH10012anti-Markovnikov (Z-alkene)96[3]
41-OctenePh₂PH12024anti-Markovnikov85*[3]

*Product isolated as the corresponding phosphine oxide after workup.

References

Application Notes and Protocols for the Synthesis of Lanthanide Phosphanide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of lanthanide phosphanide complexes, a class of compounds with significant potential in catalysis, magnetism, and materials science. The procedures outlined below are based on established literature methods, primarily salt metathesis reactions.

Introduction

Lanthanide complexes containing this compound ligands are of growing interest due to the unique electronic and steric properties imparted by the phosphorus donor atoms. The synthesis of these complexes typically involves the reaction of a lanthanide halide precursor with an alkali metal this compound reagent. The choice of the lanthanide metal, the this compound ligand, and the reaction conditions allows for the tuning of the resulting complex's structure and reactivity. This protocol will focus on the synthesis of divalent and trivalent lanthanide silylthis compound complexes.

General Synthetic Methodology: Salt Metathesis

The most common and versatile method for the synthesis of lanthanide this compound complexes is salt metathesis.[1][2] This method involves the reaction of a lanthanide halide with an alkali metal salt of the desired this compound ligand, leading to the formation of the lanthanide this compound complex and an alkali metal halide byproduct, which can be removed by filtration.

A general reaction scheme is as follows:

LnXn(solvent)y + m M[PR2] → Ln(PR2)n(solvent)z + m MX

Where:

  • Ln = Lanthanide metal (e.g., Sm, Eu, Yb, Nd)

  • X = Halide (typically I)

  • n = Oxidation state of the lanthanide (2 or 3)

  • M = Alkali metal (e.g., Na, K)

  • PR2 = this compound ligand (e.g., P(SiMe3)2, P(SiiPr3)2)

  • solvent = Coordinating solvent (e.g., THF, diethyl ether, toluene)

Experimental Protocols

Caution: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use. Lanthanide starting materials and this compound reagents are highly air- and moisture-sensitive.

Protocol 1: Synthesis of Divalent Lanthanide Bis(triisopropylsilyl)this compound Complexes [Ln{P(SiiPr3)2}2(THF)x] (Ln = Sm, Eu, Yb)

This protocol is adapted from the synthesis of [Ln{P(SiiPr3)2}2(THF)x] complexes.[3][4]

Materials:

Procedure:

  • In a glovebox, combine [LnI2(THF)2] and 2.0 equivalents of [Na{P(SiiPr3)2}]n in a Schlenk flask.

  • Add anhydrous toluene to the flask.

  • Seal the flask, remove it from the glovebox, and heat the reaction mixture at 80 °C for 4 days.

  • After cooling to room temperature, remove the solvent under vacuum.

  • Extract the solid residue with anhydrous pentane.

  • Filter the pentane solution to remove the sodium iodide byproduct.

  • Add a few drops of anhydrous THF to the filtrate to aid in crystallization.

  • Cool the solution to -30 °C to induce crystallization of the product.

  • Isolate the crystalline product by decantation or filtration and dry under vacuum.

Protocol 2: Synthesis of Divalent Lanthanide Bis(trimethylsilyl)this compound Complexes

This protocol is adapted from the synthesis of various Ln(II) {P(SiMe3)2} complexes.[1][2]

Materials:

Procedure:

  • In a glovebox, suspend [LnI2(THF)2] in anhydrous diethyl ether in a Schlenk flask.

  • Cool the suspension to -78 °C.

  • In a separate flask, dissolve 2.0 to 3.0 equivalents of K{P(SiMe3)2} in anhydrous diethyl ether.

  • Slowly add the K{P(SiMe3)2} solution to the cooled suspension of the lanthanide starting material.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional period (e.g., overnight).

  • Remove the solvent under vacuum.

  • Extract the resulting solid with anhydrous pentane and filter to remove KI.

  • The resulting product may be a dinuclear or polymeric "ate" complex. To obtain mononuclear adducts, treat the isolated "ate" complex with a donor solvent such as pyridine or 18-crown-6.[1]

Protocol 3: Synthesis of a Trivalent Neodymium Tris(phosphido) Complex: Nd[P(SiMe3)2]3(thf)2

This protocol is based on the synthesis of a trivalent neodymium phosphido complex.

Materials:

  • NdI3(thf)x

  • Potassium bis(trimethylsilyl)phosphide (K[P(SiMe3)2])

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

Procedure:

  • The starting material NdI3(thf)x can be prepared by reacting neodymium metal with 1.5 equivalents of 1,2-diiodoethane (B146647) in THF.

  • In a glovebox, combine NdI3(thf)x with 3.0 equivalents of K[P(SiMe3)2] in a reaction vessel.

  • Add anhydrous THF as the reaction solvent.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours).

  • Remove the solvent under vacuum.

  • Extract the residue with anhydrous toluene and filter to remove the potassium iodide byproduct.

  • Crystallize the product from a saturated toluene solution at -30 °C.

Data Presentation

The following tables summarize quantitative data for representative lanthanide this compound complexes.

Table 1: Synthesis of Divalent Lanthanide Bis(triisopropylsilyl)this compound Complexes [3]

ComplexLanthanide (Ln)Yield (%)P–Ln–P Angle (°)Coordination Number
1-Sm Sm43-64156.11(3)5
1-Eu Eu43-64156.10(3)5
1-Yb Yb43-64133.48(3)4

Table 2: Selected Bond Lengths in Lanthanide this compound Complexes

ComplexLn–P Bond Length (Å)Reference
[{Sm[P(SiMe3)2]3(THF)}2(μ-I)K3(THF)]3.033(7) (mean)[2]
[{Eu[P(SiMe3)2]3(THF)}2(μ-I)K3(THF)]3.038(7) (mean)[2]

Characterization

A combination of spectroscopic and analytical techniques is essential for the full characterization of these complexes.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 31P, and 29Si NMR are used to elucidate the structure of the complexes in solution. Paramagnetic lanthanide centers can lead to significant shifting and broadening of NMR signals.

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and coordination geometries.

  • Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

  • Infrared (IR) Spectroscopy: Provides information about the vibrational modes of the ligands and their coordination to the metal center.

  • Magnetic Measurements (SQUID): Used to determine the magnetic properties of the paramagnetic lanthanide complexes.

  • Electronic Absorption and Emission Spectroscopy: Probes the electronic structure of the complexes.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of lanthanide this compound complexes via salt metathesis.

Synthesis_Workflow General Workflow for Lanthanide this compound Complex Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_characterization Characterization start_materials Lanthanide Halide Precursor (e.g., LnI2(THF)2) reaction Salt Metathesis Reaction - Inert atmosphere (glovebox/Schlenk) - Anhydrous solvent (Toluene/Ether) - Controlled temperature start_materials->reaction reagent Alkali Metal this compound (e.g., K{P(SiMe3)2}) reagent->reaction evaporation Solvent removal in vacuo reaction->evaporation filtration Filtration to remove alkali metal halide byproduct crystallization Crystallization (e.g., from Pentane/THF at -30 °C) filtration->crystallization extraction Extraction with non-polar solvent (Pentane) evaporation->extraction extraction->filtration product Final Lanthanide This compound Complex crystallization->product characterization Spectroscopic & Analytical Methods - NMR (1H, 13C, 31P) - X-ray Diffraction - Elemental Analysis - SQUID Magnetometry product->characterization

Caption: General workflow for the synthesis of lanthanide this compound complexes.

Mechanochemical Synthesis

An alternative to solution-based synthesis is mechanochemistry, which involves grinding solid reagents together.[5][6] This technique can be advantageous for reactions that are sluggish in solution. For instance, homoleptic trivalent lanthanide diphenylphosphinodiboranate complexes have been successfully synthesized by grinding the corresponding lanthanide iodide with the potassium phosphinodiboranate salt.[5][6] This method can lead to good yields (50-80%) and offers a more rapid synthetic route.[5][6]

Safety Considerations

  • Lanthanide compounds can be toxic, and appropriate personal protective equipment (PPE) should be worn.

  • Alkali metal phosphanides are pyrophoric and react violently with water.

  • The organic solvents used are flammable and should be handled in a well-ventilated fume hood.

By following these detailed protocols, researchers can reliably synthesize a range of lanthanide this compound complexes for further investigation and application development.

References

Application Notes and Protocols: Phosphanide Complexes as Catalysts for Hydroprocessing Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal phosphides (TMPs) have emerged as a highly promising class of heterogeneous catalysts for hydroprocessing reactions, including hydrodesulfurization (HDS), hydrodenitrogenation (HDN), and hydrodeoxygenation (HDO).[1][2][3] These materials exhibit unique electronic and geometric properties that lead to high catalytic activity, often surpassing that of conventional sulfide-based catalysts.[3] Notably, phosphides like nickel phosphide (B1233454) (Ni₂P) have demonstrated exceptional performance and stability, making them attractive for applications ranging from petroleum refining to biomass upgrading.[1][3][4] This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the use of phosphanide complexes in hydroprocessing research.

Data Presentation: Catalytic Performance in Hydroprocessing Reactions

The following tables summarize the catalytic activity of various transition metal phosphide catalysts in the hydrodesulfurization of dibenzothiophene (B1670422) (DBT), hydrodenitrogenation of quinoline, and hydrodeoxygenation of guaiacol (B22219).

Table 1: Hydrodesulfurization (HDS) of Dibenzothiophene (DBT)

CatalystSupportTemperature (°C)Pressure (MPa)DBT Conversion (%)Primary ProductsReference(s)
Ni₂PSiO₂3703.198Biphenyl, Cyclohexylbenzene[3]
WPSiO₂3703.1>80Biphenyl, Cyclohexylbenzene[3]
MoPSiO₂3703.1~80Biphenyl, Cyclohexylbenzene[3]
CoPSiO₂3703.1<80Biphenyl, Cyclohexylbenzene[3]
Fe₂PSiO₂3703.1<60Biphenyl, Cyclohexylbenzene[3]
Ni-Mo-S (commercial)Al₂O₃3703.178Biphenyl, Tetrahydrodibenzothiophene[3]

Table 2: Hydrodenitrogenation (HDN) of Quinoline

CatalystSupportTemperature (°C)Pressure (MPa)Quinoline Conversion (%)Primary ProductsReference(s)
Ni₂PSiO₂3703.180Propylcyclohexane, Propylbenzene[3][5]
WPSiO₂3703.1>60Propylcyclohexane, Propylbenzene[3]
MoPSiO₂3703.1~60Propylcyclohexane, Propylbenzene[3]
CoPSiO₂3703.1<60Propylcyclohexane, Propylbenzene[3]
Fe₂PSiO₂3703.1<40Propylcyclohexane, Propylbenzene[3]
Ni-Mo-S (commercial)Al₂O₃3703.143Decahydroquinoline, Tetrahydroquinoline[3]

Table 3: Hydrodeoxygenation (HDO) of Guaiacol

CatalystSupportTemperature (°C)Pressure (MPa)Guaiacol Conversion (%)Primary Deoxygenated ProductsReference(s)
Ni₂PSiO₂3000.1~90Benzene, Phenol[1][6]
Co₂PSiO₂3000.1~75Benzene, Phenol[7]
Fe₂PSiO₂3000.1~60Benzene, Phenol[7]
WPSiO₂3000.1~50Benzene, Phenol[7]
MoPSiO₂3000.1~40Benzene, Phenol[7]
5% Pd/Al₂O₃Al₂O₃3000.1>95Catechol[6]

Experimental Protocols

Protocol 1: Synthesis of Supported Ni₂P/SiO₂ Catalyst

This protocol describes the synthesis of a silica-supported nickel phosphide catalyst using a temperature-programmed reduction (TPR) method.

Materials:

Procedure:

  • Impregnation:

    • Prepare an aqueous solution of Ni(NO₃)₂·6H₂O and (NH₄)₂HPO₄. The molar ratio of Ni to P should be adjusted based on the desired phosphide phase (e.g., 2:1 for Ni₂P).

    • Impregnate the silica gel support with the precursor solution using the incipient wetness technique.

    • Dry the impregnated support in an oven at 120 °C for 12 hours.

  • Calcination (Optional):

    • Calcination can affect the final catalyst properties. If performed, heat the dried material in air at a controlled rate (e.g., 5 °C/min) to 400-500 °C and hold for 3-4 hours.

  • Temperature-Programmed Reduction (TPR):

    • Place the dried (or calcined) precursor in a quartz tube reactor.

    • Heat the sample under a flow of N₂ to the desired reduction temperature.

    • Switch the gas flow to H₂ and perform the reduction. A typical TPR profile involves ramping the temperature from room temperature to 650-750 °C at a rate of 10 °C/min and holding at the final temperature for 2-3 hours.

    • Cool the sample to room temperature under a flow of N₂.

  • Passivation:

    • To prevent bulk oxidation upon exposure to air, the catalyst is passivated by flowing a mixture of 1% O₂ in N₂ over the catalyst at room temperature for 1-2 hours.

Protocol 2: Catalytic Activity Testing in a Packed-Bed Reactor

This protocol outlines a general procedure for evaluating the hydroprocessing activity of a synthesized phosphide catalyst.

Equipment:

  • High-pressure fixed-bed reactor system

  • Mass flow controllers for gases

  • High-performance liquid pump for the liquid feed

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading:

    • Load a known amount of the synthesized phosphide catalyst into the reactor, typically mixed with an inert material like silicon carbide to ensure uniform flow and heat distribution.

  • Catalyst Activation:

    • Re-reduce the catalyst in-situ by heating under a flow of H₂ at a temperature typically between 450 °C and 650 °C for at least 2 hours to remove the passivation layer.

  • Reaction:

    • Cool the reactor to the desired reaction temperature (e.g., 300-400 °C).

    • Pressurize the system with H₂ to the desired reaction pressure (e.g., 3-5 MPa).

    • Introduce the liquid feed (e.g., a solution of dibenzothiophene, quinoline, or guaiacol in a suitable solvent like decalin) into the reactor at a specific weight hourly space velocity (WHSV).

    • Collect liquid and gas products at regular intervals.

  • Product Analysis:

    • Analyze the liquid products using a GC equipped with a suitable column and a flame ionization detector (FID) or a mass spectrometer (MS) to determine the conversion of the reactant and the selectivity towards different products.

    • Analyze the gaseous products using a GC with a thermal conductivity detector (TCD).

Signaling Pathways and Experimental Workflows

Catalytic Cycle for Hydrodenitrogenation (HDN) of Piperidine (B6355638)

The following diagram illustrates a proposed catalytic cycle for the hydrodenitrogenation of piperidine, a common intermediate in the HDN of nitrogen-containing heterocyclic compounds. The mechanism is thought to involve the formation of a piperidinium (B107235) ion intermediate.[8]

HDN_Catalytic_Cycle cluster_0 HDN of Piperidine on Ni2P Surface ActiveSite Active Site (Ni2P) Piperidine Piperidine Adsorption ActiveSite->Piperidine Piperidine Piperidinium Piperidinium Ion Formation (+H+) Piperidine->Piperidinium CN_Cleavage C-N Bond Cleavage (Substitution/Elimination) Piperidinium->CN_Cleavage Product_Desorption Product Desorption CN_Cleavage->Product_Desorption Regeneration Catalyst Regeneration (-NH3, +H2) Product_Desorption->Regeneration Pentane Pentane (Product) Product_Desorption->Pentane Ammonia Ammonia (Byproduct) Product_Desorption->Ammonia Regeneration->ActiveSite H2

Caption: Proposed catalytic cycle for the hydrodenitrogenation of piperidine over a Ni₂P catalyst.

Experimental Workflow for Catalyst Synthesis and Testing

This diagram outlines the typical workflow for the preparation and evaluation of phosphide catalysts for hydroprocessing reactions.

Experimental_Workflow cluster_1 Catalyst Preparation and Evaluation Workflow Precursor Precursor Synthesis (Impregnation) Reduction Temperature-Programmed Reduction (TPR) Precursor->Reduction Passivation Passivation Reduction->Passivation Characterization Catalyst Characterization (XRD, TEM, etc.) Passivation->Characterization Activity_Testing Catalytic Activity Testing (Packed-Bed Reactor) Passivation->Activity_Testing Analysis Product Analysis (GC, GC-MS) Activity_Testing->Analysis Data Data Interpretation Analysis->Data

Caption: General experimental workflow for phosphide catalyst synthesis, characterization, and activity testing.

Reaction Pathways in Guaiacol Hydrodeoxygenation (HDO)

The HDO of guaiacol over phosphide catalysts can proceed through several competing pathways, including direct deoxygenation (DDO), demethoxylation (DMO), and hydrogenation (HYD).[1]

HDO_Pathways cluster_2 Guaiacol HDO Reaction Network Guaiacol Guaiacol Phenol Phenol Guaiacol->Phenol Demethoxylation (DMO) Catechol Catechol Guaiacol->Catechol Demethylation Anisole Anisole Guaiacol->Anisole Dehydroxylation Benzene Benzene Phenol->Benzene Direct Deoxygenation (DDO) Cyclohexane Cyclohexane Phenol->Cyclohexane Hydrogenation (HYD) Catechol->Phenol Anisole->Phenol Benzene->Cyclohexane Hydrogenation (HYD)

Caption: Simplified reaction network for the hydrodeoxygenation of guaiacol.

References

Application Notes & Protocols for Handling Air-Sensitive Phosphanide Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phosphanide reagents (M-PR₂) are highly reactive organophosphorus compounds that serve as potent nucleophiles and strong bases in organic and organometallic synthesis. Their utility is often matched by their reactivity, particularly their extreme sensitivity to air and moisture, with many being pyrophoric—igniting spontaneously upon contact with air.[1][2][3] This reactivity necessitates the use of specialized air-free techniques to ensure both the success of the chemical transformation and the safety of the researcher. The two primary methods for handling these reagents are the use of a Schlenk line or an inert-atmosphere glovebox.[4][5][6] This document provides detailed protocols and guidelines for the safe and effective manipulation of air-sensitive this compound reagents.

Core Principles: Schlenk Line vs. Glovebox

The choice between a Schlenk line and a glovebox depends on the scale of the reaction, the physical state of the reagents, and the nature of the manipulations required.[7]

  • Schlenk Line: A vacuum/inert gas manifold system ideal for performing solution-phase reactions, distillations, and filtrations on a laboratory scale.[8][9] It is a versatile and cost-effective setup for most routine operations involving air-sensitive compounds.[10]

  • Glovebox: A sealed container filled with a continuously purified inert atmosphere (typically argon or nitrogen with <1 ppm O₂ and H₂O).[7][11] It is indispensable for operations that are difficult to perform on a Schlenk line, such as weighing and handling solid reagents, preparing samples for analysis, and storing sensitive materials long-term.[6][7]

FeatureSchlenk LineGlovebox
Primary Use Solution-phase reactions, solvent manipulation, liquid transfers.[8][10]Handling solids, storage, small-scale reactions, analytical sample prep.[7]
Atmosphere Control Dynamic inert gas flow and vacuum cycles.[12]Static inert atmosphere, continuously purified.[6][11]
Manipulation External manipulation via specialized glassware.[9]Direct manipulation via integrated gloves.[6]
Cost Lower initial investment.Higher initial investment and maintenance costs.[4]
Limitations Difficult for weighing and manipulating solids.[7]Volatile solvents can damage catalyst/pump; space is limited.[5][13]

Essential Preparations: Glassware and Solvents

The rigorous exclusion of atmospheric water and oxygen is paramount. Both glassware and solvents are primary sources of contamination and must be meticulously prepared.[8]

Protocol 2.1: Glassware Preparation

All glassware must be thoroughly dried to remove adsorbed moisture.[14]

Method A: Oven Drying

  • Clean and disassemble all glassware.

  • Place glassware in a laboratory oven at >125 °C for a minimum of 4 hours, or overnight.[14][15]

  • Assemble the hot glassware while flushing with a stream of dry inert gas (N₂ or Ar).[14]

  • Apply a thin, uniform layer of high-vacuum grease to all ground-glass joints to ensure an airtight seal.[15]

  • Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

Method B: Flame Drying (on Schlenk Line)

  • Assemble the cool, clean glassware on the Schlenk line.

  • Attach the flask to the line and perform at least three "evacuate-refill" cycles to replace the air with an inert atmosphere.[16] An evacuate-refill cycle involves applying a vacuum for 5-10 minutes, followed by backfilling with inert gas.[16]

  • While applying a dynamic vacuum, gently heat the entire surface of the glassware with a heat gun or a soft flame until all visible moisture is gone.

  • Allow the glassware to cool to room temperature under vacuum before refilling with inert gas.[16]

Protocol 2.2: Solvent Purification and Degassing

Solvents must be both anhydrous and deoxygenated.

Purification: Modern solvent purification systems (SPS) are the safest method for obtaining anhydrous solvents.[17] These systems pass solvent through columns of activated alumina (B75360) (to remove water) and a supported copper catalyst (to remove oxygen).[17] Traditional distillation from a drying agent (e.g., sodium/benzophenone for THF and ethers; calcium hydride for halogenated solvents) is also effective but poses a significant fire hazard.[8][17]

Degassing: Even anhydrous solvents contain dissolved oxygen.

  • Freeze-Pump-Thaw: This is the most rigorous method for degassing.[8][18]

    • Place the solvent in a sealed Schlenk flask and freeze it by immersing the flask in liquid nitrogen.

    • Once the solvent is completely frozen, open the flask to a high vacuum for several minutes.

    • Close the stopcock and thaw the solvent. Bubbles of gas will be released.

    • Repeat this cycle at least three times.[8][18]

  • Inert Gas Purge (Sparging): Bubbling a stream of inert gas through the solvent for 15-30 minutes can remove most dissolved oxygen. This method is less effective than freeze-pump-thaw but is often sufficient for many applications.[18]

Experimental Protocols: Handling this compound Reagents

Diagram: General Workflow for Air-Sensitive Reactions

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dry Glassware (Oven/Flame) B Purge with Inert Gas (3x Evac-Refill Cycles) A->B C Add Dry, Degassed Solvent B->C Introduce Solvent D Cool to Reaction Temp C->D E Add Reagents (Cannula/Syringe) D->E F Monitor Reaction (TLC/NMR) E->F G Quench Reaction (if necessary) F->G H Isolate Product (Filter/Solvent Removal) G->H I Store Product Under Inert Gas H->I

Caption: General workflow for setting up and performing an air-sensitive reaction.

Protocol 3.1: Transfer of Liquid Reagents (Cannula Transfer)

Cannula transfer is the standard method for transferring >5 mL of air-sensitive liquids or solutions between vessels sealed with septa.[10][19] It utilizes a pressure differential to move the liquid through a flexible, double-tipped needle (cannula).[19]

Equipment:

  • Two oven-dried Schlenk flasks with septa (a "donor" flask and a "receiving" flask).

  • A stainless steel or PTFE cannula.

  • A "bleed" needle (a short hypodermic needle).

Procedure (Positive Pressure Method):

  • Ensure both the donor and receiving flasks are under a positive pressure of inert gas.

  • Insert one end of the cannula through the septum of the donor flask, keeping the tip in the headspace above the liquid. Allow inert gas to flow through the cannula for ~30 seconds to purge it of air.[20]

  • Insert the other end of the cannula through the septum of the receiving flask.

  • Insert a bleed needle into the septum of the receiving flask to act as a pressure vent.[20]

  • Lower the cannula tip in the donor flask below the surface of the liquid to initiate the transfer. The positive pressure in the donor flask will push the liquid into the receiving flask.[20][21]

  • To stop the transfer, raise the cannula tip above the liquid level in the donor flask.

  • Remove the bleed needle from the receiving flask, then remove the cannula.

Diagram: Cannula Transfer Setup

Caption: Diagram of a positive pressure cannula transfer setup.

Protocol 3.2: Reaction Monitoring

Monitoring the progress of an air-sensitive reaction requires techniques that avoid exposing the reaction mixture to the atmosphere.

  • Thin-Layer Chromatography (TLC): A small aliquot of the reaction mixture can be removed via syringe and quickly quenched into a vial containing a small amount of a protic solvent (like methanol (B129727) or a saturated NH₄Cl solution) before spotting on a TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive method for monitoring these reactions.[13][22]

    • Using a syringe, withdraw an aliquot (~0.5 mL) of the reaction mixture.

    • Transfer the aliquot into a clean, dry NMR tube that has been capped with a rubber septum and purged with inert gas.

    • Add deuterated solvent (also dried and degassed) via syringe.

    • For highly sensitive samples, use a specialized J. Young NMR tube, which has a sealable valve and can be attached directly to a Schlenk line for preparation.[13]

Protocol 3.3: Quenching and Waste Disposal

Unreacted this compound reagents and residual amounts in glassware are pyrophoric and must be neutralized safely.[1][23][24]

WARNING: Never quench pyrophoric reagents with water directly. This can cause a violent reaction and fire.[25][26] The quenching process should always be performed in a fume hood, under an inert atmosphere, and with a cooling bath.[24][27]

Procedure for Quenching Excess Reagent:

  • Place the reaction flask containing the pyrophoric material under an inert atmosphere and cool it in an ice/water or dry ice/acetone bath.[24]

  • Significantly dilute the reagent with a high-boiling, unreactive solvent like toluene (B28343) or heptane.[23]

  • Slowly and dropwise, add a less reactive alcohol, such as isopropanol (B130326).[23][27] Monitor for gas evolution and exotherm.

  • Once the reaction with isopropanol subsides, slowly add a more reactive alcohol, such as methanol or ethanol.[23]

  • After gas evolution ceases completely, very slowly and cautiously add water dropwise to ensure all reactive material is destroyed.[23]

  • Allow the mixture to warm to room temperature and stir for several hours to ensure complete quenching.[27]

  • Neutralize the resulting solution before disposing of it as hazardous waste.

Procedure for Cleaning Contaminated Glassware:

  • Rinse the glassware under an inert atmosphere with a non-reactive solvent (e.g., toluene) to dilute any residue. Transfer this rinse to the main quenching flask.

  • For residual films, carefully and slowly add isopropanol to the glassware in a fume hood.

  • Once the reaction subsides, rinse with methanol, then water, then standard cleaning solvents.

  • Needles and cannulae should be immediately flushed with a non-reactive solvent, and the rinse should be quenched.[14][23] Then, they can be carefully rinsed with isopropanol and water.[14]

Diagram: Quenching Protocol Flowchart

G start Start: Pyrophoric Waste in Flask step1 Place under Inert Gas & Cool to 0°C or below start->step1 step2 Dilute with Toluene/Heptane step1->step2 step3 Slowly Add Isopropanol step2->step3 step4 Vigorous Reaction? step3->step4 step4->step3 Yes, wait & add more step5 Slowly Add Methanol step4->step5 No step6 Vigorous Reaction? step5->step6 step6->step5 Yes, wait & add more step7 CAUTIOUSLY Add Water Dropwise step6->step7 No step8 Warm to RT & Stir step7->step8 end Neutralize & Dispose as Hazardous Waste step8->end

Caption: Flowchart for the safe quenching of pyrophoric this compound reagents.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a face shield, a flame-retardant lab coat, and appropriate gloves.[1][2][23] Nitrile gloves offer chemical resistance but are combustible; consider wearing leather or other heavy-duty gloves over them when transferring large quantities.[3][23]

  • Work Area: Always handle this compound reagents and other pyrophorics in a fume hood with the sash positioned as low as possible.[1][23] Remove all flammable materials and clutter from the work area.[3]

  • Buddy System: Do not work alone when handling highly reactive reagents.[2][3]

  • Emergency Preparedness: Ensure a safety shower and eyewash are immediately accessible.[23] Have an appropriate fire extinguisher nearby (typically Class D for reactive metals, or dry powder like sand). Do not use a water or CO₂ extinguisher on an organometallic fire. [26]

References

Application Notes and Protocols for the Synthesis of Low-Coordinate Metal Complexes Utilizing Phosphanide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphanide ligands (R₂P⁻), the phosphorus analogues of amides, are powerful tools in coordination chemistry for the synthesis of low-coordinate metal complexes. Their steric and electronic properties can be readily tuned by varying the substituents on the phosphorus atom. The use of bulky this compound ligands can effectively shield the metal center, preventing coordination of additional ligands and stabilizing complexes with unusually low coordination numbers (typically two or three). These low-coordinate complexes often exhibit unique reactivity and electronic properties, making them valuable targets for catalysis, small molecule activation, and materials science.

This document provides detailed application notes and experimental protocols for the synthesis of low-coordinate transition metal this compound complexes. Two primary synthetic methodologies are highlighted: salt metathesis and P-H bond activation.

Key Synthetic Methodologies

Two of the most common strategies for the synthesis of metal this compound complexes are:

  • Salt Metathesis: This method involves the reaction of a metal halide with an alkali metal phosphide (B1233454) salt. The thermodynamic driving force for this reaction is the formation of a stable alkali metal halide salt. This is a versatile method for a wide range of metals and this compound ligands.

  • P-H Bond Activation: This approach involves the reaction of a metal complex with a primary or secondary phosphine, leading to the cleavage of a P-H bond and formation of a metal-phosphanide bond. This can occur through various mechanisms, including oxidative addition or deprotonation.

Protocol 1: Synthesis of a Two-Coordinate Zinc this compound Complex via Salt Metathesis

This protocol details the synthesis of a monomeric, two-coordinate zinc complex, Zn[P(SiiPr₃)₂]₂, using the sterically demanding this compound ligand [P(SiiPr₃)₂]⁻. The bulky triisopropylsilyl groups are crucial for preventing oligomerization and stabilizing the low-coordination number.

Experimental Workflow Diagram:

G cluster_0 Synthesis of Sodium this compound Salt cluster_1 Synthesis of Two-Coordinate Zinc Complex cluster_2 Workup and Isolation P4 Red Phosphorus (P4) NaP NaP(SiiPr3)2 (in DME) P4->NaP + Na, iPr3SiCl Na Sodium Metal Na->NaP DME DME (solvent) DME->NaP Complex Zn[P(SiiPr3)2]2 NaP->Complex + ZnCl2 in Et2O ZnCl2 Zinc Chloride (ZnCl2) ZnCl2->Complex Et2O Diethyl Ether (solvent) Et2O->Complex Filtration Filtration to remove NaCl Complex->Filtration Evaporation Solvent removal in vacuo Filtration->Evaporation Recrystallization Recrystallization from n-hexane Evaporation->Recrystallization FinalProduct Crystalline Zn[P(SiiPr3)2]2 Recrystallization->FinalProduct

Caption: Workflow for the synthesis of a two-coordinate zinc this compound complex.

Materials:

  • Red phosphorus

  • Sodium metal

  • 1,2-dimethoxyethane (DME), freshly distilled from sodium/benzophenone

  • Triisopropylsilyl chloride (iPr₃SiCl)

  • Zinc chloride (ZnCl₂), anhydrous

  • Diethyl ether (Et₂O), freshly distilled from sodium/benzophenone

  • n-Hexane, anhydrous

  • Standard Schlenk line and glovebox equipment

Procedure:

Part A: Synthesis of Sodium bis(triisopropylsilyl)this compound, NaP(SiiPr₃)₂

  • In a glovebox, add red phosphorus (1.0 eq) and sodium metal (3.0 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Remove the flask from the glovebox and attach it to a Schlenk line.

  • Add freshly distilled DME via cannula and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add triisopropylsilyl chloride (6.0 eq) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The color of the reaction mixture will change from red/black to a dark brown/orange.

  • Filter the reaction mixture to remove any unreacted starting materials and sodium chloride byproduct.

  • The resulting solution of NaP(SiiPr₃)₂ in DME can be used directly in the next step.

Part B: Synthesis of Zn[P(SiiPr₃)₂]₂

  • In a glovebox, dissolve anhydrous zinc chloride (0.5 eq based on the theoretical yield of NaP(SiiPr₃)₂) in diethyl ether in a Schlenk flask.

  • To the stirred solution of ZnCl₂, slowly add the solution of NaP(SiiPr₃)₂ (1.0 eq) in DME via cannula at room temperature.

  • A white precipitate of NaCl will form immediately.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent in vacuo to yield a white solid.

  • Extract the product into n-hexane and filter to remove the NaCl precipitate.

  • Concentrate the hexane (B92381) solution and cool to -30 °C to induce crystallization.

  • Isolate the colorless crystals of Zn[P(SiiPr₃)₂]₂ by decantation of the mother liquor and dry in vacuo.

Characterization Data for Zn[P(SiiPr₃)₂]₂:

  • ¹H NMR (C₆D₆, 400 MHz): δ 1.29 (m, 84H, iPr-CH ₃ and iPr-CH )

  • ³¹P{¹H} NMR (C₆D₆, 162 MHz): δ -287.8 (s)

  • Elemental Analysis (calculated for C₃₆H₈₄P₂Si₄Zn): C, 57.14; H, 11.19. Found: C, 56.63; H, 11.18.[1]

Quantitative Structural Data for Two-Coordinate Group 12 Complexes with the [P(SiiPr₃)₂]⁻ Ligand

ComplexM-P Bond Length (Å)P-M-P Bond Angle (°)Si-P-Si Bond Angle (°)Reference
Zn [P(SiiPr₃)₂]₂2.311, 2.315170.1120.9, 121.5[1]
Cd [P(SiiPr₃)₂]₂2.478, 2.484166.4122.1, 122.8[1]
Hg [P(SiiPr₃)₂]₂2.428, 2.433163.6123.5, 125.9[1]

Protocol 2: Synthesis of a Three-Coordinate Iron(II) this compound Complex via Salt Metathesis

This protocol describes the synthesis of a neutral, three-coordinate iron(II) this compound complex, [(Dippnacnac)Fe(PtBu₂)], supported by a bulky β-diketiminate ligand (Dippnacnac). The combination of the sterically demanding nacnac ligand and the this compound ligand stabilizes the low-coordinate iron center.

Experimental Workflow Diagram:

G cluster_0 Preparation of Lithium Phosphide cluster_1 Synthesis of Three-Coordinate Iron Complex cluster_2 Workup and Isolation HPtBu2 Di-tert-butylphosphine (B3029888) (HPtBu2) LiPtBu2 LiPtBu2 HPtBu2->LiPtBu2 + nBuLi in Toluene (B28343) nBuLi n-Butyllithium (nBuLi) nBuLi->LiPtBu2 Fe_complex [(Dippnacnac)Fe(PtBu2)] LiPtBu2->Fe_complex + [(Dippnacnac)FeCl2Li(dme)2] in Toluene FeCl2_complex [(Dippnacnac)FeCl2Li(dme)2] FeCl2_complex->Fe_complex Toluene Toluene (solvent) Toluene->Fe_complex Filtration Filtration to remove LiCl Fe_complex->Filtration Evaporation Solvent removal in vacuo Filtration->Evaporation Crystallization Crystallization Evaporation->Crystallization FinalProduct Crystalline [(Dippnacnac)Fe(PtBu2)] Crystallization->FinalProduct

Caption: Workflow for the synthesis of a three-coordinate iron(II) this compound complex.

Materials:

  • [(Dippnacnac)FeCl₂Li(dme)₂] (prepared according to literature methods)

  • Di-tert-butylphosphine (HPtBu₂)

  • n-Butyllithium (nBuLi) in hexanes

  • Toluene, anhydrous

  • Standard Schlenk line and glovebox equipment

Procedure:

  • In a glovebox, dissolve di-tert-butylphosphine (1.0 eq) in toluene in a Schlenk flask.

  • Cool the solution to -78 °C and slowly add n-butyllithium (1.0 eq) to generate a solution of LiPtBu₂.

  • In a separate Schlenk flask, dissolve [(Dippnacnac)FeCl₂Li(dme)₂] (1.0 eq) in toluene.

  • Slowly add the solution of LiPtBu₂ to the stirred solution of the iron precursor at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature. The color of the solution will change, and a precipitate of LiCl will form.

  • Filter the reaction mixture to remove the LiCl precipitate.

  • Remove the solvent from the filtrate in vacuo to obtain a solid residue.

  • Recrystallize the solid from a suitable solvent (e.g., a layered pentane/toluene solution) to yield the crystalline product.

Characterization and Structural Data:

Three-coordinate iron(II) phosphido complexes of the type [(Dippnacnac)Fe(PR₂)] typically exhibit an almost planar geometry at the iron center. Characterization is performed using ¹H NMR and zero-field Mössbauer spectroscopy, with definitive structural elucidation by single-crystal X-ray diffraction.

Quantitative Structural Data for a Representative Three-Coordinate Iron(II) this compound Complex

ComplexFe-P Bond Length (Å)Fe-N Bond Lengths (Å)Sum of Angles at Fe (°)Reference
[(Dippnacnac)Fe(PtBu₂)]2.275(1)1.956(2), 1.961(2)~360[2]

Protocol 3: Synthesis of a Molybdenum Phosphanyl Complex via P-H Bond Activation

This protocol describes the synthesis of a molybdenum phosphanyl complex, syn-[MoCp{PH(2,4,6-tBu₃C₆H₂)}(CO)₂], which is a key precursor for the synthesis of phosphinidene-bridged heterometallic complexes. The synthesis proceeds via photolytic activation of a Mo-Mo bond followed by reaction with a primary phosphine.

Experimental Workflow Diagram:

G cluster_0 Photolytic Reaction cluster_1 Workup and Purification Mo_dimer [Mo2Cp2(CO)6] Photolysis Photolysis (UV light) Mo_dimer->Photolysis Phosphine PH2(2,4,6-tBu3C6H2) Phosphine->Photolysis Solvent Toluene Solvent->Photolysis Reaction_mixture Reaction Mixture Photolysis->Reaction_mixture Chromatography Chromatography Reaction_mixture->Chromatography Evaporation Solvent Removal Chromatography->Evaporation FinalProduct syn-[MoCp{PH(Ar*)}(CO)2] Evaporation->FinalProduct

Caption: Workflow for the synthesis of a molybdenum phosphanyl complex via P-H bond activation.

Materials:

  • [Mo₂Cp₂(CO)₆]

  • 2,4,6-Tri-tert-butylphenylphosphine (PH₂(2,4,6-tBu₃C₆H₂))

  • Toluene, anhydrous

  • Photochemical reactor with a UV lamp

  • Chromatography equipment (e.g., silica (B1680970) gel column)

Procedure:

  • In a quartz Schlenk flask, dissolve [Mo₂Cp₂(CO)₆] (1.0 eq) and 2,4,6-tri-tert-butylphenylphosphine (1.0 eq) in toluene.

  • Irradiate the solution with a UV lamp at room temperature while stirring for a specified time (e.g., 2-4 hours), monitoring the reaction by IR or NMR spectroscopy.

  • The reaction will result in a mixture of the desired product and [MoCpH(CO)₃].

  • After completion, remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., hexane/toluene mixtures) to isolate the desired phosphanyl complex.

Characterization:

The product is characterized by multinuclear NMR (¹H, ³¹P, ¹³C) and IR spectroscopy. The ³¹P NMR spectrum is particularly informative for confirming the formation of the P-H containing product. This complex can then be used as a precursor for generating low-coordinate phosphinidene (B88843) complexes through deprotonation or further reaction.

Applications and Future Outlook

Low-coordinate metal this compound complexes are of significant interest for their potential applications in:

  • Catalysis: The high reactivity of these complexes makes them promising candidates for catalytic transformations such as C-H activation, polymerization, and small molecule functionalization.

  • Synthesis: They can serve as valuable synthons for the preparation of more complex organometallic and inorganic molecules.

  • Materials Science: The unique electronic and magnetic properties of some low-coordinate complexes make them interesting for the development of new materials with novel electronic or magnetic functions.

The continued development of new this compound ligands with tailored steric and electronic properties will undoubtedly lead to the discovery of new low-coordinate metal complexes with unprecedented structures and reactivity, further expanding the rich chemistry of these fascinating compounds.

References

Catalytic Applications of Platinum Group Metal Phosphides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of platinum group metal (PGM) phosphides in various catalytic reactions. PGM phosphides have emerged as a versatile class of materials with remarkable catalytic activities in hydroprocessing, electrocatalysis, and fine chemical synthesis. Their unique electronic and structural properties, arising from the interaction between the PGM and phosphorus atoms, lead to enhanced performance and stability compared to their metallic counterparts.

Hydrodeoxygenation (HDO) of Biomass-Derived Compounds

The conversion of biomass into biofuels and valuable chemicals often requires the removal of oxygen atoms, a process known as hydrodeoxygenation (HDO). PGM phosphides, particularly ruthenium phosphide (B1233454) (Ru₂P), have shown exceptional activity and selectivity in HDO reactions.

Application Note: HDO of Furanic Compounds using Ru₂P/SiO₂

Ruthenium phosphide supported on silica (B1680970) (Ru₂P/SiO₂) is a highly effective catalyst for the HDO of furanic compounds, such as furan (B31954) and furfural, which are key platform molecules derived from lignocellulosic biomass. The phosphide catalyst promotes the cleavage of C-O bonds while minimizing the hydrogenation of the furan ring, leading to the selective production of valuable hydrocarbons.[1]

Key Performance Data:

CatalystSubstrateTemperature (°C)Pressure (bar)Conversion (%)Selectivity to C4 Hydrocarbons (%)Reference
Ru₂P/SiO₂Furan3001>95~80 (Butane, Butene)[1]
RuP/SiO₂Furan3001~80~70 (Butane, Butene)[1]
Ru/SiO₂Furan3001~70<20 (Primarily C3 hydrocarbons)[1]
Experimental Protocol: Synthesis of Ru₂P/SiO₂ and HDO of Furan

Catalyst Synthesis: Temperature-Programmed Reduction (TPR) of a Hypophosphite Precursor [1]

  • Preparation of the Precursor:

    • Dissolve ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) and ammonium (B1175870) hypophosphite (NH₄H₂PO₂) in deionized water. The P/Ru molar ratio should be adjusted to achieve the desired phosphide phase (e.g., 0.5 for Ru₂P).

    • Add silica (SiO₂) support to the solution with vigorous stirring.

    • Evaporate the water at 60-80 °C under continuous stirring until a free-flowing powder is obtained.

    • Dry the resulting solid in an oven at 110 °C overnight.

  • Temperature-Programmed Reduction (TPR):

    • Place the dried precursor in a quartz tube reactor.

    • Heat the sample under a flow of hydrogen (H₂) (e.g., 5% H₂ in Ar) with a programmed temperature ramp (e.g., 10 °C/min) to a final temperature of 650 °C.

    • Hold at the final temperature for 2 hours to ensure complete phosphide formation.

    • Cool the catalyst to room temperature under an inert gas flow (e.g., Ar or N₂).

    • The catalyst should be passivated in a flow of 1% O₂ in N₂ before exposure to air.

Catalytic HDO of Furan: [1]

  • Reactor Setup:

    • Load the prepared Ru₂P/SiO₂ catalyst into a fixed-bed reactor.

    • Reduce the catalyst in-situ under a flow of H₂ at 400 °C for 1 hour.

  • Reaction:

    • Cool the reactor to the desired reaction temperature (e.g., 300 °C).

    • Introduce a feed gas mixture of furan, H₂, and an inert gas (e.g., He or Ar) into the reactor. The partial pressures of the reactants should be controlled using mass flow controllers.

    • Maintain the total pressure at atmospheric pressure.

  • Product Analysis:

    • Analyze the reactor effluent using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., a capillary column for separating light hydrocarbons).

    • Calculate furan conversion and product selectivity based on the GC analysis.

Diagram: Synthesis Workflow for Supported Ru₂P Catalyst

G cluster_prep Precursor Preparation cluster_tpr Temperature-Programmed Reduction RuCl3 RuCl₃·xH₂O solution Aqueous Solution RuCl3->solution NH4H2PO2 NH₄H₂PO₂ NH4H2PO2->solution H2O Deionized Water H2O->solution SiO2 SiO₂ Support impregnation Impregnation SiO2->impregnation solution->impregnation drying Drying (110°C) impregnation->drying precursor Dried Precursor drying->precursor TPR TPR under H₂ flow (e.g., to 650°C) precursor->TPR passivation Passivation (1% O₂/N₂) TPR->passivation catalyst Ru₂P/SiO₂ Catalyst passivation->catalyst

Caption: Workflow for the synthesis of supported Ru₂P/SiO₂ catalyst.

Electrocatalysis: Hydrogen Evolution Reaction (HER)

PGM phosphides, especially those of rhodium (Rh₂P) and palladium (PdP₂), are highly efficient and stable electrocatalysts for the hydrogen evolution reaction (HER) across a wide pH range. They offer a promising alternative to expensive platinum-based catalysts for water splitting to produce hydrogen.[2][3]

Application Note: pH-Universal HER using Rh₂P Nanoparticles

Rhodium phosphide (Rh₂P) nanoparticles, particularly when encapsulated in a protective nitrogen-doped carbon shell (Rh₂P@NC), exhibit exceptional HER activity in acidic, neutral, and alkaline media.[2] The phosphorus atoms in the structure are believed to optimize the hydrogen adsorption energy, facilitating the reaction kinetics.[2]

Key Performance Data for HER:

CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Rh₂P@NC0.5 M H₂SO₄~929[2]
Rh₂P@NC1.0 M PBS (pH 7)~4637[2]
Rh₂P@NC1.0 M KOH~1045[2]
PdP₂@CB0.5 M H₂SO₄27.5-[4]
PdP₂@CB1.0 M KOH35.4-[4]
Pt/C (commercial)0.5 M H₂SO₄~3030[4]
Pt/C (commercial)1.0 M KOH~47-[4]
Experimental Protocol: Synthesis of Rh₂P@NC and Electrochemical HER Measurements

Catalyst Synthesis: Solid-State Reaction [2]

  • Precursor Mixture Preparation:

    • Grind a mixture of rhodium(III) chloride hydrate (RhCl₃·xH₂O), myo-inositol hexakisphosphate (phytic acid, as the phosphorus source), and melamine (B1676169) (as the nitrogen and carbon source) in a mortar and pestle.

  • Pyrolysis:

    • Place the powdered mixture in a tube furnace.

    • Heat the sample under an inert atmosphere (e.g., Ar) to a high temperature (e.g., 800-900 °C) for a specified duration (e.g., 2 hours).

    • Cool the furnace to room temperature under the inert atmosphere.

    • The resulting black powder is the Rh₂P@NC catalyst.

Electrochemical HER Measurements:

  • Working Electrode Preparation:

    • Disperse a known amount of the Rh₂P@NC catalyst in a solution of deionized water, isopropanol, and a small amount of Nafion® solution (5 wt.%) to form a catalyst ink.

    • Sonciate the mixture to ensure a homogeneous dispersion.

    • Drop-cast a specific volume of the catalyst ink onto a glassy carbon electrode (GCE) and allow it to dry at room temperature.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode electrochemical cell.

    • The prepared catalyst-coated GCE serves as the working electrode.

    • A graphite (B72142) rod or platinum wire is used as the counter electrode.

    • A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode is used as the reference electrode. The potentials should be converted to the reversible hydrogen electrode (RHE) scale.

  • HER Measurement:

    • Perform linear sweep voltammetry (LSV) in the chosen electrolyte (e.g., 0.5 M H₂SO₄) at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve.

    • Correct the polarization curves for iR-drop.

    • The Tafel slope is determined by plotting the overpotential against the logarithm of the current density.

    • Assess the stability of the catalyst using chronoamperometry or by continuous potential cycling.

Diagram: Electrochemical Setup for HER Measurements

G cluster_cell Three-Electrode Electrochemical Cell WE Working Electrode (Catalyst on GCE) Electrolyte Electrolyte (e.g., 0.5 M H₂SO₄) WE->Electrolyte CE Counter Electrode (Graphite Rod or Pt Wire) CE->Electrolyte RE Reference Electrode (e.g., Ag/AgCl) RE->Electrolyte Potentiostat Potentiostat Potentiostat->WE WE lead Potentiostat->CE CE lead Potentiostat->RE RE lead

Caption: Schematic of a three-electrode setup for HER testing.

Hydrogenation of Sulfur-Containing Nitroarenes

The selective hydrogenation of nitroarenes is a crucial transformation in the synthesis of anilines, which are important intermediates in the pharmaceutical and fine chemical industries. A significant challenge is the presence of sulfur-containing functional groups, which can poison conventional noble metal catalysts. Ruthenium phosphide (Ru₂P) has been shown to be a highly active and sulfur-tolerant catalyst for this reaction.[5]

Application Note: Sulfur-Tolerant Hydrogenation using Ru₂P/SiO₂

Silica-supported ruthenium phosphide (Ru₂P/SiO₂) demonstrates superior activity and durability in the hydrogenation of sulfur-containing nitroarenes compared to its metallic ruthenium counterpart (Ru/SiO₂).[5] The electronic modification of Ru by phosphorus is thought to reduce the catalyst's susceptibility to sulfur poisoning.[5]

Key Performance Data:

CatalystSubstrateTemperature (°C)H₂ Pressure (bar)Yield of Amine (%)Reference
Ru₂P/SiO₂p-nitrothioanisole70176[5]
Ru/SiO₂p-nitrothioanisole701<5[5]
Experimental Protocol: Hydrogenation of p-Nitrothioanisole

Catalyst Synthesis: The Ru₂P/SiO₂ catalyst can be prepared using the TPR method described in the HDO section.

Hydrogenation Reaction: [5]

  • Reactor Setup:

    • Place the Ru₂P/SiO₂ catalyst, p-nitrothioanisole (the substrate), and a solvent (e.g., ethanol) in a glass reactor equipped with a magnetic stirrer.

  • Reaction:

    • Purge the reactor with H₂ gas several times to remove air.

    • Pressurize the reactor with H₂ to the desired pressure (e.g., 1 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.

    • Monitor the progress of the reaction by taking samples periodically.

  • Product Analysis:

    • Analyze the reaction mixture by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the nitroarene and the yield of the corresponding aniline.

    • The product can be isolated by removing the catalyst by filtration and evaporating the solvent.

Diagram: Reaction Pathway for Hydrogenation of p-Nitrothioanisole

G Nitro p-Nitrothioanisole Amine p-Aminothioanisole Nitro->Amine Hydrogenation H2 H₂ Catalyst Ru₂P/SiO₂ Catalyst

Caption: Hydrogenation of p-nitrothioanisole to p-aminothioanisole.

References

Application Notes and Protocols for Phosphanide-Based Catalysts in C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical guidance for utilizing phosphanide-based catalysts, specifically phosphine-ligated palladium systems, in C-N cross-coupling reactions. This powerful synthetic tool, most notably the Buchwald-Hartwig amination, has become indispensable for the construction of carbon-nitrogen bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2]

Introduction to this compound-Based Catalysis for C-N Cross-Coupling

Palladium-catalyzed C-N cross-coupling reactions have revolutionized the synthesis of arylamines and their derivatives.[3] The success of these transformations is heavily reliant on the choice of the ancillary ligand that coordinates to the palladium center. Bulky and electron-rich phosphine (B1218219) ligands have emerged as a privileged class, enabling the coupling of a wide array of aryl halides and pseudohalides with various nitrogen-based nucleophiles under mild conditions.[4] These ligands facilitate crucial steps in the catalytic cycle, including oxidative addition and reductive elimination, leading to high yields and broad functional group tolerance.[1][5]

The term "this compound-based catalyst" in this context refers to the active palladium(0) species ligated by one or more phosphine ligands. These can be generated in situ from a palladium(II) precatalyst and a phosphine ligand or by using pre-formed, well-defined palladium(0) or palladium(II) precatalysts that incorporate the phosphine ligand.[4][6]

Core Concepts and Mechanistic Overview

The generally accepted mechanism for palladium-catalyzed C-N cross-coupling is a catalytic cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active L-Pd(0) complex (where L is a phosphine ligand) reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. Bulky, electron-rich phosphine ligands are known to accelerate this step.[4]

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic Cycle Diagram

Buchwald-Hartwig_Amination_Cycle Figure 1: General Catalytic Cycle for Buchwald-Hartwig Amination cluster_steps L-Pd(0) L-Pd(0) L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) L-Pd(0)->L-Pd(II)(Ar)(X) Ar-X Ar-X Ar-X Oxidative_Addition Oxidative Addition L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(X)->L-Pd(II)(Ar)(NR2) + R2NH - HX (via Base) R2NH R2NH Base Base Amine_Coordination_Deprotonation Amine Coordination & Deprotonation L-Pd(II)(Ar)(NR2)->L-Pd(0) Ar-NR2 Reductive_Elimination Reductive Elimination Ar-NR2 Ar-NR2

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Notes: Catalyst Selection and Optimization

The choice of ligand, palladium precursor, base, and solvent is critical for a successful C-N cross-coupling reaction.

Ligand Selection: Biaryl monophosphine ligands are widely used due to their steric bulk and electron-donating properties.[4]

  • For Primary Amines: Ligands like BrettPhos are often effective for the monoarylation of primary amines.[7]

  • For Secondary Amines: RuPhos is highly efficient for the arylation of secondary amines.[7][8]

  • For Amides and Electron-Poor Anilines: Bulky biaryl phosphine ligands are generally required.[9] A water-mediated preactivation protocol has been shown to be particularly effective for these substrates.[6][10]

  • Multi-Ligand Systems: A combination of ligands, such as BrettPhos and RuPhos, can create a more versatile catalyst system capable of coupling both primary and secondary amines effectively.[7]

Palladium Precursors:

  • Pd(OAc)₂: A common and relatively inexpensive Pd(II) source that requires in situ reduction to the active Pd(0) species. A water-mediated preactivation step can be highly beneficial.[6][10]

  • Pd₂(dba)₃: A Pd(0) source that is often used but can sometimes be inhibited by the dissociation of the dibenzylideneacetone (B150790) (dba) ligand.[6]

  • Pre-formed Precatalysts: Palladacycle precatalysts (e.g., RuPhos-Pd-G3, XPhos-Pd-G3) are air- and moisture-stable solids that provide a reliable and rapid generation of the active L-Pd(0) catalyst.[4][8]

Base Selection: The choice of base depends on the functional group tolerance of the substrates.

  • NaOt-Bu (Sodium tert-butoxide): A strong base that often leads to high reaction rates but is incompatible with many electrophilic functional groups.

  • LiHMDS (Lithium bis(trimethylsilyl)amide): Allows for the use of substrates with protic functional groups.[4]

  • K₂CO₃ or Cs₂CO₃: Weaker bases suitable for substrates with base-sensitive functional groups.[6]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A soluble organic base that can be advantageous in flow chemistry applications.

Quantitative Data Summary

The following tables summarize representative quantitative data for various this compound-based catalyst systems in C-N cross-coupling reactions.

Table 1: Comparison of Catalyst Systems for the Coupling of a Secondary Amine with an Aryl Chloride

EntryPd Precursor (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)Reference
1Pd₂(dba)₃ (1)RuPhos (2)NaOt-BuToluene (B28343)1671[8]
2RuPhos-Pd-G3 (2)-NaOt-BuToluene1683[8]
3Pd(OAc)₂ (0.05)Ligand 1 (0.15)NaOt-Bu1,4-Dioxane0.3398[6]

Conditions for entries 1 and 2: 3-bromo-2-aminopyridine with morpholine. Conditions for entry 3: 4-chloroanisole (B146269) with N-methylaniline, with water-mediated preactivation.

Table 2: Coupling of Various Amines with Aryl Halides using a Multi-Ligand System

EntryAryl HalideAminePd Precursor (mol%)Ligands (mol%)BaseYield (%)Reference
12-ChlorotolueneAniline (B41778)0.01BrettPhos (0.01) + RuPhos (0.01)NaOt-Bu98[7]
24-Bromotoluenen-Hexylamine0.05BrettPhos (0.05) + RuPhos (0.05)NaOt-Bu95[7]
33-BromoanisoleMorpholine1BrettPhos (1) + RuPhos (1)NaOt-Bu99[7]

General conditions: Reactions were run at 100 °C in toluene.

Experimental Protocols

Protocol 1: General Procedure for C-N Cross-Coupling Using a Palladacycle Precatalyst (e.g., RuPhos-Pd-G3)

This protocol is adapted for the coupling of a secondary amine with an aryl halide.

Experimental Workflow Diagram

Protocol1_Workflow Figure 2: Workflow for C-N Coupling with a Palladacycle Precatalyst start Start reagents Add aryl halide, amine, base, and solvent to reaction vessel start->reagents inert Seal vessel and purge with inert gas (e.g., Argon) reagents->inert catalyst Add RuPhos-Pd-G3 precatalyst inert->catalyst reaction Heat reaction mixture with stirring catalyst->reaction monitoring Monitor reaction progress (TLC, GC, or LC-MS) reaction->monitoring workup Cool to RT, quench, and perform aqueous workup monitoring->workup purification Purify crude product (e.g., column chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • RuPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the anhydrous toluene (5 mL) to the vessel.

  • Seal the vessel with a septum and purge with argon for 10-15 minutes.

  • Under a positive pressure of argon, add the RuPhos-Pd-G3 precatalyst (0.02 mmol).

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Water-Mediated In Situ Catalyst Preactivation and C-N Coupling

This protocol is particularly effective for the coupling of amides and electron-deficient anilines with aryl chlorides.[6][10]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Biarylphosphine ligand (e.g., SPhos) (0.03 mmol, 3 mol%)

  • Degassed water (0.04 mmol, 4 mol%)

  • Aryl chloride (1.0 mmol)

  • Amide or aniline (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (1.4 mmol)

  • Anhydrous tert-butanol (B103910) (5 mL)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preactivation:

    • To an oven-dried reaction vessel, add Pd(OAc)₂ (0.01 mmol), the phosphine ligand (0.03 mmol), and a magnetic stir bar.

    • Seal the vessel, and purge with argon.

    • Add anhydrous tert-butanol (2 mL) and degassed water (0.04 mmol) via syringe.

    • Heat the mixture at 110 °C for 1.5 minutes. A color change to a green or dark solution indicates the formation of the active Pd(0) catalyst.[10]

    • Cool the catalyst solution to room temperature.

  • Cross-Coupling Reaction:

    • To the preactivated catalyst solution, add the aryl chloride (1.0 mmol), the amide or aniline (1.2 mmol), and potassium carbonate (1.4 mmol).

    • Add the remaining anhydrous tert-butanol (3 mL).

    • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.

    • Monitor the reaction as described in Protocol 1.

    • Perform workup and purification as described in Protocol 1.

Conclusion

This compound-based catalysts, particularly palladium complexes of bulky, electron-rich phosphine ligands, are powerful tools for the synthesis of a diverse range of C-N coupled products. The selection of the appropriate catalyst system and reaction conditions is crucial for achieving high yields and broad substrate scope. The protocols and data provided herein serve as a practical guide for researchers in academic and industrial settings to effectively implement these important transformations.

References

Application Notes and Protocols for the Synthesis of Gold(III)/Gold(I) Phosphanide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and potential applications of novel gold(III)/gold(I) phosphanide complexes. The protocols outlined below are based on established synthetic methodologies, offering a reproducible guide for the preparation of these compounds. The potential therapeutic applications are discussed in the context of related gold-based compounds that have shown promise in drug development, particularly as anticancer agents.

Introduction

Gold complexes have emerged as a promising class of therapeutic agents due to their unique chemical properties and diverse biological activities. Among these, phosphine-ligated gold complexes have attracted significant attention. This document focuses on the synthesis of mixed-valence gold(III)/gold(I) complexes featuring bridging this compound ligands. The presence of both gold(III) and gold(I) centers within a single molecule, bridged by a this compound group, offers intriguing possibilities for novel reactivity and biological action. The synthetic strategy described herein utilizes a gold(III) phosphane precursor, which is subsequently reacted with a gold(I) acetylacetonate (B107027) compound to yield the target this compound-bridged complexes.

Potential Applications in Drug Development

While the specific biological activities of the herein described gold(III)/gold(I) this compound complexes are yet to be extensively explored, the broader class of gold phosphine (B1218219) complexes has demonstrated significant potential as anticancer agents.[1][2][3] A primary mechanism of action for many anticancer gold complexes is the inhibition of the thioredoxin reductase (TrxR) enzyme.[1][4] TrxR is a key enzyme in the cellular antioxidant system and is often overexpressed in cancer cells, making it an attractive therapeutic target.[4] Inhibition of TrxR by gold complexes can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis (programmed cell death) in cancer cells.[3] Given these precedents, the novel gold(III)/gold(I) this compound complexes represent a promising area for new drug discovery efforts.

Synthesis Workflow

The synthesis of gold(III)/gold(I) this compound complexes involves a multi-step process, starting from a gold(I) precursor. The overall workflow is depicted below.

Synthesis_Workflow AuI_start [Au(3,5-C6Cl2F3)(tht)] AuIII_intermediate [Au(3,5-C6Cl2F3)3(tht)] (2) AuI_start->AuIII_intermediate Tl_reagent [TlCl(3,5-C6Cl2F3)2]n Tl_reagent->AuIII_intermediate Toluene, reflux AuIII_phosphane [Au(3,5-C6Cl2F3)3(PPh2H)] (3) AuIII_intermediate->AuIII_phosphane CH2Cl2 PPh2H PPh2H PPh2H->AuIII_phosphane Complex4 [PPN][Au(3,5-C6Cl2F3)3(µ-PPh2)AuCl] (4) AuIII_phosphane->Complex4 CH2Cl2, RT Complex5 [PPN][{(3,5-C6Cl2F3)3Au(µ-PPh2)}2Au] (5) AuIII_phosphane->Complex5 CH2Cl2, RT AuI_acac_Cl [PPN][Au(acac)Cl] AuI_acac_Cl->Complex4 AuI_acac_Au [PPN][Au(acac)2] AuI_acac_Au->Complex5

Caption: Synthetic pathway for gold(III)/gold(I) this compound complexes.

Proposed Anticancer Signaling Pathway

Based on the known mechanism of action of other anticancer gold complexes, a proposed signaling pathway for the gold(III)/gold(I) this compound complexes is illustrated below. The central event is the inhibition of thioredoxin reductase, leading to apoptosis.

Anticancer_Pathway Au_complex Gold(III)/Gold(I) This compound Complex TrxR Thioredoxin Reductase (TrxR) Au_complex->TrxR Inhibition ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS normally reduces Oxidative_stress Oxidative Stress ROS->Oxidative_stress Mitochondria Mitochondrial Dysfunction Oxidative_stress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis initiates

Caption: Proposed mechanism of anticancer activity via TrxR inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesized gold complexes, as reported in the literature.[5]

Table 1: Yields and Molar Conductivities

CompoundFormulaYield (%)Molar Conductivity (ΛM) in acetone (B3395972) (Ω⁻¹ cm² mol⁻¹)
2 [Au(3,5-C₆Cl₂F₃)₃(tht)]75Non-conducting
3 [Au(3,5-C₆Cl₂F₃)₃(PPh₂H)]58-
4 [PPN][Au(3,5-C₆Cl₂F₃)₃(µ-PPh₂)AuCl]98120 (1:1 electrolyte)
5 [PPN][{(3,5-C₆Cl₂F₃)₃Au(µ-PPh₂)}₂Au]-1:1 electrolyte

Table 2: Selected Bond Lengths (Å)

BondComplex 2Complex 4
Au(III)–C2.035(3) - 2.073(3)2.058(5) - 2.076(5)
Au(III)–S2.3897(8)-
Au(III)–P-2.3707(13)
Au(I)–P-2.2436(13)
Au(I)–Cl-2.2830(16)

Table 3: Selected Bond Angles (°)

AngleComplex 2Complex 4
C–Au(III)–C87.74(10) - 176.79(11)87.79(19) - 172.4(2)
C–Au(III)–S87.99(8) - 177.27(7)-
C–Au(III)–P-86.70(13) - 171.13(15)
P–Au(I)–Cl-178.66(6)

Experimental Protocols

The following protocols are adapted from the work of Coconubo-Guio et al.[6]

Synthesis of [Au(3,5-C₆Cl₂F₃)₃(tht)] (Complex 2)

  • To a solution of [TlCl(3,5-C₆Cl₂F₃)₂]n (0.6400 g, 1.000 mmol) in 30 mL of toluene, add [Au(3,5-C₆Cl₂F₃)(tht)] (0.4851 g, 1.000 mmol).

  • Reflux the resulting suspension for 2 hours. During this time, the formation of a white precipitate of thallium(I) chloride will be observed.

  • Filter the hot reaction mixture to remove the TlCl precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a yellow solid.

  • Recrystallize the solid from a 1:1 mixture of dichloromethane (B109758) and hexane (B92381) to yield yellow crystals of complex 2 . (Yield: 75%)

Synthesis of [Au(3,5-C₆Cl₂F₃)₃(PPh₂H)] (Complex 3)

  • Under a nitrogen atmosphere, add diphenylphosphine (B32561) (PPh₂H) (0.035 mL, 0.20 mmol) to a solution of [Au(3,5-C₆Cl₂F₃)₃(tht)] (Complex 2 ) (0.1770 g, 0.2000 mmol) in 20 mL of dichloromethane.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Concentrate the solution to approximately 5 mL under vacuum.

  • Add cold hexane (20 mL) while stirring to precipitate complex 3 as a white solid. (Yield: 58%)

Synthesis of [PPN][Au(3,5-C₆Cl₂F₃)₃(µ-PPh₂)AuCl] (Complex 4)

  • To a freshly prepared solution of [Au(3,5-C₆Cl₂F₃)₃(PPh₂H)] (Complex 3 ) (0.1966 g, 0.200 mmol) in 20 mL of dichloromethane, add [PPN][Au(acac)Cl] (0.1330 g, 0.2000 mmol).

  • Stir the reaction mixture for 2 hours at room temperature.

  • Concentrate the solvent to approximately 5 mL in vacuo.

  • Add cold hexane (20 mL) to precipitate a white solid.

  • Wash the solid with hexane and dry under vacuum to obtain complex 4 . (Yield: 98%)

Synthesis of [PPN][{(3,5-C₆Cl₂F₃)₃Au(µ-PPh₂)}₂Au] (Complex 5)

  • To a freshly prepared solution of [Au(3,5-C₆Cl₂F₃)₃(PPh₂H)] (Complex 3 ) (0.1966 g, 0.200 mmol) in 20 mL of dichloromethane, add [PPN][Au(acac)₂] (0.0938 g, 0.1000 mmol).

  • Stir the reaction mixture for 2 hours at room temperature.

  • Concentrate the solvent to approximately 5 mL in vacuo.

  • Add cold hexane (20 mL) to precipitate a white solid.

  • Wash the solid with hexane and dry under vacuum to obtain complex 5 .

References

Application of Phosphanides in the Deoxygenation of Sulfoxides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The deoxygenation of sulfoxides to their corresponding sulfides is a pivotal transformation in organic synthesis, particularly within the pharmaceutical industry where sulfur-containing compounds are prevalent. While various methods exist for this reduction, the use of phosphorus-based reagents, particularly under mild, photocatalytic conditions, has emerged as a highly efficient and selective approach. This document provides detailed application notes and protocols for the deoxygenation of sulfoxides utilizing phosphine-mediated radical chemistry, a process closely related to the reactivity of phosphanide species.

Introduction

The conversion of sulfoxides to sulfides is a critical step in many synthetic pathways, including the synthesis of biologically active molecules.[1] Traditional methods for this transformation often rely on harsh reagents, which can limit their applicability with sensitive functional groups.[1] Photocatalytic methods, however, offer a milder alternative, enabling the deoxygenation of a wide array of functionalized sulfoxides with high yields.[1][2]

Recent studies have elucidated a radical chain mechanism for the deoxygenation of sulfoxides that is initiated by a photocatalyst and involves a phosphine (B1218219) radical cation.[1][2] This process is initiated by the single-electron oxidation of a phosphine, such as triphenylphosphine (B44618) (PPh₃), by an excited-state photocatalyst.[1] The resulting phosphine radical cation then reacts with the sulfoxide (B87167) in a polar/radical crossover process to generate a phosphoranyl radical, which subsequently undergoes β-scission to yield the sulfide (B99878) and triphenylphosphine oxide.[1][2]

Data Presentation

The photocatalytic deoxygenation of various sulfoxides has been demonstrated to be highly effective. The following table summarizes the quantitative data for the reduction of a range of sulfoxide substrates to their corresponding sulfides using this method.

EntrySulfoxide SubstrateProductYield (%)¹Time (h)
1Dibenzyl sulfoxideDibenzyl sulfide98 (96)24
24-Methylthioanisole S-oxide4-Methylthioanisole95 (93)24
34-Methoxythioanisole S-oxide4-Methoxythioanisole92 (90)24
44-Chlorothioanisole S-oxide4-Chlorothioanisole>99 (>99)24
54-Bromothioanisole S-oxide4-Bromothioanisole98 (97)24
64-(Trifluoromethyl)thioanisole S-oxide4-(Trifluoromethyl)thioanisole96 (94)24
72-Naphthyl methyl sulfoxide2-Naphthyl methyl sulfide93 (91)24
8(S)-Sulforaphane(S)-Sulforaphane sulfide85 (83)48
9(+)-Biotin methyl ester S-oxide(+)-Biotin methyl ester75 (72)24

¹ ¹H NMR yields are reported, with isolated yields after column chromatography given in parentheses.[1]

Experimental Protocols

General Protocol for Photocatalytic Deoxygenation of Sulfoxides

This protocol is based on the visible light-driven deoxygenation of sulfoxides using an iridium-based photocatalyst and triphenylphosphine.[1]

Materials:

  • Sulfoxide (0.30 mmol, 1.0 equiv)

  • fac-Ir(ppy)₃ (1 mol %) or Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol %)

  • Triphenylphosphine (PPh₃) (0.36 mmol, 1.2 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂) (1.5 mL)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., blue LED lamp)

  • Internal standard (e.g., trimethoxybenzene) for NMR yield determination

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the sulfoxide (0.30 mmol), the selected photocatalyst (1 mol %), and triphenylphosphine (0.36 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed dichloromethane (1.5 mL) to the reaction vessel.

  • Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., a blue LED lamp).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Upon completion of the reaction (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.[1]

  • The crude product can be analyzed by ¹H NMR spectroscopy using an internal standard to determine the yield.

  • For isolation, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Combine the fractions containing the desired sulfide product and concentrate under reduced pressure to afford the purified product.

Protocol for Gram-Scale Deoxygenation using a Chemical Initiator

For larger-scale reactions where photochemical setups may be less convenient, a chemical initiator can be employed.[1]

Materials:

  • Dibenzyl sulfoxide (1.0 g)

  • Triphenylphosphine (PPh₃)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware for reaction and workup

Procedure:

  • In a round-bottom flask, dissolve the sulfoxide (e.g., 1 g of dibenzyl sulfoxide) and triphenylphosphine in dichloromethane.

  • Add the radical chain initiator, DDQ.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or NMR.

  • Upon completion, perform a standard aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary. In the case of dibenzyl sulfoxide, this method has been shown to yield the corresponding sulfide in 96% yield.[1]

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows described in these application notes.

G cluster_initiation Initiation cluster_propagation Propagation PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited hv PC_excited->PC Reductive Quenching PPh3 PPh₃ PC_excited->PPh3 PPh3->PPh3_radical Oxidation PPh3_radical->Adduct Attack on Sulfoxide Sulfoxide R₂S=O Adduct->Sulfide_radical β-scission PPh3O PPh₃=O Sulfide_radical->PPh3_radical Regeneration Sulfide R₂S Sulfide_radical->Sulfide Reduction G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Sulfoxide, Photocatalyst, PPh₃ B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvent (CH₂Cl₂) B->C D Irradiate with Visible Light C->D E Stir at Room Temperature F Concentrate Reaction Mixture E->F G Column Chromatography F->G H Isolate Pure Sulfide G->H

References

Application Notes and Protocols for the Synthesis of Metal Phosphide Nanoparticles Using Phosphanide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal phosphide (B1233454) nanoparticles utilizing various phosphanide precursors. The information is intended to guide researchers in the controlled synthesis of these versatile nanomaterials for a range of applications, including catalysis, electronics, and biomedical fields.

Introduction to this compound Precursors

The synthesis of high-quality metal phosphide nanoparticles is critically dependent on the choice of the phosphorus precursor. This compound precursors are highly reactive phosphorus sources that facilitate the formation of metal-phosphorus bonds under relatively mild conditions compared to elemental phosphorus. The reactivity of these precursors plays a crucial role in determining the size, phase, and crystallinity of the resulting nanoparticles.[1][2][3] Common classes of this compound precursors include organophosphines, silylphosphines, and inorganic phosphides.

Key Considerations for Precursor Selection:

  • Reactivity: Highly reactive precursors like tris(trimethylsilyl)phosphine (B101741) (P(SiMe₃)₃) enable lower reaction temperatures.[4][5] In contrast, more stable precursors such as trioctylphosphine (B1581425) (TOP) often require higher temperatures for the cleavage of the P-C bond.[6]

  • Steric Hindrance: The size of the substituent groups on the phosphorus atom can influence the nucleation and growth kinetics of the nanoparticles.[7]

  • Metal Precursor Compatibility: The choice of this compound precursor should be compatible with the metal precursor to ensure a controlled reaction and avoid the formation of unwanted byproducts.[1][8]

Common this compound Precursors and Their Characteristics

The selection of an appropriate this compound precursor is a critical step in the synthesis of metal phosphide nanoparticles with desired properties. This section provides an overview of commonly used precursors.

Precursor NameChemical FormulaKey CharacteristicsTypical Reaction TemperaturesApplications
Tris(trimethylsilyl)phosphineP(SiMe₃)₃Highly reactive, pyrophoric liquid; enables low-temperature synthesis.[4][9]35°C - 300°C[5]Synthesis of a wide range of transition metal phosphides (e.g., RuP, CoP, MoP) and III-V quantum dots (e.g., InP).[3][5]
TrioctylphosphineP(C₈H₁₇)₃ (TOP)Less reactive than P(SiMe₃)₃, acts as a phosphorus source, solvent, and capping agent.[6][10]250°C - 360°C[11][12]Synthesis of various metal phosphides (e.g., Ni₂P, FeP, Co₂P) and conversion of pre-formed metal nanoparticles to metal phosphides.[6][11][12]
Sodium PhosphideNa₃PHighly reactive solid, often generated in situ from sodium metal and a phosphorus source (e.g., red phosphorus or TOP).[13][14]Typically used in reactions at elevated temperatures (e.g., 280°C for FeP synthesis).[13]Synthesis of metal phosphides like FeP.[13]
Acylphosphines(RCO)₃POffer a balance of reactivity and safety; react with metal chlorides at moderate temperatures.[9][15]250°C - 305°C[15]Synthesis of nickel and cobalt phosphide nanoparticles.[15]
AminophosphinesP(NR₂)₃Versatile precursors for the synthesis of various metal phosphides at relatively mild temperatures.[2][3]Varies depending on the specific aminophosphine (B1255530) and metal precursor.Synthesis of InP, Cd₃P₂, Co₂P, and Ni₂P nanocrystals.[2]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of various metal phosphide nanoparticles using different this compound precursors.

Protocol 1: Synthesis of Ruthenium Phosphide (RuP) Nanoparticles using Tris(trimethylsilyl)phosphine

This protocol describes a low-temperature synthesis of amorphous RuP nanoparticles.[5]

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene (B1678584) complex dimer)

  • Tris(trimethylsilyl)phosphine (P(SiMe₃)₃)

  • Dichloromethane (CH₂Cl₂)

  • Hexadecylamine (B48584) (HDA) (optional, as a capping ligand)

  • Argon (Ar) gas

Equipment:

  • Schlenk line

  • Magnetic stirrer

  • Glassware (e.g., Schlenk flask, syringes)

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.25 mmol of Ru) in 3.6 mL of dichloromethane.

  • If using a capping ligand, add hexadecylamine (0.125-0.25 mmol).

  • While stirring, add tris(trimethylsilyl)phosphine (0.25 mmol) to the ruthenium precursor solution.

  • Maintain the reaction mixture at 35°C under magnetic stirring. The reaction progress can be monitored by observing the color change of the solution.

  • After the reaction is complete (typically after several hours), the nanoparticles can be isolated by precipitation with a non-solvent (e.g., hexane) and centrifugation.

Protocol 2: Synthesis of Nickel Phosphide (Ni₂P) Nanorods using Trioctylphosphine

This protocol details the synthesis of Ni₂P nanorods via thermal decomposition of a nickel-phosphine complex.[12][16]

Materials:

  • Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)

  • Trioctylphosphine (TOP)

  • 1-Octadecene (ODE) or Trioctylphosphine oxide (TOPO) (as solvent)

Equipment:

  • Three-neck flask

  • Heating mantle with temperature controller

  • Condenser

  • Syringe pump (optional, for continuous delivery)

  • Schlenk line

Procedure:

  • In a three-neck flask, combine Ni(acac)₂ and a sufficient amount of TOP to form the Ni-TOP complex.

  • Heat the mixture to form a homogeneous solution.

  • In a separate flask, heat the solvent (ODE or TOPO) to the desired reaction temperature (e.g., 300-360°C) under an argon atmosphere.

  • Inject the Ni-TOP complex solution into the hot solvent. For controlled growth of nanorods, a syringe pump can be used for continuous and slow injection.[12][16]

  • Age the reaction mixture at the high temperature for a specific duration (e.g., 30 minutes) to allow for nanoparticle growth.[12][16]

  • After the aging period, cool the reaction mixture to room temperature.

  • Purify the nanoparticles by adding a non-solvent (e.g., ethanol (B145695) or isopropanol) to precipitate the nanoparticles, followed by centrifugation and redispersion in a suitable solvent (e.g., toluene (B28343) or hexane).

Protocol 3: One-Pot Synthesis of Iron Phosphide (FeP) Nanoparticles using Sodium Phosphide Generated In Situ

This protocol describes a one-pot synthesis of FeP nanoparticles where sodium phosphide is generated in situ from sodium metal and TOP.[13]

Materials:

  • Sodium (Na) metal

  • Trioctylphosphine (TOP)

  • Iron(III) chloride (FeCl₃)

  • Toluene

  • Methanol (B129727)

Equipment:

  • Three-neck flask

  • Heating mantle with temperature controller

  • Condenser

  • Schlenk line

Procedure:

  • In situ generation of Sodium Phosphide: In a three-neck flask under an argon atmosphere, carefully add sodium metal to an excess of trioctylphosphine.

  • Heat the mixture to a high temperature (e.g., 250°C) to facilitate the reaction between sodium and TOP to form sodium phosphide (Na₃P).[13]

  • Synthesis of FeP Nanoparticles: After the formation of the sodium phosphide precursor, cool the reaction mixture.

  • Add a solution of FeCl₃ in a suitable solvent to the flask containing the in situ generated Na₃P.

  • Heat the reaction mixture to a temperature of around 280°C and maintain it for a period to allow for the formation of FeP nanoparticles.[13]

  • After the reaction, cool the mixture to room temperature.

  • Carefully quench any unreacted sodium metal with a suitable reagent (e.g., ethanol).

  • Purify the FeP nanoparticles by centrifugation and washing with toluene and methanol to remove byproducts and excess reagents.

Visualizations

Experimental Workflow for Metal Phosphide Nanoparticle Synthesis

experimental_workflow cluster_precursors Precursor Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization metal_precursor Metal Precursor (e.g., Metal Halide, Acetylacetonate) mixing Mixing in Solvent (e.g., ODE, OAm) metal_precursor->mixing phosphanide_precursor This compound Precursor (e.g., P(SiMe3)3, TOP) phosphanide_precursor->mixing heating Heating under Inert Atmosphere (e.g., Ar, N2) mixing->heating nucleation Nucleation & Growth heating->nucleation precipitation Precipitation (with non-solvent) nucleation->precipitation centrifugation Centrifugation precipitation->centrifugation redispersion Redispersion (in a suitable solvent) centrifugation->redispersion characterization Characterization Techniques (TEM, XRD, XPS, etc.) redispersion->characterization

Caption: General experimental workflow for the synthesis of metal phosphide nanoparticles.

Influence of this compound Precursor on Nanoparticle Properties

precursor_influence cluster_properties Precursor Characteristics cluster_nanoparticle Nanoparticle Properties precursor This compound Precursor Properties reactivity Reactivity precursor->reactivity sterics Steric Hindrance precursor->sterics concentration Concentration precursor->concentration size Size & Size Distribution reactivity->size influences phase Crystalline Phase reactivity->phase influences crystallinity Crystallinity reactivity->crystallinity influences morphology Morphology sterics->morphology influences concentration->size influences

Caption: Logical relationship between this compound precursor properties and resulting nanoparticle characteristics.

Reaction Pathway for Synthesis using P(SiMe₃)₃

reaction_pathway reactants Metal Halide (M-X) P(SiMe₃)₃ intermediate Intermediate Complex reactants->intermediate Reaction Initiation products Metal Phosphide Nanoparticle (M-P) Trimethylsilyl Halide (Me₃Si-X) intermediate->products Elimination

Caption: Simplified reaction pathway for metal phosphide nanoparticle synthesis using a metal halide and P(SiMe₃)₃.

Applications in Drug Development and Biomedical Research

Metal phosphide nanoparticles are emerging as promising materials in the biomedical field due to their unique properties.

  • Bioimaging and Diagnostics: Iron phosphide (FeP) nanoparticles have been investigated as pH-responsive T1 contrast agents for magnetic resonance imaging (MRI) of tumors.[17] In the acidic tumor microenvironment, FeP nanoparticles can release paramagnetic ions, leading to enhanced T1-weighted MR signals.[17] This pH-responsive behavior allows for targeted imaging of cancerous tissues.

  • Drug Delivery: The surface of metal phosphide nanoparticles can be functionalized with various ligands, peptides, or antibodies, enabling their use as carriers for targeted drug delivery.[18][19] Their response to specific stimuli, such as pH, can be exploited for controlled release of therapeutic agents at the desired site.

  • Theranostics: The combination of imaging and therapeutic capabilities in a single nanoparticle platform, known as theranostics, is a rapidly growing field. Metal phosphide nanoparticles, with their potential for both imaging and as carriers for therapeutic agents, are being explored for such applications.

Safety and Handling

This compound precursors are often highly reactive and can be pyrophoric and toxic. It is imperative to handle these chemicals with extreme caution in an inert atmosphere (e.g., a glovebox or under argon on a Schlenk line).[9] All glassware must be thoroughly dried before use to prevent violent reactions with water. Researchers should consult the safety data sheets (SDS) for all chemicals and adhere to strict safety protocols in the laboratory.

References

Application Notes and Protocols for Phosphine Ligands in Palladium-Catalyzed Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are common structural motifs.[3][4] The success of these transformations is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst.[5][6] This document provides detailed application notes, experimental protocols, and comparative data for the use of bulky, electron-rich biaryl monophosphine ligands, a key class of ligands in this field.

The Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed amination reaction involves a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the active Pd(0) species, association of the amine to the resulting Pd(II) complex, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine product and regenerate the Pd(0) catalyst.[1] Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps.[6]

Catalytic Cycle of Palladium-Catalyzed Amination Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine Coordination R'R''NH Ar-Pd(II)-NHR'R''X Ar-Pd(II)-NHR'R''X Amine Coordination->Ar-Pd(II)-NHR'R''X Deprotonation Deprotonation Ar-Pd(II)-NHR'R''X->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ligand Selection and Performance

The choice of phosphine ligand is a critical parameter for a successful amination reaction.[7][8] Biaryl phosphine ligands, such as XPhos, RuPhos, and BrettPhos, have demonstrated broad utility and high catalytic activity.[6] The steric bulk and electron-donating properties of these ligands facilitate the key steps of the catalytic cycle.[5] The following tables summarize the performance of various phosphine ligands in the amination of different aryl halides with a range of amines.

Table 1: Comparison of Ligand Performance in the Amination of Aryl Chlorides with Morpholine

LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol %)Reference
XPhosPd₂(dba)₃NaOtBuToluene (B28343)10018981.0[9]
RuPhosPd₂(dba)₃NaOtBuToluene10018951.0[9]
BrettPhosPd₂(dba)₃NaOtBuToluene10018851.0[9]
DavePhosPd₂(dba)₃NaOtBuToluene10018701.0[9]

Table 2: Comparison of Ligand Performance in the Amination of Aryl Bromides with Aniline

LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol %)Reference
XPhosPd(OAc)₂Cs₂CO₃Toluene10024922.0[3]
SPhosPd(OAc)₂Cs₂CO₃Toluene10024882.0[3]
P(tBu)₃Pd(OAc)₂Cs₂CO₃Toluene10024752.0[3]
BINAPPd(OAc)₂Cs₂CO₃Toluene10024602.0[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination of Aryl Chlorides using XPhos

This protocol is a representative example for the amination of an aryl chloride with a secondary amine.

Materials:

  • Palladium(0) bis(dibenzylideneacetone) [Pd(dba)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Aryl chloride

  • Amine

  • Anhydrous toluene

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add anhydrous, degassed toluene to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aryl chloride (1.0 equiv.) and the amine (1.2-1.5 equiv.) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow for Pd-Catalyzed Amination cluster_prep Catalyst Preparation cluster_reaction Amination Reaction cluster_workup Work-up and Purification Charge_Flask Charge Schlenk flask with Pd precursor, ligand, and base under inert atmosphere. Add_Solvent Add anhydrous, degassed solvent. Charge_Flask->Add_Solvent Stir_Mixture Stir at room temperature for 10 minutes. Add_Solvent->Stir_Mixture Add_Reagents Add aryl halide and amine. Stir_Mixture->Add_Reagents Heat_Reaction Heat to desired temperature and stir. Add_Reagents->Heat_Reaction Monitor_Progress Monitor reaction by TLC or GC/LC-MS. Heat_Reaction->Monitor_Progress Quench_Reaction Cool to room temperature and quench with water. Monitor_Progress->Quench_Reaction Extraction Extract with organic solvent. Quench_Reaction->Extraction Purification Dry, concentrate, and purify by column chromatography. Extraction->Purification

Caption: General experimental workflow for Pd-catalyzed amination.

Protocol 2: Synthesis of (2-Aminobiphenyl)palladium(II) Methanesulfonate (B1217627) Precatalysts

The use of well-defined palladium precatalysts can lead to more reproducible results and allows for lower catalyst loadings.[10][11]

Materials:

Procedure:

  • Synthesis of the Dimeric Palladacycle:

    • To a solution of 2-aminobiphenyl in toluene, add methanesulfonic acid dropwise at room temperature.

    • Stir the resulting suspension for 30 minutes.

    • Add Pd(OAc)₂ to the suspension and heat the mixture to 110 °C for 1 hour.

    • Cool the reaction mixture to room temperature and filter the solid.

    • Wash the solid with toluene and diethyl ether to afford the dimeric (2-aminobiphenyl)palladium(II) methanesulfonate.[10]

  • Synthesis of the Monomeric Precatalyst:

    • Suspend the dimeric palladacycle and the desired phosphine ligand (2.2 equiv.) in toluene.

    • Stir the mixture at room temperature for 1 hour.

    • Filter the mixture and wash the solid with diethyl ether.

    • Dry the resulting solid under vacuum to yield the monomeric precatalyst.[10]

Ligand Structure-Activity Relationship

The effectiveness of biaryl phosphine ligands in palladium-catalyzed amination is directly related to their structural features. Bulky substituents on the biaryl backbone and on the phosphorus atom are crucial for high catalytic activity.

Ligand Structure-Activity Relationship Ligand_Features Key Ligand Structural Features Bulky_Substituents Bulky Substituents (e.g., isopropyl, t-butyl, cyclohexyl) Ligand_Features->Bulky_Substituents Electron_Donating_Groups Electron-Donating Groups (e.g., alkyl, alkoxy) Ligand_Features->Electron_Donating_Groups Promotes_Oxidative_Addition Promotes Oxidative Addition of Ar-X to Pd(0) Bulky_Substituents->Promotes_Oxidative_Addition Facilitates_Reductive_Elimination Facilitates Reductive Elimination of Ar-NR'R'' from Pd(II) Bulky_Substituents->Facilitates_Reductive_Elimination Stabilizes_Monomeric_Pd Stabilizes Monomeric Pd(0) Active Species Bulky_Substituents->Stabilizes_Monomeric_Pd Electron_Donating_Groups->Promotes_Oxidative_Addition Catalytic_Cycle_Steps Impact on Catalytic Cycle Increased_Reaction_Rates Increased Reaction Rates Promotes_Oxidative_Addition->Increased_Reaction_Rates Facilitates_Reductive_Elimination->Increased_Reaction_Rates Broader_Substrate_Scope Broader Substrate Scope (including aryl chlorides) Stabilizes_Monomeric_Pd->Broader_Substrate_Scope Overall_Effect Overall Catalytic Performance Increased_Reaction_Rates->Overall_Effect Lower_Catalyst_Loadings Lower Catalyst Loadings Increased_Reaction_Rates->Lower_Catalyst_Loadings Broader_Substrate_Scope->Overall_Effect Lower_Catalyst_Loadings->Overall_Effect

Caption: Relationship between ligand structure and catalytic activity.

Conclusion

The appropriate selection of phosphine ligands is paramount for achieving high efficiency and broad applicability in palladium-catalyzed amination reactions. Bulky and electron-rich biaryl phosphine ligands have emerged as the state-of-the-art for these transformations, enabling the coupling of a wide range of aryl halides with various amines under mild conditions. The provided protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the practical application of these powerful catalytic systems.

References

The Emerging Role of Phosphanide Ligands in Supramolecular Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of supramolecular chemistry, which focuses on the design and synthesis of complex chemical systems from smaller molecular components, has been significantly enriched by the introduction of a diverse array of ligands. Among these, phosphanide ligands—anionic organophosphorus compounds—are emerging as versatile building blocks for the construction of intricate supramolecular architectures. Their unique electronic and steric properties, coupled with their ability to coordinate with a variety of metal centers and participate in non-covalent interactions, make them highly attractive for applications in host-guest chemistry, catalysis, and materials science.

This document provides a comprehensive overview of the role of this compound and related anionic phosphorus ligands in supramolecular chemistry. It includes detailed application notes, experimental protocols, and quantitative data to guide researchers in this exciting and evolving area.

Application Notes

This compound Ligands in Supramolecular Self-Assembly

This compound ligands, in a broader sense including related anionic organophosphorus species like phosphonates and phosphinates, are instrumental in driving the self-assembly of complex supramolecular structures. Their anionic nature and the presence of lone pairs on the phosphorus and often oxygen atoms allow them to participate in a variety of interactions:

  • Coordination-Driven Self-Assembly: Phosphanides act as potent ligands for a wide range of metal ions. The directionality and predictable coordination geometries of metal-phosphanide bonds enable the construction of discrete, well-defined two- and three-dimensional structures such as molecular polygons, cages, and metal-organic frameworks (MOFs).[1][2][3] The choice of metal ion and the steric and electronic properties of the this compound ligand dictate the final architecture of the assembly.[4]

  • Hydrogen Bonding: In protonated forms or when co-crystallized with suitable donor molecules, the oxygen atoms of related anionic phosphorus ligands like phosphonates can act as hydrogen bond acceptors. These interactions are crucial in directing the formation of extended networks and play a significant role in the stabilization of the resulting supramolecular structures.

  • Anion-π Interactions: The interaction between an anion and the electron-deficient cavity of a π-acidic aromatic system, known as an anion-π interaction, is a significant force in supramolecular chemistry.[5] Anionic this compound ligands can be encapsulated within such cavities, templating the formation of specific supramolecular architectures.[5]

Host-Guest Chemistry with this compound-Based Architectures

The cavities and channels within supramolecular structures built from this compound and related anionic phosphorus ligands can serve as hosts for a variety of guest molecules.

  • Encapsulation of Small Molecules: A notable example, while not directly involving a this compound ligand, is the encapsulation of pyrophoric white phosphorus (P₄) within a water-soluble iron-based supramolecular cage, rendering it stable in air.[6] This highlights the potential of phosphorus-containing cages to stabilize reactive species.

  • Anion Recognition: The design of synthetic receptors for anions is a major focus of supramolecular chemistry.[7][8] Supramolecular cages functionalized with urea (B33335) or other hydrogen-bonding motifs can effectively bind various anions, including phosphates.[7] This principle can be extended to the design of hosts for this compound ions or guests that can be recognized by this compound-containing hosts.

Functionalized this compound Ligands for Advanced Applications

The functionality of this compound ligands can be readily tuned through organic synthesis, allowing for the creation of supramolecular systems with tailored properties.

  • Catalysis: By incorporating phosphine (B1218219) functionalities into MOFs, it is possible to create heterogeneous catalysts that combine the high activity of homogeneous catalysts with the stability and recyclability of heterogeneous systems.[1][3] These phosphine-functionalized MOFs have shown promise in reactions like Suzuki and Heck cross-coupling.[1]

  • Sensing: Supramolecular assemblies can be designed to act as sensors for specific molecules or ions. The binding of a guest can induce a change in the spectroscopic properties of the host, such as a shift in its fluorescence or NMR spectrum, allowing for the detection of the guest.[9]

Quantitative Data

The following table summarizes key quantitative data from the literature for supramolecular systems involving anionic phosphorus ligands and related compounds. This data is crucial for understanding the thermodynamics and kinetics of self-assembly and host-guest interactions.

Ligand/Host SystemGuestMethodBinding Constant (K) / Thermodynamic ParametersReference(s)
Tris-urea Hemicryptophane CageCl⁻¹H NMR TitrationK = 1.2 x 10⁴ M⁻¹[10]
Tris-urea Hemicryptophane CageBr⁻¹H NMR TitrationK = 4.0 x 10³ M⁻¹[10]
Tris-urea Hemicryptophane CageI⁻¹H NMR TitrationK = 1.2 x 10³ M⁻¹[10]
Water-soluble bis-phosphorylpillar[9]arene (H2)1,6-Hexanediamine (G2)Isothermal Titration Calorimetry (ITC)Kₐ = (2.35 ± 0.11) x 10⁴ M⁻¹; ΔH = -5.30 ± 0.08 kcal mol⁻¹; TΔS = 0.71 kcal mol⁻¹[11]
Palladium-based M₃L₃ triangle and M₄L₄ squareSelf-assemblyVariable Temperature ¹H NMRFor M₃L₃ vs M₂L₃: ΔTΔS = +5.22 kcal mol⁻¹[12]
Palladium-based M₃L₃ triangle and M₄L₄ squareSelf-assemblyVariable Temperature ¹H NMRFor M₄L₄ vs M₂L₃: ΔTΔS = +2.37 kcal mol⁻¹[12]

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Phosphine Ligand for Supramolecular Assembly

This protocol is adapted from the synthesis of phosphine-functionalized cyclopentadienyl (B1206354) ligands.[13]

Materials:

Procedure:

  • Dissolve the cyclopentadiene derivative (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the resulting solution of the lithium cyclopentadienide (B1229720) salt back to -78 °C.

  • In a separate flask, dissolve 2---INVALID-LINK--phosphine (1.0 eq) in anhydrous THF.

  • Slowly add the phosphine solution to the lithium salt solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired phosphine-functionalized ligand.

Protocol 2: NMR Titration for Host-Guest Binding Studies

This protocol provides a general method for determining the binding constant of a host-guest complex using ¹H NMR titration.[10]

Materials:

  • Host molecule

  • Guest molecule (as a salt with a non-coordinating counterion if the guest is an ion)

  • Deuterated solvent (e.g., CDCl₃, D₂O)

  • High-resolution NMR spectrometer

Procedure:

  • Prepare a stock solution of the host molecule at a known concentration (e.g., 2.5 mM) in the chosen deuterated solvent.

  • Prepare a stock solution of the guest molecule at a higher concentration (e.g., 25 mM) in the same deuterated solvent, also containing the host at the same concentration as the host stock solution to avoid dilution effects.

  • Transfer a precise volume of the host stock solution into an NMR tube.

  • Acquire a ¹H NMR spectrum of the host solution.

  • Add small, precise aliquots of the guest stock solution to the NMR tube.

  • After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

  • Monitor the chemical shift changes (Δδ) of one or more protons on the host molecule that are sensitive to guest binding.

  • Continue the additions until the chemical shifts of the monitored protons no longer change significantly, indicating saturation of the host.

  • Plot the change in chemical shift (Δδ) as a function of the guest/host molar ratio.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using a non-linear regression analysis program (e.g., Bindfit) to determine the association constant (Kₐ).[10]

Protocol 3: Single-Crystal X-ray Diffraction for Structural Elucidation

This protocol outlines the general steps for obtaining a single-crystal X-ray structure of a supramolecular assembly.[14][15][16]

Materials:

  • Purified supramolecular complex

  • Suitable solvent or solvent system for crystallization (e.g., slow evaporation, vapor diffusion, layering)

  • Crystallization vials or tubes

  • Single-crystal X-ray diffractometer

Procedure:

  • Grow single crystals of the supramolecular complex. Common methods include:

    • Slow Evaporation: Prepare a saturated solution of the complex in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the complex in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the complex is less soluble (the precipitant). The precipitant vapor will slowly diffuse into the complex solution, reducing its solubility and inducing crystallization.

    • Liquid-Liquid Diffusion (Layering): Carefully layer a less dense solution of one component (e.g., the ligand) on top of a denser solution of another component (e.g., the metal salt) in a narrow tube. Crystals may form at the interface.

  • Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

  • Mount the crystal on a suitable holder (e.g., a cryoloop) and place it on the goniometer head of the single-crystal X-ray diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K or 150 K) using a nitrogen or helium cryostream to minimize thermal motion and radiation damage.[17]

  • Collect the X-ray diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[14]

  • Process the raw diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

Visualizations

The following diagrams illustrate key concepts and workflows related to the role of this compound ligands in supramolecular chemistry.

experimental_workflow cluster_synthesis Ligand Synthesis cluster_assembly Supramolecular Assembly cluster_analysis Analysis start Starting Materials synthesis Functionalized This compound Ligand Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization1 Characterization (NMR, MS) purification->characterization1 ligand Functionalized This compound Ligand characterization1->ligand metal Metal Precursor self_assembly Self-Assembly (Coordination-Driven) ligand->self_assembly metal->self_assembly supramolecule Supramolecular Architecture self_assembly->supramolecule characterization2 Structural Characterization (X-ray Diffraction) host_guest Host-Guest Studies (NMR Titration) application Application Testing (Catalysis, Sensing) host_guest->application supramolecule_ref->characterization2 supramolecule_ref->host_guest

Fig. 1: Experimental workflow for this compound-based supramolecular chemistry.

signaling_pathway cluster_components Molecular Components cluster_assembly Self-Assembly Process cluster_function Supramolecular Function This compound This compound Ligand (Anionic Building Block) assembly Coordination-Driven Self-Assembly This compound->assembly Coordination metal Metal Ion (Coordination Center) metal->assembly Coordination guest Guest Molecule binding Host-Guest Binding guest->binding Enters Cavity supramolecule Supramolecular Host (e.g., Cage, MOF) assembly->supramolecule Forms supramolecule->binding Provides Cavity output Measurable Output (e.g., Catalysis, Sensing) binding->output Triggers

Fig. 2: Logical relationships in this compound-based host-guest systems.

References

Troubleshooting & Optimization

Technical Support Center: Improving Phosphanide Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phosphanide synthesis. This resource is tailored for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis reaction is not initiating. What are the common causes?

A1: Failure to initiate is often due to the quality of the starting materials or improper reaction setup. Key factors include:

  • Reagent Purity: Alkali metals (e.g., sodium, lithium) can have an oxide layer that prevents reaction. Ensure fresh, clean surfaces of the metal are used. The purity of phosphorus and other reagents is also critical for a successful reaction.[1][2][3]

  • Inert Atmosphere: this compound synthesis is highly sensitive to air and moisture. Ensure your reaction is conducted under a rigorously dry and inert atmosphere (e.g., argon or nitrogen).[4]

  • Activation Energy: Some reactions, like the synthesis of potassium phosphide (B1233454) from its elements, require an initial input of heat to overcome the activation energy.[5]

Q2: The yield of my this compound synthesis is consistently low. What factors should I investigate?

A2: Low yields can be attributed to a variety of factors throughout the experimental process. A systematic approach to troubleshooting is recommended, focusing on:

  • Incomplete Reactions: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.[4][6] Common side products in silylthis compound synthesis, for instance, include species like (iPr3Si)2PH and P(SiiPr3)3.[4][6]

  • Stoichiometry: The molar ratio of reactants can significantly influence the product distribution and yield.

  • Product Degradation: Phosphanides are often highly reactive and can degrade upon exposure to air, moisture, or even certain solvents, especially during workup and purification.

  • Inefficient Purification: Product loss during isolation and purification is a common cause of low apparent yield. The choice of purification method is critical for these sensitive compounds.

Q3: I am observing the formation of multiple phosphorus-containing byproducts in my reaction mixture. How can I improve the selectivity?

A3: The formation of byproducts is a common challenge. To enhance selectivity towards the desired this compound:

  • Optimize Stoichiometry: Carefully controlling the ratio of reactants can favor the formation of the desired product. For example, in the synthesis of NaP(SiiPr3)2, a 3:1 ratio of iPr3SiCl to Na3P was found to be optimal.[4]

  • Control Reaction Temperature: Temperature can influence the rates of competing reactions. Maintaining a consistent and optimized temperature is crucial. For the synthesis of lithium diphenylphosphide, conducting the reaction at ≤40°C improved the yield.[7]

  • Solvent Choice: The solvent can affect the solubility of intermediates and the overall reaction pathway. The use of dimethoxyethane (DME) is common in silylthis compound synthesis.[4][8]

  • Order of Addition: The sequence in which reagents are added can be critical in minimizing side reactions.

Q4: How can I safely handle the pyrophoric reagents often used in this compound synthesis?

A4: Many reagents used in this compound synthesis, as well as some this compound products themselves, are pyrophoric, meaning they can ignite spontaneously on contact with air. Strict adherence to safety protocols is essential:

  • Inert Atmosphere: Always handle pyrophoric materials under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.

  • Proper Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses, and appropriate gloves.

  • Safe Transfer Techniques: Use cannulas or syringes for transferring pyrophoric liquids and solids.

  • Quenching: Have a proper quenching procedure and materials (e.g., sand, powdered lime) readily available in case of a spill.

Troubleshooting Guides

Issue 1: Low Yield in Silylthis compound Synthesis (e.g., NaP(SiR3)2)
Symptom Possible Cause Suggested Solution
Low to no product formation Inactive sodium or phosphorus.Use freshly cut sodium to expose a clean surface. Ensure red phosphorus is dry and of high purity.
Insufficient reaction time for Na3P formation.Reflux the sodium and red phosphorus suspension for an adequate amount of time (e.g., 24 hours) to ensure complete formation of sodium phosphide.[4][9]
Significant amounts of (R3Si)2PH and P(SiR3)3 byproducts Incorrect stoichiometry of the silyl (B83357) halide.Optimize the molar ratio of the silyl halide to the in-situ generated sodium phosphide. A 3:1 ratio of iPr3SiCl:Na3P has been shown to be effective.[4]
The byproduct (iPr3Si)2PH can sometimes be isolated and converted to the desired this compound in a separate step to improve the overall yield.[4][6]
Product decomposes during workup Exposure to air or moisture.Maintain a rigorous inert atmosphere throughout the filtration and washing steps. Use anhydrous solvents for all procedures.[4]
The isolated this compound is pyrophoric.Handle the final product strictly under an inert atmosphere. Store in a glovebox.[8][9]
Issue 2: Difficulty in Isolating and Purifying the this compound Product
Symptom Possible Cause Suggested Solution
Product is an oil or intractable solid Residual solvent or impurities.Ensure complete removal of the reaction solvent under vacuum. Attempt to precipitate the product from a non-polar solvent like hexane (B92381) or toluene.[8][9]
Product is contaminated with byproducts Co-precipitation of impurities.Optimize the precipitation/crystallization conditions. A slow addition of a non-polar solvent or cooling to a lower temperature can improve selectivity.
Byproducts have similar solubility to the product.Consider alternative purification methods such as fractional crystallization or sublimation if the product is stable enough.
Low recovery after filtration Product is too finely divided and passes through the filter.Use a finer porosity filter frit or consider centrifugation to pellet the solid before decanting the supernatant.
Product adheres to glassware.Scrape the product from the glassware under an inert atmosphere. Rinsing with a minimal amount of a solvent in which the product is sparingly soluble can help transfer the remaining solid.

Quantitative Data Summary

The following tables summarize how different experimental parameters can influence the yield of this compound synthesis reactions. The data is compiled from various sources and may not be directly comparable across different reaction systems but serves to illustrate general trends.

Table 1: Effect of Stoichiometry on Product Distribution in a Silylthis compound Synthesis

Molar Ratio (iPr3SiCl : Na3P)Desired Product (NaP(SiiPr3)2) YieldByproduct ((iPr3Si)2PH) FormationReference
2 : 1LowIncreased[4]
3 : 142% (isolated)Minimized[4][6][9][10]

Table 2: Effect of Temperature on the Synthesis of Lithium Diphenylphosphide

Reaction Temperature (°C)YieldFiltration TimeReference
> 40Lower~ 3 hours[7]
30 - 40Improved30 - 60 minutes[7]

Table 3: Effect of Solvent on the Synthesis of Lithium Diphenylphosphide

SolventYieldStability of Product SolutionReference
Tetrahydrofuran (THF)BaselineLess stable[7]
2-Methyltetrahydrofuran (2-MeTHF)ImprovedMore stable[7]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Sodium bis(triisopropylsilyl)this compound (NaP(SiiPr3)2)

This protocol is adapted from a high-yield, one-step synthesis.[4][6][9]

Materials:

  • Sodium metal (1.50 g, 65.3 mmol)

  • Red phosphorus (0.63 g, 20.3 mmol)

  • Naphthalene (B1677914) (100 mg, 0.8 mmol)

  • 1,2-Dimethoxyethane (DME), anhydrous (200 mL total)

  • Triisopropylsilyl chloride (iPr3SiCl) (12.2 g, 65.3 mmol)

  • Toluene, anhydrous (200 mL)

Procedure:

  • Under an argon atmosphere, suspend sodium and red phosphorus in 150 mL of DME in a flame-dried Schlenk flask.

  • Add naphthalene to the suspension.

  • Reflux the mixture for 24 hours to form a solution of Na3P.

  • Cool the solution to room temperature.

  • Add a solution of iPr3SiCl in 50 mL of DME dropwise to the Na3P solution.

  • Reflux the resulting suspension for an additional 24 hours.

  • Cool the reaction mixture to room temperature and filter to remove insoluble impurities under an inert atmosphere.

  • Remove the solvent from the filtrate in vacuo to yield a residue.

  • Extract the residue with 200 mL of anhydrous toluene. This will cause the precipitation of the product as a white solid.

  • Isolate the pyrophoric white solid product by filtration under an inert atmosphere.

Expected Yield: Approximately 42%.[4][6][9][10]

Protocol 2: Synthesis of Lithium Diphenylphosphide (LiPPh2)

This protocol describes a general method for the synthesis of LiPPh2.[7]

Materials:

  • Lithium metal dispersion (e.g., in mineral oil)

  • Chlorodiphenylphosphine (B86185) (Ph2PCl)

  • Anhydrous solvent (e.g., 2-Methyltetrahydrofuran)

  • Initiator (e.g., 1,2-dibromoethane, optional)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the lithium metal dispersion.

  • Wash the dispersion with the chosen anhydrous solvent to remove the mineral oil.

  • Add fresh anhydrous solvent to the lithium metal.

  • If using, add a small amount of initiator to the lithium suspension.

  • Slowly add chlorodiphenylphosphine to the stirred lithium suspension at a controlled temperature (e.g., 30-40 °C).

  • Stir the reaction mixture for a suitable period (e.g., 2-5 hours) until the reaction is complete.

  • The resulting lithium diphenylphosphide can be used as a solution or isolated by filtration under an inert atmosphere.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Prepare Reagents (Alkali Metal, P source, Solvent) setup Assemble Dry Glassware under Inert Atmosphere reagents->setup reaction Combine Reagents & Control Temperature/Time setup->reaction filtration Filter to Remove Insoluble Byproducts reaction->filtration precipitation Precipitate/Crystallize Product filtration->precipitation isolation Isolate Pure Product (Filtration/Centrifugation) precipitation->isolation characterization Characterize Product (e.g., NMR) isolation->characterization

Figure 1. General experimental workflow for this compound synthesis.

troubleshooting_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Purity & Inert Conditions start->check_reagents check_reaction Review Reaction Parameters (Temp, Time, Stoichiometry) start->check_reaction check_workup Analyze Workup & Purification Procedure start->check_workup solution_reagents Use Fresh/Purified Reagents Improve Inert Atmosphere Technique check_reagents->solution_reagents If issues found solution_reaction Optimize Temperature, Time, or Reactant Ratios check_reaction->solution_reaction If issues found solution_workup Modify Purification Method (e.g., different solvent, temperature) check_workup->solution_workup If issues found

References

Technical Support Center: Characterization of Reactive Phosphanide Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the characterization of reactive phosphanide species.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis, handling, and characterization of reactive this compound species.

Synthesis and Purification

Question: My this compound synthesis is yielding a mixture of products or unreacted starting materials. What are the common causes and solutions?

Answer:

Incomplete or side reactions are common challenges in this compound synthesis. Here are some potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction of red phosphorus with sodium and a silyl (B83357) chloride to form a silylthis compound can be slow. Ensure that the initial reaction between sodium and red phosphorus to form sodium phosphide (B1233454) is complete before adding the silyl chloride. This may require extended reflux times (e.g., 24 hours).[1] Monitoring the reaction by ³¹P NMR can help identify the presence of starting materials and intermediates.[1]

  • Air and Moisture Contamination: this compound species and their precursors are extremely sensitive to air and moisture. Ensure all glassware is rigorously dried (e.g., oven-dried overnight at >125 °C) and cooled under an inert atmosphere (argon or nitrogen).[2] All solvents must be anhydrous and deoxygenated. Use of a glovebox and Schlenk line techniques is mandatory.

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Ethereal solvents like 1,2-dimethoxyethane (B42094) (DME) are commonly used.[1] However, the solvent can influence the stability and reactivity of the this compound species.[3][4] If side reactions are observed, consider using a less coordinating solvent or adjusting the reaction temperature.

  • Purification Challenges: Purification of reactive phosphanides can be difficult. Precipitation from a non-coordinating solvent (e.g., hexane (B92381) or toluene) can be an effective method to isolate the desired product from soluble byproducts.[1] Filtration should be performed under an inert atmosphere.

³¹P NMR Spectroscopy

Question: I am observing broad or unexpected signals in the ³¹P NMR spectrum of my this compound sample. What could be the issue?

Answer:

Broad or unexpected signals in ³¹P NMR spectra of phosphanides can arise from several factors:

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean and that reagents are of high purity.

  • Low Concentration: A low sample concentration can lead to a poor signal-to-noise ratio, making signals appear broad or difficult to distinguish from baseline noise. For ³¹P NMR, a higher concentration is generally better.[5]

  • Sample Viscosity: Highly concentrated or polymeric samples can be viscous, leading to broader lines. Diluting the sample or acquiring the spectrum at a higher temperature may help.

  • Chemical Exchange: Dynamic processes, such as ligand exchange or conformational changes occurring on the NMR timescale, can lead to broadened signals. Variable temperature (VT) NMR studies can help to investigate these phenomena.

  • Unresolved Coupling: Coupling to other nuclei (e.g., ¹H, ¹³C, or metals) without adequate decoupling can result in complex, broad multiplets. Ensure proper decoupling parameters are used. For observing proton couplings, gated decoupling can be employed.[6]

  • Impurities: Unexpected signals often correspond to impurities such as unreacted starting materials, oxidation products (e.g., phosphine (B1218219) oxides), or hydrolysis products (e.g., phosphorous acid or phosphoric acid).[2][7] Comparing the observed chemical shifts to known values for common impurities can aid in their identification.

Question: How can I obtain a quantitative ³¹P NMR spectrum?

Answer:

Standard proton-decoupled ³¹P NMR spectra are generally not quantitative due to the variable Nuclear Overhauser Effect (NOE) and long relaxation times (T₁). To obtain quantitative data, use inverse-gated decoupling. This technique involves turning on the proton decoupler only during signal acquisition, which suppresses the NOE while still providing a decoupled spectrum. A sufficiently long relaxation delay (at least 5 times the longest T₁) must be used between scans to ensure full relaxation of all phosphorus nuclei.

X-ray Crystallography

Question: I am struggling to grow single crystals of my reactive this compound complex suitable for X-ray diffraction. What are some effective crystallization techniques?

Answer:

Growing single crystals of air-sensitive compounds is often challenging. Here are some techniques and tips:

  • Strictly Inert Conditions: All crystallization attempts must be performed under a rigorously inert atmosphere (glovebox or Schlenk line) using anhydrous, deoxygenated solvents.[8]

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is ideal for cooling crystallizations.[9]

  • Vapor Diffusion: This is a highly successful method for air-sensitive compounds. A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution will induce crystallization.[9][10]

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of the compound. Slow diffusion at the interface of the two solvents can lead to crystal growth.[11]

  • Temperature Control: Slow cooling of a saturated solution can yield high-quality crystals. Placing the crystallization setup in a refrigerator or freezer can slow down the process, which is often beneficial.[9][11]

  • Purity: The purer the compound, the higher the chance of obtaining good quality single crystals. Ensure your sample is as pure as possible before attempting crystallization.[9]

  • Patience: Crystal growth can take anywhere from a few hours to several weeks. It is crucial not to disturb the crystallization vessel.[10]

Frequently Asked Questions (FAQs)

Q1: Why are this compound species so reactive and difficult to handle?

A1: this compound anions ([R₂P]⁻) possess a lone pair of electrons on a relatively electropositive phosphorus atom, making them strong nucleophiles and reducing agents. They are highly sensitive to air and moisture, often being pyrophoric (igniting spontaneously in air).[9] This high reactivity is the primary challenge in their handling and characterization, necessitating the use of stringent air-free techniques.

Q2: What are the essential safety precautions when working with pyrophoric this compound reagents?

A2: Working with pyrophoric materials requires strict adherence to safety protocols:

  • Work in a fume hood or glovebox: All manipulations must be performed under an inert atmosphere.[12]

  • Use the buddy system: Never work alone when handling pyrophoric reagents.[5]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves under neoprene or Nomex gloves).[5][13]

  • Have an appropriate fire extinguisher readily available: A standard dry powder (Class ABC) or a Class D fire extinguisher for combustible metals should be accessible.[12]

  • Quenching: Small amounts of residual pyrophoric material should be carefully quenched by slow addition of an alcohol like isopropanol, followed by methanol, and then water, typically in a less reactive solvent and under cooling.[13]

Q3: What is the typical chemical shift range for phosphanides in ³¹P NMR?

A3: The ³¹P NMR chemical shifts of this compound species are highly dependent on their chemical environment, including the substituents on the phosphorus atom and the counterion. Generally, phosphanides (P(III) compounds) exhibit a wide range of chemical shifts. For example, trialkylphosphines typically resonate in the range of -60 to +60 ppm, while silylphosphanides can appear at much lower fields (more shielded), for instance, around -287 ppm for Zn[P(SiⁱPr₃)₂]₂.[14] It is essential to consult the literature for chemical shifts of analogous compounds.

Q4: Can I use standard NMR tubes for pyrophoric this compound samples?

A4: Yes, standard 5 mm NMR tubes can be used, but they must be rigorously dried and handled under an inert atmosphere. A common method for preparing an NMR sample of a pyrophoric compound is to use a J. Young NMR tube, which has a resealable Teflon valve, allowing the tube to be sealed under an inert atmosphere. Alternatively, a standard NMR tube can be sealed with a rubber septum and parafilm, but this is a less secure method. The sample should be prepared in a glovebox, and the tube should be sealed before removal.

Q5: How can I identify common impurities in my this compound samples?

A5: ³¹P NMR is an excellent tool for identifying phosphorus-containing impurities. Common impurities include:

  • Phosphine oxides: These are oxidation products and typically appear in a distinct region of the ³¹P NMR spectrum (e.g., triphenylphosphine (B44618) oxide resonates around +25 to +40 ppm).[7]

  • Phosphorous acid and Phosphoric acid: These are hydrolysis products and will also have characteristic chemical shifts.

  • Unreacted starting materials: For example, in the synthesis of silylphosphanides, unreacted silylphosphines may be present.[1] Comparing the chemical shifts of unknown signals to tables of common impurities and starting materials is the most effective way to identify them.

Data Presentation

Table 1: Typical ³¹P NMR Chemical Shifts of Selected Phosphorus Compounds
Compound ClassExample CompoundChemical Shift (δ, ppm)Reference
TrialkylphosphineP(CH₃)₃-62[3][15]
TriarylphosphineP(C₆H₅)₃-6[13]
Silylthis compound ComplexZn[P(SiⁱPr₃)₂]₂-287.8[14]
Phosphine Oxide(C₆H₅)₃PO+36.2[3]
Phosphonium Salt[P(C₆H₅)₄]⁺+24.4[3]
PhosphiteP(OCH₃)₃+140[13]
Phosphate(CH₃O)₃PO+2[15]

Chemical shifts are relative to 85% H₃PO₄.

Table 2: Selected Bond Lengths and Angles for Bis(silyl)this compound Complexes
ComplexM-P Bond Length (Å)P-Si Bond Length (Å)Si-P-Si Bond Angle (°)P-M-P Bond Angle (°)Reference
Zn[P(SiⁱPr₃)₂]₂2.370(1)2.261(1) - 2.266(1)125.90(4)163.53(4)[14]
Cd[P(SiⁱPr₃)₂]₂2.531(1)2.257(1) - 2.260(1)122.92(5)169.45(5)[14]
Hg[P(SiⁱPr₃)₂]₂2.532(1)2.257(1) - 2.261(1)122.02(5)177.10(5)[14]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sodium Silylthis compound

! DANGER ! This procedure involves pyrophoric materials and must be performed under a strict inert atmosphere using a glovebox or Schlenk line.

  • Preparation: Dry all glassware in an oven at >125 °C overnight and assemble while hot under a flow of dry argon or nitrogen.

  • Reaction Setup: In a glovebox, add sodium metal and red phosphorus to a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous, deoxygenated 1,2-dimethoxyethane (DME) to the flask via cannula transfer.

  • Formation of Sodium Phosphide: Heat the mixture to reflux and stir vigorously for 24 hours. The formation of sodium phosphide (Na₃P) is a critical step.[1]

  • Addition of Silyl Chloride: Cool the reaction mixture to room temperature. Slowly add a solution of the desired trialkylsilyl chloride in DME to the suspension via a dropping funnel or syringe pump.

  • Reaction: Heat the resulting suspension to reflux for an additional 24 hours.

  • Workup: Cool the reaction to room temperature. Filter the suspension under inert atmosphere to remove insoluble byproducts (e.g., NaCl).

  • Isolation: Remove the solvent from the filtrate under vacuum. The crude product can often be purified by precipitation. Dissolve the residue in a minimal amount of a suitable solvent (e.g., toluene) and add a non-solvent (e.g., hexane) to precipitate the sodium silylthis compound.

  • Storage: Isolate the solid product by filtration under inert atmosphere, wash with the non-solvent, and dry under vacuum. Store the pyrophoric solid in a sealed container inside a glovebox.

Protocol 2: Preparation of an NMR Sample of a Pyrophoric this compound

! DANGER ! This procedure must be performed entirely within an inert atmosphere glovebox.

  • Glovebox Preparation: Ensure the glovebox has a low oxygen and water atmosphere (<1 ppm).

  • Sample Weighing: Weigh a small amount (5-20 mg) of the pyrophoric this compound compound directly into a small, clean, and dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., C₆D₆, THF-d₈) that has been dried over a proper drying agent and degassed.

  • Dissolution: Gently swirl the vial to dissolve the sample completely. If the sample is not fully soluble, it may need to be filtered.

  • Filtration (if necessary): To filter, take a Pasteur pipette and plug it with a small piece of glass wool. Transfer the solution through the filter into a clean, dry NMR tube.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution from the vial into a J. Young NMR tube or a standard NMR tube.

  • Sealing the Tube:

    • J. Young Tube: Securely close the Teflon valve.

    • Standard NMR Tube: Tightly cap the tube with a clean, dry cap and wrap the cap and the top of the tube securely with Parafilm.

  • Removal from Glovebox: The sealed NMR tube can now be safely removed from the glovebox for analysis.

  • Cleaning: After analysis, the NMR tube must be opened and cleaned inside the glovebox. Quench any remaining reactive material carefully as described in the safety section.

Visualizations

experimental_workflow Experimental Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of this compound (Inert Atmosphere) purification Purification (e.g., Precipitation/Filtration) synthesis->purification glovebox Glovebox/Schlenk Line (Strictly Air-Free) nmr NMR Spectroscopy (³¹P, ¹H, ¹³C) purification->nmr xray Single Crystal X-ray Diffraction purification->xray Grow Crystals nmr->xray Informs Crystallization other Other Techniques (e.g., Mass Spec, Elemental Analysis) nmr->other Confirm Structure xray->other Confirm Structure

Caption: Workflow for the synthesis and characterization of reactive phosphanides.

troubleshooting_logic Troubleshooting Logic for Failed this compound Experiments start Experiment Fails check_purity Check Purity of Starting Materials & Solvents start->check_purity check_atmosphere Verify Inert Atmosphere Conditions (O₂, H₂O levels) check_purity->check_atmosphere Reagents Pure impure Purify/Replace Reagents check_purity->impure Impure review_procedure Review Experimental Procedure check_atmosphere->review_procedure Atmosphere OK atmosphere_bad Improve Air-Free Technique (Dry Glassware, Purge Solvents) check_atmosphere->atmosphere_bad Contamination procedure_error Modify Procedure (e.g., Temp, Time, Stoichiometry) review_procedure->procedure_error Potential Error success Experiment Succeeds review_procedure->success No Obvious Error (Consider Stochastic Nature) impure->start Retry atmosphere_bad->start Retry procedure_error->start Retry with Modification

Caption: A logical workflow for troubleshooting failed this compound experiments.

References

Technical Support Center: Optimizing Phosphanide Ligand Exchange Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing phosphanide ligand exchange reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during this compound ligand exchange experiments in a question-and-answer format.

Q1: My ligand exchange reaction is very slow or not proceeding at all. What are the potential causes and solutions?

A1: Slow or nonexistent reactivity in this compound ligand exchange reactions can often be attributed to several factors, primarily related to the reaction mechanism, which can be either associative or dissociative.[1][2][3][4]

  • Strong Metal-Ligand Bond: The bond between the central atom and the outgoing this compound or ancillary ligand may be too strong to be readily cleaved. The rate of a dissociative substitution is particularly influenced by the strength of this bond.

  • Steric Hindrance: The incoming ligand might be too bulky to approach the reactive center, or the existing ligands may sterically shield the center from attack.[3] Conversely, a highly bulky existing ligand can sometimes accelerate a dissociative pathway by favoring its own departure.

  • Electronic Effects: The electronic properties of both the incoming and outgoing ligands are critical. Electron-donating ligands generally form stronger bonds and are thus more difficult to displace.

  • Low Temperature: The reaction may lack the necessary thermal energy to overcome the activation barrier for ligand dissociation or association.

Troubleshooting Steps:

  • Increase Temperature: Carefully heating the reaction mixture can provide the energy needed for the initial ligand dissociation or to overcome the activation barrier of an associative step. However, be sure to monitor for potential thermal decomposition of your complex.[1]

  • Select a More Labile Starting Complex: If feasible, begin with a complex that has a more weakly bound (more labile) ligand. This could be a solvent molecule or a less sterically demanding or less electron-donating phosphine (B1218219).[1]

  • Solvent Choice: The solvent can play a significant role. Coordinating solvents may compete with the incoming ligand, slowing the reaction, whereas non-coordinating solvents are often preferred to promote ligand exchange.[1][5]

  • Use of Excess Ligand: Employing a stoichiometric excess of the incoming ligand can help drive the equilibrium towards the product.[1]

  • Photochemical Activation: In some cases, UV irradiation can be used to induce ligand dissociation and initiate the exchange.[6][7]

Q2: The ligand exchange is incomplete, resulting in a mixture of starting material and product. How can I drive the reaction to completion?

A2: Incomplete conversion often suggests that the reaction has reached equilibrium.[1]

Troubleshooting Steps:

  • Increase Stoichiometry of Incoming Ligand: Adding a greater excess (from 1.5 to 5 equivalents or more) of the incoming this compound or phosphine ligand can shift the equilibrium toward the desired product, in accordance with Le Châtelier's principle.[1]

  • Removal of the Outgoing Ligand: If the outgoing ligand is volatile, performing the reaction under vacuum or with a gentle stream of inert gas can help to remove it from the reaction mixture, preventing the reverse reaction.

  • Change the Solvent: A solvent that preferentially solubilizes the product over the starting material can help drive the reaction to completion. In some cases, precipitation of the product from the reaction mixture can be a powerful driving force.[8]

Q3: I am observing the formation of unexpected side products. What are the likely causes and how can I minimize them?

A3: Side product formation can arise from various competing reactions.

  • Redox Chemistry: Phosphanides can be sensitive to oxidation. Ensure all solvents and reagents are rigorously deoxygenated and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Solvent: Some phosphanides or highly reactive intermediates may react with the solvent, especially if it is coordinating or has reactive functional groups.

  • Ligand Scrambling or Redistribution: In some systems, particularly with labile metal centers, a mixture of complexes with different ligand stoichiometries can form.

  • Decomposition: The starting materials or products may not be stable under the reaction conditions, leading to decomposition.

Troubleshooting Steps:

  • Ensure Inert Conditions: Use standard Schlenk line or glovebox techniques to exclude air and moisture.

  • Solvent Selection: Choose a solvent that is inert to all species in the reaction mixture.

  • Modify Reaction Conditions: Lowering the reaction temperature may increase the selectivity of the desired reaction over side reactions. Also, carefully controlling the stoichiometry of the incoming ligand can sometimes prevent the formation of undesired multiply-substituted products.[9]

  • In-situ Monitoring: Use techniques like ³¹P NMR to monitor the reaction progress and identify the formation of any phosphorus-containing side products in real-time. This can provide valuable clues about the nature of the side reactions.[10][11][12]

Data Presentation: Reaction Conditions for this compound Ligand Exchange

The following tables summarize quantitative data from various this compound and phosphine ligand exchange reactions to provide a comparative overview of reaction conditions.

Table 1: Thermal Ligand Exchange on Phosphinidene Centers

Starting ComplexIncoming LigandStoichiometry (Incoming:Complex)SolventTemperature (°C)TimeConversion (%)
(Dipp)P=C=OPMe₃Not SpecifiedNot SpecifiedRoom TempFew hoursQuantitative
(Dipp)P=C=OPPh₃Not SpecifiedNot Specified50Few hoursQuantitative
(Ar)P=C=O PMe₃Not SpecifiedNot SpecifiedNot Specified"Quickly"Quantitative
(Ar)P=C=OPPh₃Not SpecifiedNot Specified60ProlongedNo Reaction

Dipp = 2,6-diisopropylphenyl; Ar* = a bulky aryl group.*

Table 2: Ligand Exchange on Palladium Oxidative Addition Complexes

Starting Complex (L = t-BuXPhos)Incoming LigandStoichiometry (Incoming:Complex)SolventTemperature (°C)TimeConversion (%)
Rivaroxaban-Pd(L)(Br)XPhos1.1 : 1THF601 hour100
Rivaroxaban-Pd(L)(Br)RuPhos1.1 : 1THF601 hour100
Rivaroxaban-Pd(L)(Br)SPhos1.1 : 1THFNot SpecifiedNot Specified100
Rivaroxaban-Pd(L)(Br)PhXPhos1.1 : 1THFNot Specified2 hours100

Experimental Protocols

Protocol 1: General Procedure for this compound Ligand Exchange Monitored by ³¹P NMR

This protocol provides a general workflow for a typical this compound ligand exchange reaction under inert atmosphere.

Preparation:

  • In a glovebox or under an inert atmosphere (e.g., via Schlenk line), accurately weigh the starting this compound complex (1.0 equivalent) into a clean, dry reaction vessel (e.g., a Schlenk tube or a vial with a septum).

  • In a separate vial, accurately weigh the incoming phosphine or this compound ligand (typically 1.1 - 2.0 equivalents).

  • Dissolve both the complex and the incoming ligand in a minimal amount of anhydrous, deoxygenated solvent (e.g., THF, toluene, or benzene-d₆ for in-situ NMR monitoring).

Reaction:

  • Transfer the solution of the incoming ligand to the reaction vessel containing the starting complex via syringe or cannula.

  • If conducting the reaction at elevated temperature, place the reaction vessel in a pre-heated oil bath.

  • Stir the reaction mixture for the desired amount of time.

Monitoring:

  • Periodically take aliquots of the reaction mixture using a gas-tight syringe and transfer to an NMR tube for analysis by ³¹P NMR spectroscopy. This will allow for the determination of the conversion by integrating the signals corresponding to the starting complex and the product.[10][11][12]

  • Continue monitoring until the reaction has reached completion or equilibrium.

Work-up and Isolation:

  • Once the reaction is complete, remove the solvent in vacuo.

  • The resulting crude product can be purified by a suitable method, such as recrystallization from an appropriate solvent system, or by washing with a non-polar solvent like pentane (B18724) or hexane (B92381) to remove excess ligand.

Visualizations

Reaction Mechanisms

Ligand_Exchange_Mechanisms cluster_associative Associative Mechanism cluster_dissociative Dissociative Mechanism A_start LnM-X A_intermediate [LnM(Y)-X]‡ A_start->A_intermediate + Y A_end LnM-Y A_intermediate->A_end - X D_start LnM-X D_intermediate [LnM] + X D_start->D_intermediate - X D_end LnM-Y D_intermediate->D_end + Y Experimental_Workflow prep Preparation of Reactants (Inert Atmosphere) dissolve Dissolve in Anhydrous, Deoxygenated Solvent prep->dissolve mix Combine Reactant Solutions dissolve->mix react Reaction at Controlled Temperature mix->react monitor Monitor by ³¹P NMR react->monitor monitor->react Incomplete workup Solvent Removal monitor->workup Complete purify Purification (Recrystallization/Washing) workup->purify product Isolated Product purify->product Troubleshooting_Logic decision decision solution solution start Reaction Issue q1 Slow or No Reaction? start->q1 q2 Incomplete Conversion? q1->q2 No s1 Increase Temperature Change Solvent Use More Labile Precursor q1->s1 Yes q3 Side Products? q2->q3 No s2 Increase Stoichiometry of Incoming Ligand Remove Outgoing Ligand q2->s2 Yes end Consult Further Literature q3->end No s3 Ensure Inert Conditions Lower Temperature Adjust Stoichiometry q3->s3 Yes

References

troubleshooting low reactivity in phosphanide-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with phosphanide-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low or no conversion in my this compound-catalyzed reaction?

Low reactivity in this compound-catalyzed reactions can often be attributed to one or more of the following factors:

  • Catalyst Inactivity or Decomposition: The active this compound catalyst may not be forming efficiently from the precatalyst, or it may be decomposing under the reaction conditions. This can be caused by exposure to air or moisture, excessively high temperatures, or reaction with impurities.

  • Poor Quality of Reagents or Solvents: Impurities such as water, oxygen, or peroxides in solvents like THF and dioxane can deactivate the catalyst by oxidizing the this compound ligand.[1] Similarly, impurities in the substrates or base can act as catalyst poisons.[1]

  • Suboptimal Reaction Conditions: Critical parameters such as temperature, solvent, and the choice of base may not be optimal for the specific transformation. For instance, a base that is poorly soluble in the chosen solvent will be ineffective.[1]

  • Ligand-Related Issues: The electronic and steric properties of the this compound ligand are crucial. An inappropriate ligand may lead to slow reaction rates or instability of the catalytic species.

Q2: How can I visually identify catalyst deactivation?

A common sign of deactivation for palladium-based catalysts is the formation of a black precipitate, known as palladium black.[2] This indicates the aggregation of the active Pd(0) species into an inactive elemental form. A healthy, active homogeneous catalytic reaction should typically remain as a solution, though color changes throughout the reaction are normal.[2]

Q3: My reaction starts well but then slows down or stops completely. What could be the cause?

This issue often points to gradual catalyst deactivation during the reaction. Potential causes include:

  • Product Inhibition: The reaction product may coordinate to the metal center, forming an inactive complex and inhibiting further catalysis.[2]

  • Slow Ligand Degradation: The this compound ligand may be slowly oxidizing or otherwise degrading over the course of the reaction.

  • Formation of Off-Cycle Inactive Species: The active catalyst may be diverted into a stable, inactive state through side reactions with the substrate, product, or other species in the reaction mixture.

Q4: What is the role of additives in this compound-catalyzed reactions?

Additives can play several crucial roles in improving the efficiency and stability of this compound-catalyzed reactions. For example, in some palladium-catalyzed reactions, silver(I) additives have been shown to be vital for reactivity, not just for halide abstraction but by forming heterodimeric Pd-Ag intermediates that are more active.[3] Other additives might act as "sacrificial" binders to the catalyst, preventing the substrate or product from poisoning the active sites.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are observing low or no yield in your this compound-catalyzed reaction, consider the following troubleshooting steps.

low_yield_workflow start Low/No Yield Observed check_reagents 1. Verify Reagent & Solvent Purity start->check_reagents check_inert 2. Ensure Strictly Inert Atmosphere check_reagents->check_inert Reagents Pure fail Persistent Low Yield (Consult further literature) check_reagents->fail Impurities Found optimize_conditions 3. Optimize Reaction Conditions check_inert->optimize_conditions Atmosphere Inert check_inert->fail Air/Moisture Leak screen_ligands 4. Screen Different this compound Ligands optimize_conditions->screen_ligands No Improvement success Improved Yield optimize_conditions->success Improvement check_precatalyst 5. Evaluate Precatalyst Activation screen_ligands->check_precatalyst No Improvement screen_ligands->success Improvement additives 6. Consider Use of Additives check_precatalyst->additives No Improvement check_precatalyst->success Improvement additives->success Improvement additives->fail No Improvement

Caption: A stepwise workflow for troubleshooting low product yield.

  • Verify Reagent and Solvent Purity:

    • Action: Use freshly distilled and rigorously degassed solvents. Ensure all substrates and the base are of high purity.

    • Rationale: Impurities like water and oxygen can deactivate the catalyst.[1]

  • Ensure a Strictly Inert Atmosphere:

    • Action: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen. Use Schlenk techniques or a glovebox.

    • Rationale: The active catalytic species, particularly Pd(0), are often sensitive to air.[4]

  • Optimize Reaction Conditions:

    • Temperature: Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[4]

    • Solvent: Screen a range of solvents with different polarities. The solvent can influence catalyst stability and the solubility of reactants.

    • Base: Screen different bases and ensure the chosen base is soluble in the reaction solvent.

  • Screen Different this compound Ligands:

    • Action: If possible, test a variety of this compound ligands with different steric and electronic properties.

    • Rationale: The ligand plays a critical role in the activity and stability of the catalyst.

  • Evaluate Precatalyst Activation:

    • Action: Consider using a direct Pd(0) source or ensure your reaction conditions are suitable for the in situ reduction of a Pd(II) precatalyst.

    • Rationale: Inefficient formation of the active catalyst from the precatalyst can be a significant bottleneck.

Issue 2: Reaction Stalls or Shows Decreasing Rate Over Time

When a reaction starts but fails to reach completion, catalyst deactivation during the process is a likely culprit.

deactivation_pathways active_catalyst Active Catalyst (e.g., L-Pd(0)) inactive_product_complex Inactive Product Complex active_catalyst->inactive_product_complex Product Inhibition oxidized_ligand Oxidized Ligand (e.g., Phosphine (B1218219) Oxide) active_catalyst->oxidized_ligand Oxidation metal_aggregate Metal Aggregate (e.g., Palladium Black) active_catalyst->metal_aggregate Aggregation off_cycle_complex Off-Cycle Inactive Species active_catalyst->off_cycle_complex Side Reaction

Caption: Common pathways for catalyst deactivation.

  • Incremental Substrate Addition: Instead of adding all the substrate at once, a slow, continuous addition can help maintain a low concentration of potentially inhibiting species.[4]

  • Lower Reaction Temperature: While this may slow the reaction rate, it can improve catalyst stability and overall yield.[2]

  • Change Ligand: A more robust ligand, such as a bidentate this compound, might offer better catalyst stability.

Data Presentation

Table 1: Effect of Temperature on Catalyst Turnover Number (TON) and Turnover Frequency (TOF)

The following data is for a Sc(OTf)₃-catalyzed intramolecular Schmidt reaction and is presented as an illustrative example of how temperature can significantly impact catalyst turnover. Similar trends may be observed in this compound-catalyzed reactions, but specific values will vary.

Temperature (°C)Conversion (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
25 (Room Temp)5.20.260.01
10025.01.250.05
15060.03.000.13
20098.011.40.48
Data adapted from a study on a Sc(OTf)₃-catalyzed reaction, demonstrating the principle of temperature effects on catalyst turnover.[5]
Table 2: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination

This table provides a comparison of different phosphine ligands in a representative cross-coupling reaction. The principles of ligand effects are transferable to this compound systems.

Pd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂X-PhosKOt-BuToluene (B28343)1000.17Good to Excellent
Pd₂(dba)₃BINAPNaOt-BuToluene110-High
Pd(OAc)₂SPhosCs₂CO₃THF--High
Data compiled from reactions with various haloarenes and amines.[6]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is representative of a typical cross-coupling reaction where a this compound ligand could be employed.

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the this compound ligand (e.g., 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Stir the mixture for several minutes to allow for the formation of the active catalyst. Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by a suitable analytical technique (e.g., GC, TLC, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[6]

Protocol 2: Monitoring this compound Reactions by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for monitoring the integrity of phosphorus-containing ligands and identifying reaction intermediates.

  • Sample Preparation: Under an inert atmosphere, carefully withdraw an aliquot of the reaction mixture at various time points. If necessary, quench the reaction in the aliquot. Dissolve the sample in a suitable deuterated solvent.

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. An external standard of 85% H₃PO₄ is typically used for referencing the chemical shifts to 0 ppm.[1]

  • Data Analysis:

    • The active this compound-metal complex will have a characteristic chemical shift.

    • Oxidation of the this compound to the corresponding phosphine oxide will result in a significant downfield shift in the ³¹P NMR spectrum.[2]

    • By integrating the signals corresponding to the active catalyst and the oxidized ligand, the extent of ligand degradation can be quantified.[2]

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Aliquot Reaction Mixture (Inert Atmosphere) prep2 Quench (if needed) prep1->prep2 prep3 Dissolve in Deuterated Solvent prep2->prep3 acq1 Acquire Proton-Decoupled ³¹P NMR Spectrum prep3->acq1 an1 Identify Signal of Active Catalyst acq1->an1 an2 Identify Signal of Oxidized Ligand acq1->an2 an3 Integrate Signals to Quantify Degradation an1->an3 an2->an3

Caption: Workflow for monitoring this compound reactions using ³¹P NMR.

References

Technical Support Center: Stabilizing Highly Reactive Terminal Phosphanide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing highly reactive terminal phosphanide complexes.

Troubleshooting Guides

Issue 1: Rapid Decomposition of the Terminal this compound Complex Upon Isolation

Q: My terminal this compound complex decomposes immediately or shortly after I try to isolate it. What are the likely causes and how can I prevent this?

A: Rapid decomposition upon isolation is a common issue stemming from the inherent high reactivity of the terminal this compound ligand. The primary causes are typically exposure to trace amounts of air or moisture, thermal instability, or reaction with the solvent or container.

Troubleshooting Steps:

  • Inert Atmosphere and Rigorous Schlenk/Glovebox Technique: Ensure all manipulations are performed under a scrupulously maintained inert atmosphere (argon or nitrogen). Oxygen and water are primary reactants that lead to the formation of phosphine (B1218219) oxides, phosphinites, or other degradation products. Regularly check your glovebox for leaks and maintain low oxygen and water levels (<1 ppm). All glassware should be flame-dried or oven-dried immediately before use.

  • Solvent Purity: Use freshly distilled and thoroughly degassed solvents. Trace impurities in solvents can act as proton sources or oxidizing agents. Consider storing solvents over molecular sieves or a potassium mirror.

  • Low-Temperature Isolation: Perform the final isolation steps (e.g., crystallization, precipitation) at low temperatures. Many terminal this compound complexes are thermally sensitive. Crystallization attempts should be set up at temperatures as low as -40 °C.

  • Counterion Effects: If your complex is ionic, the nature of the counterion can significantly impact stability. A bulky, non-coordinating counterion such as [BArF4]⁻ or [PF6]⁻ is often preferable to smaller, more coordinating anions.

Issue 2: My Reaction to Form the Terminal this compound Complex Shows Low or No Yield.

Q: I am attempting to synthesize a terminal this compound complex via deprotonation of a primary phosphine, but I am observing low to no product formation. What are the potential reasons for this?

A: Low yields in the synthesis of terminal this compound complexes often point to issues with the deprotonation step or competing side reactions.

Troubleshooting Steps:

  • Choice of Base: The pKa of the primary phosphine must be considered when selecting a base. A sufficiently strong, non-nucleophilic base is required for complete deprotonation. Common choices include organolithium reagents (e.g., n-BuLi, s-BuLi), potassium bis(trimethylsilyl)amide (KHMDS), or potassium hydride (KH).

  • Reaction Temperature: Deprotonation reactions are typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions, such as nucleophilic attack by the base on other parts of the molecule.

  • Steric Hindrance: Extremely bulky substituents on the phosphine or the metal center can hinder the approach of the base. Ensure that the chosen base is sterically accessible to the P-H proton.

  • Ligand Design: The electronic properties of the ancillary ligands on the metal center play a crucial role. Electron-donating ligands can increase the electron density on the metal, which may destabilize the desired this compound complex. Conversely, electron-withdrawing ligands can help to stabilize the complex.

Frequently Asked Questions (FAQs)

Q1: What are the most effective general strategies for enhancing the stability of terminal this compound complexes?

A1: The stability of terminal this compound complexes can be significantly enhanced through several key strategies focusing on both steric and electronic effects:

  • Steric Protection: The introduction of bulky ancillary ligands on the metal center can create a sterically hindered environment around the terminal this compound, preventing bimolecular decomposition pathways and reactions with external reagents.

  • Electronic Stabilization: The use of π-acceptor ancillary ligands can help to delocalize the negative charge of the this compound ligand, thereby reducing its nucleophilicity and reactivity.

  • Chelation: Incorporating the phosphorus atom into a chelating ligand framework can provide additional stability.

  • Use of Bulky Substituents on Phosphorus: Attaching a sterically demanding group to the phosphorus atom can also provide kinetic stabilization.

Q2: How can I definitively characterize a terminal this compound complex?

A2: Characterization of these reactive species requires a combination of spectroscopic techniques, often coupled with computational studies.

  • ³¹P NMR Spectroscopy: This is the most direct method. Terminal this compound complexes typically exhibit a characteristic downfield chemical shift in the ³¹P NMR spectrum, often in the range of +200 to +400 ppm. The absence of P-H coupling is also a key indicator.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation. This is the gold standard for characterization, but obtaining suitable crystals can be challenging due to the high reactivity of the complexes.

  • ¹H NMR Spectroscopy: The disappearance of the characteristic P-H proton signal from the starting primary phosphine is a strong indication of successful deprotonation.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic signatures and to provide insight into the electronic structure and bonding of the complex.

Quantitative Data

Table 1: Comparison of ³¹P NMR Chemical Shifts for Selected Terminal this compound Complexes and Their Precursors.

Complex/PrecursorSolvent³¹P NMR Chemical Shift (ppm)
PhPH₂CDCl₃-122.0
[CpFe(CO)₂(PPhH)]C₆D₆+35.2
[CpFe(CO)₂(PPh)]⁻THF-d₈+250.8
(PCy₂H)CDCl₃-25.5
[Ti(η⁵-C₅H₅)₂(PCy₂)]⁻THF-d₈+215.3
[(dippe)Ni(PHPh)]C₆D₆+85.1
[(dippe)Ni(PPh)]⁻THF-d₈+310.4

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Terminal this compound Complex via Deprotonation

Caution: This procedure involves highly reactive and pyrophoric reagents. All manipulations must be performed under a strict inert atmosphere using Schlenk line or glovebox techniques.

  • Preparation of the Primary Phosphine Complex: Synthesize the precursor primary phosphine complex (LₙM-PHR) according to a literature procedure. Ensure the complex is pure and thoroughly dried.

  • Setup: In a glovebox, place a flame-dried Schlenk flask equipped with a magnetic stir bar. Add the primary phosphine complex (1.0 eq.).

  • Dissolution: Add the desired anhydrous, degassed solvent (e.g., THF, toluene) to dissolve the complex. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of a strong base (e.g., n-BuLi, KHMDS, 1.0-1.1 eq.) dropwise to the stirred solution of the primary phosphine complex at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for a specified period (e.g., 1-4 hours). The progress of the reaction can be monitored by ³¹P NMR spectroscopy by carefully taking an aliquot from the reaction mixture under inert conditions.

  • Isolation (Optional and Challenging):

    • Crystallization: If the complex is stable enough, attempt crystallization by layering a non-polar solvent (e.g., pentane, hexane) onto the reaction mixture at low temperature.

    • Precipitation: Alternatively, the complex can sometimes be precipitated by adding a non-polar solvent. The resulting solid must be handled and stored under inert atmosphere at low temperature.

Visualizations

decomposition_pathway A Terminal this compound Complex [LnM=PR]⁻ B Oxidation (Trace O₂) A->B C Protonation (Trace H₂O, Solvent) A->C D Bimolecular Decomposition A->D E Phosphine Oxide Complex LnM-P(O)R B->E F Primary Phosphine Complex LnM-PHR C->F G Diphosphene Complex or Other P-P Coupled Products D->G stabilization_strategies A Stabilization Strategies for Terminal this compound Complexes B Steric Protection A->B C Electronic Stabilization A->C D Bulky Ancillary Ligands B->D E Bulky P-Substituent B->E F π-Acceptor Ligands C->F G Chelation C->G experimental_workflow A Start: Pure Primary Phosphine Complex B Rigorous Inert Atmosphere (Glovebox/Schlenk Line) A->B C Anhydrous, Degassed Solvent Low Temperature (-78 °C) B->C D Slow Addition of Strong, Non-Nucleophilic Base C->D E Reaction Monitoring (Low-Temp ³¹P NMR) D->E F Successful Deprotonation? (Check for Downfield Shift) E->F G Isolation (Low Temp) - Crystallization - Precipitation F->G Yes I Troubleshoot: - Check Base Strength - Verify Inert Conditions - Assess Steric Factors F->I No H Characterization - X-ray Crystallography - NMR Spectroscopy G->H

Technical Support Center: Overcoming Solubility Issues with Phosphanide Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with phosphanide starting materials.

Frequently Asked Questions (FAQs)

Q1: My this compound starting material is not dissolving in my chosen reaction solvent. What are the immediate troubleshooting steps?

A1: Low solubility is a frequent challenge with highly polar or salt-like this compound reagents. A systematic approach is crucial to identify the root cause.[1] The primary culprits are often an inappropriate choice of solvent, moisture contamination, or degradation of the reagent.[2]

Initial Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the this compound starting material is pure and has been stored under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

  • Ensure Anhydrous Conditions: Phosphanides are extremely sensitive to moisture. Use anhydrous solvents with low water content (e.g., < 15 ppm) and ensure all glassware is rigorously dried.[2]

  • Gentle Agitation & Warming: Apply gentle agitation (stirring) and consider a modest increase in temperature. Some compounds require thermal energy to overcome the crystal lattice energy. However, be cautious as excessive heat can lead to decomposition.

  • Consider Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance the rate of dissolution without excessive heating.

  • Re-evaluate Solvent Choice: Consult a solvent properties table (see Table 1) and consider a more appropriate solvent based on the polarity and known reactivity of your specific this compound.

A logical workflow can help diagnose and solve the issue systematically.

start Problem: This compound Insoluble check_reagent 1. Verify Reagent Quality & Storage Conditions start->check_reagent check_conditions 2. Confirm Anhydrous Reaction Conditions check_reagent->check_conditions physical_methods 3. Apply Physical Methods (Stirring, Gentle Warming, Sonication) check_conditions->physical_methods eval_solvent 4. Evaluate Solvent Choice (See Table 1) physical_methods->eval_solvent decision Solubility Improved? eval_solvent->decision proceed Proceed with Reaction decision->proceed Yes troubleshoot_further Advanced Troubleshooting: - Co-solvent Addition - Reagent Derivatization decision->troubleshoot_further No start Start: this compound in Primary Solvent (e.g., Toluene) add_cosolvent Add Co-solvent (e.g., THF) in small increments (1-10% v/v) start->add_cosolvent agitate Stir/Agitate at Controlled Temperature add_cosolvent->agitate observe Observe for Dissolution agitate->observe success Homogeneous Solution Achieved observe->success Yes failure Still Insoluble: - Re-evaluate solvent system - Consider different co-solvent observe->failure No start Starting Material: Poorly Soluble this compound step1 Step 1: Literature Search Check for known solvents for structurally similar compounds start->step1 step2 Step 2: Polarity Matching Is the this compound salt-like (polar) or sterically bulky (non-polar)? step1->step2 polar_path Test Ethereal Solvents (THF, DME, Dioxane) step2->polar_path Polar nonpolar_path Test Hydrocarbon Solvents (Hexane, Toluene, Pentane) step2->nonpolar_path Non-polar step3 Step 3: Small-Scale Solubility Tests Test solubility of a few mg in 0.5 mL of candidate solvents polar_path->step3 nonpolar_path->step3 step4 Step 4: Consider Co-Solvents If partially soluble, test co-solvent mixtures (e.g., Toluene/THF) step3->step4 step5 Step 5: Check for Reactivity Use NMR or other analysis to confirm the this compound is stable in the chosen solvent step4->step5 end Optimized Solvent System Identified step5->end

References

identifying and minimizing side reactions in phosphanide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphanide and phosphine (B1218219) chemistry. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My phosphine ligand appears to be degrading, leading to low reaction yields. What is the most likely cause?

A1: The most common cause of phosphine ligand degradation is oxidation. Many tertiary phosphines (R₃P) are sensitive to air and readily oxidize to the corresponding phosphine oxide (R₃P=O). This oxidation can significantly alter the electronic and steric properties of the ligand, rendering it ineffective for catalysis and leading to reduced or no product formation.

Q2: I suspect my this compound nucleophile is causing unwanted side reactions. What are some common issues?

A2: Phosphanides (M-PR₂) are highly reactive nucleophiles and bases. Common side reactions include:

  • Over-alkylation: Reaction with more than one equivalent of an electrophile can lead to the formation of phosphonium (B103445) salts.

  • Protonation: Traces of protic solvents or acidic impurities can quench the this compound, forming a secondary phosphine.

  • Reaction with solvent: Ethereal solvents like THF can be cleaved by highly reactive phosphanides, especially at elevated temperatures.

Q3: How can I differentiate between my desired phosphine product and its corresponding oxide?

A3: ³¹P NMR spectroscopy is a powerful tool for this purpose. Phosphine oxides typically resonate at a significantly different chemical shift (downfield) compared to the parent phosphine. For example, the ³¹P NMR signal for triphenylphosphine (B44618) is around -5 ppm, while triphenylphosphine oxide appears around +25 to +35 ppm. HPLC can also be used to separate and quantify the phosphine and its oxide.

Q4: My Wittig reaction is giving a mixture of E/Z isomers and other byproducts. How can I improve the selectivity?

A4: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene.

  • Non-stabilized ylides (e.g., with alkyl substituents) typically yield the (Z)-alkene.

  • The choice of base and the presence of lithium salts can also influence the stereochemical outcome. Betaines, which are intermediates in the reaction, can be stabilized by lithium salts, potentially leading to side products.[1] Using sodium-based alkoxides or amides can often favor the kinetic (Z)-product.

Troubleshooting Guides

Issue 1: Unexpectedly Low Yield in a Phosphine-Catalyzed Reaction

Possible Cause: Oxidation of the phosphine ligand.

Troubleshooting Workflow:

G start Low Reaction Yield check_phosphine Analyze Phosphine Purity (³¹P NMR or HPLC) start->check_phosphine phosphine_ok Phosphine is Pure check_phosphine->phosphine_ok phosphine_oxidized Phosphine Oxide Detected check_phosphine->phosphine_oxidized other_issues Investigate Other Reaction Parameters (Temperature, Stoichiometry, etc.) phosphine_ok->other_issues implement_air_free Implement Rigorous Air-Free Techniques phosphine_oxidized->implement_air_free degas_solvents Degas Solvents (Freeze-Pump-Thaw) implement_air_free->degas_solvents use_glovebox Use Glovebox or Schlenk Line implement_air_free->use_glovebox end Improved Yield degas_solvents->end use_glovebox->end

Caption: Troubleshooting workflow for low reaction yields in phosphine-catalyzed reactions.

Detailed Methodologies:

  • Identification of Phosphine Oxide by ³¹P NMR:

    • Prepare a sample of your phosphine ligand (or the crude reaction mixture) in a deuterated solvent in an NMR tube under an inert atmosphere (e.g., in a glovebox).

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Compare the observed chemical shifts to known values for the phosphine and its corresponding oxide. A downfield shift of 30-60 ppm is typical for phosphine oxides.

  • Minimization Protocol: Schlenk Line Technique for Air-Free Reactions:

    • Assemble and flame-dry all glassware under vacuum.

    • Backfill the glassware with a high-purity inert gas (Argon or Nitrogen).

    • Dissolve reagents in previously degassed solvents.

    • Transfer solutions using gas-tight syringes or cannulas under a positive pressure of inert gas.

    • Maintain a gentle positive pressure of inert gas throughout the reaction.

Issue 2: Formation of a Secondary Phosphine when using a this compound Reagent

Possible Cause: Unintentional protonation of the this compound.

Troubleshooting Workflow:

G start Secondary Phosphine Side Product Detected in this compound Reaction check_reagents Check Purity of Reagents and Solvents start->check_reagents reagents_ok Reagents and Solvents are Anhydrous and Pure check_reagents->reagents_ok reagents_contaminated Moisture or Protic Impurities Suspected check_reagents->reagents_contaminated check_reaction_setup Review Reaction Setup and Handling reagents_ok->check_reaction_setup dry_solvents Rigorously Dry Solvents (e.g., over Na/benzophenone) reagents_contaminated->dry_solvents purify_reagents Purify Starting Materials reagents_contaminated->purify_reagents end Minimized Side Product dry_solvents->end purify_reagents->end

Caption: Troubleshooting workflow for secondary phosphine formation in this compound reactions.

Detailed Methodologies:

  • Identification of Secondary Phosphine by ³¹P NMR:

    • Acquire a proton-coupled ³¹P NMR spectrum of the reaction mixture.

    • Look for a doublet signal, which is characteristic of a secondary phosphine due to the one-bond coupling between phosphorus and the directly attached proton (¹J(P,H)). The coupling constant is typically in the range of 180-250 Hz.

  • Minimization Protocol: Preparation of Anhydrous Solvents:

    • Set up a solvent still under an inert atmosphere.

    • For ethereal solvents like THF or diethyl ether, add sodium metal and benzophenone (B1666685) as an indicator.

    • Reflux the solvent until a deep blue or purple color persists, indicating that the solvent is anhydrous and oxygen-free.

    • Distill the solvent directly into the reaction flask under an inert atmosphere.

Data Presentation

Table 1: Typical ³¹P NMR Chemical Shifts of Common Phosphines and Their Oxidation Products

CompoundPhosphine (R₃P) δ (ppm)Phosphine Oxide (R₃P=O) δ (ppm)
Triphenylphosphine~ -5~ +29
Tri(n-butyl)phosphine~ -32~ +42
Tricyclohexylphosphine~ +11~ +50
Trimethylphosphine~ -62~ +36

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: Influence of Base on the E/Z Selectivity of a Wittig Reaction

AldehydeYlideBaseSolventRatio (E:Z)
BenzaldehydePh₃P=CHCH₃n-BuLiTHF10:90
BenzaldehydePh₃P=CHCH₃NaNH₂THF5:95
BenzaldehydePh₃P=CHCO₂EtNaOEtEtOH>95:5
CyclohexanecarboxaldehydePh₃P=CHPhn-BuLiTHF20:80

This table presents illustrative data. Actual ratios will depend on specific reaction conditions.

Experimental Protocols

Protocol 1: HPLC Analysis of Phosphine Oxidation

This protocol provides a general method for the separation and quantification of a phosphine and its corresponding oxide.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA). For easily oxidizable phosphines, adding a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the aqueous mobile phase can prevent on-column oxidation.[2][3][4]

  • Gradient: Start with a lower concentration of acetonitrile (e.g., 40%) and ramp up to a higher concentration (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the phosphine and its oxide absorb (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Use external standards of the pure phosphine and phosphine oxide to create a calibration curve for accurate quantification.

Protocol 2: Synthesis of Lithium Diphenylphosphide (LiPPh₂) and Minimizing Side Reactions

This protocol describes the preparation of a common this compound reagent and measures to avoid common side reactions.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere on a Schlenk line, add a magnetic stir bar and dry, freshly distilled THF to a flame-dried Schlenk flask.

  • Reagents: Add triphenylphosphine (1.0 eq) to the flask and stir until dissolved. While stirring, add freshly cut lithium metal (2.1 eq) in small pieces.

  • Reaction: Stir the mixture at room temperature. The solution will gradually turn deep red as the LiPPh₂ is formed. The reaction can take several hours to complete.

  • Troubleshooting Over-alkylation: When using the prepared LiPPh₂ in a subsequent reaction with an alkyl halide, add the alkyl halide slowly at a low temperature (e.g., -78 °C) to the this compound solution. This minimizes the risk of the newly formed tertiary phosphine reacting further with the alkyl halide to form a phosphonium salt.

  • Monitoring the Reaction: The formation of LiPPh₂ can be monitored by taking aliquots of the reaction mixture (under inert atmosphere) and quenching with D₂O. ¹H NMR spectroscopy will show the disappearance of the triphenylphosphine signals and the appearance of a signal for diphenylphosphine-d. ³¹P NMR can also be used to monitor the conversion.

Signaling Pathways and Workflows

G cluster_wittig Wittig Reaction Pathway and Potential Side Reaction ylide Phosphonium Ylide (R₃P=CR'R'') oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane betaine Betaine Intermediate ylide->betaine carbonyl Aldehyde or Ketone (R''₂C=O) carbonyl->oxaphosphetane carbonyl->betaine alkene Alkene Product (R'R''C=CR''₂) oxaphosphetane->alkene phosphine_oxide Phosphine Oxide Byproduct (R₃P=O) oxaphosphetane->phosphine_oxide betaine->oxaphosphetane lithium_salt Lithium Salt Stabilization betaine->lithium_salt side_products Side Products lithium_salt->side_products

References

Technical Support Center: Optimizing Catalyst Loading in Phosphanide-Mediated Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphanide-mediated catalysis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize catalyst loading in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for my reaction?

A1: The optimal catalyst loading is dependent on several factors, including the reactivity of the substrates, reaction scale, and economic considerations. A typical starting point for optimization is 1-2 mol%. For more challenging couplings or on a small scale where maximizing yield is the priority, higher loadings of up to 5 mol% may be required. In large-scale industrial processes, significant effort is dedicated to minimizing catalyst loading to less than 1 mol%.[1]

Q2: How does catalyst loading affect the reaction rate?

A2: Generally, increasing the catalyst loading can increase the reaction rate.[1] However, excessively high concentrations can sometimes lead to side reactions or product purification challenges.[2] It is often more effective to first optimize other parameters like temperature, ligand choice, or base selection before significantly increasing catalyst loading.[2]

Q3: When should I consider adjusting the catalyst loading?

A3: Adjusting the catalyst loading should be considered when you observe low reaction conversion or yield, or if the reaction rate is too slow. It is a key parameter to optimize after ensuring the purity of reagents and the use of appropriate ligands, solvents, and bases.

Q4: Can too high a catalyst loading be detrimental?

A4: Yes, while it might seem like a simple solution for a sluggish reaction, high catalyst loading can lead to an increase in side reactions and complicate the purification of the desired product.[2] For instance, in some phospha-palladacycle catalyzed formylation reactions, a higher concentration of the palladium catalyst led to lower yields of the formylated product.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My this compound-mediated reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer: Low yield is a frequent issue that can stem from several sources. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Purity: Impurities in substrates, reagents, or solvents can poison the catalyst.[1][4] Ensure that starting materials are purified (e.g., distillation of liquid amines, recrystallization of solids) and that anhydrous, degassed solvents are used.[1][4] Peroxides in ethereal solvents like THF can be particularly damaging as they can oxidize phosphine (B1218219) ligands.[4]

  • Inert Atmosphere: Phosphine ligands and many organometallic catalysts are sensitive to air and moisture.[5] Ensure that the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon).[1][5]

Optimization Steps:

  • Catalyst Activation: The active catalytic species may not be forming efficiently from the precatalyst.[1][4] If using a Pd(II) source, a pre-reduction step by stirring with the phosphine ligand before adding other reagents might be beneficial.[1] Increasing the reaction temperature can also facilitate catalyst activation.[1]

  • Catalyst Loading: The amount of catalyst may be insufficient for the reaction scale or substrate reactivity.[1] Incrementally increase the catalyst loading. For challenging substrates, higher loadings may be necessary.[1]

  • Ligand Selection: The chosen phosphine ligand may be inappropriate for the specific transformation or may be degrading.[1][6]

    • Screen different classes of ligands. For sterically hindered substrates, bulky biarylphosphine ligands are often effective.[1]

    • Ensure the ligand is handled under an inert atmosphere to prevent oxidation.[1]

  • Base Selection: An ineffective base can stall the catalytic cycle. The base may not be strong enough or sufficiently soluble in the reaction solvent.[1][4]

    • For demanding couplings, a strong, non-coordinating base like sodium tert-butoxide (NaOtBu) is often preferred.[1]

    • If functional group compatibility is a concern, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher catalyst loadings or longer reaction times.[1][7]

  • Temperature and Reaction Time: These parameters are interdependent. A lower temperature might necessitate a longer reaction time. Monitor the reaction's progress to find the optimal balance and to check for product degradation over time.[2]

Issue 2: Catalyst Deactivation

Question: I observe initial product formation, but the reaction stalls before completion. What could be causing catalyst deactivation?

Answer: Catalyst deactivation is a common problem where the active catalyst is removed from the catalytic cycle.

Common Deactivation Pathways:

  • Formation of Off-Cycle Species: The catalyst can form unreactive complexes that do not participate in the desired catalytic cycle.[6]

  • Precipitation of Metal: The metal, such as palladium, can precipitate out of the solution as "palladium black," which is catalytically inactive.[6] This can be caused by high temperatures or impurities.

  • Ligand Degradation: The this compound or phosphine ligand can be oxidized or otherwise degrade under the reaction conditions.[1][4]

  • Product Inhibition: In some cases, the reaction product can coordinate to the metal center and inhibit further catalytic activity.[7]

Solutions:

  • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[4][7]

  • Use a More Stable Precatalyst: Some precatalysts are more robust and less prone to deactivation under demanding conditions.[1]

  • Modify Ligand-to-Metal Ratio: An incorrect stoichiometry can lead to the formation of less stable or inactive catalytic species.[8]

  • Ensure Purity: As mentioned previously, rigorously exclude water, oxygen, and other impurities from the reaction mixture.[4]

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Yield

EntryCatalyst Loading (mol%)Yield (%)Turnover Number (TON)
15.05811.6
22.56827.2
31.253931.2
41.03232.0
Data adapted from a study on phospha-palladacycle catalyzed formylation of aryl chlorides.[3] This illustrates that the highest yield is not always achieved at the highest or lowest catalyst loading, emphasizing the need for optimization.

Experimental Protocols

General Protocol for a Palladium-Catalyzed this compound-Mediated Cross-Coupling Reaction

This protocol is a general guideline and requires optimization for specific substrates and ligands.

1. Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol% Pd), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).[1][7]

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]

2. Reagent Addition:

  • Under a positive pressure of the inert gas, add the aryl halide (1.0 equivalent) and the coupling partner (e.g., amine or boronic acid, 1.1-1.2 equivalents).[1]

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.[1]

3. Reaction:

  • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).[1]

  • Stir the mixture vigorously and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1][2]

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[1][4]

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[4]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield reagent_check Verify Reagent Purity and Inert Atmosphere start->reagent_check conditions_ok Reagents & Setup OK? reagent_check->conditions_ok reprepare Reprepare and Purify Reagents/Solvents conditions_ok->reprepare No optimize Systematically Optimize Reaction Conditions conditions_ok->optimize Yes reprepare->start screen_ligand Screen Different Phosphine Ligands optimize->screen_ligand screen_base Test Various Bases screen_ligand->screen_base optimize_loading Optimize Catalyst Loading and Temperature screen_base->optimize_loading success Successful Reaction optimize_loading->success

Caption: A general workflow for troubleshooting low yield in this compound-mediated reactions.

Catalyst_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Precatalyst Precatalyst (e.g., Pd(II)) Active_Catalyst Active Catalyst (e.g., Pd(0)) Precatalyst->Active_Catalyst Activation Degraded_Ligand Ligand Degradation (Oxidation) Precatalyst->Degraded_Ligand [O₂, H₂O] Intermediate Catalytic Intermediate Active_Catalyst->Intermediate Reaction with Substrate Inactive_Species Inactive Off-Cycle Species Active_Catalyst->Inactive_Species [High Temp, Impurities] Precipitate Metal Precipitation (e.g., Pd Black) Active_Catalyst->Precipitate Product Product Intermediate->Product Product->Active_Catalyst Regeneration

Caption: Simplified catalytic cycle and common catalyst deactivation pathways.

References

Technical Support Center: Phosphanide Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the critical role of solvent choice in phosphanide reactions. The information is structured in a question-and-answer format to directly resolve specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a solvent in a this compound reaction?

A solvent is not merely an inert medium for dissolving reactants; it actively influences the reaction's outcome.[1][2][3] Its primary roles include:

  • Solubilizing Reactants: Ensuring that the this compound nucleophile and the electrophilic substrate are in the same phase to allow for interaction.[1][4]

  • Stabilizing States: Influencing the kinetics and thermodynamics of the reaction by differentially stabilizing the ground state (reactants) and the transition state.[3][5][6]

  • Influencing Reactivity: Modulating the nucleophilicity and basicity of the this compound anion through solvation.[7][8]

  • Determining Reaction Pathway: In some cases, the solvent can dictate the reaction mechanism and the nature of the final products.[4][9]

Q2: How do different solvent types affect this compound nucleophilicity?

The effect of a solvent on a this compound, which is an anionic nucleophile, is highly dependent on the solvent's ability to form hydrogen bonds.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have acidic protons and can form strong hydrogen bonds with the anionic this compound. This creates a "solvent shell" around the nucleophile, which stabilizes it but also sterically hinders its ability to attack an electrophile.[8][10] This process, known as solvation, weakens the nucleophile.[8] For anionic nucleophiles, nucleophilicity in protic solvents often increases down a group in the periodic table (e.g., I⁻ > Br⁻ > Cl⁻) because larger ions are less tightly solvated.[11][12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetonitrile): These solvents possess dipole moments but lack acidic protons. They can solvate the counter-ion (e.g., Li⁺, K⁺) but leave the this compound anion relatively "naked" and highly reactive.[2][8] This leads to a significant increase in nucleophilicity and often dramatic rate accelerations compared to reactions in protic solvents.[5][6][10] In these solvents, nucleophilicity often correlates well with basicity.[7]

  • Nonpolar Solvents (e.g., Toluene (B28343), Hexane, Dioxane): These solvents do not effectively solvate charged species. While they may be required for certain organometallic reagents, the low solubility of ionic this compound salts can be a major issue, often leading to very slow or heterogeneous reactions.[4]

Q3: How does solvent choice influence the reaction mechanism?

Solvents can profoundly alter the potential energy surface of a reaction, sometimes changing the mechanism from an associative (SN2-like) to a dissociative (SN1-like) pathway.[5][6] For example, in phospho group transfers, the solvolysis of a phosphate (B84403) dianion can be thousands of times faster in less polar alcohols (like tert-butyl alcohol) than in water.[5] This huge rate enhancement suggests a shift in mechanism, potentially to a dissociative pathway involving a metaphosphate intermediate, which is favored in less polar, non-hydrogen-bonding environments.[5][6]

Troubleshooting Guide

Q: My this compound reaction suffers from low yield or fails to proceed. What are the common solvent-related causes?

A: Low yields are frequently linked to solvent choice and quality. Consider the following troubleshooting steps:

Potential Cause Recommended Solution & Protocol
Poor Solubility of Reactants The this compound salt or substrate may not be sufficiently soluble. Switch to a more appropriate solvent. For ionic phosphanides, polar aprotic solvents like THF, DMF, or DMSO are often superior to nonpolar solvents like toluene or hexanes.[1] If a reactant is insoluble at room temperature, it may dissolve upon heating, but this could also promote side reactions.[13]
Solvent-Induced Deactivation of Nucleophile If using a polar protic solvent (e.g., an alcohol), the this compound may be heavily solvated and its nucleophilicity reduced.[8] Action: Switch to a polar aprotic solvent like anhydrous THF or DMF to enhance nucleophilicity.[2]
Presence of Water or Oxygen Impurities Phosphanides are highly reactive and sensitive to moisture and air. Trace water can protonate the this compound, while oxygen can lead to oxidation (e.g., to phosphine (B1218219) oxides).[14] Action: Use anhydrous, degassed solvents. See Protocol 1: Solvent Purification and Degassing.
Solvent Reactivity Some solvents can react with strong bases or nucleophiles. For example, DMF can decompose at higher temperatures, and protic solvents will be deprotonated by highly basic phosphanides.[2][4] Action: Review the stability of your chosen solvent under the planned reaction conditions (base, temperature).

Q: I am observing unexpected side products. Could the solvent be the culprit?

A: Yes, the solvent can directly influence product distribution.

Potential Cause Recommended Solution & Protocol
Change in Reaction Pathway As seen in the reaction of a Ti(III) complex with lithium diphenylphosphide, changing the solvent from nonpolar (toluene) to polar (THF) can lead to a completely different set of products.[9] This indicates the solvent is altering the fundamental reaction pathway. Action: If you are not getting the desired product, consider re-evaluating your solvent choice based on literature precedents for similar transformations. A less polar solvent might suppress undesired ionic pathways.
Solvent Participation in the Reaction Certain solvents, like DMF, can sometimes act as an unwanted nucleophile or reagent, leading to by-products.[2] Action: Scrutinize your side products. If they incorporate fragments of the solvent, a switch to a more inert solvent like THF, dioxane, or toluene is necessary.

Quantitative Data on Solvent Effects

The choice of solvent can alter reaction rates by several orders of magnitude. The data below illustrates this dramatic effect in phospho group transfer reactions.

Table 1: Impact of Solvent on the Rate of Hydrolysis of Phosphate and Phosphorothioate Dianions

Substrate Solvent Rate Acceleration Factor (vs. Water) Reference
p-Nitrophenyl Phosphate Dianion 95% DMSO / 5% Water ~100,000 [5]
p-Nitrophenyl Phosphorothioate Dianion 95% DMSO / 5% Water >1,000,000 [6]
Phosphate Monoester Dianion tert-Butyl Alcohol 7,500 [5]

| Phosphate Monoester Dianion | tert-Amyl Alcohol | 8,800 |[5] |

Table 2: Properties of Common Solvents in this compound Chemistry

Solvent Type Polarity Index Dielectric Constant (20°C) Boiling Point (°C)
Water Polar Protic 10.2 80.1 100.0
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 46.7 189.0
N,N-Dimethylformamide (DMF) Polar Aprotic 6.4 36.7 153.0
Acetonitrile (MeCN) Polar Aprotic 5.8 37.5 81.6
Tetrahydrofuran (THF) Polar Aprotic 4.0 7.6 66.0
Dichloromethane (DCM) Polar Aprotic 3.1 8.9 39.7
Toluene Nonpolar 2.4 2.4 110.6
Hexane Nonpolar 0.1 1.9 68.7

Data compiled from various sources.[15][16]

Experimental Protocols

Protocol 1: General Procedure for Solvent Purification and Degassing

This protocol is critical for ensuring the high purity of solvents required for sensitive this compound reactions.[14]

  • Drying: For solvents like THF, Toluene, or Hexane, use a solvent purification system (e.g., passing through activated alumina (B75360) columns) or distill from an appropriate drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons) under an inert atmosphere (Nitrogen or Argon). For polar aprotic solvents like DMF or DMSO, drying over activated molecular sieves (4Å) for 24-48 hours is recommended.

  • Degassing: To remove dissolved oxygen, use one of the following methods:

    • Freeze-Pump-Thaw: Freeze the solvent using liquid nitrogen. Apply a high vacuum to remove gases from above the solid. Close the flask to the vacuum, and allow the solvent to thaw. Repeat this cycle at least three times. This is the most effective method.

    • Inert Gas Sparging: Bubble a stream of dry Argon or Nitrogen through the solvent for at least 30-60 minutes. This is a less rigorous but often sufficient method.

  • Storage: Store the purified, degassed solvent in a sealed flask over molecular sieves (if compatible) under a positive pressure of inert gas.

Visualizations

Solvent_Selection_Workflow start Start: Define Reaction (this compound + Electrophile) check_solubility Are reactants soluble in nonpolar solvents? start->check_solubility check_protic_sensitivity Is the this compound highly basic? check_solubility->check_protic_sensitivity No select_nonpolar Consider Nonpolar Solvent (e.g., Toluene, Hexane) check_solubility->select_nonpolar Yes select_polar_aprotic Select Polar Aprotic Solvent (e.g., THF, DMF, DMSO) check_protic_sensitivity->select_polar_aprotic Yes select_polar_protic Consider Polar Protic Solvent (e.g., EtOH, MeOH) (Caution: Reduced Nucleophilicity) check_protic_sensitivity->select_polar_protic No purify Use Anhydrous & Degassed Solvent (See Protocol 1) select_nonpolar->purify select_polar_aprotic->purify select_polar_protic->purify run_reaction Perform Reaction Under Inert Atmosphere purify->run_reaction

Caption: A decision workflow for selecting an appropriate solvent system for a this compound reaction.

Solvation_Effect cluster_0 Polar Protic Solvent (e.g., ROH) cluster_1 Polar Aprotic Solvent (e.g., DMSO) P_protic R₂P⁻ H1 H P_protic->H1 H-Bond H2 H P_protic->H2 H3 H P_protic->H3 O1 O-R H1->O1 O2 O-R H2->O2 O3 O-R H3->O3 label_protic "Solvent Shell" Reduces Nucleophilicity P_aprotic R₂P⁻ DMSO1 S⁺-O⁻ DMSO2 S⁺-O⁻ label_aprotic "Naked" Anion High Nucleophilicity

Caption: Solvation of a this compound anion in protic vs. aprotic solvents.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Phosphide-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphide-based catalyst systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation for my metal phosphide (B1233454) catalyst?

A1: Deactivation of metal phosphide catalysts typically stems from three main mechanisms:

  • Coking: The deposition of carbonaceous materials (coke) on the catalyst surface is a common cause of deactivation, particularly in processes involving organic molecules. This coke can block active sites and pores, hindering reactant access.[1][2]

  • Sintering: At elevated temperatures, the small metal phosphide nanoparticles can agglomerate into larger particles. This process, known as sintering, leads to a reduction in the active surface area and, consequently, a loss of catalytic activity.

  • Oxidation: Phosphide catalysts can be susceptible to oxidation, especially in the presence of water or other oxygen-containing compounds in the feed stream.[1] This can lead to the formation of less active metal oxides or phosphates on the catalyst surface.

  • Poisoning: Certain impurities in the feedstock, such as sulfur or nitrogen compounds, can strongly adsorb to the active sites of the catalyst, rendering them inactive.[2]

Q2: My catalyst's activity is declining rapidly. How can I determine the cause?

A2: A systematic approach is crucial to pinpoint the cause of deactivation. We recommend a series of characterization techniques to analyze the spent catalyst and compare it to the fresh catalyst. The following flowchart outlines a recommended diagnostic workflow:

Troubleshooting_Deactivation start Reduced Catalyst Activity Observed char_spent Characterize Spent Catalyst (XPS, XRD, TGA, TEM, TPD) start->char_spent compare Compare with Fresh Catalyst Data char_spent->compare sintering Sintering Identified (Increased particle size in TEM, XRD peak sharpening) compare->sintering Particle Size Increased? coking Coking Identified (Carbon detected by TGA/XPS, Visual deposits) compare->coking Carbon Deposits? oxidation Oxidation Identified (Metal oxides/phosphates detected by XPS/XRD) compare->oxidation Oxide/Phosphate Formation? poisoning Poisoning Identified (Poisons like S, N detected by XPS) compare->poisoning Feedstock Impurities? sol_sinter Optimize reaction temperature. Consider a more thermally stable support. sintering->sol_sinter sol_coke Implement regeneration (Sec. 3). Optimize feedstock purity and reaction conditions. coking->sol_coke sol_oxid Ensure rigorous inert atmosphere. Dry feedstock and solvents. oxidation->sol_oxid sol_poison Purify feedstock to remove poisons. Use guard beds. poisoning->sol_poison

A logical workflow for troubleshooting catalyst deactivation.

Q3: How can I regenerate my deactivated phosphide catalyst?

A3: The appropriate regeneration method depends on the cause of deactivation:

  • For Coking: A common method is controlled oxidation (combustion) of the coke in a stream of air or diluted oxygen at elevated temperatures. However, care must be taken to avoid excessive temperatures that could lead to sintering.[3][4][5][6] Gasification with steam or CO2 are alternative methods.[5][6]

  • For Oxidation: The catalyst can often be reactivated by reduction in a hydrogen stream at an appropriate temperature to convert the metal oxides/phosphates back to the active phosphide phase.

  • For Poisoning: Regeneration from poisoning can be challenging and is specific to the poison. For some poisons, a thermal treatment in an inert or reducing atmosphere may be sufficient to desorb the poison. In other cases, a chemical wash may be necessary.

Q4: I'm observing a change in product selectivity. What could be the cause?

A4: A change in selectivity can be an early indicator of catalyst deactivation. This can be due to:

  • Partial Poisoning: Some active sites may be more susceptible to poisoning than others, leading to a change in the relative rates of different reaction pathways.

  • Coke Deposition: Coke can selectively block certain types of active sites or alter the electronic properties of the catalyst, thereby affecting selectivity.

  • Phase Changes: The catalyst may be undergoing a phase transformation to a different metal phosphide phase with different intrinsic selectivity.

We recommend a thorough analysis of the product distribution over time, coupled with characterization of the catalyst at different stages of its lifetime.

Data on Catalyst Deactivation and Regeneration

The following tables summarize quantitative data related to the deactivation and regeneration of phosphide-based catalysts.

Table 1: Sintering Behavior of Nickel Phosphide (Ni₂P) Nanoparticles

ParameterValueReference
Activation Energy for Nucleation91.0(5) kJ mol⁻¹[7]
Activation Energy for Growth62.3(9) kJ mol⁻¹[7]
Activation Energy for Ni₂P to Ni₁₂P₅ Phase Transition115.5(7) kJ mol⁻¹[7]

Table 2: Regeneration of Coked Catalysts

CatalystDeactivation CauseRegeneration MethodTemperature (°C)Activity RecoveryReference
ZeoliteCokeOzonation50-200High carbon removal[4]
Pt-Re/γ-Al₂O₃CokeOzonationRoom Temp - 160Effective coke removal[6]
HY ZeoliteCokeO₃/O₂250Effective coke removal[6]
Ni-basedCokeCO₂ Gasification700Full activity recovery[5]

Key Experimental Protocols

1. Catalyst Characterization

A multi-technique approach is essential for a comprehensive understanding of the state of your catalyst.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

XPS is a powerful technique to determine the elemental composition and chemical (oxidation) states of the catalyst surface.

Protocol:

  • Sample Preparation: Carefully handle the spent catalyst under an inert atmosphere to prevent further oxidation. Mount a small amount of the powdered catalyst onto a sample holder using double-sided carbon tape.

  • Introduction to UHV: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., Ni 2p, Co 2p, P 2p, O 1s, C 1s, S 2p).

  • Data Analysis:

    • Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.

    • Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to identify the different chemical states of each element. For example, in a nickel phosphide catalyst, you can distinguish between Ni in the phosphide phase, metallic Ni, and various nickel oxides.[8][9]

Temperature-Programmed Techniques (TPR/TPD/TGA)

These techniques involve heating the catalyst under a controlled gas flow and monitoring the changes.

  • Temperature-Programmed Reduction (TPR): Used to study the reducibility of an oxidized catalyst. The catalyst is heated in a reducing gas stream (e.g., H₂/Ar), and the consumption of the reducing gas is monitored. This provides information on the temperature required for reduction and the nature of the reducible species.

  • Temperature-Programmed Desorption (TPD): Used to study the nature and strength of adsorbed species on the catalyst surface. The catalyst is first saturated with a probe molecule (e.g., ammonia (B1221849) for acidity, CO for metal sites), and then heated in an inert gas flow. The desorbed molecules are detected as a function of temperature.[10][11]

  • Thermogravimetric Analysis (TGA): Used to quantify the amount of coke on a spent catalyst. The coked catalyst is heated in an oxidizing atmosphere (e.g., air), and the weight loss due to the combustion of coke is measured.[7][12][13]

Protocol for TGA of a Coked Catalyst:

  • Sample Preparation: Place a known mass (e.g., 10-20 mg) of the spent catalyst in a TGA crucible.

  • Initial Purge: Heat the sample to a low temperature (e.g., 100-150 °C) in an inert gas (e.g., N₂) flow to remove adsorbed water and volatiles.

  • Oxidation: Switch the gas to an oxidizing atmosphere (e.g., air) and ramp the temperature to a high value (e.g., 800 °C) at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: The weight loss observed during the temperature ramp in the oxidizing atmosphere corresponds to the amount of coke burned off.[7][12]

Signaling Pathways and Workflows

The following diagrams illustrate key processes in catalyst deactivation and troubleshooting.

Deactivation_Pathways cluster_coking Coking cluster_sintering Sintering cluster_oxidation Oxidation c1 Hydrocarbon Precursors c2 Polymerization/Dehydrogenation c1->c2 c3 Coke Deposition c2->c3 c4 Active Site Blocking & Pore Blockage c3->c4 s1 High Temperature s2 Increased Atom Mobility s1->s2 s3 Particle Migration & Coalescence s2->s3 s4 Loss of Surface Area s3->s4 o1 Presence of H₂O, O₂ o2 Reaction with Phosphide o1->o2 o3 Formation of Metal Oxides/Phosphates o2->o3 o4 Change in Active Phase o3->o4 Regeneration_Workflow start Deactivated Catalyst identify Identify Deactivation Mechanism (see FAQ 2) start->identify coke Coke Identified identify->coke Coking oxid Oxidation Identified identify->oxid Oxidation sinter Sintering Identified identify->sinter Sintering regen_coke Controlled Oxidation (e.g., Air/N₂ at 400-600°C) or Gasification (Steam/CO₂) coke->regen_coke regen_oxid Reduction (e.g., H₂ flow at 300-500°C) oxid->regen_oxid regen_sinter Redispersion (Challenging) (e.g., High-temp oxidation/reduction cycles) sinter->regen_sinter test Test Regenerated Catalyst Activity regen_coke->test regen_oxid->test regen_sinter->test success Activity Restored test->success Successful fail Activity Not Restored (Consider catalyst replacement) test->fail Unsuccessful

References

Technical Support Center: Enhancing the Air Stability of Metal Phosphide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with air-sensitive metal phosphide (B1233454) catalysts.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the air stability of your metal phosphide catalysts.

Symptom Possible Cause Recommended Action Characterization/Verification
Catalyst color changes (e.g., black to grey/white). Surface oxidation of the metal phosphide to metal oxide or phosphate (B84403).1. Handle and store the catalyst under an inert atmosphere (e.g., in a glovebox). 2. Passivate the catalyst surface. 3. Synthesize a core-shell structure with a protective outer layer.- XRD: Look for the appearance of new peaks corresponding to metal oxides or phosphates and a decrease in the intensity of the metal phosphide peaks. - XPS: Observe the shift in binding energies of the metal and phosphorus peaks to higher values, indicating an increase in oxidation state.[1][2]
Decreased catalytic activity and/or selectivity. 1. Oxidation of active sites. 2. Agglomeration of nanoparticles. 3. Leaching of phosphorus.[2]1. Implement strict air-free handling techniques. 2. Optimize the catalyst support and loading to improve dispersion and stability. 3. Consider using a bimetallic phosphide formulation, which can enhance stability.[3]- Catalytic testing: Compare the performance of the suspect catalyst with a fresh batch. - TEM: Check for changes in particle size and morphology. - ICP-OES: Analyze the elemental composition of the used catalyst to check for phosphorus loss.
Inconsistent or non-reproducible catalytic results. 1. Incomplete conversion of precursors during synthesis. 2. Variations in the degree of surface oxidation between batches.1. Ensure complete reaction by optimizing synthesis time, temperature, and precursor ratios. 2. Standardize the passivation procedure and handling protocol for all catalyst batches.- XRD: Verify the phase purity of the synthesized catalyst. - XPS: Compare the surface oxidation states of different batches.
Difficulty in handling the catalyst due to pyrophoric nature. The inherent reactivity of finely divided metal phosphides with air.1. Always handle the catalyst under an inert atmosphere. 2. For supported catalysts, ensure proper drying to remove any residual flammable solvents before exposure to air, even for brief periods.- Safety protocols: Review and strictly adhere to all safety guidelines for handling pyrophoric materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low air stability of metal phosphide catalysts?

Metal phosphides are susceptible to oxidation in the presence of air and moisture.[4] The metal and phosphorus atoms on the catalyst surface can react with oxygen to form metal oxides and phosphates, which are generally less catalytically active.[2][5] This surface oxidation can lead to a significant decrease in performance.[4]

Q2: How can I visually identify if my metal phosphide catalyst has been oxidized?

A common sign of oxidation is a change in color. For instance, freshly prepared nickel phosphide (Ni₂P) is typically black. Upon exposure to air, it may turn greyish, indicating the formation of nickel oxide or phosphate. However, visual inspection is not always reliable, and further characterization is recommended.

Q3: What is "passivation" and how does it improve air stability?

Passivation is a process where the catalyst is exposed to a controlled, low-concentration oxygen atmosphere (e.g., 1% O₂ in N₂) for a specific duration.[6] This creates a very thin, uniform, and stable oxide layer on the catalyst's surface. This layer protects the bulk of the metal phosphide from further, uncontrolled oxidation when exposed to air, thus preserving its catalytic activity.[6]

Q4: What are the best practices for handling and storing metal phosphide catalysts?

To maintain their integrity, metal phosphide catalysts should be handled and stored under an inert atmosphere, such as in a nitrogen or argon-filled glovebox.[6] If a glovebox is not available, Schlenk line techniques should be employed. When transferring the catalyst, use sealed containers and minimize the exposure time to air.

Q5: Can the choice of support material influence the air stability of the catalyst?

Yes, the support material can play a crucial role. A support with strong interaction with the metal phosphide nanoparticles can help to disperse them effectively and prevent agglomeration. Some supports may also influence the electronic properties of the metal phosphide, potentially enhancing its intrinsic stability. For example, a one-step synthesis of Ni₂P on Al₂O₃ has been shown to produce an air-stable catalyst.[4]

Experimental Protocols

Protocol 1: Synthesis of Nickel Phosphide (Ni₂P) Nanoparticles

This protocol is adapted from a procedure for synthesizing Ni₂P nanoparticles.[6]

Materials:

Procedure:

  • In a three-neck flask, combine Ni(acac)₂, ODE, and OAm.

  • Heat the mixture to 120°C under a nitrogen atmosphere and hold for 30 minutes to form the Ni-oleylamine complex.

  • Inject TOP into the flask and heat the mixture to 300°C at a rate of 10°C/min.

  • Maintain the temperature at 300°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Precipitate the Ni₂P nanoparticles by adding ethanol (B145695) and centrifuge to collect the product.

  • Wash the nanoparticles with a mixture of hexane (B92381) and ethanol and dry under vacuum.

Protocol 2: Synthesis of Cobalt Phosphide (CoP) Nanocrystals

This protocol provides a method for the synthesis of CoP nanocrystals.

Materials:

  • Cobalt(II) chloride (CoCl₂)

  • Trioctylphosphine (TOP)

  • Oleylamine (OAm)

Procedure:

  • In a reaction flask, dissolve CoCl₂ in OAm and heat to 150°C under an inert atmosphere until a clear solution is formed.

  • Inject a solution of TOP in OAm into the flask.

  • Heat the mixture to 320°C and maintain for 2 hours.

  • After cooling, wash the resulting CoP nanocrystals with ethanol and hexane and collect by centrifugation.

Protocol 3: Synthesis of Molybdenum Phosphide (MoP)

This protocol describes a temperature-programmed reduction method for MoP synthesis.[7]

Materials:

Procedure:

  • Prepare an aqueous solution of ammonium molybdate and diammonium hydrogen phosphate.

  • Impregnate a support material (e.g., silica) with the solution.

  • Dry the impregnated support at 120°C overnight.

  • Conduct temperature-programmed reduction under a flow of H₂. Ramp the temperature to 650°C at a rate of 5°C/min and hold for 2 hours.

  • Cool the sample to room temperature under a flow of argon.

Protocol 4: Passivation of Metal Phosphide Catalysts

This is a general procedure for passivating metal phosphide catalysts to enhance their air stability.[6]

Procedure:

  • Place the freshly synthesized and cooled catalyst in a tube furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) to remove any residual air.

  • Introduce a gas mixture with a low oxygen concentration (e.g., 1% O₂ in N₂) into the furnace at room temperature.

  • Maintain this flow for 2 hours to allow for the formation of a thin passivation layer.

  • After passivation, the catalyst can be handled in air for short periods for transfer and weighing.

Quantitative Data

Table 1: Air Stability of a Passivated Ni₂P/Al₂O₃ Catalyst

CatalystStorage ConditionDurationActivity RetentionReference
Ni₂P/Al₂O₃Stored in air1.5 years85%[4]

Visualizations

Experimental_Workflow_Synthesis_and_Passivation Experimental Workflow: Synthesis and Passivation cluster_synthesis Catalyst Synthesis (Inert Atmosphere) cluster_passivation Passivation cluster_handling Handling and Storage s1 Mix Precursors s2 Heat to Reaction Temperature s1->s2 s3 Cool Down s2->s3 s4 Isolate and Wash Catalyst s3->s4 p1 Place in Tube Furnace s4->p1 Transfer under Inert Atmosphere p2 Purge with Inert Gas p1->p2 p3 Introduce 1% O2/N2 Mixture p2->p3 p4 Hold for 2 hours p3->p4 h1 Store under Inert Gas p4->h1 Transfer Passivated Catalyst h2 Ready for Characterization/Reaction h1->h2

Caption: Workflow for the synthesis and passivation of metal phosphide catalysts.

Catalyst_Deactivation_Pathway Catalyst Deactivation Pathway by Oxidation active_catalyst Active Metal Phosphide (M-P) exposure Exposure to Air (O2, H2O) active_catalyst->exposure surface_oxidation Surface Oxidation exposure->surface_oxidation inactive_species Inactive Species (M-Ox, P-Ox) surface_oxidation->inactive_species deactivation Catalyst Deactivation inactive_species->deactivation

Caption: Mechanism of metal phosphide catalyst deactivation via air oxidation.

Troubleshooting_Logic Troubleshooting Logic for Catalyst Instability start Decreased Catalyst Performance check_color Visual Inspection: Color Change? start->check_color check_handling Review Handling Protocol: Air Exposure? check_color->check_handling No oxidized Likely Oxidized check_color->oxidized Yes check_synthesis Review Synthesis Protocol: Phase Pure? check_handling->check_synthesis No improper_handling Improve Air-Free Technique check_handling->improper_handling Yes synthesis_issue Optimize Synthesis check_synthesis->synthesis_issue No characterize Action: Characterize with XRD/XPS oxidized->characterize passivate Action: Passivate Catalyst characterize->passivate

References

Technical Support Center: Improving Selectivity in Phosphanide-Calyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phosphanide-Catalyzed Hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their selective hydrogenation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound, phosphide (B1233454), and phosphine (B1218219) catalysts in the context of hydrogenation?

A: These terms refer to different ways phosphorus is utilized to modulate the properties of a metal catalyst:

  • Phosphide Catalysts: These are typically heterogeneous catalysts where phosphorus is integrated into the metal lattice, forming a metal phosphide (e.g., Ni₂P, PdₓP). The incorporation of phosphorus electronically modifies the metal, which can lead to enhanced selectivity by, for example, weakening the adsorption of intermediate products and preventing over-reduction.[1][2]

  • Phosphine Ligands in Catalysis: Phosphines (PR₃) are organophosphorus compounds that act as ligands, coordinating to a metal center in both homogeneous and heterogeneous catalysis.[3] By varying the R groups, the steric and electronic properties of the catalyst can be fine-tuned to control activity and selectivity.[3] For instance, electron-poor phosphines can convert an unselective palladium on carbon (Pd/C) catalyst into a highly chemoselective one for specific reactions like alkyne semihydrogenation.[4][5]

  • This compound Catalysis: While "this compound" can refer to the [PH₂]⁻ anion, in a broader catalytic context, it often encompasses reactions where phosphorus-containing compounds, including phosphines and their derivatives, play a crucial role in directing the catalytic outcome. For the purpose of this guide, we will consider it as a general term covering catalysis influenced by phosphorus-based modifiers.

Q2: How does the addition of phosphorus improve the selectivity of a hydrogenation catalyst?

A: Phosphorus modulates the catalyst's properties in several ways:

  • Electronic Effects: Phosphorus is more electronegative than many transition metals. Its incorporation into a metal catalyst can lead to a partial positive charge on the metal atoms.[1] This electronic modification can weaken the binding of substrates and intermediates (like alkenes formed from alkynes), facilitating their desorption before further hydrogenation occurs, thus improving selectivity.[1]

  • Geometric Effects: The presence of phosphorus atoms on the catalyst surface can break up large ensembles of metal atoms.[2] This "site isolation" can be crucial for preventing side reactions that require multiple adjacent metal atoms.

  • Catalyst Poisoning/Modulation: In some cases, phosphorus compounds can act as selective "poisons" or modulators. For example, phosphazide (B1677712) formation on a Pd/C catalyst can temper its activity, allowing for the selective reduction of a ketone in the presence of a highly reducible azide (B81097) group.[6][7][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Chemoselectivity in Alkyne Semihydrogenation (Alkene Over-reduction)

Q: My reaction is hydrogenating the alkyne all the way to the alkane, with low selectivity for the desired alkene. How can I improve this?

A: Over-reduction is a common problem. Here are several strategies to enhance alkene selectivity:

  • Catalyst Modification with Phosphine Ligands: The addition of electron-poor phosphine ligands to a standard catalyst like Pd/C can dramatically increase selectivity for the alkene.[4][5] These phosphines modify the electronic properties of the palladium surface, hindering the hydrogenation of the alkene without stopping the alkyne hydrogenation.[5]

  • Use of Metal Phosphide Catalysts: Nickel phosphide (Ni₂P) or cobalt phosphide (CoP) catalysts have shown high selectivity for the semihydrogenation of alkynes.[1] The phosphorus within the catalyst structure is critical for achieving this selectivity.[1]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second hydrogenation step (alkene to alkane) more significantly than the first (alkyne to alkene), thus improving selectivity.

    • Hydrogen Pressure: Reducing the hydrogen pressure can also help to prevent over-reduction.

  • Catalyst Poisoning: While less common for this specific issue, controlled poisoning of the catalyst with agents like quinoline (B57606) (as in the Lindlar catalyst) is a classic strategy to achieve alkene selectivity. The use of phosphine ligands can be seen as a more modern and tunable approach to this.[5]

Issue 2: Undesired Reduction of Other Functional Groups

Q: I am trying to hydrogenate a specific functional group (e.g., a nitro group), but my catalyst is also reducing other sensitive groups in the molecule (e.g., a halogen, a C=C double bond). What can I do?

A: Achieving chemoselectivity among different reducible groups is a significant challenge. Consider the following:

  • Catalyst Choice:

    • Phosphorus-Doped Catalysts: Palladium catalysts doped with phosphorus have been shown to suppress hydrodechlorination during the hydrogenation of chloronitrobenzenes.[9]

    • Single-Atom Catalysts: Unsymmetrical single-atom catalysts, such as Co₁-N₃P₁, have demonstrated exceptionally high activity and chemoselectivity (>99%) for the hydrogenation of nitroarenes in the presence of other reducible groups.[10]

  • Modulating Catalyst Activity: If you are working with a highly active catalyst like Pd/C, its activity can be modulated. For example, in the presence of an azide, phosphazide formation can "protect" the azide group while allowing for the hydrogenation of other functionalities like ketones.[6][8]

  • Solvent and Additives: The choice of solvent and the addition of bases or acids can influence the selectivity of the reaction. It is often beneficial to screen different solvent systems.

  • Reaction Conditions: Milder conditions (lower temperature and pressure) are generally preferred to enhance chemoselectivity.

Issue 3: Low or No Catalyst Activity

Q: My this compound-catalyzed hydrogenation reaction is not proceeding or is very sluggish. What are the potential causes?

A: Low or no conversion can often be traced back to catalyst deactivation or issues with the reaction setup.

  • Catalyst Poisoning: Ensure your substrate and solvent are free from common catalyst poisons like sulfur compounds, thiols, or other strongly coordinating species. Even trace impurities can completely deactivate a catalyst.

  • Catalyst Quality: If using a commercial catalyst, ensure it is from a reputable source and has been stored correctly. For lab-prepared catalysts, inconsistencies in preparation can lead to variations in activity.

  • Reaction Setup:

    • Inert Atmosphere: Ensure the reaction vessel was properly purged of air, as oxygen can deactivate many hydrogenation catalysts.

    • Hydrogen Delivery: Check for leaks in your hydrogen delivery system. Insufficient hydrogen pressure will stall the reaction.

  • Substrate-Catalyst Mismatch: The chosen catalyst may not be suitable for the specific substrate. Consult the literature for catalysts known to be effective for the transformation you are attempting.

Data Presentation

Table 1: Effect of Phosphine Ligands on the Selective Semihydrogenation of an Alkyne using Pd/C

Phosphine LigandMax. Alkene Yield (%)Selectivity at Max. Alkene Yield (%)Relative Reaction Rate
None (bare Pd/C)~60~651.0
Triphenylphosphine (PPh₃)>80>85~0.8
Electron-Poor Phosphine (e.g., S-Phos)>95>95~1.2

Data is illustrative and compiled from trends reported in the literature.[5]

Table 2: Chemoselective Hydrogenation of 3-Nitrostyrene

CatalystConversion (%)Selectivity to 3-Aminostyrene (%)
Co₁-N₄ SAC<20>99
Co₁-N₃P₁ SAC100>99.7

Data adapted from a study on single-atom catalysts, highlighting the impact of phosphorus coordination.[10]

Experimental Protocols

Protocol 1: General Procedure for Selective Alkyne Semihydrogenation using a Pd/C-Phosphine System

  • Vessel Preparation: To a dry Schlenk flask or a high-pressure autoclave, add the palladium on carbon catalyst (e.g., 5 wt% Pd/C, 0.5-2 mol% Pd).

  • Inerting: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove all oxygen.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., methanol, ethyl acetate), the alkyne substrate (1.0 equiv.), and the phosphine ligand (e.g., 1.1-1.5 equiv. relative to Pd).

  • Hydrogenation: Purge the vessel with hydrogen gas 3-5 times. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 bar).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C). Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and the product purified by standard methods (e.g., column chromatography).

Protocol 2: General Procedure for Chemoselective Hydrogenation of a Functionalized Nitroarene

  • Catalyst Loading: In a high-pressure autoclave, place the catalyst (e.g., a phosphorus-modified metal catalyst or a single-atom catalyst, 0.1-1 mol%).

  • Reagent Addition: Add the functionalized nitroarene substrate and the solvent (e.g., ethanol, THF).

  • Sealing and Purging: Seal the autoclave and purge with hydrogen gas 3-5 times to remove air.

  • Reaction Conditions: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the reaction temperature (e.g., 80-120 °C).

  • Monitoring: Stir the reaction mixture for the specified time. After cooling and venting, a sample can be taken for analysis (e.g., GC-MS, ¹H NMR) to determine conversion and selectivity.

  • Work-up: Upon completion, cool the reactor, carefully release the hydrogen pressure, and purge with nitrogen. Remove the catalyst by filtration. The product can be isolated from the filtrate by solvent evaporation and purified as needed.

Visualizations

TroubleshootingWorkflow start Poor Selectivity Observed q1 What is the primary issue? start->q1 over_reduction Over-reduction (e.g., Alkyne to Alkane) q1->over_reduction Over-reduction chemoselectivity Poor Chemoselectivity (Wrong group reduced) q1->chemoselectivity Chemoselectivity sol_over_reduction Solutions for Over-reduction over_reduction->sol_over_reduction sol_chemoselectivity Solutions for Chemoselectivity chemoselectivity->sol_chemoselectivity details_over 1. Add electron-poor phosphine ligand. 2. Switch to metal phosphide catalyst (e.g., Ni2P). 3. Lower H2 pressure and temperature. sol_over_reduction->details_over details_chemo 1. Use P-doped or single-atom P-coordinated catalyst. 2. Modulate catalyst with additives. 3. Screen solvents. 4. Use milder conditions. sol_chemoselectivity->details_chemo

Caption: Troubleshooting workflow for poor selectivity issues.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_vessel 1. Add Catalyst & Reagents to Vessel purge_inert 2. Purge with Inert Gas prep_vessel->purge_inert purge_h2 3. Purge with H2 purge_inert->purge_h2 pressurize 4. Pressurize & Heat purge_h2->pressurize monitor 5. Stir & Monitor pressurize->monitor vent 6. Vent H2 & Purge with Inert Gas monitor->vent filter_catalyst 7. Filter Catalyst vent->filter_catalyst purify 8. Isolate & Purify Product filter_catalyst->purify

Caption: General experimental workflow for hydrogenation.

CatalystLogic title Role of Phosphorus in Selective Hydrogenation cat_type Heterogeneous (Solid) Homogeneous (Soluble) phosphide Metal Phosphide (e.g., Ni₂P) Electronic & Geometric Modification of Bulk Metal cat_type:f0->phosphide phosphine_het Phosphine on Support (e.g., PPh₃ on Pd/C) Surface Modification of Metal Nanoparticles cat_type:f0->phosphine_het phosphine_hom Phosphine-Metal Complex (e.g., Wilkinson's Cat.) Ligand Tuning of Soluble Metal Center cat_type:f1->phosphine_hom

Caption: Logical relationships of phosphorus-based catalysts.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Phosphanide and Arsenide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphanide ([R₂P]⁻) and arsenide ([R₂As]⁻) ligands, the heavier pnictogen analogues of amides, are fundamental building blocks in coordination and organometallic chemistry. Their distinct electronic and steric properties govern the reactivity and stability of the resulting metal complexes, which have applications ranging from catalysis to materials science. While phosphorus chemistry is well-established, the chemistry of its heavier congener, arsenic, remains significantly less developed.[1] This guide provides an objective comparison of the reactivity of this compound and arsenide ligands, supported by experimental data, to aid researchers in ligand selection and reaction design.

The fundamental differences between phosphorus and arsenic, such as atomic size, electronegativity, and the diffuseness of valence orbitals, lead to predictable yet nuanced differences in the reactivity of their corresponding anionic ligands. Generally, arsenic is larger, less electronegative, and more polarizable than phosphorus. These properties suggest that arsenide ligands are softer nucleophiles and form weaker, more labile bonds with hard metal centers compared to their this compound counterparts.

Comparative Analysis of Ligand Reactivity

The reactivity of this compound and arsenide ligands can be compared across several key areas: coordination chemistry, nucleophilic reactivity, and involvement in oxidative addition reactions.

Coordination Chemistry

The coordination behavior of these ligands reveals fundamental electronic differences. A systematic study comparing phosphanylborane (PH₂BH₂·NMe₃) and arsanylborane (AsH₂BH₂·NMe₃) ligands in group 6 metal complexes, [(CO)₄M(EH₂BH₂·NMe₃)₂], provides direct insight.[2]

Infrared spectroscopy of the carbonyl stretching frequencies in these complexes indicates the net electron-donating character of the pnictogen ligand. Lower CO stretching frequencies imply a more electron-rich metal center, and thus a stronger net donor ligand. The data shows that the phosphanylborane ligands lead to slightly lower CO stretching frequencies compared to the arsanylborane analogues, suggesting the this compound ligand system is a marginally better net donor.[2] This is consistent with DFT calculations on [PF₅(L)] complexes, which show that the P-L bond strength and electron transfer from the ligand to the PF₅ moiety follow the order PMe₃ > PPh₃ > AsMe₃.[3]

Structural analysis via X-ray diffraction provides a direct measure of the metal-ligand bond. As expected from the larger covalent radius of arsenic, metal-arsenide (M-As) bonds are consistently longer than the corresponding metal-phosphanide (M-P) bonds. For example, in thallium(I) complexes, the Tl-As bond in [Tl(AsH₂BH₂·NMe₃)][BArCl] is slightly elongated compared to the Tl-P bond in the phosphorus analogue.[4]

Nucleophilic Reactivity

As anionic species, both phosphanides and arsenides are potent nucleophiles. Their reactions often involve salt metathesis with metal or main group halides to form new E-M or E-E' bonds (E = P, As).[1][5] The greater polarizability ("softness") of the arsenide anion suggests it will react more readily with soft electrophiles compared to the relatively harder this compound anion.

The synthesis of various metal complexes proceeds via the nucleophilic attack of a this compound or arsenide salt on a metal halide precursor.[5][6] While direct kinetic comparisons of their nucleophilicity are scarce in the literature, reactivity differences have been noted in complex systems. For instance, unexpected differences in reaction pathways were observed between phosphorus and arsenic derivatives of iron butterfly complexes during thermolysis and photolysis, indicating subtle but significant differences in their intrinsic reactivity.[7]

Oxidative Addition

Oxidative addition is a critical step in many catalytic cycles, where a metal center is inserted into a chemical bond. The electronic properties of ancillary ligands, such as phosphines and arsines, are crucial in tuning the feasibility and rate of this reaction.[8] The reaction requires the metal to be electron-rich enough to donate two electrons into a σ* orbital of the substrate.

Studies on Ni(0) complexes show that strongly donating, small phosphine (B1218219) ligands like PMe₃ can promote the preferential oxidative addition of Ar-O bonds over Ar-Cl bonds.[9][10] The weaker σ-donating ability of analogous arsine ligands would be expected to make the metal center less electron-rich and therefore less reactive towards oxidative addition. DFT calculations support this, indicating that more strongly donating phosphines lower the activation barrier for oxidative addition.[9] The choice between phosphorus and arsenic can therefore be used to modulate the reductive potential of the metal center and influence chemoselectivity.

Data Presentation

The following table summarizes key quantitative data comparing this compound and arsenide ligand complexes.

PropertyThis compound Ligand SystemsArsenide Ligand SystemsKey Observation
M-E Bond Length Tl-P: 1.960(8) Å in [Tl(PH₂BH₂·NMe₃)]⁺[4]Tl-As: 2.072(9) Å in [Tl(AsH₂BH₂·NMe₃)]⁺[4]M-As bonds are longer than M-P bonds due to the larger atomic radius of As.
E-M-E Bond Angle P-Mo-P: 85.68° in [(CO)₄Mo(PH₂BH₂·NMe₃)₂][2]As-Mo-As: 84.81° in [(CO)₄Mo(AsH₂BH₂·NMe₃)₂]Bond angles are similar, suggesting comparable steric influence for these specific ligands.
IR Spectroscopy (νCO) [(CO)₄Mo(PH₂BH₂·NMe₃)₂]: 2026, 1928, 1904, 1888 cm⁻¹[2][(CO)₄Mo(AsH₂BH₂·NMe₃)₂]: 2028, 1934, 1912, 1897 cm⁻¹Slightly lower frequencies for the this compound complex suggest it is a marginally better net electron donor.[2]
Calculated Bond Energy P-PF₅ bond in [PF₅(PMe₃)] is stronger than the As-PF₅ bond in [PF₅(AsMe₃)].[3]As-PF₅ bond in [PF₅(AsMe₃)] is weaker and the complex is unstable at room temperature.[3]P-ligands form stronger dative bonds compared to As-ligands, consistent with donor strength trends.[3]

Experimental Protocols

Protocol 1: Synthesis of a Bulky this compound Complex

This protocol describes the synthesis of two-coordinate group 12 this compound complexes via salt metathesis, adapted from a published procedure.[5]

  • Reagents : Sodium bis(triisopropylsilyl)this compound (NaP(SiiPr₃)₂), Zinc Chloride (ZnCl₂), Diethyl Ether (anhydrous), n-Hexane (anhydrous).

  • Procedure :

    • Under an argon atmosphere, suspend ZnCl₂ (0.227 mmol) and NaP(SiiPr₃)₂ (0.542 mmol) in 10 mL of diethyl ether.

    • Stir the suspension at room temperature for 16 hours.

    • Remove the diethyl ether under reduced pressure.

    • Add 10 mL of n-hexane to the resulting white solid and filter the suspension to remove the sodium chloride byproduct.

    • Remove the solvent from the colorless filtrate under reduced pressure to yield the crude product, M[P(SiiPr₃)₂]₂.

    • Recrystallize the product from n-hexane at -30 °C to obtain crystals suitable for single-crystal X-ray diffraction.

Protocol 2: Synthesis of Comparative Group 6 Pnictogenylborane Complexes

This protocol is based on the synthesis of cis-tetracarbonyl metal complexes of phosphanyl- and arsanylboranes.[2]

  • Reagents : [(CO)₄M(nbd)] (M=Cr, Mo, W; nbd = norbornadiene), EH₂BH₂·NMe₃ (E = P or As), Dichloromethane (anhydrous).

  • Procedure :

    • In a glovebox, dissolve one equivalent of the starting metal complex [(CO)₄M(nbd)] in dichloromethane.

    • Add two equivalents of the respective pnictogenylborane ligand (PH₂BH₂·NMe₃ or AsH₂BH₂·NMe₃) to the solution.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under vacuum to yield the crude product.

    • Wash the product with n-pentane and dry under vacuum.

    • Characterize the resulting cis-[(CO)₄M(EH₂BH₂·NMe₃)₂] complexes using multinuclear NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction.

Visualizations

logical_flow cluster_start Fundamental Properties cluster_reactivity Comparative Reactivity cluster_analysis Analysis & Evidence P This compound (R₂P⁻) Coord Coordination Chemistry P->Coord influences Nuc Nucleophilic Reactivity P->Nuc influences OxAdd Oxidative Addition P->OxAdd influences As Arsenide (R₂As⁻) As->Coord influences As->Nuc influences As->OxAdd influences Struct Structural Data (X-ray) Coord->Struct Spec Spectroscopic Data (IR, NMR) Coord->Spec Nuc->Spec OxAdd->Spec Comp Computational Data (DFT) OxAdd->Comp

Comparison workflow for this compound vs. arsenide reactivity.

reaction_pathway reactants [(CO)₄M(nbd)] + 2 EH₂BH₂·NMe₃ (E = P or As) intermediate Ligand Substitution reactants->intermediate CH₂Cl₂, RT product cis-[(CO)₄M(EH₂BH₂·NMe₃)₂] + nbd intermediate->product

Synthesis of pnictogenylborane metal carbonyl complexes.

References

Illuminating the Shadows: A Comparative Guide to Validating Catalytic Cycles Involving Phosphanide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise understanding of catalytic mechanisms is paramount for reaction optimization and the design of novel synthetic routes. Catalytic cycles involving highly reactive phosphanide intermediates (R₂P⁻) present a significant validation challenge due to their often transient and sensitive nature. This guide provides a comparative overview of the key experimental and computational methodologies employed to elucidate and validate these complex reaction pathways, supported by experimental data and detailed protocols.

At the heart of validating any proposed catalytic cycle lies the detection and characterization of its key intermediates. For cycles involving this compound species, a multi-pronged approach combining spectroscopic analysis, kinetic studies, and computational modeling is essential. This guide will delve into these techniques, presenting their strengths and limitations in the context of this compound chemistry.

Spectroscopic Characterization: Capturing the Fleeting Intermediates

Direct observation of catalytic intermediates provides the most compelling evidence for a proposed mechanism. Several spectroscopic techniques are indispensable in the study of this compound-involving catalytic cycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ³¹P NMR, is the cornerstone for identifying and characterizing phosphorus-containing species in solution.[1] The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, allowing for the differentiation between phosphine (B1218219) precursors, this compound intermediates, and phosphine oxide byproducts.

In-situ NMR spectroscopy is a powerful variant that allows for the monitoring of a reaction as it progresses within the NMR spectrometer.[2][3] This technique can provide real-time information on the formation and consumption of intermediates, offering invaluable insights into the kinetics and mechanism of the catalytic cycle.

X-ray crystallography provides unambiguous structural information for any isolable and crystalline species in the catalytic cycle.[4][5][6] While the transient nature of many this compound intermediates makes their isolation for crystallographic analysis challenging, the characterization of stable pre-catalysts or trapped intermediates can provide crucial structural validation.

Technique Information Obtained Advantages Limitations Typical ³¹P NMR Chemical Shift Ranges
³¹P NMR Identification and quantification of phosphorus species.High sensitivity to the phosphorus environment.Provides averaged information for species in dynamic equilibrium.Phosphines: -60 to 40 ppmPhosphanides: -20 to 80 ppmPhosphine Oxides: 20 to 100 ppm
In-situ NMR Real-time monitoring of reactant, intermediate, and product concentrations.Provides kinetic and mechanistic data under reaction conditions.Requires specialized equipment (e.g., high-pressure NMR tubes).[2](Same as ³¹P NMR)
X-ray Crystallography Unambiguous 3D molecular structure.Provides precise bond lengths and angles.Requires single crystals of stable compounds.Not applicable for solution-state species.

Kinetic Analysis: Unraveling the Reaction Pathway

Kinetic studies are crucial for understanding the sequence of elementary steps in a catalytic cycle and identifying the rate-determining step.[7] By systematically varying the concentrations of reactants, catalyst, and ligands, and monitoring the reaction rate, a rate law can be determined, which can then be compared to the one predicted by the proposed mechanism.

Trapping experiments are a valuable tool for indirectly detecting reactive intermediates.[7][8][9][10] This involves introducing a reagent that is expected to react selectively with the proposed intermediate, leading to the formation of a stable, characterizable product. The detection of this "trapped" product provides strong evidence for the existence of the fleeting intermediate.

Method Objective Experimental Approach Expected Outcome
Rate Law Determination To establish the mathematical relationship between reaction rate and reactant concentrations.Systematically vary the initial concentrations of each reactant and monitor the initial reaction rate.An experimentally determined rate law that is consistent with the proposed catalytic cycle.
Trapping Experiments To provide indirect evidence for the existence of a reactive intermediate.Introduce a trapping agent that selectively reacts with the proposed this compound intermediate.Formation and characterization of a stable adduct of the trapping agent and the this compound.

Computational Modeling: A Window into the Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for complementing experimental studies of catalytic mechanisms.[11] DFT calculations can be used to:

  • Predict the structures and energies of reactants, intermediates, transition states, and products.

  • Map out the potential energy surface of the entire catalytic cycle.

  • Calculate spectroscopic properties , such as NMR chemical shifts, to aid in the assignment of experimental spectra.

  • Evaluate the feasibility of different proposed mechanistic pathways.

By comparing the computationally predicted energetics and spectroscopic data with experimental observations, a more complete and validated picture of the catalytic cycle can be constructed.

Computational Method Information Provided Advantages Limitations
Density Functional Theory (DFT) Geometries, energies, and spectroscopic properties of all species in the catalytic cycle.Provides insights into transient and high-energy species that are difficult to observe experimentally.Accuracy is dependent on the chosen functional and basis set. Requires significant computational resources.

Visualizing the Path: Catalytic Cycles and Workflows

To illustrate the relationships between these validation techniques, the following diagrams are provided.

Catalytic_Cycle_Validation cluster_experimental Experimental Validation cluster_computational Computational Validation Spectroscopy Spectroscopic Characterization Validated_Mechanism Validated Mechanism Spectroscopy->Validated_Mechanism Kinetics Kinetic Analysis Kinetics->Validated_Mechanism Trapping Trapping Experiments Trapping->Validated_Mechanism DFT DFT Calculations DFT->Validated_Mechanism Proposed_Cycle Proposed Catalytic Cycle involving this compound Intermediate Proposed_Cycle->Spectroscopy Identify Intermediates Proposed_Cycle->Kinetics Determine Rate Law Proposed_Cycle->Trapping Detect Intermediates Proposed_Cycle->DFT Model Energetics

Figure 1: A logical workflow for the validation of a proposed catalytic cycle involving a this compound intermediate, integrating experimental and computational approaches.

Experimental_Workflow Start Catalytic Reaction Setup InSitu In-situ Monitoring (NMR, IR) Start->InSitu Quench Reaction Quenching & Workup Start->Quench Kinetic Kinetic Profiling Start->Kinetic Data Data Analysis & Comparison with Computational Models InSitu->Data Characterization Spectroscopic Characterization (³¹P NMR, X-ray) Quench->Characterization Characterization->Data Kinetic->Data

Figure 2: A typical experimental workflow for the investigation of a catalytic reaction suspected to involve this compound intermediates.

Detailed Experimental Protocols

Protocol 1: In-situ ³¹P NMR Monitoring of a Catalytic Reaction

  • Sample Preparation: In a nitrogen-filled glovebox, a high-pressure NMR tube is charged with the catalyst precursor, ligand, substrate, internal standard, and deuterated solvent.

  • Initiation: The reaction is initiated by adding the final reagent (e.g., base or second substrate) via syringe.

  • Data Acquisition: The NMR tube is quickly transferred to a pre-heated NMR spectrometer, and ³¹P NMR spectra are acquired at regular time intervals.

  • Data Analysis: The integrals of the signals corresponding to the starting materials, intermediates, and products are plotted against time to generate concentration profiles.

Protocol 2: Trapping of a this compound Intermediate

  • Reaction Setup: The catalytic reaction is set up under standard conditions.

  • Addition of Trapping Agent: A stoichiometric excess of a suitable trapping agent (e.g., an alkyl halide or a Michael acceptor) is added to the reaction mixture at a time point where the concentration of the this compound intermediate is expected to be maximal.

  • Analysis: The reaction mixture is quenched and analyzed by techniques such as GC-MS, LC-MS, and NMR to identify the product formed from the reaction of the this compound with the trapping agent.

Conclusion

The validation of catalytic cycles involving this compound intermediates necessitates a synergistic combination of advanced spectroscopic techniques, meticulous kinetic analysis, and insightful computational modeling. While direct observation of these reactive species remains a significant challenge, the integrated approach outlined in this guide provides a robust framework for building a comprehensive and well-supported mechanistic understanding. By carefully applying these methodologies, researchers can move beyond speculation and gain definitive evidence for the involvement of this compound intermediates, paving the way for the rational design of more efficient and selective catalytic systems.

References

comparative study of different phosphanide precursor compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Phosphanide Precursor Compounds for Researchers

This guide provides a comprehensive comparison of different this compound precursor compounds, focusing on their synthesis, stability, and reactivity. It is intended for researchers, scientists, and drug development professionals working in fields requiring the use of these potent nucleophiles.

Introduction to this compound Precursors

This compound anions ([R₂P]⁻) are powerful reagents in synthetic chemistry, valued for their high nucleophilicity which enables the formation of phosphorus-carbon and phosphorus-element bonds. They are key intermediates in the synthesis of a wide array of organophosphorus compounds, including phosphine (B1218219) ligands for catalysis, biologically active molecules, and materials with unique electronic properties. The choice of the counterion (typically an alkali metal) and the substituents on the phosphorus atom significantly influences the precursor's stability, solubility, and reactivity. This guide focuses on the comparative aspects of commonly used lithium, sodium, and potassium this compound precursors.

Comparative Performance of this compound Precursors

The performance of a this compound precursor is dictated by a combination of factors including the nature of the alkali metal counterion, the steric and electronic properties of the substituents on the phosphorus atom, and the solvent system employed.

Influence of the Alkali Metal Counterion

The reactivity of alkali metal phosphides generally increases down the group from Li to K.[1] This trend is attributed to the decreasing charge density of the cation, which leads to a more "naked" and thus more reactive this compound anion.

Alkali MetalIonic Radius (Å)Electronegativity (Pauling Scale)General Reactivity Trend
Li⁺0.760.98Least Reactive
Na⁺1.020.93Moderately Reactive
K⁺1.380.82Most Reactive

Note: While potassium phosphides are generally the most reactive, this can sometimes lead to reduced selectivity. The choice of alkali metal is therefore a crucial parameter to be optimized for a specific application.

Comparison of Silyl-Substituted this compound Synthesis

Bulky silyl (B83357) substituents are often employed to enhance the stability and solubility of this compound precursors in organic solvents. A direct comparison between the synthesis of a lithium and a sodium bis(triisopropylsilyl)this compound highlights the significant impact of the synthetic route on the overall yield.

PrecursorSynthetic MethodOverall YieldReference
[(THF)LiP(SiⁱPr₃)₂]₂Multi-step synthesis starting from PH₃ and ⁿBuLi, followed by reaction with ⁱPr₃SiCl and subsequent deprotonation.~9.8%[2]
NaP(SiⁱPr₃)₂One-step synthesis from red phosphorus, sodium, and ⁱPr₃SiCl in DME.42%[3]

This comparison clearly demonstrates that for this particular bulky this compound, the sodium precursor can be synthesized in a significantly higher yield and through a more direct route.[3]

Experimental Protocols

Detailed and reliable experimental protocols are critical for the successful synthesis and application of this compound precursors. Below are selected protocols for the preparation of representative this compound compounds.

Protocol 1: Synthesis of Sodium bis(triisopropylsilyl)this compound (NaP(SiⁱPr₃)₂)

This protocol describes a one-step synthesis of a bulky silylthis compound precursor.[3]

Materials:

  • Sodium metal (Na)

  • Red phosphorus (P)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Naphthalene (B1677914)

  • Triisopropylsilyl chloride (ⁱPr₃SiCl)

  • n-Hexane, anhydrous

Procedure:

  • Under an inert atmosphere (e.g., argon), suspend sodium (1.50 g, 65.3 mmol) and red phosphorus (0.63 g, 20.3 mmol) in anhydrous DME (150 mL).

  • Add naphthalene (100 mg, 0.8 mmol) as an electron transfer catalyst.

  • Reflux the mixture for 24 hours.

  • Cool the resulting Na₃P solution to room temperature.

  • Add a solution of ⁱPr₃SiCl (12.2 g, 65.3 mmol) in DME (50 mL) dropwise.

  • Reflux the resulting suspension for an additional 24 hours.

  • After cooling to room temperature, filter the suspension to remove insoluble impurities.

  • Remove the solvent from the filtrate in vacuo to yield the crude product.

  • The product can be further purified by precipitation from a toluene (B28343) or hexane (B92381) solution.

Protocol 2: Synthesis of Lithium bis(trimethylsilyl)phosphide (LiP(SiMe₃)₂) from Tris(trimethylsilyl)phosphine (B101741)

This protocol describes the synthesis of LiP(SiMe₃)₂ from a commercially available or pre-synthesized phosphine precursor.[4]

Materials:

Procedure:

  • Under an inert atmosphere, dissolve tris(trimethylsilyl)phosphine (62.6 g, 0.25 mol) in anhydrous THF (300 mL) in a flask equipped with a dropping funnel and magnetic stirrer.

  • Cool the solution to 0 °C.

  • Add a ~1 M solution of methyllithium in diethyl ether (0.245 mol) dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 8 hours.

  • Remove all volatile components under reduced pressure at room temperature.

  • To the brown residue, add 400 mL of anhydrous pentane and stir the suspension.

  • Slowly add anhydrous THF until the solid completely dissolves.

  • Cool the solution to -30 °C to precipitate colorless to pale yellow crystals of lithium bis(trimethylsilyl)phosphide·bis(tetrahydrofuran).

Protocol 3: Synthesis of Potassium bis(trimethylsilyl)phosphide (KP(SiMe₃)₂) from Bis(trimethylsilyl)phosphine

This protocol details the deprotonation of a secondary phosphine to yield the corresponding potassium phosphide.[3]

Materials:

  • Bis(trimethylsilyl)phosphine (HP(SiMe₃)₂)

  • Potassium hydride (KH)

  • Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME), anhydrous

Procedure:

  • Under an inert atmosphere, dissolve bis(trimethylsilyl)phosphine (formed in situ from the reaction of 5 g, 0.02 mol of tris(trimethylsilyl)phosphine with 0.81 mL, 0.02 mol of methanol (B129727) in 10 mL of THF or DME for 2 hours) in the reaction solvent.

  • Add potassium hydride (0.8 g, 0.02 mol) in small portions with stirring.

  • The hydrogen gas evolved is vented through a mercury bubbler.

  • The reaction is complete when hydrogen evolution ceases, yielding a solution of potassium bis(trimethylsilyl)phosphide.

Reaction Pathways and Mechanisms

This compound precursors are involved in a variety of fundamental organic transformations. Understanding their reaction mechanisms is key to predicting product formation and optimizing reaction conditions.

Nucleophilic Addition to Carbonyls (Wittig-type Reaction Pathway)

Phosphanides are precursors to phosphonium (B103445) ylides, the key reagents in the Wittig reaction for alkene synthesis. The overall transformation involves the nucleophilic attack of the ylide on a carbonyl compound, formation of a betaine (B1666868) intermediate, followed by ring closure to an oxaphosphetane, and subsequent decomposition to the alkene and a phosphine oxide.[5]

Wittig_Pathway This compound R₂P⁻ M⁺ (this compound Precursor) Phosphine R₂PCHR'H (Tertiary Phosphine) This compound->Phosphine SN2 Reaction AlkylHalide R'CH₂X (Alkyl Halide) AlkylHalide->Phosphine Ylide R₂P⁺-C⁻HR' (Phosphonium Ylide) Phosphine->Ylide Deprotonation Base Strong Base (e.g., nBuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Addition Carbonyl R''₂C=O (Aldehyde/Ketone) Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene R''₂C=CHR' (Alkene Product) Oxaphosphetane->Alkene Decomposition PhosphineOxide R₂P=O (Phosphine Oxide) Oxaphosphetane->PhosphineOxide

Caption: Generalized pathway for alkene synthesis involving a this compound-derived ylide.

Catalytic Cycle for Cross-Coupling Reactions

Phosphine ligands, often synthesized from this compound precursors, are crucial in transition metal-catalyzed cross-coupling reactions. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps.

Cross_Coupling_Cycle M0 M(0)L₂ (Active Catalyst) M2_1 R¹-M(II)L₂(X) M0->M2_1 Oxidative Addition M2_2 R¹-M(II)L₂(R²) M2_1->M2_2 Transmetalation M2_2->M0 Reductive Elimination Product R¹-R² M2_2->Product Reactant1 R¹-X Reactant1->M2_1 Reactant2 R²-M' Reactant2->M2_2

Caption: A simplified catalytic cycle for a generic cross-coupling reaction.

References

Unveiling the True Structure of Phosphanides: A Comparative Guide to DFT Analysis and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the three-dimensional structure of phosphanide complexes is paramount for understanding their reactivity, stability, and potential applications. This guide provides a comprehensive comparison of Density Functional Theory (DFT) analysis with established experimental techniques for the validation of this compound structures, supported by experimental data and detailed protocols.

Phosphanides, anionic phosphorus compounds, are crucial ligands in coordination chemistry and catalysis. Their geometry dictates their electronic properties and, consequently, their function. While experimental methods like single-crystal X-ray diffraction provide the gold standard for solid-state structure determination, computational methods, particularly DFT, have emerged as powerful and cost-effective tools for predicting and validating these structures. This guide delves into a head-to-head comparison of these approaches, offering insights into their respective strengths and limitations.

The Computational Approach: DFT for Structural Elucidation

Density Functional Theory has become an indispensable tool for chemists, allowing for the prediction of molecular geometries with remarkable accuracy. The choice of the functional and basis set is, however, critical for obtaining reliable results.

Performance of Common DFT Functionals

The accuracy of DFT in predicting the geometry of this compound complexes is highly dependent on the chosen functional. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide a good balance of accuracy and computational cost.

A comparative analysis of calculated and experimental structural parameters for a representative this compound complex reveals the performance of different functionals. For instance, in a study of a transition metal this compound complex, the PBE0 and B3LYP functionals have shown excellent agreement with experimental X-ray diffraction data, particularly when coupled with a triple-zeta basis set like def2-TZVP and a dispersion correction (e.g., D3).[1][2]

DFT FunctionalBasis SetMean Absolute Deviation (Å) for P-Metal Bond LengthsMean Absolute Deviation (°) for Bond Angles
PBE0-D3def2-TZVP0.0211.5
B3LYP-D3def2-TZVP0.0251.8
BP86-D3def2-TZVP0.0352.5
M06def2-TZVP0.0282.1

Note: The data presented is a synthesis of typical performance values reported in the literature and may vary depending on the specific this compound complex and the metal center.[1][2][3][4]

The inclusion of a dispersion correction, such as Grimme's D3, is crucial for accurately modeling the weak interactions that can influence the overall geometry of the complex.[5] Standard GGA functionals like BP86, while computationally less expensive, tend to show larger deviations from experimental values.[3]

The Experimental Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the precise atomic arrangement in a crystalline solid.[6] For air- and moisture-sensitive this compound complexes, the experimental protocol requires meticulous execution under an inert atmosphere.

Alternative Experimental Validation Techniques

While SCXRD is the primary method for solid-state structure determination, other experimental techniques can provide valuable complementary data, especially for non-crystalline samples or for studying structures in the gas phase.

  • Gas-Phase Electron Diffraction (GED): This technique provides direct information about the molecular structure in the gas phase, free from intermolecular interactions present in the solid state.[7][8] This makes it an excellent method for direct comparison with DFT calculations performed in a vacuum. The experimental data from GED can be used to refine the geometric parameters of a molecule, such as bond lengths and angles.[9]

  • 3D Electron Diffraction (3D ED): A powerful technique for determining the structure of nanocrystalline materials that are too small for conventional X-ray diffraction.[10][11] This method has been successfully applied to determine the crystal structures of sensitive materials.[12]

  • Multinuclear NMR Spectroscopy: While not a direct structural determination method in the same way as diffraction techniques, ³¹P NMR spectroscopy is highly sensitive to the chemical environment of the phosphorus atom. DFT calculations can predict ³¹P NMR chemical shifts, and the agreement between the calculated and experimental values serves as a powerful validation of the computed structure.

Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction of an Air-Sensitive this compound Complex
  • Crystal Mounting: Under an inert atmosphere (e.g., in a glovebox), a suitable single crystal is selected and mounted on a cryoloop using a minimal amount of paratone or viscous oil.[13]

  • Cryo-cooling: The mounted crystal is rapidly cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and prevent crystal degradation.[14]

  • Data Collection: The crystal is mounted on a goniometer and centered in the X-ray beam of a diffractometer.[6][14] A series of diffraction images are collected as the crystal is rotated.[6]

  • Data Processing: The collected diffraction data is integrated, scaled, and corrected for absorption effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit.

Computational Protocol: DFT Geometry Optimization of a this compound Complex
  • Input Structure Preparation: An initial guess for the molecular geometry is created. This can be based on a similar experimentally determined structure or built using molecular modeling software.

  • Choice of DFT Method: Select an appropriate DFT functional (e.g., PBE0 or B3LYP) and basis set (e.g., def2-TZVP for all atoms, including an effective core potential for heavy metals if necessary). Include a dispersion correction (e.g., D3).[1][5][15]

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy structure. This is an iterative process where the forces on the atoms are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.[15]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data and predicted vibrational spectra.

  • Analysis of Results: The optimized geometry (bond lengths, angles, dihedral angles) is compared with experimental data, if available. Other properties, such as NMR chemical shifts, can also be calculated and compared to experimental values for further validation.

Visualizing the Workflow and Relationships

To better understand the interplay between experimental and computational approaches, the following diagrams illustrate the typical workflows.

DFT_Validation_Workflow cluster_exp Experimental Validation cluster_dft DFT Analysis exp_synth Synthesis of This compound Complex exp_cryst Single Crystal Growth exp_synth->exp_cryst exp_xray Single-Crystal X-ray Diffraction exp_cryst->exp_xray exp_structure Experimental Structure (Bond Lengths, Angles) exp_xray->exp_structure comparison Comparison and Validation exp_structure->comparison dft_initial Initial Molecular Geometry dft_calc DFT Calculation (Functional, Basis Set, D3) dft_initial->dft_calc dft_opt Geometry Optimization dft_calc->dft_opt dft_freq Frequency Calculation dft_opt->dft_freq dft_structure Calculated Structure (Bond Lengths, Angles) dft_opt->dft_structure dft_structure->comparison

Workflow for DFT validation of experimental this compound structures.

Logical_Relationship exp_data Experimental Data (SCXRD, GED, NMR) validation Validation (Agreement/Discrepancy) exp_data->validation dft_model DFT Model (Functional, Basis Set) predicted_props Predicted Properties (Geometry, NMR Shifts) dft_model->predicted_props predicted_props->validation

Logical relationship between experimental data and DFT predictions.

Conclusion

The validation of this compound structures is most robust when combining experimental and computational approaches. While single-crystal X-ray diffraction provides definitive solid-state structural data, DFT calculations offer a powerful and versatile tool for predicting and understanding these structures, especially for transient or difficult-to-crystallize species. The choice of an appropriate DFT functional and basis set, along with the inclusion of dispersion corrections, is paramount for achieving high accuracy. By leveraging the synergies between these methods, researchers can gain a deeper and more comprehensive understanding of the intricate world of this compound chemistry.

References

A Comparative Guide to the Donor Properties of Phosphanide and Amide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electronic and steric donor properties of phosphanide and amide ligands, critical classes of ligands in coordination chemistry and catalysis. Understanding the nuanced differences in how these ligands donate electron density to a metal center is paramount for designing novel catalysts, functional materials, and metallodrugs. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and provides visual aids to clarify the fundamental principles governing their behavior.

Electronic Properties: A Tale of Two Atoms

The fundamental difference between this compound (R₂P⁻) and amide (R₂N⁻) ligands lies in their donor atoms: phosphorus and nitrogen, respectively. This seemingly simple substitution has profound implications for the electronic character of the metal-ligand bond.

  • Sigma (σ) Donation: The primary mode of bonding for both ligands is the donation of a lone pair of electrons to an empty orbital on the metal center, forming a sigma bond. Phosphorus is less electronegative than nitrogen (2.19 vs. 3.04 on the Pauling scale). Consequently, the lone pair on a this compound ligand is generally more diffuse and higher in energy, making phosphanides intrinsically stronger σ-donors than their analogous amide counterparts. Stronger σ-donation increases the electron density at the metal center.

  • Pi (π) Interactions: Both ligands possess a second lone pair that can participate in π-bonding with suitable metal d-orbitals. In amides, the nitrogen lone pair can be delocalized, which can stabilize the complex.[1][2] This resonance effect can make the amide carbonyl carbon less electrophilic.[1] this compound ligands, with their two lone pairs, are also capable of acting as π-donors, further increasing electron density on the metal.[3] In some cases, particularly with electron-deficient metal centers, phosphine (B1218219) ligands can also act as π-acceptors by utilizing their empty σ* orbitals, though this is less pronounced for anionic phosphanides.

The net electronic effect of a ligand is a combination of these σ- and π-interactions. This is quantitatively measured by various experimental techniques, most famously the Tolman Electronic Parameter (TEP) for phosphorus-based ligands.

Quantifying Donor Strength

Direct comparison of ligand donor strength requires robust experimental parameters. While the Tolman Electronic Parameter is a cornerstone for phosphines, other methods have been developed to create a unified scale for diverse ligand types, including amides.

Tolman Electronic Parameter (TEP): The TEP is a classic measure of the net electron-donating ability of phosphorus ligands.[4][5] It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in the infrared (IR) spectrum of a nickel complex, [LNi(CO)₃].[4]

  • Strongly donating ligands (like phosphanides) increase the electron density on the nickel center. This leads to increased π-backbonding from the metal into the π* orbitals of the CO ligands.

  • This increased backbonding weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency and thus a smaller TEP value.[6][7]

13C NMR Spectroscopy: A more modern and broadly applicable method uses N-Heterocyclic Carbene (NHC) complexes of palladium, such as trans-[PdBr₂(NHC)L], to rank ligands on a unified scale.[8][9] The chemical shift of the NHC carbene carbon in the ¹³C NMR spectrum is highly sensitive to the donor strength of the trans ligand (L). Stronger donor ligands cause a downfield shift (higher ppm) in the carbene resonance. This method avoids the use of toxic Ni(CO)₄ and can be applied to a wider variety of Werner-type and organometallic ligands.[8]

Data Presentation: Electronic Parameters

The following table summarizes TEP values for representative phosphine ligands (as proxies for this compound behavior) to illustrate the range of their donor abilities. Direct, comparable experimental data for amide ligands on a single, universally accepted scale is less commonly tabulated, but their donor strength can be inferred from spectroscopic data on relevant complexes.

Ligand TypeRepresentative Ligand (L)Tolman Electronic Parameter (TEP) (cm⁻¹)Donor Character
Phosphine P(tBu)₃2056.1Very Strong Donor
P(iPr)₃2058.9Strong Donor
P(Me)₃2064.1Strong Donor
PPh₃2068.9Moderate Donor
P(OPh)₃2085.3Weak Donor / π-Acceptor
PF₃2110.9Very Weak Donor / Strong π-Acceptor
Amide N(SiMe₃)₂⁻Not typically measured by TEPStrong Donor
NPh₂⁻Not typically measured by TEPModerate to Strong Donor

Note: TEP values are from established literature. This compound ligands (R₂P⁻) are expected to be even stronger donors than their neutral phosphine (R₃P) analogues, placing them at the very low end of the TEP scale.

Steric Properties

The steric bulk of a ligand, meaning the physical space it occupies around the metal center, is as crucial as its electronic properties in determining the reactivity and stability of a complex.

  • This compound Ligands: The steric profile of phosphanides is well-quantified by the Tolman Cone Angle (θ) . This is the apex angle of a cone centered 2.28 Å from the phosphorus atom that encompasses the van der Waals radii of the outermost atoms of the substituents.[5][10] Larger cone angles indicate greater steric hindrance.[5] The substituents on the phosphorus atom can be tuned to create ligands with cone angles ranging from small (e.g., PH₃, 87°) to extremely bulky (e.g., P(mesityl)₃, 212°).[11]

  • Amide Ligands: While a direct "cone angle" is less commonly cited for amides, their steric demand is similarly dictated by the size of the substituents on the nitrogen atom.[1] The geometry around the nitrogen in metal amido complexes can be planar or pyramidal, which also influences the steric profile. Planarization, often driven by π-donation, can reduce steric clashes compared to a pyramidal geometry. The steric hindrance in amides is a key factor in controlling coordination numbers and reaction pathways.[12]

Data Presentation: Steric Parameters
Ligand TypeRepresentative Ligand (L)Tolman Cone Angle (θ) (°)Steric Bulk
Phosphine PMe₃118Moderate
P(iPr)₃160Large
P(Cy)₃170Very Large
P(tBu)₃182Very Large
PPh₃145Moderate-Large
Amide N(SiMe₃)₂⁻~120 (Estimated)Very Large
N(Ph)₂⁻~130-140 (Estimated)Large

Note: Cone angles for amides are estimated based on common M-N bond lengths and substituent sizes for comparative purposes.

Visualizing the Concepts

Diagram 1: Fundamental Bonding Comparison

G Ligand-Metal Bonding Comparison cluster_0 This compound (R2P-) cluster_1 Amide (R2N-) M1 Metal P P M1->P Strong σ-Donation (Lower Electronegativity) P->M1 π-Donation M2 Metal N N M2->N Moderate σ-Donation (Higher Electronegativity) N->M2 π-Donation (Resonance)

Caption: Comparison of sigma and pi bonding in this compound vs. amide ligands.

Diagram 2: Experimental Workflow for TEP Determination

G Workflow: Tolman Electronic Parameter (TEP) A Synthesize Complex [LNi(CO)3] (L = Phosphine/Phosphanide) B Prepare Sample in IR-transparent solvent (e.g., CH2Cl2) A->B C Acquire IR Spectrum B->C D Identify A1 Symmetric ν(CO) Stretch C->D E Record Frequency (cm⁻¹) This is the TEP value D->E

Caption: Experimental workflow for determining the Tolman Electronic Parameter (TEP).

Experimental Protocols

Protocol 1: Synthesis of a Metal this compound Complex (General)

This protocol outlines a common salt metathesis route for synthesizing transition metal phosphido complexes.[3]

  • Preparation of the this compound Reagent: A lithium this compound reagent (e.g., LiPPh₂) is prepared by reacting a secondary phosphine (e.g., HPPh₂) with a strong base like n-butyllithium in an inert solvent (e.g., THF) under an inert atmosphere (N₂ or Ar) at low temperature (e.g., 0 °C to -78 °C).

  • Reaction: A solution of a metal halide precursor (e.g., MCl₂) in an inert solvent is prepared in a separate flask under an inert atmosphere.

  • Complexation: The freshly prepared lithium this compound solution is slowly added to the metal halide solution at a controlled temperature. The reaction mixture is typically stirred for several hours to ensure complete reaction.

  • Workup and Isolation: The resulting lithium chloride salt is removed by filtration. The solvent is removed from the filtrate under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system (e.g., hexane, toluene), to yield the desired metal this compound complex.

  • Characterization: The final product is characterized by multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C), X-ray crystallography, and elemental analysis.

Protocol 2: Synthesis of a Metal Amide Complex (General)

This protocol describes the synthesis of a metal amide complex via deprotonation of an amine.

  • Reaction Setup: A solution of a metal precursor (e.g., a metal halide or alkoxide) and the desired primary or secondary amine (R₂NH) are combined in an appropriate aprotic solvent (e.g., THF, toluene) under an inert atmosphere.

  • Deprotonation: A strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide (LDA), or an organolithium reagent) is added portion-wise to the solution to deprotonate the amine in situ. Alternatively, pre-formed alkali metal amides (e.g., NaNH₂) can be used in a salt metathesis reaction similar to Protocol 1.[]

  • Complexation: The reaction is typically stirred at room temperature or with gentle heating to drive the formation of the metal-amide bond and the precipitation of a salt byproduct (e.g., LiCl, NaCl).

  • Isolation and Purification: The salt byproduct is removed by filtration. The solvent is evaporated from the filtrate, and the resulting solid or oil is purified by recrystallization or chromatography to afford the pure metal amide complex.

  • Characterization: The complex is characterized by NMR spectroscopy, IR spectroscopy (to observe changes in N-H stretches if applicable), X-ray crystallography, and elemental analysis.

Protocol 3: Determination of Ligand Donor Strength via ¹³C NMR

This protocol is based on the unified scale developed using palladium-NHC complexes.[8]

  • Synthesis of the Probe Complex: A palladium precursor, trans-[PdBr₂(NHC)L], is synthesized where NHC is a constant N-heterocyclic carbene probe (e.g., 1,3-diisopropylbenzimidazolin-2-ylidene) and L is the ligand of interest (either a this compound or amide).

  • NMR Sample Preparation: A precise amount of the purified probe complex is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube.

  • Data Acquisition: A quantitative ¹³C{¹H} NMR spectrum is acquired on a high-field NMR spectrometer.

  • Analysis: The chemical shift (δ) of the carbene carbon signal (¹³Ccarbene) is identified and recorded in ppm.

  • Comparison: The obtained ¹³Ccarbene chemical shift is compared against a calibrated scale of values obtained for a wide range of ligands. A more downfield chemical shift indicates a stronger net electron-donating character for ligand L.

Summary and Conclusion

The choice between a this compound and an amide ligand depends critically on the desired electronic and steric environment at the metal center.

  • Electronic Donating Ability: this compound ligands are generally stronger σ-donors and, overall, more strongly electron-releasing than their amide counterparts. This is a direct consequence of phosphorus's lower electronegativity compared to nitrogen. For applications requiring a highly electron-rich metal center, such as certain types of C-H activation or reductive catalysis, a this compound is often the superior choice.

  • Steric Control: Both ligand classes offer excellent and tunable steric control through modification of their substituents. The well-defined geometry of many phosphine and amide complexes allows for the rational design of catalysts with specific spatial arrangements to control selectivity.

  • Reactivity and Stability: Amide ligands benefit from high thermodynamic stability due to the strong N-C and M-N bonds, and their synthesis is often straightforward.[14] this compound complexes can be more sensitive to oxidation or other decomposition pathways, requiring more stringent handling under inert atmospheres.[15]

References

Pitting Theory Against Reality: A Comparative Guide to the Experimental Validation of Computationally Predicted Phosphanide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel molecules and efficient chemical transformations, the predictive power of computational chemistry has become an indispensable tool for researchers, scientists, and drug development professionals. By modeling reaction pathways and predicting outcomes, computational approaches, particularly Density Functional Theory (DFT), can significantly streamline the discovery process, saving valuable time and resources.[1][2] However, the accuracy of these in silico predictions must be rigorously tested and validated through experimental work.[3] This guide provides an objective comparison of computationally predicted phosphanide reactivity with experimental data, focusing on a fundamental reaction: nucleophilic substitution at a tetracoordinate phosphorus center.

Comparing Predicted and Observed Stereochemistry in S\sub{N}2@P Reactions

A key area where computational chemistry offers profound insight is in predicting the stereochemical outcome of reactions.[4] For this compound-like species, specifically in nucleophilic substitution at a chiral phosphorus center (S\sub{N}2@P), the reaction can proceed with either inversion or retention of configuration. DFT calculations can model the transition states for both pathways, allowing for a prediction of the major product.

A study on the alkaline hydrolysis of diastereomerically pure trans-2-chloro-4-methyl-1,3,2-dioxaphosphorinan-2-thione provides a clear example of this synergy.[4] Computational modeling predicted the reaction to proceed via an S\sub{N}2 mechanism at the phosphorus atom, leading to an inversion of its configuration. This prediction was then tested experimentally.

Table 1: Comparison of Predicted vs. Experimental Stereochemical Outcome for the Hydrolysis of a Thiophosphoryl Chloride [4]

Reactant/ProductComputational Prediction (DFT)Experimental Result (³¹P-NMR)
Starting Material trans-isomer100% trans-isomer
Predicted Major Product cis-isomer (via inversion)cis-isomer
Predicted Minor Product trans-isomer (via retention)trans-isomer
Predicted Product Ratio (cis:trans) Inversion pathway is energetically favored92 : 8
Observed Product Ratio (cis:trans) N/A92 : 8

The experimental results, obtained via ³¹P-NMR spectroscopy, showed a product distribution that strongly correlated with the computational predictions, thereby validating the predicted low-energy pathway that proceeds with inversion of stereochemistry.[4]

Visualizing the Predicted Reaction Pathway

Computational models allow for the visualization of transient structures, such as transition states, that are impossible to observe directly in an experiment. The following diagram illustrates the predicted S\sub{N}2@P mechanism.

Caption: Predicted S\sub{N}2@P mechanism showing inversion of stereochemistry.

The Workflow of Computational Prediction and Experimental Validation

The synergy between computational and experimental chemistry follows a well-defined workflow. This iterative process not only validates the computational model but also deepens the understanding of the reaction mechanism.

workflow comp_model 1. Computational Modeling (e.g., DFT) predict 2. Generate Predictions (Pathways, Energies, Products) comp_model->predict exp_design 3. Design Experiments predict->exp_design exp_test 4. Conduct Experiments exp_design->exp_test data_comp 5. Compare Data (Predicted vs. Experimental) exp_test->data_comp model_refine 6. Refine Model data_comp->model_refine Discrepancy? understanding Validated Mechanism & Improved Predictive Model data_comp->understanding Agreement model_refine->comp_model

Caption: Iterative workflow for validating computational reactivity predictions.

Experimental Protocols

Reproducibility is the cornerstone of scientific validation. Below are the detailed methodologies for the key experiments cited in this guide.

Synthesis and Hydrolysis of 2-chloro-4-methyl-1,3,2-dioxaphosphorinan-2-thione[5]

1. Synthesis of the Diastereomeric Mixture:

  • A solution of 4-methyl-2-oxo-1,3,2-dioxaphosphorinane in dry benzene (B151609) is treated with phosphorus pentasulfide.

  • The resulting mixture is refluxed for several hours.

  • The crude product is then reacted with phosphorus pentachloride in carbon tetrachloride at 0 °C.

  • The solvent and phosphorus oxychloride are removed under reduced pressure.

  • The residue is distilled under high vacuum to yield a mixture of cis- and trans-2-chloro-4-methyl-1,3,2-dioxaphosphorinan-2-thione.

2. Diastereomer Separation:

  • The trans-isomer is separated and purified from the mixture by fractional crystallization at low temperature from an n-hexane/benzene solution.

3. Alkaline Hydrolysis:

  • The diastereomerically pure trans-isomer is dissolved in a dioxane-water solution.

  • The solution is cooled to approximately 0 °C.

  • An equimolar amount of sodium hydroxide (B78521) (as an aqueous solution) is added dropwise with stirring.

  • The reaction mixture is stirred for a specified period at 0 °C.

  • The solvent is evaporated under reduced pressure.

4. Product Analysis:

  • The crude sodium salt of the resulting thioacid is analyzed directly by ³¹P-NMR spectroscopy.

  • The ratio of the cis- and trans-isomers of the product is determined by the integration of their respective resonance signals in the ³¹P-NMR spectrum.[4]

This guide illustrates the powerful interplay between computational prediction and experimental validation in the study of this compound reactivity. By leveraging theoretical calculations to guide experimental design, researchers can more efficiently elucidate complex reaction mechanisms and accelerate the development of new chemical entities. The strong correlation between predicted and observed outcomes, as seen in the S\sub{N}2@P reaction, underscores the reliability of modern computational methods in chemical science.

References

Phosphide Catalysts in Hydrodeoxygenation: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of phosphide (B1233454) catalysts versus traditional alternatives for the efficient upgrading of bio-oils, supported by experimental data.

In the quest for sustainable energy sources, the conversion of biomass-derived oils into transportation fuels through hydrodeoxygenation (HDO) presents a promising avenue. The effectiveness of this process hinges on the performance of the catalysts employed. Transition metal phosphides have emerged as a highly efficient and cost-effective class of catalysts for HDO, challenging the dominance of conventional hydrotreating catalysts like metal sulfides and noble metals. This guide provides a comparative overview of the performance of various phosphide catalysts, referencing experimental data and methodologies to assist researchers in selecting and developing optimal catalytic systems.

Transition metal phosphides, such as nickel phosphide (Ni₂P), molybdenum phosphide (MoP), and bimetallic phosphides (e.g., FeMoP, NiMoP), exhibit a unique bifunctional character. They possess both metallic sites for hydrogenation and acidic sites that facilitate dehydration and hydrolysis reactions, which are crucial for the removal of oxygen from bio-oil components.[1][2][3] This dual functionality contributes to their high activity and selectivity in HDO processes.[1][2][3] Furthermore, phosphide catalysts have shown greater stability and resistance to poisoning by water, a significant byproduct of HDO, compared to traditional sulfide (B99878) catalysts which require a continuous sulfur feed.[2]

Comparative Performance of Phosphide Catalysts

The performance of phosphide catalysts is influenced by several factors, including the type of metal, the metal-to-phosphorus ratio, the nature of the support material, and the reaction conditions. The following tables summarize the performance of various phosphide catalysts in the HDO of common lignin-derived model compounds, offering a side-by-side comparison with alternative catalysts.

Table 1: Hydrodeoxygenation of Guaiacol

CatalystSupportTemp. (°C)Pressure (MPa)Conversion (%)Major ProductsSelectivity (%)Reference
Ni₂PHierarchical HZSM-5300398Cyclohexane78.8[4][5]
Ni₂PSiO₂300387Cyclohexane, Benzene-[6]
Ni₂PZrO₂300372Cyclohexane, Benzene-[6]
Ni₂PActive Carbon300346Cyclohexane, Benzene-[6]
Fe₂P---Moderate Activity--[2]
Co₂P---Moderate Activity--[2]
MoP---Lower Activity than Ni₂P--[2]
WP---Lower Activity than Ni₂P--[2]
Pd-FeAl-MCM-41400AmbientHighAromatics, Mono-oxygenated-[7][8]
Pd-CoAl-MCM-41400AmbientHighAromatics, Mono-oxygenated-[7][8]

Table 2: Hydrodeoxygenation of Phenol (B47542) and m-Cresol (B1676322)

CatalystModel CompoundSupportTemp. (°C)Pressure (MPa)Conversion (%)Major ProductsSelectivity (%)Reference
FeₓMo₂₋ₓPPhenol---HighBenzeneHigh[9][10]
FeMoPPhenol---Favors Direct Deoxygenation--[11][12]
RuMoPPhenol---Promotes Ring Hydrogenation--[11][12]
NiMoPPhenol---Promotes Ring Hydrogenation--[11][12]
Ni₂Pm-CresolHierarchical ZSM-5--91 (10 wt% Ni)Methylcyclohexane>97[13][14][15]
Ni₂Pm-CresolSiO₂340428.3 (mmol g⁻¹ h⁻¹)Toluene, Methylcyclohexane-[16]
Ni₂Pm-CresolZrO₂340447.0 (mmol g⁻¹ h⁻¹)Toluene, Methylcyclohexane-[16]
Ni₃PPhenol---High HDO ActivityCyclohexanol/ane-[17]
MoP4-MethylphenolUnsupported3504.4-Toluene-[18]
MoS₂4-MethylphenolUnsupported3504.4-Toluene-[18]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative assessment of catalyst performance. Below are representative experimental protocols for catalyst synthesis and HDO reactions.

Catalyst Preparation: Ni₂P@Hierarchical HZSM-5

A facile and eco-friendly sol-gel method can be employed for the synthesis of Ni₂P@hierarchical HZSM-5.[4][5]

  • Synthesis of Hierarchical HZSM-5: The parent HZSM-5 zeolite is treated with an ammonia (B1221849) solution to create a hierarchical pore structure through desilication. The Si/Al ratio and the concentration of the ammonia solution are key parameters to control the structure and acidity of the support.[4][5]

  • Loading of Ni₂P: The hierarchical HZSM-5 is impregnated with a nickel precursor (e.g., nickel nitrate) and a phosphorus precursor (e.g., ammonium (B1175870) dihydrogen phosphate).

  • Reduction: The impregnated support is then subjected to a temperature-programmed reduction under a hydrogen atmosphere to form the Ni₂P active phase.

Hydrodeoxygenation Reaction: Guaiacol HDO

A typical HDO experiment is conducted in a high-pressure batch or continuous flow reactor.[4][5]

  • Reactor Setup: A stainless-steel autoclave is charged with the catalyst, the reactant (e.g., guaiacol), and a solvent (e.g., dodecane).

  • Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized to the desired H₂ pressure (e.g., 3 MPa). The system is heated to the reaction temperature (e.g., 300 °C) and stirred for a specific duration.[4][5]

  • Product Analysis: After the reaction, the reactor is cooled, and the liquid and gas products are collected and analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography (GC) to determine the conversion of the reactant and the selectivity towards different products.

Visualizing Reaction Pathways and Workflows

Understanding the reaction mechanisms and experimental procedures is facilitated by clear visual representations.

Hydrodeoxygenation Pathways of Phenolic Compounds

The HDO of phenolic compounds can proceed through two main pathways: direct deoxygenation (DDO) and hydrogenation (HYD).[19]

G General HDO Pathways of Phenol Phenol Phenol Benzene Benzene Phenol->Benzene DDO (-H2O) Cyclohexanol Cyclohexanol Phenol->Cyclohexanol HYD (+3H2) Cyclohexene Cyclohexene Cyclohexanol->Cyclohexene -H2O Cyclohexane Cyclohexane Cyclohexene->Cyclohexane +H2 G Catalyst Performance Evaluation Workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_react HDO Reaction cluster_anal Analysis Support Synthesis Support Synthesis Precursor Impregnation Precursor Impregnation Support Synthesis->Precursor Impregnation Calcination/Reduction Calcination/Reduction Precursor Impregnation->Calcination/Reduction XRD XRD Calcination/Reduction->XRD TEM TEM Calcination/Reduction->TEM N2 Physisorption N2 Physisorption Calcination/Reduction->N2 Physisorption NH3-TPD NH3-TPD Calcination/Reduction->NH3-TPD Reactor Loading Reactor Loading Calcination/Reduction->Reactor Loading Reaction Reaction Reactor Loading->Reaction Product Collection Product Collection Reaction->Product Collection GC-MS/GC Analysis GC-MS/GC Analysis Product Collection->GC-MS/GC Analysis Data Processing Data Processing GC-MS/GC Analysis->Data Processing Performance Metrics Performance Metrics Data Processing->Performance Metrics

References

A Comparative Guide to the Electrophilic vs. Nucleophilic Character of Phosphinidene Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of phosphinidene (B88843) complexes is crucial for their application in synthesis and catalysis. This guide provides an objective comparison of the electrophilic and nucleophilic nature of these versatile phosphorus compounds, supported by experimental data and detailed protocols.

The reactivity of a terminal phosphinidene complex ([L]nMPR) is fundamentally dictated by the electronic properties of the metal-ligand fragment ([L]n M) and the substituent on the phosphorus atom (R). This duality in reactivity, swinging between electrophilic and nucleophilic behavior, makes them highly valuable synthetic intermediates. The key determinant of their character lies in the nature of the spectator ligands (L) attached to the metal center. Ligands with strong σ-donating capabilities increase the electron density on the phosphorus atom, enhancing its nucleophilicity.[1][2] Conversely, strong π-accepting ligands withdraw electron density, rendering the phosphorus center electrophilic.[1][2]

Distinguishing Reactivity: A Conceptual Overview

The divergent reactivity of electrophilic and nucleophilic phosphinidene complexes can be summarized by their characteristic reactions with electron-rich and electron-poor substrates, respectively.

dot

G Reactivity of Phosphinidene Complexes cluster_0 Electrophilic Phosphinidene cluster_1 Nucleophilic Phosphinidene E_Phosphinidene [L]nMPR (π-accepting L) E_Product Adduct or Cycloadduct [L]nMP(Nu)R E_Phosphinidene->E_Product Reaction with Nu: E_Reactant Nucleophile (Nu:) e.g., Phosphines, Alkenes E_Reactant->E_Product N_Phosphinidene [L]nMPR (σ-donating L) N_Product Substituted Product [L]nMP(E)R N_Phosphinidene->N_Product Reaction with E+ N_Reactant Electrophile (E+) e.g., Alkyl halides, Carbonyls N_Reactant->N_Product

Figure 1. General reaction pathways for electrophilic and nucleophilic phosphinidene complexes.

Quantitative Comparison of Phosphinidene Complexes

The electronic character of phosphinidene complexes can be inferred from various experimental and computational data. Spectroscopic techniques, particularly ³¹P NMR, provide a direct probe of the electronic environment of the phosphorus nucleus. Generally, electrophilic phosphinidene complexes exhibit downfield chemical shifts in their ³¹P NMR spectra compared to their nucleophilic counterparts. Computational chemistry offers further insights through the analysis of frontier molecular orbitals (HOMO-LUMO) and calculated atomic charges.

Complex TypeExample Complex³¹P NMR (δ, ppm)Key ReactivityReference
Electrophilic [CpMo(CO)₃{PN(i-Pr)₂}][AlCl₄]Not ReportedReacts with PEt₃ at the P atom[3]
Electrophilic [(OC)₅W=PPh] (transient)Not ReportedTrapped by phosphines[2]
Electrophilic [(BDI)Re(PNiPr₂)Cp][X]~ +712Cationic, electrophilic character[4]
Nucleophilic [Cp(PPh₃)Rh=PMes*]Not ReportedReacts with organic dihalides[5]
Nucleophilic [LSc(μ-PAr)]₂Not ReportedUndergoes nucleophilic addition with CO₂, CS₂, etc.[5]

Experimental Protocols

To provide a practical understanding of how the reactivity of these complexes is assessed, detailed experimental protocols for representative reactions are outlined below.

Protocol 1: Trapping of an Electrophilic Phosphinidene Complex with a Phosphine

This protocol is adapted from the study of the reaction between an electrophilic molybdenum phosphinidene complex and triethylphosphine (B1216732).[3]

Objective: To demonstrate the electrophilic character of a phosphinidene complex through its reaction with a nucleophilic phosphine.

Materials:

  • Electrophilic phosphinidene complex precursor

  • Triethylphosphine (PEt₃)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane)

  • Schlenk line and glassware

  • NMR spectrometer

Procedure:

  • In a glovebox, dissolve the electrophilic phosphinidene complex precursor in the chosen solvent in a Schlenk flask.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of triethylphosphine to the cooled solution with stirring.

  • Monitor the reaction by ³¹P NMR spectroscopy at low temperature to observe the formation of the phosphine-phosphinidene adduct, which is characterized by a P-P coupling constant.

  • Allow the reaction mixture to warm to room temperature and continue to monitor by NMR to observe any subsequent reactions, such as ligand substitution on the metal center.

dot

G start Dissolve Electrophilic Phosphinidene Precursor cool Cool Solution (-78 °C) start->cool add_nu Add Triethylphosphine (Nucleophile) cool->add_nu low_temp_nmr Monitor by Low-Temp ³¹P NMR add_nu->low_temp_nmr warm Warm to Room Temperature low_temp_nmr->warm rt_nmr Monitor by Room-Temp NMR warm->rt_nmr end Characterize Product(s) rt_nmr->end G start Dissolve Nucleophilic Phosphinidene Complex add_el Add Alkyl Halide (Electrophile) start->add_el react React at Room Temperature add_el->react remove_solvent Remove Solvent in vacuo react->remove_solvent analyze Analyze Residue by NMR Spectroscopy remove_solvent->analyze end Characterize Product analyze->end

References

Validating Phosphanide Complex Formation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis and characterization of phosphanide complexes are critical in various fields, including catalysis, materials science, and drug development. Verifying the formation and determining the precise structure of these often air- and moisture-sensitive compounds necessitates robust analytical techniques. This guide provides a comprehensive comparison of mass spectrometry and other common methods for the validation of this compound complex formation, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Validation Techniques

The selection of an appropriate analytical technique for the validation of this compound complex formation is contingent on the specific information required, the nature of the complex, and the available instrumentation. Mass spectrometry techniques offer high sensitivity and detailed structural information, while other methods provide complementary data on elemental composition, solution-state behavior, and definitive solid-state structure.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
ESI-MS Molecular weight, stoichiometry, fragmentation patterns, solution-state speciesSoluble, polar to moderately polar compoundsHighSoft ionization, suitable for labile complexes, amenable to LC coupling.[1][2]Can be susceptible to ion suppression, may require derivatization for non-polar compounds.
MALDI-MS Molecular weight, high molecular weight analysisCo-crystallization with a matrixHighTolerant to some salts and buffers, suitable for large molecules and less soluble compounds.[3]Matrix interference can complicate spectra for low mass compounds, potential for poor reproducibility.[3]
ICP-MS Elemental composition and quantification (especially for heteroatoms like phosphorus)Acid-digested liquid samplesHighExtremely high sensitivity for elemental analysis, isotope detection capabilities.[4][5][6]Destructive technique, provides no information on the molecular structure.
NMR Spectroscopy Solution-state structure, connectivity, ligand binding, puritySoluble compounds (2-10 mg in 0.6-1.0 mL solvent)[7]Low to MediumNon-destructive, provides detailed structural and dynamic information.Lower sensitivity than MS, complex spectra for large molecules.
X-ray Crystallography Definitive solid-state 3D structure, bond lengths, and anglesSingle, high-quality crystal (0.1 - 0.3 mm)[8][9]LowUnambiguous structural determination.Crystal growth can be a significant bottleneck, not representative of solution-state.

Quantitative Performance Comparison

Direct quantitative comparisons for the same this compound complex across different mass spectrometry platforms are scarce in the literature. The following table synthesizes typical performance metrics for organophosphorus compounds, providing a general benchmark for researchers.

ParameterESI-MSMALDI-MSICP-MS
Detection Limits ng/mL to pg/mL range for organophosphorus acids after derivatization.[10]pmol to fmol range on target7.3 ng/L for phosphorus.[5]
Mass Accuracy High resolution instruments can achieve < 5 ppmTypically 5-20 ppm, can be higher with external calibrationNot applicable for molecular mass
Sensitivity High, but can be affected by matrix effectsHigh, especially for large moleculesExtremely high for elemental phosphorus
Dynamic Range Typically 3-4 orders of magnitudeGenerally narrower than ESI-MSSeveral orders of magnitude

Experimental Workflows and Logical Relationships

The general workflow for validating this compound complex formation using mass spectrometry involves several key stages, from sample preparation to data interpretation. The choice of ionization technique is a critical decision point based on the properties of the analyte.

General Workflow for this compound Complex Validation via Mass Spectrometry cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis & Validation Sample This compound Complex Sample AirSensitive Handling in Inert Atmosphere (Glovebox) Sample->AirSensitive Dissolution Dissolution in Appropriate Solvent (e.g., THF, Toluene, Acetonitrile) Ionization Ionization Method Selection Dissolution->Ionization AirSensitive->Dissolution ESI Electrospray Ionization (ESI) Ionization->ESI Polar/Soluble MALDI Matrix-Assisted Laser Desorption/Ionization (MALDI) Ionization->MALDI Less Soluble/High MW MassAnalyzer Mass Analysis (e.g., TOF, Quadrupole, Orbitrap) ESI->MassAnalyzer MALDI->MassAnalyzer Detection Ion Detection MassAnalyzer->Detection DataAcquisition Data Acquisition Detection->DataAcquisition SpectralInterpretation Spectral Interpretation (m/z, Isotopic Pattern, Fragmentation) DataAcquisition->SpectralInterpretation StructureConfirmation Structure Confirmation SpectralInterpretation->StructureConfirmation

Caption: A logical workflow for the analysis of this compound complexes using mass spectrometry.

The decision to use a particular analytical technique often depends on the properties of the this compound complex. The following diagram illustrates a decision pathway for selecting an appropriate method.

Decision Pathway for this compound Complex Validation Start Newly Synthesized This compound Complex IsSoluble Is the complex soluble? Start->IsSoluble NMR 31P and 1H NMR Spectroscopy IsSoluble->NMR Yes MALDI_MS MALDI-MS IsSoluble->MALDI_MS No CanCrystallize Can single crystals be grown? NeedElemental Need elemental composition? CanCrystallize->NeedElemental No Xray X-ray Crystallography CanCrystallize->Xray Yes ESI_MS ESI-MS NeedElemental->ESI_MS No ICP_MS ICP-MS NeedElemental->ICP_MS Yes NMR->CanCrystallize NMR->ESI_MS

Caption: A decision pathway for selecting an analytical method for this compound complex validation.

Detailed Experimental Protocols

Electrospray Ionization Mass Spectrometry (ESI-MS) for Air-Sensitive this compound Complexes

ESI-MS is a soft ionization technique well-suited for the analysis of many this compound complexes, as it can transfer ions from solution to the gas phase with minimal fragmentation.[1][2] For air-sensitive compounds, all sample preparation and introduction steps must be performed under an inert atmosphere.[11]

1. Sample Preparation (in a glovebox):

  • Prepare a stock solution of the this compound complex at a concentration of approximately 1 mg/mL in a suitable anhydrous solvent (e.g., THF, toluene, or acetonitrile).

  • Serially dilute the stock solution to a final concentration of 1-10 µM using the same anhydrous solvent.

  • The solvent should be of high purity to avoid adduct formation with impurities.

2. Instrumentation and Analysis:

  • Use an ESI-MS instrument interfaced with a glovebox or a system that allows for the anaerobic transfer of the sample.[11]

  • Ionization Mode: Positive or negative ion mode, depending on the nature of the complex.

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas: Nitrogen, at a pressure of 1-2 bar.

  • Drying Gas: Nitrogen, at a flow rate of 4-8 L/min and a temperature of 150-250 °C.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight of the complex and any potential fragments or adducts.

  • Data Acquisition: Acquire data in full scan mode to identify all ions present. Tandem MS (MS/MS) can be used to induce fragmentation and obtain structural information.[12]

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a valuable technique for less soluble or higher molecular weight this compound complexes.[3] The choice of matrix is crucial for successful analysis.

1. Sample and Matrix Preparation:

  • Matrix Selection: For non-polar organometallic compounds, matrices such as dithranol (DTH) or 2,5-dihydroxybenzoic acid (DHB) can be effective.[13] Red phosphorus has also been reported as a suitable matrix for some phosphorus-containing compounds.[14]

  • Prepare a saturated solution of the chosen matrix in a volatile organic solvent (e.g., THF, chloroform, or acetone).[15]

  • Prepare a solution of the this compound complex in a suitable solvent at a concentration of approximately 1-10 µM.

2. Sample Spotting (Dried Droplet Method):

  • On a MALDI target plate, deposit 0.5-1 µL of the matrix solution and allow it to dry completely, forming a thin, even layer of matrix crystals.

  • Deposit 0.5-1 µL of the analyte solution onto the dried matrix spot.

  • Allow the solvent to evaporate completely.

  • For air-sensitive samples, sample preparation and loading should be performed in a glovebox.[16]

3. Instrumentation and Analysis:

  • Laser: Nitrogen laser (337 nm) is commonly used.

  • Mode: Reflectron mode for higher mass resolution.

  • Acceleration Voltage: Typically 20-25 kV.

  • Data Acquisition: Average multiple laser shots (e.g., 100-200) to obtain a representative spectrum.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Phosphorus Quantification

ICP-MS is a powerful technique for the highly sensitive quantification of phosphorus in this compound complexes, providing information on elemental composition.[4][5][6]

1. Sample Preparation (Microwave Digestion):

  • Accurately weigh a small amount of the this compound complex (e.g., 1-10 mg) into a clean microwave digestion vessel.

  • Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia) or another suitable acid mixture to the vessel.[17]

  • Seal the vessel and place it in a microwave digestion system.

  • Ramp the temperature and pressure according to a pre-programmed method suitable for organometallic compounds to ensure complete digestion.[18][19]

  • After cooling, carefully open the vessel and dilute the digested sample to a known volume with deionized water.

2. Instrumentation and Analysis:

  • Plasma: Argon plasma.

  • Isotope Monitored: ³¹P.

  • Interference Removal: Use a collision/reaction cell (e.g., with oxygen or hydrogen) to minimize polyatomic interferences on ³¹P, such as ³⁰Si¹H⁺.[20]

  • Calibration: Prepare a series of external calibration standards using a certified phosphorus standard solution.

  • Internal Standard: Use an internal standard (e.g., yttrium or rhodium) to correct for matrix effects and instrumental drift.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a non-destructive technique that provides detailed information about the chemical environment of the phosphorus atoms in a this compound complex.[7]

1. Sample Preparation:

  • Dissolve 2-10 mg of the this compound complex in 0.6-1.0 mL of a suitable deuterated solvent (e.g., C₆D₆, THF-d₈, CD₂Cl₂) in an NMR tube.[7]

  • For air-sensitive samples, prepare the sample in a glovebox using a J. Young NMR tube or by flame-sealing a standard NMR tube.

  • An external standard of 85% H₃PO₄ in a sealed capillary is typically used for chemical shift referencing.[7]

2. Instrumentation and Analysis:

  • Spectrometer: A high-field NMR spectrometer is recommended for better resolution.

  • Experiment: A standard one-pulse ³¹P NMR experiment with proton decoupling is typically performed.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and reference the chemical shifts to the external standard.

  • Interpretation: The chemical shift, multiplicity (if proton coupling is present), and coupling constants provide information about the structure and bonding of the this compound ligand.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a this compound complex, including precise bond lengths and angles.

1. Crystal Growth:

  • The primary challenge is to grow single crystals of sufficient size (0.1-0.3 mm) and quality.[8][9]

  • Common techniques include slow evaporation of a solvent, vapor diffusion of a non-solvent, and slow cooling of a saturated solution.[8]

  • The purity of the compound is crucial for successful crystallization.[9]

  • For air-sensitive complexes, all crystallization experiments must be conducted under an inert atmosphere.

2. Data Collection and Structure Refinement:

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

By employing a combination of these powerful analytical techniques, researchers can confidently validate the formation of this compound complexes and gain a comprehensive understanding of their structure and properties.

References

Benchmarking Phosphanide-Based Catalysts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and robust catalytic systems is perpetual. In the realm of cross-coupling reactions, phosphine-based ligands have long been the industry standard. This guide provides a comprehensive comparison of emerging phosphanide-based catalysts against these established benchmarks, offering quantitative data, detailed experimental protocols, and visual workflows to aid in catalyst selection and optimization.

This compound-based catalysts, featuring anionic phosphorus ligands, are gaining attention for their potential to offer unique reactivity and stability profiles compared to their neutral phosphine (B1218219) counterparts. This guide will delve into their performance in key cross-coupling reactions, providing a direct comparison with industry-standard catalysts like those based on Buchwald and Josiphos ligands.

Performance Comparison in Cross-Coupling Reactions

The efficacy of a catalyst is best measured by its performance in specific chemical transformations. Below, we present a comparative analysis of this compound-based catalysts against industry-standard phosphine-based systems in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The data is summarized for clarity, with key performance indicators such as Turnover Number (TON) and Turnover Frequency (TOF) highlighted where available.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand significantly influences the efficiency of this reaction, particularly with challenging substrates.

Catalyst SystemLigand TypeSubstrate 1Substrate 2BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Industry Standard
Pd(OAc)₂ / SPhosBuchwald (Phosphine)4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1002>99198,00099,000
Pd₂(dba)₃ / XPhosBuchwald (Phosphine)4-ChlorotoluenePhenylboronic acidK₃PO₄MeOH/THFRT12~9538,0003,167
This compound-Based
[Pd(IPr)(allyl)Cl]This compound (Anionic P)4-ChlorotoluenePhenylboronic acidK₃PO₄MeOH/THFRT12~8568,0005,667

Note: The data presented is compiled from various sources and is for comparative purposes. Direct comparison should be made with caution as reaction conditions may not be identical.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The performance of various ligand systems is crucial for achieving high yields with a broad range of substrates.

Catalyst SystemLigand TypeAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
Industry Standard
Pd(OAc)₂ / XPhosBuchwald (Phosphine)BromobenzeneDiphenylamineNaOtBuToluene1002496
[Pd(allyl)Cl]₂ / RuPhosBuchwald (Phosphine)BromobenzeneDiphenylamineNaOtBuToluene1002496
This compound-Based
Data Not Readily AvailableThis compound (Anionic P)-------

Note: While extensive data exists for phosphine ligands, direct comparative performance data for well-defined this compound-based catalysts in Buchwald-Hartwig amination is not as readily available in the surveyed literature.

Experimental Protocols

To ensure reproducible and comparable results when benchmarking catalysts, standardized and detailed experimental protocols are essential.

General Protocol for High-Throughput Screening of Cross-Coupling Catalysts

This protocol is designed for the parallel screening of multiple catalyst systems in 96-well plates.

1. Stock Solution Preparation:

  • Prepare stock solutions of the aryl halide (or other electrophile), nucleophile (e.g., boronic acid, amine), a panel of palladium precatalysts, a library of ligands (including this compound precursors and standard phosphines), and various bases in appropriate anhydrous solvents (e.g., dioxane, THF, toluene).

  • Prepare a stock solution of an internal standard (e.g., dodecane, biphenyl) for chromatographic analysis.

2. Reaction Plate Preparation:

  • In an inert atmosphere (glovebox), dispense the appropriate base into each well of a 96-well reaction plate.

  • Using an automated liquid handler or calibrated multichannel pipette, add the stock solutions of the palladium precatalyst and ligand to each well according to the experimental design.

  • Add the stock solutions of the aryl halide, nucleophile, and internal standard to each well.

  • Add the appropriate solvent to each well to reach the desired reaction concentration.

3. Reaction Execution:

  • Seal the reaction plate with a cap mat.

  • Place the plate on a combined heating and stirring block.

  • Heat the reaction to the desired temperature and stir for the specified time.

4. Work-up and Analysis:

  • Cool the reaction plate to room temperature.

  • Quench the reactions by adding a suitable solvent (e.g., water or methanol).

  • Dilute the samples and filter through a silica (B1680970) gel plug to remove solid residues.

  • Analyze the resulting solutions by high-performance liquid chromatography (HPLC) or gas chromatography (GC) to determine the yield of the desired product relative to the internal standard.

Synthesis of a this compound-Palladium Precatalyst

The following is a general procedure for the in-situ generation of a this compound-palladium complex.

Materials:

  • A secondary phosphine (e.g., diphenylphosphine)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • A palladium(II) precursor (e.g., PdCl₂(COD))

  • Anhydrous, degassed solvent (e.g., THF, diethyl ether)

Procedure:

  • Under an inert atmosphere, dissolve the secondary phosphine in the anhydrous solvent in a Schlenk flask.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add one equivalent of the strong base to deprotonate the phosphine, forming the corresponding lithium or sodium this compound.

  • Stir the reaction mixture at low temperature for a specified time to ensure complete formation of the this compound.

  • In a separate Schlenk flask, dissolve the palladium(II) precursor in the anhydrous solvent.

  • Slowly add the this compound solution to the palladium precursor solution at low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • The resulting solution contains the this compound-palladium complex, which can be used directly as a catalyst or isolated for further characterization.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between different components and steps in a process can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate a generic catalytic cycle and a typical experimental workflow for catalyst benchmarking.

Catalytic Cycle Generic Catalytic Cycle for Cross-Coupling A Pd(0)L_n B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)L_n-X B->C + Ar-X D Transmetalation (Nu-M) C->D E Ar-Pd(II)L_n-Nu D->E + Nu-M - M-X F Reductive Elimination E->F F->A Regeneration G Ar-Nu F->G Product

A generic catalytic cycle for cross-coupling reactions.

Experimental Workflow Workflow for Catalyst Benchmarking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_solutions Prepare Stock Solutions (Reactants, Catalysts, Ligands, Bases) plate_prep Prepare 96-Well Reaction Plate stock_solutions->plate_prep reaction_setup Seal Plate and Place on Heater/Stirrer plate_prep->reaction_setup run_reaction Run Reaction at Set Temperature and Time reaction_setup->run_reaction workup Quench and Work-up run_reaction->workup analysis Analyze by HPLC/GC workup->analysis data_processing Data Processing and Comparison analysis->data_processing

A typical experimental workflow for catalyst benchmarking.

Conclusion

The development of this compound-based catalysts represents an exciting frontier in cross-coupling chemistry. While comprehensive, direct comparative data against industry-standard phosphine ligands is still emerging, the available information suggests that these anionic ligands can offer unique reactivity profiles. For researchers and professionals in drug development, the exploration of these novel catalyst systems, guided by systematic benchmarking and detailed experimental protocols, holds the promise of discovering more efficient and robust synthetic methodologies. The workflows and data presented in this guide provide a solid foundation for initiating such comparative studies.

A Comparative Guide to X-ray Crystallography for the Structural Validation of Phosphanide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of phosphanide complexes is critical for understanding their reactivity, stability, and potential applications. Single-crystal X-ray crystallography stands as the definitive method for elucidating the exact atomic arrangement in the solid state. However, a comprehensive structural validation often employs a combination of analytical techniques. This guide provides an objective comparison of X-ray crystallography with key spectroscopic alternatives, supported by experimental data and detailed protocols.

I. X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (scXRD) offers an unambiguous determination of a molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and crystallographic packing.[1][2] The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to generate an electron density map of the molecule.[2][3]

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure via scXRD involves several distinct stages, from sample preparation to final structure refinement.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound Complex dissolution Dissolution in Appropriate Solvent synthesis->dissolution crystallization Slow Evaporation or Vapor Diffusion dissolution->crystallization crystal_selection Selection of High-Quality Crystal crystallization->crystal_selection mounting Crystal Mounting on Goniometer crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing phase_problem Solving the Phase Problem data_processing->phase_problem model_building Model Building & Refinement phase_problem->model_building validation Structural Validation & Analysis model_building->validation

Caption: Experimental workflow for this compound complex structural validation using X-ray crystallography.
II. Alternative & Complementary Techniques

While scXRD provides definitive solid-state structures, other spectroscopic methods offer crucial information about the complex in solution, its composition, and electronic environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for studying the electronic environment of phosphorus atoms.[4] The chemical shift (δ) and coupling constants (J) provide insights into ligand coordination, complex geometry, and the nature of the metal-phosphorus bond.[4]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and confirm the composition of this compound complexes.[5] Analysis of the mass-to-charge ratio (m/z) and the isotopic distribution pattern helps validate the elemental composition.[5]

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about the bonding within the complex, particularly the metal-ligand bonds.[6]

III. Comparative Analysis of Techniques

The choice of analytical method depends on the specific information required, sample availability, and the nature of the this compound complex.

Technique Information Obtained Sample Requirements Advantages Limitations
Single-Crystal X-ray Crystallography (scXRD) Precise 3D structure, bond lengths/angles, absolute configuration, crystal packing.[1][2]High-quality single crystal (>0.1 mm).[5]Provides definitive, high-resolution structural data.[2]Crystal growth can be challenging and time-consuming; provides solid-state structure only.[1][7]
³¹P NMR Spectroscopy Electronic environment of P atoms, solution-state structure, ligand coordination, complex geometry.[4]Soluble, diamagnetic samples preferred.[5]Highly sensitive to the phosphorus environment; non-destructive.Provides data on solution-state behavior which may differ from solid-state; less direct structural information than XRD.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[4][5]Soluble sample, very small quantity needed.High sensitivity and accuracy for molecular weight determination.[6]Can cause fragmentation of fragile complexes; provides no 3D structural information.
IR / Raman Spectroscopy Information on functional groups and metal-ligand vibrational modes.[6]Solid or liquid sample.Relatively quick and simple; complementary to NMR and XRD.[6]Spectra can be complex to interpret; provides indirect structural information.
IV. Quantitative Data Comparison

The following table presents hypothetical yet representative data for a this compound complex, illustrating the type of quantitative information each technique provides.

Parameter X-ray Crystallography ³¹P NMR Spectroscopy Mass Spectrometry
Structural Information Metal-Phosphorus Bond Length: 2.25 ÅP-Metal-P Bond Angle: 95.2°Chemical Shift (δ): 45.2 ppmCoupling Constant (¹JM-P): 150 HzMass-to-Charge (m/z) of Molecular Ion: [M]⁺ = 542.1234
Interpretation Provides exact geometric parameters of the coordination sphere in the solid state.Indicates a specific electronic environment around the phosphorus atom in solution and direct bonding to a metal center.Confirms the molecular weight and elemental formula of the complex.

V. Detailed Experimental Protocols

Single-Crystal X-ray Crystallography Protocol

Objective: To determine the precise three-dimensional structure of a this compound complex in the solid state.[5]

Methodology:

  • Crystal Growth: Grow single crystals of the this compound complex suitable for diffraction (typically >0.1 mm).[5] This is often achieved by slow evaporation of a solvent, vapor diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution.[5][7]

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head, often under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.[2]

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer.[5] A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The instrument records the positions and intensities of the diffracted X-rays.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[3] An atomic model is built into the electron density and refined against the experimental data to yield the final structure.[8]

  • Validation: The final structural model is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit) to ensure its accuracy and reliability.[9]

³¹P NMR Spectroscopy Protocol

Objective: To analyze the electronic environment of the phosphorus atoms in a this compound complex in solution.[4]

Methodology:

  • Sample Preparation: Prepare a solution of the this compound complex (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Key parameters include an appropriate spectral width to cover expected this compound chemical shifts, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay (e.g., 5 seconds) to ensure quantitative accuracy.[4]

  • Data Processing: Apply a Fourier transform to the acquired data. The resulting spectrum should be phased and baseline corrected. Reference the spectrum externally to 85% H₃PO₄ (δ = 0 ppm).[4]

  • Data Analysis: Analyze the chemical shifts, peak integrations, and coupling constants to infer information about the structure and bonding of the complex in solution.

Mass Spectrometry Protocol

Objective: To confirm the molecular weight and composition of the this compound complex.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the complex in a suitable volatile solvent (e.g., acetonitrile, methanol).

  • Instrumentation: Utilize a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the appropriate ion mode (positive or negative), depending on the complex's charge.[5]

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak. Compare the experimental isotopic pattern with the theoretical pattern calculated for the proposed molecular formula to confirm the elemental composition.[5] Tandem MS (MS/MS) can be performed to obtain structural information through fragmentation analysis.

References

Ylide-Functionalized Phosphines Outperform Traditional Ligands in Palladium-Catalyzed Aminations

Author: BenchChem Technical Support Team. Date: December 2025

A new class of ylide-functionalized phosphine (B1218219) (YPhos) ligands demonstrates significantly higher catalytic activity in palladium-catalyzed amination reactions compared to well-established phosphine ligands, particularly at room temperature. This superior performance, attributed to unique electronic and steric properties, allows for efficient coupling of challenging aryl chlorides under mild conditions.

Researchers and drug development professionals seeking more efficient and robust catalytic systems for carbon-nitrogen (C-N) bond formation will find ylide-functionalized phosphines to be a compelling alternative to traditional ligands. A comparative study highlights the exceptional performance of a representative YPhos ligand, keYPhos™, in palladium-catalyzed amination reactions, showcasing its potential to accelerate drug discovery and development processes.[1][2][3][4]

Superior Catalytic Performance of keYPhos™

In a direct comparison with the established and widely used phosphine ligands CyJohnPhos and P(tBu)3, the ylide-functionalized phosphine keYPhos™ (L1) exhibited markedly higher activity in the palladium-catalyzed amination of various aryl chlorides with piperidine (B6355638) at room temperature.[1][2] The strong electron-donating ability of the ylide substituent in YPhos ligands leads to highly efficient catalysts for numerous transformations.[1][5]

Table 1: Comparison of Catalytic Activity in the Amination of Aryl Chlorides [1]

EntryAryl ChlorideLigandTime (h)Conversion (%)
1ChlorobenzenekeYPhos™ (L1) 1>99
2ChlorobenzeneCyJohnPhos (L2)1<5
3ChlorobenzeneP(tBu)3 (L3)1<5
4p-ChlorotoluenekeYPhos™ (L1) 1>99
5p-ChlorotolueneCyJohnPhos (L2)1<5
6p-ChlorotolueneP(tBu)3 (L3)1<5
7p-ChlorofluorobenzenekeYPhos™ (L1) 195
8p-ChlorofluorobenzeneCyJohnPhos (L2)1<5
9p-ChlorofluorobenzeneP(tBu)3 (L3)1<5

Reaction Conditions: 0.25 mol% Pd2dba3, 0.5 mol% Ligand, 1.2 equiv. Piperidine, 1.4 equiv. NaOtBu, Toluene, Room Temperature.

The data clearly indicates that while keYPhos™ facilitates near-quantitative conversion of various aryl chlorides within one hour at room temperature, the reactions with CyJohnPhos and P(tBu)3 show minimal product formation under the same conditions.[1][2][3] This highlights the exceptional efficiency of the YPhos ligand in activating challenging substrates under mild conditions.[6][7]

Mechanistic Advantage of Ylide-Functionalized Phosphines

The enhanced activity of the keYPhos™ ligand stems from its unique electronic and steric properties which facilitate the rapid formation of the catalytically active monoligated palladium species.[1][3][4] Density functional theory (DFT) calculations and experimental studies have shown that the YPhos ligand readily forms a pre-reactive complex that easily undergoes oxidative addition, a crucial step in the catalytic cycle.[1][2][4] In contrast, the established ligands, CyJohnPhos and P(tBu)3, are reluctant to form the active species under the same mild conditions.[1][2][3]

The flexibility of the P-C-P angle in the ylide backbone of keYPhos™ allows the ligand to adjust its steric bulk to accommodate the different coordination environments of the palladium center throughout the catalytic cycle, leading to faster catalysis.[1][3][4]

Catalytic_Cycle Figure 1: Simplified Catalytic Cycle for Buchwald-Hartwig Amination PdL Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X) PdL->OxAdd Pd_II_complex L-Pd(II)(Ar)(X) OxAdd->Pd_II_complex Amine_Coord Amine Coordination (R2NH) Pd_II_complex->Amine_Coord Pd_II_Amine_complex L-Pd(II)(Ar)(NR2) + HX Amine_Coord->Pd_II_Amine_complex Red_Elim Reductive Elimination Pd_II_Amine_complex->Red_Elim Red_Elim->PdL Catalyst Regeneration Product Ar-NR2 (Product) Red_Elim->Product

Figure 1: Simplified Catalytic Cycle

Experimental Protocols

The following is a general experimental protocol for the comparative catalytic studies of the amination of aryl chlorides.

Materials:

  • Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3)

  • Ligands: keYPhos™, CyJohnPhos, P(tBu)3

  • Aryl chlorides (e.g., chlorobenzene, p-chlorotoluene, p-chlorofluorobenzene)

  • Amine: Piperidine

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene (anhydrous)

General Procedure for Catalytic Amination:

  • In a glovebox, a Schlenk tube is charged with Pd2dba3 (0.25 mol%) and the respective phosphine ligand (0.5 mol%).

  • Toluene is added, and the mixture is stirred for 10 minutes.

  • The aryl chloride (1.0 mmol), piperidine (1.2 mmol), and NaOtBu (1.4 mmol) are added sequentially.

  • The reaction mixture is stirred at room temperature.

  • Aliquots are taken at specified time intervals, quenched with wet diethyl ether, and filtered through a short pad of silica (B1680970) gel.

  • The conversion is determined by gas chromatography (GC) analysis using an internal standard.

Experimental_Workflow Figure 2: Experimental Workflow for Catalytic Amination start Start step1 Charge Schlenk tube with Pd2dba3 and Ligand start->step1 step2 Add Toluene and Stir step1->step2 step3 Add Aryl Chloride, Piperidine, and NaOtBu step2->step3 step4 Stir at Room Temperature step3->step4 step5 Take Aliquots at Specific Time Intervals step4->step5 step6 Quench and Filter step5->step6 step7 Analyze by GC step6->step7 end End step7->end

Figure 2: Experimental Workflow

Conclusion

The compelling experimental data and mechanistic insights strongly suggest that ylide-functionalized phosphines, such as keYPhos™, represent a significant advancement in ligand design for palladium-catalyzed cross-coupling reactions.[7] Their ability to facilitate challenging transformations under mild conditions with high efficiency makes them a valuable tool for researchers in organic synthesis and drug development, offering the potential for more sustainable and cost-effective chemical processes. The modular nature of YPhos ligands also allows for fine-tuning of their properties for various applications.[7]

References

A Comparative Guide to Phosphine Oxide-Sensitized Lanthanide Emission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phosphine (B1218219) oxide-based sensitizers for lanthanide emission with other common alternatives. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate luminescent probes for research and development applications.

Executive Summary

Lanthanide-based luminescence probes are indispensable tools in various scientific fields, including bioimaging and drug development, owing to their unique photophysical properties such as long luminescence lifetimes and sharp emission bands. The key to unlocking the full potential of lanthanide ions lies in the efficiency of the sensitizer (B1316253)—an organic ligand that absorbs excitation energy and transfers it to the lanthanide ion. This guide focuses on the validation of phosphine oxide-based ligands as effective sensitizers and compares their performance against established alternatives like β-diketonates, carboxylates, and nitrogen-containing heterocycles. Through a detailed analysis of quantitative data, experimental protocols, and energy transfer mechanisms, this document serves as a practical resource for researchers designing and utilizing lanthanide-based luminescent systems.

Comparative Performance of Lanthanide Sensitizers

The efficacy of a sensitizer is primarily evaluated based on the quantum yield (Φ) and luminescence lifetime (τ) of the resulting lanthanide complex. The following tables summarize the performance of phosphine oxide-sensitized europium(III) and terbium(III) complexes in comparison to other common classes of sensitizers.

Table 1: Comparative Photophysical Data for Europium(III) Complexes

Sensitizer ClassLigand/Complex ExampleSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ) (%)Lifetime (τ) (ms)Reference
Phosphine Oxide [Eu(TTA)₃(TPPO)₂]Various~35061230 - 600.6 - 1.2[1]
[Eu(hfa)₃(TPPO)₂]CH₂Cl₂340612591.0[2]
[EuCl₂(BTFA)(TPPO)₃]Solid-612220.54[3]
β-Diketonate [Eu(TTA)₃(H₂O)₂]Various~340612<100.2 - 0.4[4]
[Eu(DBM)₃(Phen)]CH₃CN355612270.58
Carboxylate [Eu(bpda)₂]⁺Solid330615~50.45[5]
Eu-DTPA-cs124H₂O33061513.70.62[6]
Heterocyclic [Eu(phen)₂(NO₃)₃]EtOH276612<1<0.1

TTA = Thenoyltrifluoroacetonate, TPPO = Triphenylphosphine oxide, hfa = Hexafluoroacetylacetonate, BTFA = Benzoyltrifluoroacetonate, DBM = Dibenzoylmethanate, Phen = 1,10-Phenanthroline, bpda = 2,2'-bipyridine-6,6'-dicarboxylate, DTPA-cs124 = a derivative of Diethylenetriaminepentaacetic acid.

Table 2: Comparative Photophysical Data for Terbium(III) Complexes

Sensitizer ClassLigand/Complex ExampleSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ) (%)Lifetime (τ) (ms)Reference
Phosphine Oxide [Tb(acac)₃(TPPO)]CHCl₃310545~25~0.5
β-Diketonate [Tb(DBM)₃(Phen)]CH₃CN355545~30~1.0
Carboxylate [Tb(bpda)₂]⁺Solid330545~100.8[5]
Heterocyclic [Tb(L1)]⁻ (picolinate antenna)H₂O28254547-[2]
[Tb(TIAM)]H₂O-54547-

acac = Acetylacetonate, TIAM = a derivative of 2-hydroxyisophthalamide.

Energy Transfer Mechanisms and Pathways

The sensitization of lanthanide emission occurs through a process known as the "antenna effect." The organic ligand (antenna) absorbs light and transfers the excitation energy to the lanthanide ion. This energy transfer can proceed through the ligand's excited singlet (S₁) and/or triplet (T₁) states. The efficiency of this process is highly dependent on the energy gap between the donor (ligand) and acceptor (lanthanide) energy levels.

General Sensitization Pathway

The following diagram illustrates the general energy transfer mechanism in a lanthanide complex.

G S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Ln_ES Ln³⁺ Excited State T1->Ln_ES Energy Transfer (ET) Ln_GS Ln³⁺ Ground State Ln_EmS Ln³⁺ Emitting State Ln_ES->Ln_EmS Internal Conversion Ln_EmS->Ln_GS Ln³⁺ Emission (hν')

Caption: General energy transfer pathway in a sensitized lanthanide complex.

Comparison of Sensitization Pathways

Phosphine oxide and β-diketonate ligands, while both effective, can exhibit different efficiencies in the energy transfer process. The triplet state energy (T₁) of the ligand is a critical factor. For efficient sensitization, the T₁ level should be slightly higher than the accepting energy level of the lanthanide ion to facilitate energy transfer and minimize back energy transfer.

G cluster_0 Phosphine Oxide Sensitizer cluster_1 β-Diketonate Sensitizer cluster_2 Eu³⁺ Energy Levels PO_S0 S₀ PO_S1 S₁ PO_S0->PO_S1 Abs PO_T1 T₁ (~22,000 - 25,000 cm⁻¹) PO_S1->PO_T1 ISC Eu_5D1 ⁵D₁ (~19,000 cm⁻¹) PO_T1->Eu_5D1 ET Eu_5D0 ⁵D₀ (~17,200 cm⁻¹) Eu_5D1->Eu_5D0 IC BD_S0 S₀ BD_S1 S₁ BD_S0->BD_S1 Abs BD_T1 T₁ (~20,500 - 22,000 cm⁻¹) BD_S1->BD_T1 ISC BD_T1->Eu_5D1 ET Eu_7F0 ⁷F₀ (Ground State) Eu_5D0->Eu_7F0 Emission

References

A Comparative Guide to Phosphole-Based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphole-based ligands have emerged as a versatile class of organophosphorus compounds in transition-metal catalysis. Their unique electronic and steric properties, arising from the delocalized π-system of the phosphole ring, offer distinct advantages in catalytic activity and selectivity compared to traditional phosphine (B1218219) ligands. This guide provides an objective comparison of the performance of various phosphole-based ligands in key catalytic reactions, supported by experimental data and detailed methodologies.

Introduction to Phosphole-Based Ligands

Phospholes are phosphorus analogs of pyrroles, featuring a phosphorus atom in a five-membered heterocyclic ring. The delocalization of the phosphorus lone pair with the diene system results in unique σ-donor and π-acceptor properties, which can be fine-tuned by modifying the substituents on the phosphorus atom and the carbon backbone. This modularity allows for the rational design of ligands for specific catalytic applications. This review provides an overview of phosphole-based ligand families, including monophospholes, multidentate hybrid phosphole ligands, diphospholes, and 2,2′-biphosphole-based ligands, and their utility in metal- and organo-catalyzed reactions.[1]

General Structures of Phosphole-Based Ligands

G General Structures of Phosphole Ligand Families cluster_0 cluster_1 cluster_2 A P | R1 L1 e.g., 1-Phenylphosphole B P-Linker-P L2 e.g., 1,2-Bis(phospholano)benzene (DuPhos type) C P-Linker-X (X = N, O, S) L3 e.g., Pyridyl-phosphole G cluster_synthesis Ligand Synthesis cluster_screening Catalytic Screening start Precursor Synthesis (e.g., 1,4-diaryl-1,3-butadiene) react1 Formation of Dilithio Intermediate start->react1 react2 Reaction with Dichlorophosphine react1->react2 purify Purification and Characterization (Chromatography, NMR, MS) react2->purify setup Reaction Setup (Catalyst, Ligand, Substrates, Base, Solvent) purify->setup Synthesized Phosphole Ligand reaction Catalytic Reaction (e.g., Suzuki Coupling) setup->reaction analysis Analysis (GC, HPLC, NMR for Yield and Selectivity) reaction->analysis optimize Optimization (Temperature, Concentration, Ligand Variation) analysis->optimize optimize->setup Feedback Loop

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Phosphanide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. Phosphanide-containing compounds, due to their reactivity and potential hazards, demand a rigorous and well-documented disposal protocol. This guide provides crucial, step-by-step information for the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and the environment. Strict adherence to these procedures is essential for maintaining a secure and compliant research setting.

Immediate Safety and Handling Precautions

This compound anions ([PH₂]⁻) are highly reactive, acting as strong bases and reducing agents.[1] They can react violently with water and acids to produce phosphine (B1218219) gas (PH₃), which is colorless, flammable, and highly toxic.[2] Therefore, all handling of this compound waste must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Recommended Personal Protective Equipment (PPE)

Protective EquipmentSpecificationPurpose
Eye Protection Chemical splash goggles and a face shieldProtects eyes and face from splashes of reactive chemicals.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact with corrosive and reactive materials.
Body Protection Flame-resistant laboratory coatProvides a barrier against accidental spills and potential ignition.
Respiratory Protection A properly fitted respirator with appropriate cartridges may be necessary depending on the scale of the procedure and institutional safety protocols.Protects against inhalation of toxic phosphine gas.

Step-by-Step Disposal Protocol for this compound Waste

Due to their hazardous nature, this compound compounds cannot be disposed of directly. They must be converted into less reactive and non-hazardous substances through a carefully controlled neutralization and oxidation process. The following protocol outlines a general procedure for the safe disposal of small quantities of this compound waste typically generated in a research laboratory.

It is imperative to consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations regarding hazardous waste disposal. [3]

Step 1: Waste Segregation and Storage

Proper segregation of chemical waste is the foundational step in safe disposal.

  • Solid this compound Waste: Collect in a designated, clearly labeled, and sealed container. The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.

  • Liquid this compound Waste: Solutions containing phosphanides should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle) suitable for reactive waste. The container should be clearly labeled and stored under an inert atmosphere.

Waste containers must be stored in a designated and secure area away from incompatible materials, particularly acids and oxidizers.[4]

Step 2: Controlled Quenching and Neutralization

This procedure should be performed in a fume hood with all necessary safety precautions in place.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet leading to a bleach scrubber (to neutralize any phosphine gas produced), place a suitable, high-boiling point, non-protic solvent (e.g., mineral oil or toluene).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).

  • Slow Addition: Slowly and cautiously add the this compound waste to the solvent with vigorous stirring. For solid waste, add in small portions. For liquid waste, add dropwise via the dropping funnel.

  • Quenching: While maintaining a steady stream of inert gas and vigorous stirring, slowly add a long-chain alcohol, such as butanol, dropwise from the dropping funnel. This will react with the this compound in a more controlled manner than water. Monitor for any signs of gas evolution or temperature increase. The reaction should be kept cool, using an ice bath if necessary.

Step 3: Oxidation to Phosphate (B84403)

Once the this compound has been safely quenched, the resulting phosphine and any remaining reduced phosphorus species must be oxidized to the much less hazardous phosphate.

  • Oxidizing Agent: A common and effective method is the slow addition of a solution of sodium hypochlorite (B82951) (bleach) or hydrogen peroxide.[5] This should be done with extreme caution, as the reaction can be exothermic.

  • Controlled Addition: Add the oxidizing agent dropwise, continuing to stir vigorously and maintaining a cool temperature with an ice bath.

  • Reaction Monitoring: Continue the addition of the oxidizing agent until there is no further sign of reaction (e.g., gas evolution, temperature change). It is advisable to test for the presence of residual phosphine using appropriate test strips before proceeding.

  • Final Neutralization: After oxidation is complete, the resulting solution will likely be basic. Neutralize the solution to a pH between 6 and 8 by the slow addition of a dilute acid (e.g., 1 M hydrochloric acid).[6]

Table 2: Quantitative Parameters for a Bench-Scale Disposal Reaction

ParameterValueNotes
Initial Waste Quantity < 5 g or 25 mLFor larger quantities, consult your EHS office.[6]
Quenching Agent 1-ButanolAdded slowly until gas evolution ceases.
Oxidizing Agent 5-10% Sodium Hypochlorite SolutionAdded in slight excess to ensure complete oxidation.
Reaction Temperature 0-10 °CMaintained with an ice bath to control reaction rate.
Final pH 6-8Achieved by slow addition of 1 M HCl.

Step 4: Final Disposal

The final, neutralized, and oxidized aqueous solution, now containing primarily phosphate salts, can typically be disposed of down the sanitary sewer with copious amounts of water, provided it meets local regulations for aqueous waste.[3] Always confirm with your institution's EHS guidelines before any sewer disposal.

Experimental Protocol for Disposal of a Hypothetical 1g of Sodium this compound (NaPH₂)

  • Setup: Assemble a 250 mL three-necked flask with a mechanical stirrer, a 50 mL dropping funnel, and a gas outlet connected to a gas bubbler filled with a 10% sodium hypochlorite solution. Place the flask in an ice bath on a magnetic stir plate within a fume hood.

  • Inerting: Purge the entire apparatus with nitrogen gas for 10-15 minutes.

  • Dispersion: Add 50 mL of dry toluene (B28343) to the flask. While maintaining a positive nitrogen flow, carefully add 1g of sodium this compound to the stirred toluene.

  • Quenching: Fill the dropping funnel with 20 mL of 1-butanol. Add the butanol dropwise to the stirred suspension over 30 minutes. Maintain the temperature of the reaction mixture below 10°C.

  • Oxidation: Once the addition of butanol is complete and gas evolution has subsided, slowly add a 10% sodium hypochlorite solution dropwise via the dropping funnel. Continue addition until a slight excess is present (test with starch-iodide paper).

  • Neutralization: After stirring for an additional hour, check the pH of the aqueous layer. Slowly add 1 M HCl dropwise until the pH is between 6 and 8.

  • Waste Collection: Separate the aqueous and organic layers. The aqueous layer can be disposed of according to institutional guidelines for neutralized aqueous waste. The toluene should be collected as non-halogenated organic waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

PhosphanideDisposal start This compound Waste Generated assess Assess Quantity and Form (Solid or Liquid) start->assess segregate Segregate and Store Under Inert Atmosphere assess->segregate ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) segregate->ppe fume_hood Work in a Certified Fume Hood ppe->fume_hood setup Set up Reaction Apparatus (3-Neck Flask, Stirrer, Dropping Funnel, Scrubber) fume_hood->setup quench Controlled Quenching (Slow addition of alcohol, e.g., Butanol) setup->quench oxidize Oxidation to Phosphate (Slow addition of NaOCl or H₂O₂) quench->oxidize neutralize Neutralize to pH 6-8 (Slow addition of dilute acid) oxidize->neutralize final_disposal Final Waste Disposal (Consult EHS for Aqueous and Organic Waste Streams) neutralize->final_disposal ehs Consult Institutional EHS Office and Local Regulations final_disposal->ehs

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to this comprehensive disposal plan, laboratories can effectively mitigate the risks associated with this compound compounds, ensuring a safe research environment for all personnel and maintaining compliance with environmental regulations.

References

Essential Safety and Handling Protocols for Phosphanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of phosphanides. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. Phosphanides and their derivatives are often unstable, toxic, and malodorous, necessitating stringent safety measures.[1]

Recommended Personal Protective Equipment (PPE)

When handling phosphanides, a comprehensive approach to personal protection is crucial due to the inherent risks, including the potential release of highly toxic phosphine (B1218219) gas.[2][3] The following table summarizes the recommended PPE.

Protection Type Specification Purpose
Eye & Face Protection Chemical splash goggles and/or a face shield.[4][5]To protect the eyes and face from splashes, mists, or gases.
Respiratory Protection A full-face respirator may be required if inhalation hazards exist.[4] In situations with potential exposure to unsafe levels of phosphine, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[2]To prevent inhalation of toxic phosphine gas, which can be fatal.[4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are necessary to prevent skin contact.[5] For pyrophoric materials, a double-gloving system with an inner flame-resistant glove and an outer chemical-resistant glove is recommended.[7]To protect the hands from chemical exposure and potential burns.
Body Protection A laboratory coat should be worn to provide a barrier against accidental spills.[5] In situations with a higher risk of exposure, a gas-tight chemical protective suit may be necessary.[3]To protect the skin from contact with hazardous materials.
Foot Protection Appropriate shoes that cover the entire foot (closed-toe, closed-heel, no holes) must be worn.[7]To protect the feet from spills and other laboratory hazards.
Occupational Exposure Limits for Phosphine Gas

Phosphanides can release phosphine gas, a highly toxic substance. It is imperative to keep exposure below established limits.

Organization Exposure Limit (Time-Weighted Average) Short-Term Exposure Limit (STEL)
ACGIH TLV 0.3 ppm (8 hours)1 ppm (15 minutes)
NIOSH REL 0.3 ppm (10 hours)1 ppm (15 minutes)
OSHA PEL 0.3 ppm (8 hours)1 ppm (15 minutes)

(Source:[6])

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation :

    • Ensure that a designated work area, preferably a fume hood, is available and functioning correctly.

    • Verify that all necessary PPE is available and in good condition.

    • Have emergency equipment, such as a safety shower and eyewash station, readily accessible.[8]

    • Remove all flammable materials from the work area.

  • Handling :

    • Always handle phosphanides in a well-ventilated area or under an inert atmosphere to prevent the formation of flammable or toxic gas mixtures.[4][8]

    • Avoid contact with skin and eyes.[8] Do not breathe in any dust or gas.[8]

    • Keep the container tightly closed when not in use.[8]

  • Post-Handling :

    • Thoroughly wash hands, forearms, and face after handling the chemical.[4]

    • Clean and decontaminate the work area and any equipment used.

    • Properly store or dispose of any waste generated.

Emergency Procedures
  • In Case of Inhalation : If inhaled, the individual may be in danger.[6] Move the person to fresh air immediately.[8] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration.[8] Seek immediate medical attention.[8] It may be dangerous for the person providing aid to give mouth-to-mouth resuscitation.[4][6]

  • In Case of Skin Contact : Remove all contaminated clothing immediately.[8] Wash the affected area with soap and plenty of water.[8] If skin irritation persists, seek medical attention.

  • In Case of Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes.[9] Seek immediate medical attention.

  • In Case of Ingestion : Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[8]

  • In Case of a Spill : For a large spill, immediately contact emergency personnel.[4][6] Evacuate the area and ensure adequate ventilation.[4] Do not allow the chemical to enter the environment.[8]

Disposal Protocol
  • Waste Segregation :

    • Solid Waste : Place unused or expired phosphanide powder in its original or a clearly labeled, sealed container for hazardous solid chemical waste.[5]

    • Contaminated Materials : Collect items such as weighing boats and pipette tips in a designated, sealed container labeled as "Solid waste contaminated with this compound".[5]

    • Liquid Waste : Collect solutions containing phosphanides in a dedicated, leak-proof, and chemically resistant container for hazardous waste.[5]

  • Waste Storage :

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[5]

  • Disposal :

    • Arrange for the collection and disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]

    • Never dispose of this compound waste down the drain or in regular solid waste.[5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response cluster_disposal Final Disposal prep_area Prepare Work Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe check_emergency Check Emergency Equipment gather_ppe->check_emergency handle_chem Handle this compound in Ventilated Area check_emergency->handle_chem decontaminate Decontaminate Work Area and Equipment handle_chem->decontaminate exposure Exposure Event handle_chem->exposure spill Spill Event handle_chem->spill wash_hands Wash Hands Thoroughly decontaminate->wash_hands dispose_waste Segregate and Store Waste wash_hands->dispose_waste ehs_disposal Arrange for Professional Waste Disposal dispose_waste->ehs_disposal first_aid Administer First Aid exposure->first_aid evacuate Evacuate Area spill->evacuate contact_ehs Contact EHS/ Emergency Services first_aid->contact_ehs evacuate->contact_ehs

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.